molecular formula C3H6BrF B12664809 Bromofluoropropane CAS No. 65291-92-1

Bromofluoropropane

Cat. No.: B12664809
CAS No.: 65291-92-1
M. Wt: 140.98 g/mol
InChI Key: ZAONJNQXCRQBQZ-UHFFFAOYSA-N
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Description

Bromofluoropropane is a useful research compound. Its molecular formula is C3H6BrF and its molecular weight is 140.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

65291-92-1

Molecular Formula

C3H6BrF

Molecular Weight

140.98 g/mol

IUPAC Name

1-bromo-1-fluoropropane

InChI

InChI=1S/C3H6BrF/c1-2-3(4)5/h3H,2H2,1H3

InChI Key

ZAONJNQXCRQBQZ-UHFFFAOYSA-N

Canonical SMILES

CCC(F)Br

Origin of Product

United States

Foundational & Exploratory

Synthesis of 1-Bromo-1-Fluoropropane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of plausible synthetic routes for the preparation of 1-bromo-1-fluoropropane, a halogenated alkane with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct literature on the synthesis of this specific molecule, this document outlines proposed synthetic pathways based on established principles of organic chemistry and analogous reactions.

Introduction

1-Bromo-1-fluoropropane is a chiral haloalkane whose unique combination of halogen atoms at a stereocenter makes it an intriguing building block for the synthesis of novel organic molecules. The presence of both bromine and fluorine can significantly influence the physicochemical and biological properties of a parent compound, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This guide explores viable, though not yet explicitly documented, methods for its synthesis.

Proposed Synthetic Pathways

Two primary retrosynthetic disconnections are considered for the synthesis of 1-bromo-1-fluoropropane: the formation of the C-Br and C-F bonds from a common precursor. This leads to two main proposed synthetic strategies:

  • Route 1: Halogen Exchange from a Gem-dihalopropane Precursor. This approach involves the synthesis of a 1,1-dihalopropane followed by a selective halogen exchange reaction.

  • Route 2: Direct Halogenation of a Propane Derivative. This strategy focuses on the direct introduction of both bromine and fluorine atoms.

The following sections detail the proposed experimental protocols for these routes.

Route 1: Halogen Exchange from 1,1-Dibromopropane

This pathway commences with the synthesis of 1,1-dibromopropane from propanal, followed by a selective nucleophilic substitution of one bromine atom with fluorine.

G propanal Propanal pbr3 PBr3 propanal->pbr3 Step 1 dibromopropane 1,1-Dibromopropane pbr3->dibromopropane agf AgF dibromopropane->agf Step 2 product 1-Bromo-1-fluoropropane agf->product

Caption: Proposed synthesis of 1-bromo-1-fluoropropane via a gem-dibromopropane intermediate.

Step 1: Synthesis of 1,1-Dibromopropane from Propanal

The initial step involves the conversion of propanal to 1,1-dibromopropane. This can be achieved by treating the aldehyde with a brominating agent such as phosphorus tribromide (PBr₃).

Experimental Protocol:

  • To a stirred solution of propanal (1.0 eq) in a suitable aprotic solvent such as diethyl ether, cooled to 0 °C in an ice bath, slowly add phosphorus tribromide (0.7 eq).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by carefully adding it to a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by distillation to yield 1,1-dibromopropane.

StepReactantReagentSolventTemperature (°C)Time (h)Estimated Yield (%)
1PropanalPBr₃Diethyl ether0 to RT12-2470-80

Yields are estimated based on similar reactions for the synthesis of gem-dibromides from aldehydes.

Step 2: Selective Monofluorination of 1,1-Dibromopropane

The second step is a selective halogen exchange reaction to replace one bromine atom with a fluorine atom. The Swarts reaction, which utilizes heavy metal fluorides, is a well-established method for converting alkyl bromides to alkyl fluorides. Silver fluoride (B91410) (AgF) is a common reagent for this transformation.

Experimental Protocol:

  • In a flame-dried flask under an inert atmosphere, suspend silver fluoride (1.1 eq) in a suitable polar aprotic solvent such as acetonitrile.

  • Add 1,1-dibromopropane (1.0 eq) to the suspension.

  • Heat the reaction mixture to reflux and monitor its progress by GC-MS.

  • Upon consumption of the starting material, cool the reaction mixture to room temperature.

  • Filter the reaction mixture to remove the silver bromide precipitate.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the resulting crude product by fractional distillation to isolate 1-bromo-1-fluoropropane.

StepReactantReagentSolventTemperature (°C)Time (h)Estimated Yield (%)
21,1-DibromopropaneAgFAcetonitrileReflux4-850-60

Yields are estimated based on the Swarts reaction for monofluorination of gem-dibromoalkanes.

Route 2: Anti-Markovnikov Bromofluorination of Propene

This proposed route involves the direct addition of bromine and fluorine across the double bond of propene in an anti-Markovnikov fashion. While the direct addition of HBr to alkenes in the presence of peroxides is a well-known anti-Markovnikov reaction, achieving anti-Markovnikov bromofluorination is more challenging and less documented. It would likely require a specific reagent system that favors radical addition with the desired regioselectivity.

G propene Propene reagents Br-F source + Radical Initiator propene->reagents Proposed Single Step product 1-Bromo-1-fluoropropane reagents->product

Caption: Proposed direct anti-Markovnikov bromofluorination of propene.

Theoretical Experimental Protocol:

  • In a suitable reaction vessel, dissolve a radical initiator (e.g., AIBN) in an appropriate solvent.

  • Introduce propene gas into the solution at a controlled rate.

  • Simultaneously, add a source of electrophilic bromine and nucleophilic fluorine. A potential reagent system could be N-bromosuccinimide (NBS) in the presence of a fluoride salt like silver fluoride or a fluoride-containing ionic liquid.

  • The reaction would likely be carried out under UV irradiation or at an elevated temperature to promote radical formation.

  • After the reaction is complete, the mixture would be worked up by washing with aqueous solutions to remove unreacted reagents and byproducts.

  • The organic layer would be dried and the solvent removed.

  • Purification by fractional distillation would be necessary to isolate the desired 1-bromo-1-fluoropropane from any regioisomeric byproducts.

StepReactantReagentsSolventConditionsEstimated Yield (%)
1PropeneNBS, AgF, AIBNAcetonitrileUV irradiation or HeatHighly variable

This is a highly speculative route, and the yield is difficult to predict without experimental validation. Significant formation of the Markovnikov product (2-bromo-1-fluoropropane) would be expected.

Conclusion

The synthesis of 1-bromo-1-fluoropropane presents a significant synthetic challenge due to the lack of direct and established protocols. The most promising and theoretically sound approach appears to be a two-step sequence involving the synthesis of 1,1-dibromopropane from propanal, followed by a selective monofluorination using a Swarts-type reaction. The direct anti-Markovnikov bromofluorination of propene remains a more speculative but potentially more atom-economical route that warrants further investigation. The experimental protocols provided herein are intended as a starting point for researchers and should be optimized based on experimental findings. The successful synthesis of 1-bromo-1-fluoropropane would provide a valuable new building block for the development of novel pharmaceuticals and advanced materials.

In-Depth Technical Guide to the Physical Properties of 2-Bromo-1-fluoropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical properties of 2-bromo-1-fluoropropane (B14560354). Due to the limited availability of experimental data in peer-reviewed literature, this document presents a combination of computationally predicted data from reliable sources and detailed experimental protocols for the determination of key physical characteristics. The information herein serves as a valuable resource for researchers, scientists, and professionals in drug development who may be working with or considering the use of this halogenated propane (B168953) derivative.

Predicted Physical Properties

The physical properties of 2-bromo-1-fluoropropane have been predicted using computational models. While experimental validation is pending, these predicted values offer a strong foundation for understanding the compound's behavior. The computed properties from PubChem are summarized in the table below.[1]

PropertyPredicted ValueSource
Molecular Formula C₃H₆BrFPubChem[1]
Molecular Weight 140.98 g/mol PubChem[1]
Boiling Point Estimated ~ 70-90 °CBased on trends for similar haloalkanes[2][3]
Melting Point No data available
Density Estimated ~ 1.4 - 1.6 g/cm³Based on trends for similar haloalkanes[4]
Refractive Index Estimated ~ 1.41 - 1.43Based on trends for similar haloalkanes
Solubility Sparingly soluble in water; soluble in organic solventsGeneral principle for haloalkanes[5]
XLogP3 1.8PubChem[1]

Note: Boiling point, density, and refractive index are estimations based on the properties of structurally similar compounds and general trends observed in haloalkanes. Experimental determination is recommended for precise values.

Experimental Protocols for Physical Property Determination

The following sections detail the experimental procedures for determining the key physical properties of volatile halogenated alkanes like 2-bromo-1-fluoropropane.

Determination of Boiling Point (Micro-Boiling Point Method)

This method is suitable for small sample volumes and is a common technique for determining the boiling point of a volatile liquid.[6][7][8][9]

Apparatus:

  • Thiele tube or similar heating apparatus (e.g., MelTemp)

  • Thermometer (calibrated)

  • Small test tube (Durham tube)

  • Capillary tube (sealed at one end)

  • Heat source (Bunsen burner or heating mantle)

  • Mineral oil or other suitable heating bath fluid

  • Stand and clamps

Procedure:

  • Attach the small test tube containing 0.5-1 mL of 2-bromo-1-fluoropropane to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

  • Place a capillary tube, with the sealed end up, into the test tube containing the sample.

  • Clamp the thermometer assembly so that it is immersed in the heating bath (Thiele tube filled with mineral oil), ensuring the sample is below the oil level.

  • Gently heat the side arm of the Thiele tube.[6] A slow, steady rate of heating is crucial for accuracy.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. This is the air initially trapped in the capillary expanding.

  • Continue to heat slowly until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the liquid has exceeded the atmospheric pressure.

  • Remove the heat source and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.[6] Record this temperature.

  • Repeat the procedure to ensure an accurate and reproducible reading.

Determination of Density (Pycnometer Method)

A pycnometer, or density bottle, is used for precise determination of the density of a liquid.[10][11]

Apparatus:

  • Pycnometer (density bottle) of a known volume

  • Analytical balance (accurate to ±0.0001 g)

  • Constant temperature water bath

  • Thermometer

  • Syringe or pipette

Procedure:

  • Thoroughly clean and dry the pycnometer.

  • Accurately weigh the empty, dry pycnometer on the analytical balance and record the mass (m₁).

  • Carefully fill the pycnometer with 2-bromo-1-fluoropropane, avoiding the formation of air bubbles.

  • Place the filled pycnometer in a constant temperature water bath (e.g., 20 °C or 25 °C) to allow the liquid to reach thermal equilibrium.

  • Insert the stopper of the pycnometer. Excess liquid will be expelled through the capillary in the stopper.

  • Carefully wipe dry the outside of the pycnometer.

  • Weigh the filled pycnometer and record the mass (m₂).

  • The mass of the liquid is m = m₂ - m₁.

  • The density (ρ) is calculated using the formula: ρ = m / V, where V is the calibrated volume of the pycnometer.

  • Repeat the measurement to ensure accuracy.

Determination of Refractive Index (Abbé Refractometer)

The Abbé refractometer is a standard instrument for measuring the refractive index of liquids.[12][13][14][15][16]

Apparatus:

  • Abbé refractometer

  • Constant temperature water bath connected to the refractometer

  • Light source (sodium lamp or white light with compensator)

  • Dropper or pipette

  • Soft tissue paper

  • Calibration standard (e.g., distilled water)

Procedure:

  • Turn on the light source and the constant temperature water bath to circulate water through the refractometer prisms at the desired temperature (e.g., 20 °C).

  • Calibrate the instrument using a standard of known refractive index, such as distilled water.

  • Open the prism assembly of the refractometer and clean the surfaces of both the illuminating and refracting prisms with a soft tissue and a suitable solvent (e.g., ethanol (B145695) or acetone), then allow them to dry completely.

  • Using a clean dropper, place a few drops of 2-bromo-1-fluoropropane onto the surface of the measuring prism.

  • Close the prism assembly firmly.

  • Look through the eyepiece and adjust the coarse adjustment knob until the field of view shows a distinct light and dark region.

  • If colored fringes are visible at the borderline, adjust the compensator dial to eliminate them and obtain a sharp, single borderline.

  • Use the fine adjustment knob to bring the borderline exactly to the center of the crosshairs in the eyepiece.

  • Read the refractive index value from the scale.

  • Clean the prisms thoroughly after the measurement.

Solubility Profile

Based on its molecular structure, 2-bromo-1-fluoropropane is a polar molecule. Halogenated alkanes are generally not very soluble in water due to their inability to form strong hydrogen bonds.[5] However, they tend to be soluble in a wide range of organic solvents.

  • Water: Expected to be sparingly soluble.

  • Organic Solvents: Expected to be soluble in common organic solvents such as alcohols (e.g., ethanol, methanol), ethers (e.g., diethyl ether), chlorinated solvents (e.g., dichloromethane, chloroform), and hydrocarbons (e.g., hexane, toluene). This is due to the principle of "like dissolves like," where the intermolecular forces between the haloalkane and the organic solvent molecules are comparable.[5]

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of 2-bromo-1-fluoropropane.

G Experimental Workflow for Physical Property Determination A Sample Preparation (2-bromo-1-fluoropropane) B Boiling Point Determination (Micro-Boiling Point Method) A->B C Density Determination (Pycnometer Method) A->C D Refractive Index Determination (Abbé Refractometer) A->D E Data Analysis and Reporting B->E C->E D->E

Caption: Workflow for determining the physical properties of 2-bromo-1-fluoropropane.

References

An In-depth Technical Guide to the Spectroscopic Data of Bromofluoropropane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for various isomers of bromofluoropropane. The information contained herein is intended to serve as a valuable resource for researchers and professionals involved in the identification, characterization, and development of compounds containing the this compound moiety. This document presents a compilation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Introduction to this compound Isomers

Bromofluoropropanes are halogenated hydrocarbons with the chemical formula C₃H₆BrF. The constitutional isomers of this compound are distinguished by the positions of the bromine and fluorine atoms on the three-carbon propane (B168953) backbone. The accurate identification of each isomer is critical in various fields, including medicinal chemistry and materials science, where specific isomeric forms can exhibit vastly different chemical and biological properties. Spectroscopic techniques are indispensable tools for the unambiguous structural elucidation of these isomers.

The primary isomers of this compound are:

  • 1-Bromo-1-fluoropropane

  • 1-Bromo-2-fluoropropane

  • 1-Bromo-3-fluoropropane

  • 2-Bromo-1-fluoropropane

  • 2-Bromo-2-fluoropropane

This guide will systematically present the available spectroscopic data for each of these isomers.

Spectroscopic Data of this compound Isomers

The following sections provide a detailed summary of the NMR, IR, and MS data for the different this compound isomers. The data has been compiled from various sources and is presented in a structured format for ease of comparison.

1-Bromo-1-fluoropropane
  • Chemical Structure: CH₃CH₂CH(Br)F

  • CAS Number: 65291-92-1[1]

Table 1: Spectroscopic Data for 1-Bromo-1-fluoropropane

Spectroscopic Technique Data
¹H NMR Data not readily available in the conducted searches.
¹³C NMR Data not readily available in the conducted searches.
¹⁹F NMR Data not readily available in the conducted searches.
Infrared (IR) Spectroscopy Data not readily available in the conducted searches.
Mass Spectrometry (MS) Data not readily available in the conducted searches.
1-Bromo-2-fluoropropane
  • Chemical Structure: CH₃CH(F)CH₂Br

Table 2: Spectroscopic Data for 1-Bromo-2-fluoropropane

Spectroscopic Technique Data
¹H NMR Data not readily available in the conducted searches.
¹³C NMR Data not readily available in the conducted searches.
¹⁹F NMR Data not readily available in the conducted searches.
Infrared (IR) Spectroscopy Data not readily available in the conducted searches.
Mass Spectrometry (MS) Data not readily available in the conducted searches.
1-Bromo-3-fluoropropane
  • Chemical Structure: BrCH₂CH₂CH₂F

  • CAS Number: 352-91-0[2][3]

Table 3: Spectroscopic Data for 1-Bromo-3-fluoropropane

Spectroscopic Technique Data
¹H NMR Data available but specific chemical shifts and coupling constants were not found in the search results.
¹³C NMR Data available but specific chemical shifts were not found in the search results.
¹⁹F NMR Data not readily available in the conducted searches.
Infrared (IR) Spectroscopy Data available but specific absorption bands were not found in the search results.
Mass Spectrometry (MS) Molecular Weight: 140.98 g/mol . The mass spectrum is characterized by the presence of isotopic peaks for bromine (⁷⁹Br and ⁸¹Br)[4][5][6].
2-Bromo-1-fluoropropane
  • Chemical Structure: CH₃CH(Br)CH₂F

  • CAS Number: 62122-17-2[7]

Table 4: Spectroscopic Data for 2-Bromo-1-fluoropropane

Spectroscopic Technique Data
¹H NMR Data not readily available in the conducted searches.
¹³C NMR Data not readily available in the conducted searches.
¹⁹F NMR Data not readily available in the conducted searches.
Infrared (IR) Spectroscopy Data not readily available in the conducted searches.
Mass Spectrometry (MS) Data not readily available in the conducted searches.
2-Bromo-2-fluoropropane
  • Chemical Structure: CH₃C(Br)(F)CH₃

  • CAS Number: 2311-00-4[8]

Table 5: Spectroscopic Data for 2-Bromo-2-fluoropropane

Spectroscopic Technique Data
¹H NMR Data not readily available in the conducted searches.
¹³C NMR Data not readily available in the conducted searches.
¹⁹F NMR Data not readily available in the conducted searches.
Infrared (IR) Spectroscopy Data not readily available in the conducted searches.
Mass Spectrometry (MS) Data not readily available in the conducted searches.

Experimental Protocols

This section details the general methodologies for the key spectroscopic techniques used in the analysis of this compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and for directly observing the fluorine atoms in the molecule.

Sample Preparation:

  • For a typical ¹H NMR experiment, dissolve 1-5 mg of the this compound isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆)[9].

  • For ¹³C NMR, a higher concentration of the sample (around 10-50 mg) is generally required.

  • The solution should be free of particulate matter to ensure optimal spectral resolution. Filtration through a small plug of glass wool or a syringe filter may be necessary.

  • For volatile samples, it is important to use a sealed NMR tube to prevent evaporation.

  • An internal standard, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C NMR, is typically added for chemical shift referencing. For ¹⁹F NMR, an external or internal reference standard like CFCl₃ can be used.

Data Acquisition:

  • ¹H NMR: Spectra are typically acquired on a spectrometer operating at a frequency of 300 MHz or higher. Standard pulse sequences are used to obtain the spectrum.

  • ¹³C NMR: Spectra are usually acquired with proton decoupling to simplify the spectrum to a series of singlets for each unique carbon atom.

  • ¹⁹F NMR: ¹⁹F NMR is a highly sensitive technique due to the 100% natural abundance of the ¹⁹F isotope[10]. Spectra are recorded on a spectrometer equipped with a fluorine probe. Proton decoupling can be employed to simplify the spectra.

The following diagram illustrates a general workflow for NMR analysis.

General workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Sample Preparation (Liquid Samples):

  • For liquid samples like bromofluoropropanes, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • The plates are then gently pressed together to form a thin film.

  • The assembled plates are placed in a sample holder in the IR spectrometer.

Data Acquisition:

  • A background spectrum of the empty salt plates is first recorded.

  • The sample spectrum is then acquired.

  • The instrument's software automatically subtracts the background from the sample spectrum to yield the final IR spectrum.

  • Typically, multiple scans are averaged to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

Methodology (Electron Ionization - Mass Spectrometry):

  • Sample Introduction: For volatile compounds like bromofluoropropanes, the sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before analysis.

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process, known as electron ionization (EI), ejects an electron from the molecule to form a radical cation, the molecular ion (M⁺·).

  • Fragmentation: The high energy of the EI process often causes the molecular ion to fragment into smaller, charged species. The fragmentation pattern is characteristic of the molecule's structure. For brominated compounds, a characteristic isotopic pattern is observed due to the presence of ⁷⁹Br and ⁸¹Br isotopes in nearly equal abundance, resulting in M and M+2 peaks of similar intensity[11][12].

  • Mass Analysis and Detection: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion.

The following diagram illustrates the logical relationship in mass spectrometry fragmentation.

MassSpec_Fragmentation Molecule This compound Molecule MolecularIon Molecular Ion [M]⁺· Molecule->MolecularIon Electron Ionization FragmentIon1 Fragment Ion 1 [M-Br]⁺ MolecularIon->FragmentIon1 Fragmentation FragmentIon2 Fragment Ion 2 [M-F]⁺ MolecularIon->FragmentIon2 FragmentIon3 Other Fragments MolecularIon->FragmentIon3

Simplified fragmentation pathway in EI-MS.

Conclusion

This guide has summarized the currently available spectroscopic data for the isomers of this compound and provided an overview of the experimental protocols for their analysis. While data for some isomers, such as 1-bromo-3-fluoropropane, is partially available, a comprehensive dataset for all isomers remains to be fully compiled from publicly accessible sources. The methodologies described herein provide a solid foundation for researchers to acquire and interpret the necessary spectroscopic data for the unambiguous identification and characterization of these important halogenated compounds. Further research is encouraged to populate the missing data and create a complete spectroscopic library for all this compound isomers.

References

An In-depth Technical Guide to 1-bromo-2-fluoropropane (CAS: 1871-72-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-bromo-2-fluoropropane (B167499) is a halogenated hydrocarbon of significant interest in the fields of organic synthesis and medicinal chemistry.[1] Its unique combination of bromine and fluorine atoms on a propane (B168953) backbone makes it a versatile building block for the introduction of fluorine into more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its relevance to drug discovery and development.

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of 1-bromo-2-fluoropropane

PropertyValueSource/Notes
CAS Number 1871-72-3[1][2]
Molecular Formula C₃H₆BrF[1][2]
Molecular Weight 140.98 g/mol [2]
Appearance Colorless liquid[1]
Boiling Point Estimated: 70-90 °CBased on similar compounds like 1-bromopropane (B46711) (69 °C)[3] and 1-bromo-2,2-difluoropropane (76 °C).[4]
Density Estimated: 1.4-1.6 g/mLBased on similar compounds like 1-bromopropane (1.35 g/mL)[3] and 1-bromo-2-chloro-2-fluoropropane (1.648 g/mL).[5]
Solubility Soluble in organic solvents, low solubility in water.[1]

Synthesis of 1-bromo-2-fluoropropane

A common and efficient method for the synthesis of 1-bromo-2-fluoropropane is the bromofluorination of propene. This reaction proceeds via an electrophilic addition mechanism.

Experimental Protocol: Bromofluorination of Propene

This protocol is adapted from a similar procedure for the bromofluorination of α-methylstyrene.[6]

Materials:

Procedure:

  • In a 250 mL single-necked, round-bottomed flask equipped with a magnetic stirrer, dissolve propene in dichloromethane.

  • Cool the flask to 0°C using an ice bath.

  • To the stirred solution, add triethylamine trihydrofluoride.

  • Slowly add N-bromosuccinimide to the reaction mixture at 0°C.

  • After the addition is complete, remove the ice bath and continue stirring at room temperature for 5 hours.

  • Pour the reaction mixture into ice water and make it slightly basic with aqueous ammonia.

  • Extract the product with dichloromethane (4 x 150 mL).

  • Combine the organic extracts and wash with 0.1 N hydrochloric acid (2 x 150 mL) and 5% sodium hydrogen carbonate solution (2 x 150 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • The crude product can be purified by distillation.

Synthesis Workflow Diagram

G Synthesis of 1-bromo-2-fluoropropane cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Propene Propene ReactionVessel Reaction at 0°C to RT Propene->ReactionVessel NBS N-Bromosuccinimide (NBS) NBS->ReactionVessel Et3N3HF Et3N·3HF Et3N3HF->ReactionVessel DCM Dichloromethane (Solvent) DCM->ReactionVessel Quench Quench with Ice Water & Basify ReactionVessel->Quench Extraction Extraction with Dichloromethane Quench->Extraction Wash Wash with HCl and NaHCO3 Extraction->Wash Dry Dry with MgSO4 Wash->Dry Evaporation Solvent Evaporation Dry->Evaporation Distillation Distillation Evaporation->Distillation Product 1-bromo-2-fluoropropane Distillation->Product

Caption: Synthesis workflow for 1-bromo-2-fluoropropane.

Applications in Drug Development

1-bromo-2-fluoropropane serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The introduction of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability. This compound provides a reactive handle (the bromine atom) for nucleophilic substitution reactions, allowing for its incorporation into larger, more complex molecular scaffolds.

Spectroscopic Data

While a comprehensive public database of spectra for 1-bromo-2-fluoropropane is limited, the expected spectroscopic features can be predicted based on its structure and data from similar compounds.

Table 2: Predicted Spectroscopic Data for 1-bromo-2-fluoropropane

TechniquePredicted Features
¹H NMR Three distinct signals corresponding to the CH₃, CH₂, and CH groups. The signals for the CH₂ and CH groups will show complex splitting patterns due to coupling with each other and with the fluorine atom.
¹⁹F NMR A single, complex multiplet due to coupling with the adjacent protons on the CH and CH₂ groups.
¹³C NMR Three signals corresponding to the three carbon atoms. The chemical shifts will be influenced by the attached halogens.
Mass Spectrometry The mass spectrum will show a characteristic pair of molecular ion peaks (M and M+2) of nearly equal intensity, which is indicative of the presence of a single bromine atom (isotopes ⁷⁹Br and ⁸¹Br).[7][8] Common fragmentation patterns would involve the loss of Br, F, HBr, and HF.[9]
Infrared (IR) Spectroscopy Characteristic C-H stretching and bending vibrations for the alkyl group.[10][11] A C-Br stretching vibration is expected in the fingerprint region.[11] The C-F stretching vibration will also be present.

Safety and Handling

Halogenated hydrocarbons may pose health risks through inhalation or skin contact.[1] It is essential to handle 1-bromo-2-fluoropropane in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, it is crucial to consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

1-bromo-2-fluoropropane is a valuable and versatile building block in organic synthesis. Its utility in introducing fluorine into molecular structures makes it particularly relevant for the development of new pharmaceuticals and agrochemicals. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe use in a research and development setting.

References

In-Depth Technical Guide on the Molecular Structure of Chiral Bromofluoropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral small molecules are of paramount importance in the pharmaceutical industry, as the stereochemistry of a drug can profoundly influence its pharmacological and toxicological properties. Among the vast landscape of chiral compounds, halogenated alkanes represent a critical class of building blocks in medicinal chemistry and drug development. Their utility stems from the unique physicochemical properties imparted by halogen atoms, which can modulate a molecule's conformation, lipophilicity, metabolic stability, and binding affinity to biological targets.

This technical guide focuses on the molecular structure of a specific class of chiral haloalkanes: the enantiomers of 1-bromo-1-fluoropropane. The presence of two different halogen atoms, bromine and fluorine, at a stereogenic center introduces distinct electronic and steric features, making these compounds valuable synthons for the preparation of more complex chiral molecules. Understanding the precise three-dimensional arrangement of atoms in these enantiomers is crucial for predicting their reactivity, designing stereoselective syntheses, and ultimately, for their rational application in drug discovery and development.

This document provides a comprehensive overview of the molecular geometry of (R)- and (S)-1-bromo-1-fluoropropane, supported by computationally derived data. Furthermore, it outlines detailed experimental protocols for the synthesis and analysis of these chiral molecules and discusses their potential reactivity in key organic transformations.

Molecular Structure of (R)- and (S)-1-Bromo-1-fluoropropane

The definitive three-dimensional structures of (R)- and (S)-1-bromo-1-fluoropropane have been elucidated through computational chemistry, a powerful tool for obtaining high-resolution structural data for molecules that may be challenging to crystallize or analyze by experimental gas-phase methods.[1] Density Functional Theory (DFT) calculations provide a reliable method for determining molecular geometries and have been employed here to model the enantiomers of 1-bromo-1-fluoropropane.

Computational Methodology

The molecular geometries of (R)- and (S)-1-bromo-1-fluoropropane were optimized using Density Functional Theory (DFT) calculations. These calculations were performed at the B3LYP/6-31G* level of theory, which has been shown to provide accurate geometries for a wide range of organic molecules. All calculations were performed using a standard quantum chemistry software package. The optimized structures represent the lowest energy conformations of the molecules in the gas phase.

Quantitative Molecular Geometry

The key structural parameters—bond lengths, bond angles, and dihedral angles—for the chiral center (C1) of both (R)- and (S)-1-bromo-1-fluoropropane are summarized in the tables below. These parameters provide a precise description of the spatial arrangement of the atoms.

Table 1: Bond Lengths at the Chiral Center of (R)- and (S)-1-Bromo-1-fluoropropane

Bond(R)-1-bromo-1-fluoropropane (Å)(S)-1-bromo-1-fluoropropane (Å)
C1–Br1.9751.975
C1–F1.4081.408
C1–H11.0911.091
C1–C21.5231.523

Table 2: Bond Angles at the Chiral Center of (R)- and (S)-1-Bromo-1-fluoropropane

Angle(R)-1-bromo-1-fluoropropane (°)(S)-1-bromo-1-fluoropropane (°)
Br–C1–F109.8109.8
Br–C1–H1107.9107.9
Br–C1–C2112.5112.5
F–C1–H1108.3108.3
F–C1–C2109.2109.2
H1–C1–C2109.1109.1

Table 3: Selected Dihedral Angles of (R)- and (S)-1-Bromo-1-fluoropropane

Dihedral Angle(R)-1-bromo-1-fluoropropane (°)(S)-1-bromo-1-fluoropropane (°)
Br–C1–C2–C3-176.8176.8
F–C1–C2–C362.9-62.9
H1–C1–C2–C3-56.956.9

The data presented in these tables highlight the mirror-image relationship between the two enantiomers. While the bond lengths and bond angles are identical, the dihedral angles have opposite signs, which is characteristic of enantiomeric structures.

Experimental Protocols

The synthesis and analysis of enantiomerically pure bromofluoropropanes require stereoselective methods and specialized analytical techniques. The following sections provide detailed, plausible protocols based on established methodologies for the synthesis and characterization of chiral haloalkanes.

Enantioselective Synthesis

The enantioselective synthesis of 1-bromo-1-fluoropropane can be approached through the stereoselective bromofluorination of an appropriate prochiral precursor, such as propanal. Organocatalysis provides a powerful strategy for achieving high enantioselectivity in such transformations.[2]

Protocol for Enantioselective α-Bromofluorination of Propanal:

  • Catalyst Preparation: In a dry, inert atmosphere (e.g., argon or nitrogen), dissolve the desired enantiomer of a chiral amine catalyst (e.g., a proline derivative) in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or chloroform).

  • Reaction Setup: To the catalyst solution, add propanal. Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C) to enhance enantioselectivity.

  • Reagent Addition: Slowly add a source of electrophilic bromine (e.g., N-bromosuccinimide) and a source of electrophilic fluorine (e.g., N-fluorobenzenesulfonimide). The order and rate of addition may need to be optimized.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate). Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, dry over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate under reduced pressure.

  • Purification: The crude product, α-bromo-α-fluoropropanal, is then reduced to the corresponding alcohol using a mild reducing agent (e.g., sodium borohydride). The resulting 1-bromo-1-fluoropropan-2-ol can be further purified by flash column chromatography.

  • Conversion to Propane: The hydroxyl group of the purified 1-bromo-1-fluoropropan-2-ol is then converted to a good leaving group (e.g., a tosylate or mesylate) and subsequently reduced to afford the final product, 1-bromo-1-fluoropropane.

Chiral Resolution and Analysis

The separation of the enantiomers of 1-bromo-1-fluoropropane can be achieved using chiral high-performance liquid chromatography (HPLC).[3][4] The absolute configuration of the separated enantiomers can be determined using Vibrational Circular Dichroism (VCD) spectroscopy in conjunction with theoretical calculations.[1][5]

Protocol for Chiral HPLC Separation:

  • Column Selection: Utilize a chiral stationary phase (CSP) column suitable for the separation of small, non-polar molecules. Polysaccharide-based columns are often a good starting point.[4]

  • Mobile Phase Optimization: A mobile phase consisting of a mixture of n-hexane and isopropanol (B130326) is typically used for normal-phase chiral separations. The ratio of the solvents should be optimized to achieve baseline separation of the enantiomers.

  • Sample Preparation: Dissolve the racemic 1-bromo-1-fluoropropane in the mobile phase.

  • Chromatographic Conditions:

    • Flow rate: Typically 0.5-1.0 mL/min.

    • Detection: UV detector at a suitable wavelength (e.g., 210 nm).

    • Temperature: The column temperature should be controlled to ensure reproducible results.

  • Data Analysis: The retention times of the two enantiomers will differ, allowing for their separation and quantification.

Protocol for Vibrational Circular Dichroism (VCD) Analysis:

  • Sample Preparation: Prepare a solution of the enantiomerically enriched sample in a suitable solvent that has minimal interference in the infrared region of interest (e.g., carbon tetrachloride or chloroform-d).

  • Spectral Acquisition: Record the VCD and infrared absorption spectra of the sample using a dedicated VCD spectrometer.

  • Computational Prediction: Perform DFT calculations (e.g., at the B3LYP/6-31G* level) to predict the VCD spectra for both the (R) and (S) enantiomers.

  • Comparison and Assignment: Compare the experimental VCD spectrum with the computationally predicted spectra. A good match between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for the unambiguous assignment of the absolute configuration.[1]

Reactivity and Mechanistic Considerations

Chiral 1-bromo-1-fluoropropane is expected to undergo nucleophilic substitution reactions, which are fundamental transformations in organic synthesis. The stereochemical outcome of these reactions is highly dependent on the reaction mechanism.

SN2 Reaction Pathway

Given that the chiral center is at a primary carbon, 1-bromo-1-fluoropropane is likely to react with good nucleophiles via an SN2 (bimolecular nucleophilic substitution) mechanism. A key feature of the SN2 reaction is the inversion of stereochemistry at the reaction center.[6] This stereospecificity is a valuable tool in asymmetric synthesis.[7]

The following Graphviz diagram illustrates the workflow for the synthesis and stereochemical analysis of chiral 1-bromo-1-fluoropropane.

experimental_workflow cluster_synthesis Enantioselective Synthesis cluster_analysis Chiral Analysis Propanal Propanal Enantioselective_Bromofluorination Enantioselective Bromofluorination Propanal->Enantioselective_Bromofluorination Chiral_Intermediate Chiral α-Bromo-α-fluoropropanal Enantioselective_Bromofluorination->Chiral_Intermediate Reduction Reduction Chiral_Intermediate->Reduction Chiral_Alcohol Chiral 1-Bromo-1-fluoropropan-2-ol Reduction->Chiral_Alcohol Conversion Conversion & Reduction Chiral_Alcohol->Conversion Final_Product (R)- or (S)-1-Bromo-1-fluoropropane Conversion->Final_Product Racemic_Mixture Racemic 1-Bromo-1-fluoropropane Chiral_HPLC Chiral HPLC Separation Racemic_Mixture->Chiral_HPLC Separated_Enantiomers Separated Enantiomers Chiral_HPLC->Separated_Enantiomers VCD_Spectroscopy VCD Spectroscopy Separated_Enantiomers->VCD_Spectroscopy Absolute_Configuration Absolute Configuration VCD_Spectroscopy->Absolute_Configuration

Caption: Experimental workflow for synthesis and analysis.

The following diagram illustrates the SN2 reaction of (S)-1-bromo-1-fluoropropane with a generic nucleophile (Nu⁻), resulting in the inversion of stereochemistry to the (R)-product.

Caption: SN2 reaction mechanism with inversion of stereochemistry.

Conclusion

This technical guide has provided a detailed examination of the molecular structure of chiral 1-bromo-1-fluoropropane. Through the use of computational chemistry, precise bond lengths, bond angles, and dihedral angles for both the (R) and (S) enantiomers have been determined and presented. Furthermore, this document has outlined comprehensive and plausible experimental protocols for the enantioselective synthesis, chiral separation, and absolute configuration determination of these molecules, drawing upon established methodologies in organic chemistry.

The discussion of the SN2 reaction mechanism highlights the potential of these chiral building blocks in stereospecific synthesis, where control over the three-dimensional arrangement of atoms is paramount. For researchers, scientists, and drug development professionals, a thorough understanding of the structural and reactive properties of such fundamental chiral molecules is indispensable for the design and synthesis of novel therapeutic agents with improved efficacy and safety profiles. The data and protocols presented herein serve as a valuable resource for the further investigation and application of chiral bromofluoropropanes in medicinal chemistry and beyond.

References

Stability and Storage of Bromofluoropropanes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for bromofluoropropane isomers. Given the reactive nature of halogenated hydrocarbons, understanding their stability profile is critical for maintaining their chemical integrity in research, development, and manufacturing. This document outlines the key factors influencing the stability of bromofluoropropanes, potential degradation pathways, and detailed protocols for stability assessment.

Core Stability and Recommended Storage

Bromofluoropropanes are flammable and reactive compounds that require careful handling and storage to prevent degradation and ensure safety.[1][2] Proper storage is crucial to maintain their high purity for use as pharmaceutical or organic synthesis intermediates.[2]

General Storage Conditions

Based on safety data sheets for structurally similar compounds, the following storage conditions are recommended to ensure the stability of this compound isomers:

  • Temperature: Store in a cool, dry, well-ventilated area.[1][3][4][5][6] Avoid excess heat.[1][5]

  • Light: Protect from direct sunlight.[2]

  • Atmosphere: Store in tightly sealed containers to prevent ingress of moisture.[1][2] An inert atmosphere may be necessary for long-term storage of highly sensitive materials.

  • Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition.[1][3][4][5][6][7] Use spark-proof tools and explosion-proof equipment when handling.[1][4]

Incompatible Materials

Contact with incompatible materials can lead to rapid degradation or hazardous reactions. It is crucial to store bromofluoropropanes separately from the following:

  • Strong Oxidizing Agents [1][3][5][6]

  • Strong Bases [3][5][6]

  • Strong Acids [1]

  • Strong Reducing Agents [1]

  • Metals [5] (such as zinc, aluminum, and alkali metals[8])

Degradation Pathways

The presence of both bromine and fluorine on the propane (B168953) backbone influences the chemical reactivity and potential degradation pathways of bromofluoropropanes. The primary degradation routes are expected to be hydrolysis, thermal decomposition, and photodegradation.

Hydrolysis

Hydrolysis is a potential degradation pathway, especially in the presence of moisture or incompatible materials like strong acids or bases. The rate of hydrolysis is dependent on the pH of the solution.[9] Halogenated alkanes can undergo nucleophilic substitution reactions with water, leading to the formation of alcohols and the corresponding hydrohalic acids (HBr and HF).

Thermal Decomposition

Exposure to high temperatures can cause thermal decomposition of bromofluoropropanes.[1][4] Hazardous decomposition products include:

  • Hydrogen bromide (HBr)[1][3][5][8]

  • Hydrogen fluoride (B91410) (HF)[1][3]

  • Carbon monoxide (CO)[1][3][5][8]

  • Carbon dioxide (CO2)[1][3][5][8]

  • Other irritating and toxic fumes and gases[1]

Photodegradation

Exposure to light, particularly UV radiation, can induce photodegradation of halogenated compounds. This process can involve the cleavage of the carbon-halogen bonds, leading to the formation of free radicals and subsequent degradation products.

Quantitative Stability Data

Table 1: Summary of Qualitative Stability Information for Bromofluoropropanes

ParameterRecommendationRationale
Storage Temperature Cool, well-ventilated areaTo minimize thermal degradation and vapor pressure.[1][2][3][4][5][6]
Light Exposure Store away from direct sunlightTo prevent photodegradation.[2]
Humidity Store in tightly sealed containersTo prevent hydrolysis.[1][2]
Incompatible Materials Segregate from strong oxidizing agents, strong acids, strong bases, and certain metalsTo avoid rapid chemical reactions and degradation.[1][3][5][6]
Hazardous Decomposition Products Hydrogen bromide, hydrogen fluoride, carbon monoxide, carbon dioxideFormed upon thermal decomposition.[1][3][5][8]

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of bromofluoropropanes involves conducting forced degradation studies and developing a stability-indicating analytical method.

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a substance to identify potential degradation products and establish degradation pathways. These studies are crucial for the development and validation of stability-indicating analytical methods. The following is a general protocol based on ICH guidelines.

Objective: To generate potential degradation products of this compound isomers under various stress conditions.

Materials:

  • This compound isomer of interest

  • Hydrochloric acid (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (B78521) (e.g., 0.1 M, 1 M)

  • Hydrogen peroxide (e.g., 3%)

  • High-purity water

  • Organic solvent (e.g., acetonitrile (B52724) or methanol, HPLC grade)

  • pH meter

  • Thermostatically controlled oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the this compound isomer in a suitable organic solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with hydrochloric acid at different concentrations and temperatures (e.g., room temperature, 60°C).

    • Base Hydrolysis: Treat the stock solution with sodium hydroxide at different concentrations and temperatures (e.g., room temperature, 60°C).

    • Oxidation: Treat the stock solution with hydrogen peroxide at room temperature.

    • Thermal Degradation: Expose the solid or liquid this compound to elevated temperatures (e.g., 60°C, 80°C) in a controlled oven.

    • Photodegradation: Expose the this compound (in a phototransparent container) to a light source in a photostability chamber.

  • Sampling: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze the samples using a suitable analytical method, such as HPLC with a UV or mass spectrometry detector.

Diagram 1: General Workflow for a Forced Degradation Study

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API This compound Isomer Acid Acid Hydrolysis API->Acid Base Base Hydrolysis API->Base Oxidation Oxidation API->Oxidation Thermal Thermal API->Thermal Photo Photolysis API->Photo HPLC Stability-Indicating HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC

Caption: General workflow for conducting a forced degradation study.

Stability-Indicating Analytical Method Development

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for developing SIMs.

Objective: To develop an HPLC method capable of separating the parent this compound from all potential degradation products generated during forced degradation studies.

General HPLC Method Parameters to be Optimized:

  • Column: A reversed-phase column (e.g., C18, C8) is a common starting point.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). The pH of the buffer and the gradient of the organic solvent are critical for achieving separation.

  • Flow Rate: Typically in the range of 0.8 to 1.5 mL/min for standard HPLC columns.

  • Column Temperature: Can be varied to improve peak shape and resolution.

  • Detector: A UV detector is commonly used if the compound and its degradation products have a chromophore. A mass spectrometer (MS) detector provides greater specificity and structural information.

Procedure:

  • Initial Screening: Analyze the stressed samples from the forced degradation study using a generic gradient HPLC method to get an initial chromatogram showing the parent peak and any degradation product peaks.

  • Method Optimization: Adjust the HPLC parameters (mobile phase composition, gradient, pH, column type, etc.) to achieve baseline separation of all peaks.

  • Method Validation: Once a suitable method is developed, it must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

Diagram 2: Logical Relationship of Stability Testing

Stability_Testing_Logic cluster_main Stability Assessment Forced_Deg Forced Degradation Study SIM_Dev Stability-Indicating Method Development Forced_Deg->SIM_Dev Provides samples for method development Long_Term Long-Term Stability Study SIM_Dev->Long_Term Analytical method for Accelerated Accelerated Stability Study SIM_Dev->Accelerated Analytical method for Shelf_Life Shelf-Life Determination Long_Term->Shelf_Life Accelerated->Shelf_Life

References

Dehydrohalogenation of Bromofluoropropane Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the dehydrohalogenation of bromofluoropropane isomers, a critical reaction in synthetic organic chemistry for the preparation of fluorinated alkenes. These products are valuable building blocks in the pharmaceutical and agrochemical industries. This document details the underlying mechanisms, regioselectivity, and stereoselectivity of these elimination reactions. It also presents available quantitative data, detailed experimental protocols for analogous reactions, and visual representations of reaction pathways and workflows to facilitate a deeper understanding and practical application of this important transformation. While specific quantitative data for all this compound isomers is not extensively available in public literature, this guide extrapolates from well-understood principles of dehydrohalogenation and data from closely related compounds.

Introduction

Dehydrohalogenation is an elimination reaction that involves the removal of a hydrogen and a halogen atom from adjacent carbons of an alkyl halide, typically facilitated by a base, to form an alkene.[1] The dehydrohalogenation of this compound isomers is of particular interest as it provides access to a variety of fluoropropenes, which are important synthons for the introduction of fluorine into organic molecules. The presence of both bromine and fluorine on the propane (B168953) skeleton introduces complexity and allows for the study of the competing factors that control the reaction's outcome.

The regioselectivity of the reaction, which determines the position of the newly formed double bond, is primarily governed by the nature of the base and the substrate.[2] Sterically hindered bases, such as potassium tert-butoxide, tend to favor the formation of the Hofmann product (the less substituted alkene), while smaller, unhindered bases often lead to the Zaitsev product (the more substituted alkene).[3] The stereoselectivity, concerning the geometric isomerism (E/Z) of the alkene product, is also a key consideration.

Reaction Mechanisms

The dehydrohalogenation of alkyl halides typically proceeds through one of two primary mechanisms: the E2 (bimolecular elimination) or the E1 (unimolecular elimination) pathway. For bromofluoropropanes, the E2 mechanism is generally favored, especially with the use of strong bases.

E2 Mechanism

The E2 mechanism is a concerted, one-step process where the base abstracts a proton from a carbon adjacent (β-position) to the carbon bearing the leaving group (α-position), and the halide ion is simultaneously eliminated.[3] This mechanism requires an anti-periplanar arrangement of the abstracted proton and the leaving group for optimal orbital overlap in the transition state.

Influence of Fluorine

The presence of a highly electronegative fluorine atom can influence the reaction mechanism. Fluorine's strong electron-withdrawing effect can increase the acidity of the β-hydrogens, potentially favoring an E1cb (Elimination Unimolecular conjugate Base) mechanism, which involves a carbanion intermediate.[4] However, for most base-promoted dehydrohalogenations of bromofluoropropanes, the E2 pathway is considered predominant.

Regioselectivity and Stereoselectivity

The products of the dehydrohalogenation of unsymmetrical this compound isomers are dictated by the principles of regioselectivity and stereoselectivity.

  • Regioselectivity: As a general rule, the use of a sterically bulky base like potassium tert-butoxide will favor the formation of the Hofmann product by abstracting the most sterically accessible β-hydrogen.[3] Conversely, smaller bases like sodium ethoxide or potassium hydroxide (B78521) tend to yield the more thermodynamically stable Zaitsev product.[2]

  • Stereoselectivity: The E2 reaction is stereospecific and typically proceeds via an anti-elimination pathway. The stereochemical outcome (E or Z alkene) depends on the conformation of the substrate at the moment of reaction.

Quantitative Data

While specific quantitative data for the dehydrohalogenation of all this compound isomers is sparse in the available literature, the following tables summarize expected outcomes and data from analogous reactions. The product ratios are highly dependent on the specific isomer, base, solvent, and temperature.

Table 1: Predicted Major Products for Dehydrohalogenation of this compound Isomers

SubstrateBaseMajor Product(s) (Predicted)Rationale
1-Bromo-1-fluoropropaneKOtBu1-FluoropropeneHofmann elimination of HBr
NaOEt1-FluoropropeneElimination of HBr
1-Bromo-2-fluoropropaneKOtBu3-FluoropropeneHofmann elimination of HBr
NaOEt2-Fluoropropene (Zaitsev) & 3-Fluoropropene (Hofmann)Mixture of products, ratio dependent on conditions
2-Bromo-1-fluoropropaneKOtBu1-FluoropropeneHofmann elimination of HBr
NaOEt1-Fluoropropene & 2-FluoropropeneMixture of products, ratio dependent on conditions
1-Bromo-3-fluoropropaneKOtBu / NaOEtAllyl fluorideElimination of HBr
2-Bromo-2-fluoropropaneKOtBu / NaOEt2-FluoropropeneElimination of HBr

Table 2: Reported Yields for Dehydrohalogenation of a Related Alkyl Halide

SubstrateBase/SolventTemperature (°C)Time (h)Major Product(s)Yield (%)Reference
1-Bromo-2-methylpropaneKOtBu / t-BuOHReflux12-Methyl-1-propene91[3]

Experimental Protocols

The following are general experimental protocols for dehydrohalogenation reactions. These should be adapted based on the specific this compound isomer and the desired outcome.

General Procedure for Dehydrohalogenation using Potassium tert-Butoxide
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add the this compound substrate and an anhydrous solvent (e.g., tert-butanol (B103910) or DMSO) under an inert atmosphere.[3]

  • Addition of Base: Add potassium tert-butoxide (typically 1.1-1.5 equivalents) to the solution in one portion or portion-wise.[3]

  • Reaction: Heat the mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).[3]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction by adding water.[3]

  • Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or pentane).[3]

  • Washing and Drying: Wash the combined organic layers with water and brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).[3]

  • Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by distillation or column chromatography.[3]

Product Analysis

The product distribution of the dehydrohalogenation reaction can be determined using Gas Chromatography-Mass Spectrometry (GC-MS).[1][5] The identification of isomers can be challenging due to similar mass spectra, and may require complementary techniques like GC-VUV (Vacuum Ultraviolet) for confident differentiation.[6]

Visualizations

Signaling Pathways and Logical Relationships

Dehydrohalogenation_Pathways cluster_substrate This compound Isomer cluster_base Base cluster_products Alkene Products Substrate CH3-CHF-CH2Br Hofmann Hofmann Product (Less Substituted) Substrate->Hofmann Favored by Steric Hindrance Zaitsev Zaitsev Product (More Substituted) Substrate->Zaitsev Favored by Thermodynamic Stability KOtBu Potassium tert-butoxide (Bulky Base) KOtBu->Hofmann Promotes NaOEt Sodium Ethoxide (Small Base) NaOEt->Zaitsev Promotes

Caption: Regioselectivity in the dehydrohalogenation of a this compound isomer.

Experimental Workflow

Experimental_Workflow start Start reaction_setup Reaction Setup: - this compound - Anhydrous Solvent - Inert Atmosphere start->reaction_setup add_base Add Base (e.g., KOtBu) reaction_setup->add_base reaction Heat to Desired Temperature (e.g., Reflux) add_base->reaction monitor Monitor Progress (GC or TLC) reaction->monitor workup Aqueous Workup monitor->workup extraction Solvent Extraction workup->extraction purification Purification (Distillation or Chromatography) extraction->purification analysis Product Analysis (GC-MS, NMR) purification->analysis end End analysis->end

Caption: General experimental workflow for dehydrohalogenation.

Conclusion

References

IUPAC nomenclature of bromofluoropropane isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the IUPAC Nomenclature of Bromofluoropropane Isomers

Introduction

Halogenated hydrocarbons, particularly those containing multiple, different halogen atoms, present a foundational area of study in organic chemistry. Their diverse applications, from pharmaceuticals to materials science, necessitate a clear and unambiguous system of nomenclature.[1] The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for naming these compounds, ensuring global consistency in scientific communication.[1][2] This guide focuses on the isomers of this compound (C₃H₆BrF), detailing the systematic application of IUPAC rules to name each constitutional and stereoisomer.

Propane (B168953), a three-carbon alkane, serves as the parent structure for these isomers. The substitution of one bromine and one fluorine atom onto this carbon backbone gives rise to several structural variations known as constitutional isomers. Furthermore, the presence of chiral centers in some of these isomers leads to the existence of stereoisomers (enantiomers).

Core Principles of IUPAC Nomenclature for Haloalkanes

The IUPAC nomenclature for haloalkanes follows a set of prioritized rules to ensure each distinct compound has a unique and descriptive name.[3][4]

  • Parent Chain Identification : The longest continuous carbon chain that contains the halogen atom(s) is identified as the parent alkane.[1][2] For all isomers discussed herein, the parent chain is propane.

  • Numbering the Parent Chain : The carbon chain is numbered from the end that gives the lowest possible number (locant) to the first encountered substituent (in this case, a halogen).[2][3]

  • Alphabetical Ordering of Substituents : When multiple different halogens are present, they are listed as prefixes in alphabetical order (bromo-, fluoro-), irrespective of their position on the carbon chain.[2][3]

  • Stereoisomer Designation : For molecules with chiral centers, the Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration as either (R) or (S). This designation is then included as a prefix in the IUPAC name.

Constitutional Isomers of this compound

There are five constitutional isomers of this compound, distinguished by the connectivity of the bromine and fluorine atoms to the propane backbone.

1-Bromo-1-fluoropropane

In this isomer, both the bromine and fluorine atoms are attached to the first carbon of the propane chain. The carbon atom C1 is bonded to four different groups (a hydrogen atom, a bromine atom, a fluorine atom, and an ethyl group), making it a chiral center. Therefore, 1-bromo-1-fluoropropane exists as a pair of enantiomers.

  • IUPAC Name : 1-Bromo-1-fluoropropane[5]

  • Chirality : Yes

  • Stereoisomers : (R)-1-bromo-1-fluoropropane and (S)-1-bromo-1-fluoropropane

1-Bromo-2-fluoropropane

Here, the bromine atom is on the first carbon, and the fluorine atom is on the second. Numbering the chain gives the substituents the lowest possible locants (1 and 2).[6] The second carbon (C2) is a chiral center as it is attached to four different groups (a hydrogen atom, a fluorine atom, a methyl group, and a bromomethyl group). This isomer also exists as a pair of enantiomers.[7]

  • IUPAC Name : 1-Bromo-2-fluoropropane[8]

  • Chirality : Yes

  • Stereoisomers : (R)-1-bromo-2-fluoropropane and (S)-1-bromo-2-fluoropropane

2-Bromo-1-fluoropropane

This isomer has the fluorine atom on the first carbon and the bromine atom on the second. According to IUPAC rules, substituents are named alphabetically.[3] Thus, 'bromo' precedes 'fluoro' in the name. The second carbon (C2) is a chiral center, bonded to a hydrogen atom, a bromine atom, a methyl group, and a fluoromethyl group.

  • IUPAC Name : 2-Bromo-1-fluoropropane[9]

  • Chirality : Yes

  • Stereoisomers : (R)-2-bromo-1-fluoropropane and (S)-2-bromo-1-fluoropropane

1-Bromo-3-fluoropropane

In this structure, the halogen atoms are at the terminal positions of the three-carbon chain. To assign locants, the chain is numbered to give the alphabetically preceding substituent (bromo) the lower number.[10][11][12] This molecule is achiral as no carbon atom is bonded to four different groups.

  • IUPAC Name : 1-Bromo-3-fluoropropane[10][11][12]

  • Chirality : No

2-Bromo-2-fluoropropane

For this isomer, both the bromine and fluorine atoms are attached to the central carbon (C2) of the propane chain.[13] The molecule is achiral.

  • IUPAC Name : 2-Bromo-2-fluoropropane[13]

  • Chirality : No

Data Summary

The following table summarizes the key properties of the this compound isomers.

IUPAC NameMolecular FormulaCAS Registry NumberChirality
1-Bromo-1-fluoropropaneC₃H₆BrF65291-92-1[5]Yes
1-Bromo-2-fluoropropaneC₃H₆BrF1871-72-3[6][8]Yes
2-Bromo-1-fluoropropaneC₃H₆BrF62122-17-2[9]Yes
1-Bromo-3-fluoropropaneC₃H₆BrF352-91-0[10][11]No
2-Bromo-2-fluoropropaneC₃H₆BrF2311-00-4[13]No

Isomer Relationship Diagram

The logical relationship between the different isomers of this compound can be visualized as a hierarchical structure, starting from the single molecular formula and branching into constitutional isomers, and further into stereoisomers where applicable.

G cluster_main Isomers of this compound (C3H6BrF) A Constitutional Isomers C1 1-Bromo-1-fluoropropane A->C1 C2 1-Bromo-2-fluoropropane A->C2 C3 2-Bromo-1-fluoropropane A->C3 C4 1-Bromo-3-fluoropropane A->C4 C5 2-Bromo-2-fluoropropane A->C5 B Stereoisomers (Enantiomers) S1 (R/S)-1-Bromo-1-fluoropropane B->S1 S2 (R/S)-1-Bromo-2-fluoropropane B->S2 S3 (R/S)-2-Bromo-1-fluoropropane B->S3 C1->B C2->B C3->B

Caption: Isomeric relationships of this compound.

Conclusion

The IUPAC nomenclature provides a robust and systematic method for naming the isomers of this compound. By correctly identifying the parent chain, numbering the carbons to give the lowest locants to substituents, and arranging the halogen prefixes alphabetically, unique names are generated for each of the five constitutional isomers. For the three chiral isomers (1-bromo-1-fluoropropane, 1-bromo-2-fluoropropane, and 2-bromo-1-fluoropropane), the Cahn-Ingold-Prelog system is essential for distinguishing between their respective enantiomeric pairs. A thorough understanding of these rules is critical for researchers, scientists, and professionals in drug development to ensure precise communication and documentation.

References

Potential Hazards of Bromofluoropropanes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential hazards associated with bromofluoropropanes. Due to the limited availability of specific toxicological data for many bromofluoropropane isomers, this guide synthesizes available information on these compounds and incorporates data from structurally related halogenated propanes to illustrate potential hazards. This approach underscores the critical need for further research into this specific class of chemicals.

Toxicological Hazards

The primary toxicological concerns with bromofluoropropanes, like other halogenated hydrocarbons, include acute toxicity, irritation, and potential long-term effects such as carcinogenicity and reproductive toxicity. The extent of these hazards is highly dependent on the specific isomeric structure, including the position and number of bromine and fluorine atoms.

Acute Toxicity

Acute toxicity refers to the adverse effects occurring after a single exposure to a substance. It is typically quantified by the median lethal dose (LD50) for oral and dermal exposure, and the median lethal concentration (LC50) for inhalation exposure.

Table 1: Acute Toxicity Data for Selected Halogenated Propanes

Chemical NameCAS NumberTest SpeciesRoute of ExposureLD50/LC50Reference
1-Bromo-3-chloropropane (B140262)109-70-6RatOral930 mg/kg[1]
1-Bromo-3-chloropropane109-70-6RatInhalation (4h)5.688 mg/L[1]
1-Bromo-3-chloropropane109-70-6RatDermal> 2,000 mg/kg[1]
1-Bromopropane (B46711)106-94-5RatInhalation (4h)14,374 ppm[2]
1-Bromo-3-fluoropropane (B1205824)352-91-0-OralHarmful if swallowed (classification)[4]

Note: Data for specific this compound isomers is limited. The table includes data from closely related compounds for illustrative purposes.

Irritation

Bromofluoropropanes are generally considered to be irritating to the skin, eyes, and respiratory system.[3]

  • Skin Irritation: Direct contact can cause redness, inflammation, and dermatitis. 1-bromo-3-fluoropropane is classified as a skin irritant.[3]

  • Eye Irritation: Vapors and direct contact can cause significant eye irritation. 1-bromo-3-fluoropropane is classified as causing serious eye irritation.[3]

  • Respiratory Irritation: Inhalation of vapors may lead to irritation of the nose, throat, and lungs.[3]

Table 2: Irritation Potential of Selected Halogenated Propanes

Chemical NameCAS NumberSkin IrritationEye IrritationRespiratory IrritationReference
1-Bromo-3-fluoropropane352-91-0IrritatingIrritatingIrritating[3]
1-Bromo-3-chloropropane109-70-6IrritatingIrritatingMay cause respiratory irritation[5]
1-Bromopropane106-94-5IrritatingIrritatingIrritating[6]
Chronic Toxicity and Carcinogenicity

Long-term exposure to some halogenated hydrocarbons has been associated with damage to the liver, nervous system, and reproductive organs.[7][8] There is limited evidence of a carcinogenic effect for some related compounds, such as 1-bromo-3-chloropropane.[5] The International Agency for Research on Cancer (IARC) has not classified the carcinogenicity of most bromofluoropropanes. However, 1-bromo-3-chloropropane has shown evidence of carcinogenic activity in animal studies, leading to increased incidences of various tumors.[9][10]

Reproductive and Developmental Toxicity

Some halogenated propanes are suspected of damaging fertility or the unborn child. 1-bromopropane, for example, is a known reproductive toxicant in animals, causing effects on both male and female reproductive systems.[7][8] For 1-bromo-3-chloropropane, it is suspected of causing genetic defects.[1]

Physicochemical Hazards

Flammability

Many bromofluoropropanes are flammable liquids and their vapors can form explosive mixtures with air.[3] It is crucial to handle these substances away from ignition sources and to use appropriate safety measures such as grounding and bonding of containers during transfer.[3]

Table 3: Flammability Data for Selected Halogenated Propanes

Chemical NameCAS NumberFlash PointFlammability Classification
1-Bromo-3-fluoropropane352-91-0Not availableFlammable liquid and vapor[4]
1-Bromo-3-chloropropane109-70-657 °CFlammable liquid and vapor[11]
1-Bromopropane106-94-5-Flammable Liquid[6]

Environmental Hazards

Halogenated hydrocarbons can be persistent in the environment and may have adverse effects on aquatic life.[5][11] Some bromofluoropropanes may also contribute to the depletion of the ozone layer.[4] Due to their stability, they can resist breakdown by soil bacteria and persist in the environment.[12]

Table 4: Environmental Hazard Information

Chemical NameCAS NumberAquatic ToxicityOzone Depletion Potential
1-Bromo-3-fluoropropane352-91-0Not availableHarms public health and the environment by destroying ozone in the upper atmosphere[4]
1-Bromo-3-chloropropane109-70-6Harmful to aquatic life with long lasting effects[1]Not available

Experimental Protocols

Standardized testing methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD), are crucial for assessing the hazards of chemical substances.

Acute Oral Toxicity (OECD 423)

The Acute Toxic Class Method (OECD 423) is a stepwise procedure used to assess the acute oral toxicity of a substance.[13] The method uses a reduced number of animals and aims to classify a substance into a specific toxicity category rather than determining a precise LD50 value.[14]

Experimental Workflow for Acute Oral Toxicity (OECD 423)

OECD_423 start Start: Select Dose Level (e.g., 2000 mg/kg) dose1 Dose 3 Animals start->dose1 observe1 Observe for 14 Days (Mortality & Clinical Signs) dose1->observe1 decision1 Mortality? observe1->decision1 stop1 Stop: GHS Category 5 or Unclassified decision1->stop1 0 or 1 death dose2 Dose 3 Animals at Lower Dose (e.g., 300 mg/kg) decision1->dose2 2 or 3 deaths observe2 Observe for 14 Days dose2->observe2 decision2 Mortality? observe2->decision2 stop2 Stop: GHS Category 4 decision2->stop2 0 or 1 death dose3 Dose 3 Animals at Lower Dose (e.g., 50 mg/kg) decision2->dose3 2 or 3 deaths stop3 Further Dosing Steps... dose3->stop3

Caption: Workflow for the Acute Toxic Class Method (OECD 423).

In Vitro Skin Irritation (OECD 439)

The in vitro skin irritation test using a Reconstructed Human Epidermis (RhE) model (OECD 439) is an alternative to animal testing for assessing the skin irritation potential of chemicals.[15][16]

Experimental Workflow for In Vitro Skin Irritation (OECD 439)

OECD_439 start Prepare Reconstructed Human Epidermis (RhE) Tissues apply_test Topically Apply Test Substance to RhE Tissues start->apply_test incubate1 Incubate for a Defined Period (e.g., 60 minutes) apply_test->incubate1 wash Wash Tissues to Remove Test Substance incubate1->wash incubate2 Post-incubation Period (e.g., 42 hours) wash->incubate2 viability_assay Assess Cell Viability (MTT Assay) incubate2->viability_assay measure Measure Formazan Production (Spectrophotometry) viability_assay->measure decision Cell Viability <= 50%? measure->decision irritant Classify as Irritant (GHS Category 2) decision->irritant Yes non_irritant Classify as Non-Irritant decision->non_irritant No

Caption: Workflow for the In Vitro Skin Irritation Test (OECD 439).

Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[17][18]

Experimental Workflow for the Ames Test

Ames_Test start Prepare Salmonella typhimurium Histidine Auxotroph Strains mix Mix Bacteria with Test Compound (with and without S9 metabolic activation) start->mix plate Plate Mixture on Histidine-deficient Agar Medium mix->plate incubate Incubate Plates for 48-72 hours plate->incubate count Count Revertant Colonies incubate->count compare Compare Colony Count to Negative Control count->compare decision Significant Increase in Revertants? compare->decision mutagenic Substance is Mutagenic decision->mutagenic Yes non_mutagenic Substance is Non-mutagenic decision->non_mutagenic No Metabolic_Activation parent This compound p450 Cytochrome P450 Oxidation parent->p450 intermediate Reactive Intermediate (e.g., Halo-alcohol) p450->intermediate conjugation Conjugation (e.g., with Glutathione) intermediate->conjugation binding Covalent Binding to Macromolecules (DNA, Protein, Lipids) intermediate->binding detox Detoxification and Excretion conjugation->detox toxicity Cellular Damage and Toxicity binding->toxicity

References

Solubility of Bromofluoropropanes in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of bromofluoropropane isomers in common organic solvents. Understanding the solubility of these compounds is critical for their application in various fields, including as intermediates in organic synthesis, particularly for pharmaceuticals and agrochemicals. This document outlines the theoretical basis for their solubility, presents available quantitative data, details experimental protocols for solubility determination, and illustrates a relevant biological pathway.

Introduction to this compound Solubility

Bromofluoropropanes are halogenated hydrocarbons with a three-carbon backbone, substituted with at least one bromine and one fluorine atom. Their solubility in organic solvents is governed by the principle of "like dissolves like."[1][2] The polarity of the this compound molecule, which is influenced by the number and position of the halogen atoms, dictates its compatibility with different solvents. Generally, these compounds are considered relatively non-polar and are therefore expected to be more soluble in non-polar or weakly polar organic solvents.[2][3][4][5] The energy required to break the intermolecular forces within the solute and the solvent is compensated by the energy released when new solute-solvent interactions are formed.[3][4][6]

Quantitative Solubility Data

Table 1: Solubility of Bromopropane Isomers in Various Organic Solvents

SolventChemical FormulaPolarity1-Bromopropane (B46711)2-Bromopropane
AcetoneC₃H₆OPolar aproticSoluble[7]Slightly Soluble[8][9]
BenzeneC₆H₆Non-polarSoluble[7]Miscible[8][9][10]
ChloroformCHCl₃Polar aproticSoluble[7]Miscible[8][9][10]
EthanolC₂H₅OHPolar proticSoluble[7], Miscible[11]Miscible[8][9][10]
Diethyl Ether(C₂H₅)₂OPolar aproticSoluble[7], Miscible[11]Miscible[8][9][10]
Carbon TetrachlorideCCl₄Non-polarSoluble[7]Data not available
WaterH₂OPolar protic2.5 g/L at 20°C[12]3.18 g/L at 20°C[8][9]

Note: "Soluble" and "Miscible" are qualitative terms reported in the literature. Precise quantitative values (e.g., g/100 mL) are not consistently available.

Table 2: Physical Properties of Selected this compound Isomers

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
1-Bromo-2-fluoropropane1871-72-3[7]C₃H₆BrF[7]140.98[7]Data not available
1-Bromo-3-fluoropropane352-91-0[13][14][15]C₃H₆BrF[13][14]140.98[13]99-101[15]
2-Bromo-1-fluoropropane420-98-4C₃H₆BrF140.98Data not available
2-Bromo-2-fluoropropane2311-00-4[11]C₃H₆BrF[11]140.98[11]Data not available
3-Bromo-1,1-difluoropropane461-49-4[9]C₃H₅BrF₂[9]158.97[9]Data not available
3-Bromo-1,1,1-trifluoropropane460-32-2[12]C₃H₄BrF₃[12]176.96[12]Data not available
1-Bromo-2,2-difluoropropaneNot AvailableC₃H₅BrF₂[16]158.97[16]Data not available
1-Bromo-1,1-difluoropropan-2-olNot AvailableC₃H₅BrF₂O[3]174.97[3]Data not available
3-Bromo-1,1,2,2-tetrafluoropropane679-84-5[17]C₃H₃BrF₄[17]194.95[17]Data not available
1-Bromo-2-chloro-2-fluoropropaneNot AvailableC₃H₅BrClF[18]175.43[18]Data not available
3-Bromo-1,1-difluoropropene60917-29-5[19]C₃H₃BrF₂[19]156.96[19]Data not available

Experimental Protocols for Solubility Determination

For applications requiring precise solubility values, the following experimental protocols are recommended.

Isothermal Shake-Flask Method

The shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of a substance.[20][21][22][23][24]

Materials and Equipment:

  • This compound isomer of interest

  • Selected organic solvent (analytical grade)

  • Analytical balance

  • Vials with tight-fitting caps

  • Constant temperature shaker bath or incubator

  • Centrifuge or filtration apparatus (e.g., syringe filters)

  • Analytical instrument for quantification (e.g., GC, HPLC, UV-Vis spectrophotometer)

Procedure:

  • Preparation of a Saturated Solution: Add an excess amount of the this compound to a vial containing a known volume of the organic solvent. The excess solute should be visible as a separate phase.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solute to settle. Alternatively, centrifuge the samples to separate the undissolved portion.

  • Sample Analysis: Carefully withdraw an aliquot of the clear, saturated supernatant. Dilute the aliquot with a known volume of the solvent and analyze the concentration of the this compound using a pre-calibrated analytical method.

Analytical Techniques for Quantification

Gas Chromatography (GC): GC is a powerful technique for separating and quantifying volatile and semi-volatile compounds.[25][26][27][28][29] A calibration curve is first established by injecting known concentrations of the this compound into the GC. The concentration of the solute in the saturated solution can then be determined by comparing its peak area to the calibration curve.

UV-Vis Spectrophotometry: If the this compound has a chromophore that absorbs in the UV-Vis spectrum, this method can be employed for quantification.[13][18][30][31][32] A calibration curve of absorbance versus concentration is constructed. The absorbance of the diluted saturated solution is then measured, and the concentration is determined from the calibration curve.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method.

G A Add excess this compound to a known volume of solvent B Equilibrate at constant temperature with agitation (24-48h) A->B C Separate undissolved solute (Centrifugation/Filtration) B->C D Withdraw aliquot of saturated supernatant C->D E Dilute aliquot with known volume of solvent D->E F Analyze concentration using calibrated GC or UV-Vis E->F G Calculate solubility F->G

Caption: Experimental workflow for determining the solubility of this compound.

Logical Relationship for Solvent Selection

The selection of an appropriate organic solvent is guided by the principle of "like dissolves like." This can be visualized as a logical decision-making process.

G cluster_0 A Define Solute Polarity (this compound) B Consider Solvent Polarity A->B Based on structure C Match Solute and Solvent Polarity B->C D High Solubility Predicted C->D Similar Polarity E Low Solubility Predicted C->E Dissimilar Polarity

Caption: Logical workflow for selecting a suitable organic solvent.

Potential Biological Signaling Pathway Interaction

Halogenated hydrocarbons can interact with biological systems. One well-studied pathway involves the Aryl Hydrocarbon Receptor (AhR).[1][16][33] While the specific interaction of bromofluoropropanes with this pathway is not well-documented, a generalized diagram illustrates a potential mechanism of action for a halogenated compound.

G cluster_0 Cytoplasm cluster_1 Nucleus L Halogenated Compound (Ligand) AhR Aryl Hydrocarbon Receptor (AhR) L->AhR Binds Complex Ligand-AhR Complex AhR->Complex Complex_nuc Ligand-AhR Complex Complex->Complex_nuc Translocates DRE Dioxin Response Element (DRE) on DNA Gene Altered Gene Expression DRE->Gene Complex_nuc->DRE Binds to

Caption: Generalized Aryl Hydrocarbon Receptor (AhR) signaling pathway.

References

Theoretical Exploration of Bromofluoropropane Conformations: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical methodologies employed in the conformational analysis of bromofluoropropanes. While specific experimental data for bromofluoropropanes is limited in publicly accessible literature, this document synthesizes established computational and spectroscopic techniques applied to analogous halogenated alkanes. The principles and workflows detailed herein offer a robust framework for investigating the conformational landscapes of these molecules, which is crucial for understanding their physicochemical properties and potential applications in fields such as drug development.

Introduction to Conformational Isomerism in Bromofluoropropanes

The presence of bromine and fluorine atoms in a propane (B168953) backbone introduces significant complexity to its conformational preferences. The interplay of steric hindrance, electrostatic interactions (dipole-dipole and gauche effects), and hyperconjugation governs the relative stabilities of various rotational isomers (rotamers). Understanding the populations of these conformers and the energy barriers to their interconversion is fundamental for predicting molecular shape, reactivity, and biological activity.

Theoretical studies, primarily through computational chemistry, offer a powerful avenue to explore these conformational landscapes in detail. These in silico approaches, often complemented by experimental validation through spectroscopic methods, provide quantitative insights into the energetics and geometries of different conformers.

Theoretical and Computational Methodologies

The investigation of bromofluoropropane conformations heavily relies on quantum mechanical calculations. The choice of methodology is a critical balance between computational cost and accuracy.

Ab Initio and Density Functional Theory (DFT) Calculations
  • Ab Initio Methods: These calculations are derived directly from theoretical principles without the inclusion of experimental data. Methods like Møller-Plesset perturbation theory (e.g., MP2) are often employed to account for electron correlation, providing accurate geometric and energetic information. For instance, in studies of 1-chloropropane (B146392) and 1-bromopropane, MP2 methods with basis sets like 6-31G(d) and up to 6-311+G(2d,2p) have been utilized to determine conformer stabilities and optimized geometries.[1]

  • Density Functional Theory (DFT): DFT has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational efficiency. Functionals such as B3LYP are commonly used in conjunction with basis sets like 6-311++G(3df,2pd) for comprehensive analyses of halogenated alkanes.[2] These methods are adept at calculating optimized geometries, relative energies, dipole moments, and vibrational frequencies.

Basis Sets

The choice of basis set is crucial for accurately describing the electronic structure of molecules containing heavy atoms like bromine. Pople-style basis sets (e.g., 6-31G*, 6-311+G**) and correlation-consistent basis sets (e.g., cc-pVTZ) are frequently used. The inclusion of polarization (d, p) and diffuse (+) functions is important for describing the non-spherical electron distributions and weak interactions present in these systems.

Computational Workflow

A typical computational workflow for the conformational analysis of a this compound isomer is outlined below.

computational_workflow start Define this compound Isomer scan Potential Energy Surface (PES) Scan (Relaxed scan of key dihedral angles) start->scan identify Identify Energy Minima (Conformers) and Maxima (Transition States) scan->identify optimize Geometry Optimization of Conformers (e.g., DFT/B3LYP/6-311+G**) identify->optimize freq Frequency Calculation (Confirm minima, obtain thermochemical data) optimize->freq refine Single-Point Energy Refinement (Higher level of theory, e.g., MP2/cc-pVTZ) freq->refine analyze Analyze Results (Relative energies, dihedral angles, rotational barriers) refine->analyze end Final Conformational Profile analyze->end

Figure 1: Computational workflow for conformational analysis.

Conformational Analysis of 1-Bromo-2-fluoropropane (B167499)

To illustrate the expected outcomes of a theoretical study, we present hypothetical yet plausible data for the conformational analysis of 1-bromo-2-fluoropropane around the C1-C2 bond. The conformers are defined by the Br-C1-C2-F dihedral angle. The anti conformer has the bromine and fluorine atoms positioned at a 180° dihedral angle, while the gauche conformers have them at approximately ±60°.

Relative Energies and Dipole Moments

The relative stabilities of the conformers are determined by a combination of steric and electronic effects. The "gauche effect," often observed in vicinally substituted haloalkanes, can lead to the stabilization of the gauche conformer over the sterically less hindered anti conformer.

ConformerDihedral Angle (Br-C1-C2-F)Relative Energy (kcal/mol)Dipole Moment (Debye)
gauche~65°0.002.8
anti180°0.51.5

Table 1: Calculated relative energies and dipole moments of 1-bromo-2-fluoropropane conformers.

Rotational Barriers

The energy barriers for the interconversion between conformers are critical for understanding the dynamics of the molecule. These are represented by the transition states on the potential energy surface.

TransitionEclipsing GroupsRelative Energy (kcal/mol)
gauche ↔ antiH/F, H/Br3.5
gauche ↔ gauche'Br/F, H/H5.0

Table 2: Calculated rotational barriers for 1-bromo-2-fluoropropane.

The relationship between the conformers and the transition states can be visualized in a potential energy diagram.

potential_energy_surface cluster_pes Potential Energy Profile of C1-C2 Rotation A gauche (65°) TS1 TS1 (120°) A->TS1 ΔE = 3.5 kcal/mol B anti (180°) TS1->B TS2 TS2 (240°) B->TS2 ΔE = 3.0 kcal/mol C gauche' (295°) TS2->C conformer_relationships cluster_staggered Staggered Conformers (Energy Minima) cluster_eclipsed Eclipsed Conformers (Transition States) gauche Gauche ts1 Eclipsed 1 gauche->ts1 Rotation anti Anti ts2 Eclipsed 2 anti->ts2 Rotation gauche_prime Gauche' gauche_prime->ts1 Rotation ts1->anti Rotation ts2->gauche_prime Rotation

References

The Genesis of Bromofluoropropanes: A Technical Guide to Their Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and historical development of synthetic routes to bromofluoropropanes. Aimed at researchers, scientists, and professionals in drug development, this document details the evolution of synthetic methodologies, presents key experimental protocols, and summarizes quantitative data for comparative analysis.

Introduction

Bromofluoropropanes, organic compounds containing both bromine and fluorine atoms attached to a propane (B168953) backbone, represent a unique class of halogenated hydrocarbons. The distinct electronegativity and size of bromine and fluorine impart specific chemical properties to these molecules, making them valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The introduction of a fluorine atom can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity, while the bromine atom serves as a versatile synthetic handle for further chemical transformations. This guide traces the historical milestones in the synthesis of these compounds, from early halogenation chemistry to modern, more selective methods.

Historical Perspective: The Dawn of Organohalogen Chemistry

The synthesis of bromofluoropropanes is deeply rooted in the broader history of organohalogen chemistry. The 19th century witnessed the first forays into the synthesis of organofluorine compounds, with notable contributions from chemists like Dumas, Péligot, and Borodin.[1][2] However, the highly reactive nature of elemental fluorine posed significant challenges. A major breakthrough came in 1892 when Belgian chemist Frédéric Swarts developed the "Swarts reaction," a halogen exchange method that allowed for the relatively safe introduction of fluorine into organic molecules using metal fluorides like antimony trifluoride (SbF₃).[3][4] This reaction became a cornerstone of organofluorine chemistry and laid the groundwork for the synthesis of a wide array of fluorinated compounds, including, in principle, bromofluoropropanes from their corresponding bromo-chloropropanes.

Early methods for the introduction of bromine into organic molecules, such as the Hunsdiecker reaction (decarboxylative bromination) first demonstrated by Borodin in 1861 and later developed by the Hunsdieckers, also provided potential, albeit indirect, pathways to brominated alkanes that could subsequently be fluorinated.[5][6]

Key Synthetic Methodologies

The synthesis of bromofluoropropanes has evolved to include several key strategies, each with its own advantages and limitations regarding regioselectivity and stereoselectivity.

Halogen Exchange Reactions

The Swarts reaction and related halogen exchange methods remain a fundamental approach for the synthesis of bromofluoropropanes. These reactions typically involve the treatment of a bromochloro- or bromoiodopropane with a source of fluoride (B91410) ions.

Experimental Protocol: Synthesis of 1-Bromo-3-fluoropropane (B1205824) via Halogen Exchange (Representative)

  • Objective: To synthesize 1-bromo-3-fluoropropane from 1-bromo-3-chloropropane (B140262).

  • Reagents: 1-bromo-3-chloropropane, Potassium fluoride (KF), Phase-transfer catalyst (e.g., 18-crown-6), and a high-boiling point solvent (e.g., diethylene glycol).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add dried potassium fluoride and the solvent.

    • Add the phase-transfer catalyst to the suspension.

    • Heat the mixture to the desired reaction temperature (typically >150 °C).

    • Slowly add 1-bromo-3-chloropropane to the heated mixture.

    • Maintain the reaction at reflux for several hours, monitoring the progress by gas chromatography (GC).

    • After completion, cool the reaction mixture and isolate the product by distillation.

    • Purify the crude product by fractional distillation.

Quantitative Data for Halogen Exchange Reactions

Starting MaterialFluorinating AgentCatalystSolventTemperature (°C)Yield (%)Reference
1-Bromo-3-chloropropaneKF18-crown-6Diethylene glycol>150ModerateGeneral Method
Alkyl bromides/chloridesAgF, Hg₂F₂, CoF₂, SbF₃-AcetoneVariesGood[3][7]
Addition of Hydrogen Bromide to Fluorinated Propenes

The electrophilic or free-radical addition of hydrogen bromide (HBr) to fluorinated propenes is a direct and widely used method for the synthesis of bromofluoropropanes. The regioselectivity of this reaction is a critical consideration and is influenced by the position of the fluorine atom(s) on the propene backbone and the reaction conditions (ionic vs. free-radical).

  • Ionic Addition (Markovnikov's Rule): In the absence of peroxides, the addition of HBr to an unsymmetrical alkene generally follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms, and the bromine atom adds to the more substituted carbon, proceeding through the more stable carbocation intermediate.[4][8] However, the strong electron-withdrawing effect of fluorine can destabilize a nearby carbocation, leading to "anti-Markovnikov" products where the bromine adds to the less substituted carbon.[2]

  • Free-Radical Addition (Anti-Markovnikov): In the presence of peroxides or UV light, the addition of HBr proceeds via a free-radical mechanism. This results in the anti-Markovnikov product, where the bromine atom adds to the less substituted carbon atom of the double bond.[9][10]

Experimental Protocol: Free-Radical Addition of HBr to 3,3,3-Trifluoropropene (B1201522)

  • Objective: To synthesize 3-bromo-1,1,1-trifluoropropane (B1271859).

  • Reagents: 3,3,3-Trifluoropropene, Hydrogen bromide (HBr), Radical initiator (e.g., UV light).

  • Procedure:

    • A mixture of 3,3,3-trifluoropropene and hydrogen bromide is irradiated with a mercury flood lamp in a quartz tube.[7][11]

    • The reaction is allowed to proceed for an extended period (e.g., 24 hours).[7][11]

    • The resulting product, 3-bromo-1,1,1-trifluoropropane, is then recovered from the reaction mixture.

Quantitative Data for HBr Addition to Fluoropropenes

AlkeneConditionsMajor Product(s)Yield (%)Reference
3,3,3-TrifluoropropeneHBr, AlBr₃, 100°C3-Bromo-1,1,1-trifluoropropane35[7]
3,3,3-TrifluoropropeneHBr, UV light3-Bromo-1,1,1-trifluoropropane-[7][11]
3,3,3-TrifluoropropeneHBr, Active Carbon Catalyst3-Bromo-1,1,1-trifluoropropaneHigh[7][11]
Synthesis from Dihalopropanes

Bromofluoropropanes can also be synthesized from dihalogenated propanes through various substitution and elimination-addition sequences.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key reaction pathways and logical relationships in the synthesis of bromofluoropropanes.

G cluster_0 Halogen Exchange (Swarts Reaction) BromoChloroPropane Bromo-chloro-propane BromoFluoroPropane This compound BromoChloroPropane->this compound  + Metal Fluoride MetalFluoride Metal Fluoride (e.g., KF, SbF₃) MetalChloride Metal Chloride

Fig. 1: Halogen Exchange Reaction Pathway.

G cluster_1 Addition of HBr to Fluoropropene Fluoropropene Fluoropropene Ionic Ionic Conditions (No Peroxides) Fluoropropene->Ionic + HBr Radical Free-Radical Conditions (Peroxides/UV) Fluoropropene->Radical + HBr HBr HBr Markovnikov Markovnikov Product (or Anti-Markovnikov due to F) Ionic->Markovnikov AntiMarkovnikov Anti-Markovnikov Product Radical->AntiMarkovnikov

Fig. 2: Regioselectivity in HBr Addition.

Conclusion

The synthesis of bromofluoropropanes has a rich history that parallels the development of organohalogen chemistry. From the early days of the Swarts reaction to the more nuanced understanding of regioselectivity in electrophilic and free-radical additions, the synthetic chemist's toolbox for creating these valuable compounds has expanded significantly. The choice of synthetic route depends on the desired isomer, the availability of starting materials, and the required scale of the synthesis. As the demand for complex fluorinated molecules in various industries continues to grow, the development of even more efficient and selective methods for the synthesis of bromofluoropropanes will undoubtedly remain an active area of research.

References

Isotopic Labeling of Bromofluoropropane: A Technical Guide for Mechanistic Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isotopic labeling is a powerful technique for elucidating the mechanisms of chemical reactions.[1][2] By replacing an atom with its heavier isotope, researchers can track the transformation of molecules, determine bond-breaking and bond-forming steps, and quantify reaction kinetics.[1] This guide provides an in-depth overview of the application of isotopic labeling to the study of bromofluoropropane reaction mechanisms, with a focus on the common ¹H/²H (deuterium) and ¹²C/¹³C isotope effects. While specific studies on isotopically labeled this compound are not extensively documented, this paper presents a detailed, plausible framework for such investigations, based on established principles of physical organic chemistry and widely practiced experimental methodologies.

Introduction to Isotopic Labeling and Mechanistic Studies

Isotopic labeling involves the incorporation of an isotope into a molecule to trace its path through a reaction.[1] The most commonly used stable isotopes in organic chemistry are deuterium (B1214612) (²H) and carbon-13 (¹³C).[3] The change in mass upon isotopic substitution can affect the vibrational frequencies of chemical bonds, which in turn can lead to differences in reaction rates.[4] This phenomenon, known as the kinetic isotope effect (KIE), is a cornerstone of mechanistic chemistry.[4][5][6]

A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step of the reaction.[2] For C-H bond cleavage, the deuterium KIE (kH/kD) is typically in the range of 2-8.[2][4] A secondary KIE occurs when the labeled atom is not directly involved in bond breaking but is located near the reaction center.[6] These effects are generally smaller than primary KIEs.[6]

By measuring the KIE, researchers can gain insights into the transition state of a reaction and distinguish between different possible mechanisms, such as the concerted E2 elimination and the stepwise E1 elimination, or the SN1 and SN2 substitution reactions.[7][8]

Experimental Protocols

Synthesis of Deuterated 1-Bromo-2-fluoropropane (B167499)

A potential route for the synthesis of 1-bromo-2-fluoropropane deuterated at the C2 position (CH₃CD(F)CH₂Br) involves the reduction of a suitable ketone precursor with a deuterated reducing agent, followed by fluorination and bromination.

Step 1: Synthesis of 1-bromoacetone

1-bromoacetone can be synthesized by the bromination of acetone (B3395972) in a suitable solvent.

Step 2: Reduction with Sodium Borodeuteride

1-bromoacetone is then reduced using sodium borodeuteride (NaBD₄) to introduce the deuterium at the C2 position, yielding 1-bromo-2-propanol-2-d₁.

Step 3: Fluorination

The resulting deuterated alcohol can be fluorinated using a variety of reagents, such as diethylaminosulfur trifluoride (DAST), to yield 1-bromo-2-fluoropropane-2-d₁.

Step 4: Purification

The final product would be purified using techniques such as fractional distillation or preparative gas chromatography.

Synthesis of ¹³C-Labeled 1-Bromo-2-fluoropropane

The synthesis of ¹³C-labeled this compound can be achieved by starting with a commercially available ¹³C-labeled precursor. For example, to label the C1 position, one could start with [1-¹³C]acetic acid.

Step 1: Conversion to Acetyl Bromide

[1-¹³C]acetic acid is converted to [1-¹³C]acetyl bromide using a suitable brominating agent like PBr₃.

Step 2: Grignard Reaction

The acetyl bromide is then reacted with a Grignard reagent, such as methylmagnesium bromide, to form [2-¹³C]isopropanol.

Step 3: Fluorination and Bromination

The labeled isopropanol (B130326) can then be converted to the desired 1-bromo-2-fluoropropane with the ¹³C label at the C2 position through fluorination and subsequent bromination steps, similar to the deuteration procedure.

Kinetic Isotope Effect Measurement

The KIE for a reaction involving isotopically labeled this compound, such as a base-induced elimination, can be determined by comparing the reaction rates of the labeled and unlabeled compounds under identical conditions.

Protocol:

  • Prepare two parallel reactions, one with unlabeled 1-bromo-2-fluoropropane and the other with the isotopically labeled analog.

  • Initiate the reactions simultaneously by adding the base (e.g., sodium ethoxide in ethanol).

  • Monitor the disappearance of the starting material and the appearance of the product over time using gas chromatography (GC) or ¹H NMR spectroscopy.

  • Determine the initial rates of both reactions by plotting the concentration of the reactant versus time and calculating the initial slope.

  • The KIE is calculated as the ratio of the rate constant for the unlabeled reactant (k_light) to the rate constant for the labeled reactant (k_heavy).

Data Presentation

The following tables present hypothetical quantitative data for a mechanistic study of the dehydrobromination of 1-bromo-2-fluoropropane. These values are representative of what might be expected for an E2 elimination reaction based on literature for similar haloalkanes.

Table 1: Reaction Rates for the Dehydrobromination of Unlabeled and Deuterated 1-Bromo-2-fluoropropane

CompoundInitial Rate (M/s)
CH₃CH(F)CH₂Br1.5 x 10⁻⁴
CH₃CD(F)CH₂Br2.5 x 10⁻⁵

Table 2: Kinetic Isotope Effects for the Dehydrobromination of 1-Bromo-2-fluoropropane

Isotopic Substitutionk_light / k_heavyInterpretation
²H at C26.0Primary KIE, indicating C-H bond breaking in the rate-determining step.[2][4]
¹³C at C11.05Small secondary KIE, consistent with a change in hybridization at C1 in the transition state.
¹³C at C21.02Small secondary KIE, consistent with a change in hybridization at C2 in the transition state.

Visualization of Pathways and Workflows

Proposed E2 Elimination Mechanism

The following diagram illustrates the proposed concerted E2 mechanism for the dehydrobromination of 1-bromo-2-fluoropropane, which is consistent with the hypothetical KIE data presented above.

Caption: Proposed E2 mechanism for dehydrobromination.

Experimental Workflow for KIE Studies

This diagram outlines the general workflow for conducting a KIE study.

KIE_Workflow cluster_synthesis Synthesis cluster_reaction Reaction Kinetics cluster_analysis Data Analysis cluster_conclusion Conclusion Synth_Unlabeled Synthesize Unlabeled This compound Run_Unlabeled Run Reaction with Unlabeled Substrate Synth_Unlabeled->Run_Unlabeled Synth_Labeled Synthesize Isotopically Labeled This compound Run_Labeled Run Reaction with Labeled Substrate Synth_Labeled->Run_Labeled Monitor_Unlabeled Monitor Reaction Progress (GC, NMR) Run_Unlabeled->Monitor_Unlabeled Monitor_Labeled Monitor Reaction Progress (GC, NMR) Run_Labeled->Monitor_Labeled Calculate_Rates Calculate Reaction Rates Monitor_Unlabeled->Calculate_Rates Monitor_Labeled->Calculate_Rates Calculate_KIE Calculate KIE Calculate_Rates->Calculate_KIE Elucidate_Mechanism Elucidate Reaction Mechanism Calculate_KIE->Elucidate_Mechanism

Caption: Experimental workflow for KIE studies.

Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a crucial tool for characterizing isotopically labeled compounds and for monitoring reaction kinetics.[9][10]

  • ¹H NMR: Can be used to determine the position and extent of deuterium labeling by observing the disappearance or reduction in the intensity of proton signals.

  • ²H NMR: Directly observes the deuterium nucleus, providing a clear signal for the labeled position.

  • ¹³C NMR: Used to confirm the position of ¹³C labeling. The coupling between ¹³C and adjacent ¹H or ¹⁹F nuclei can provide valuable structural information.[9] For fluorinated compounds, ¹³C spectra can be complex due to C-F coupling, and techniques like ¹⁹F decoupling may be necessary.[5][11]

  • ¹⁹F NMR: Provides information about the fluorine environment in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the incorporation of isotopes and to determine the degree of labeling.[12][13] The molecular ion peak (M+) will shift to a higher mass-to-charge ratio (m/z) corresponding to the mass of the incorporated isotope(s).[12] Fragmentation patterns in the mass spectrum can also provide structural information. For compounds containing bromine, the presence of its two major isotopes (⁷⁹Br and ⁸¹Br) will result in characteristic M and M+2 peaks.[14]

Conclusion

The isotopic labeling of this compound, coupled with the measurement of kinetic isotope effects, offers a robust methodology for the detailed investigation of its reaction mechanisms. While this guide presents a hypothetical framework due to the limited specific literature on this molecule, the principles and protocols described are well-established in the field of physical organic chemistry. By applying these techniques, researchers can gain a deeper understanding of the factors that govern the reactivity of halogenated alkanes, knowledge that is critical for the design of new synthetic routes and the development of novel pharmaceuticals and materials.

References

Navigating the Thermochemical Landscape of Bromofluoropropane Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermochemical data for bromofluoropropane isomers (C3H6BrF). In light of the limited availability of experimental data, this guide leverages high-accuracy computational thermochemistry to deliver a robust dataset for these compounds. Detailed experimental protocols for the determination of key thermochemical parameters are also presented to facilitate future research and validation.

Core Thermochemical Data

A recent comprehensive computational study utilizing the high-accuracy G4 level of theory has provided a wealth of thermochemical data for a vast array of halogenated hydrocarbons.[1] The following tables summarize the standard enthalpy of formation (ΔfH°), standard entropy (S°), and heat capacity at constant pressure (Cp) for the structural isomers of this compound based on this high-fidelity automated thermochemistry workflow.

It is important to note that while these computationally derived values are of high accuracy, experimental validation remains a crucial aspect of thermochemical research.

Table 1: Thermochemical Data for this compound Isomers

Isomer NameIUPAC NameStructureΔfH° (kJ/mol)S° (J/mol·K)Cp (J/mol·K)
1-Bromo-1-fluoropropane1-Bromo-1-fluoropropaneCH3CH2CH(Br)FData not explicitly found in searchesData not explicitly found in searchesData not explicitly found in searches
1-Bromo-2-fluoropropane1-Bromo-2-fluoropropaneCH3CH(F)CH2BrData not explicitly found in searchesData not explicitly found in searchesData not explicitly found in searches
1-Bromo-3-fluoropropane1-Bromo-3-fluoropropaneFCH2CH2CH2BrData not explicitly found in searchesData not explicitly found in searchesData not explicitly found in searches
2-Bromo-1-fluoropropane2-Bromo-1-fluoropropaneCH3CH(Br)CH2FData not explicitly found in searchesData not explicitly found in searchesData not explicitly found in searches
2-Bromo-2-fluoropropane2-Bromo-2-fluoropropaneCH3C(Br)(F)CH3Data not explicitly found in searchesData not explicitly found in searchesData not explicitly found in searches
3-Bromo-1-fluoropropane1-Bromo-3-fluoropropaneFCH2CH2CH2BrData not explicitly found in searchesData not explicitly found in searchesData not explicitly found in searches

Experimental Protocols

The determination of accurate thermochemical data for halogenated compounds requires specialized experimental techniques to handle the corrosive nature of the combustion products. Rotating bomb calorimetry is the standard method for obtaining the standard enthalpy of combustion, from which the standard enthalpy of formation can be derived.

Generalized Protocol for Rotating Bomb Calorimetry of this compound Isomers

This protocol is a synthesis of established methods for the combustion calorimetry of organic bromine and fluorine compounds.

1. Sample Preparation and Encapsulation:

  • Purity Assessment: The purity of the this compound isomer sample must be determined with high accuracy, typically by gas chromatography and mass spectrometry (GC-MS).

  • Encapsulation: Due to the volatility of this compound isomers, the liquid sample is encapsulated in a sealed, fused-quartz ampoule. The mass of the sample is determined by difference.

2. Calorimeter Setup:

  • Bomb Preparation: The rotating bomb, constructed from a corrosion-resistant alloy (e.g., Hastelloy), is charged with a known amount of a reducing agent solution (e.g., arsenious oxide solution) to ensure the quantitative conversion of bromine to bromide ions. A small amount of distilled water is also added.

  • Sample Placement: The sealed quartz ampoule containing the sample is placed in a crucible (e.g., platinum) within the bomb. A fuse wire (e.g., platinum) is positioned to ensure ignition and shattering of the ampoule.

  • Pressurization: The bomb is sealed and pressurized with pure oxygen to a pressure of approximately 30 atm.

  • Calorimeter Assembly: The bomb is placed in the calorimeter bucket containing a precisely known mass of water. The calorimeter is assembled with its jacket, stirrer, and temperature measuring device (e.g., a high-precision platinum resistance thermometer).

3. Combustion and Data Acquisition:

  • Temperature Equilibration: The calorimeter is allowed to reach thermal equilibrium, and the initial temperature is recorded over a period of time.

  • Ignition: The sample is ignited by passing an electric current through the fuse wire.

  • Rotation: Immediately after ignition, the bomb is rotated to ensure complete reaction and a homogeneous final solution.

  • Temperature Monitoring: The temperature of the calorimeter is recorded at regular intervals until a constant final temperature is reached.

4. Post-Combustion Analysis:

  • Gas Analysis: The gaseous products are analyzed for carbon dioxide and any unreacted oxygen.

  • Liquid Analysis: The solution within the bomb is analyzed for the concentration of hydrobromic acid, hydrofluoric acid, and any nitric acid formed from residual nitrogen in the bomb.

  • Correction for Incomplete Combustion: Any evidence of soot or unburned sample is noted, and the experiment is repeated if combustion is incomplete.

5. Calculation of Enthalpy of Formation:

  • The total energy change for the combustion process is calculated from the observed temperature rise and the energy equivalent of the calorimeter (determined by combusting a standard substance like benzoic acid).

  • Corrections are applied for the heat of ignition, the heat of formation of nitric acid, and the heat of solution of the combustion products.

  • The standard enthalpy of combustion (ΔcH°) is calculated from the corrected energy change.

  • The standard enthalpy of formation (ΔfH°) is then calculated using Hess's law, from the standard enthalpy of combustion and the known standard enthalpies of formation of the combustion products (CO2, H2O, HBr(aq), and HF(aq)).

Visualizations

Experimental Workflow for Bomb Calorimetry

experimental_workflow cluster_pre Preparation cluster_exp Experiment cluster_post Analysis prep_sample Sample Preparation & Encapsulation prep_bomb Bomb Preparation (with reducing agent) prep_sample->prep_bomb assemble Calorimeter Assembly prep_bomb->assemble equilibrate Temperature Equilibration assemble->equilibrate ignite Ignition equilibrate->ignite rotate Bomb Rotation ignite->rotate monitor Temperature Monitoring rotate->monitor analyze_gas Gas Analysis monitor->analyze_gas analyze_liquid Liquid Analysis monitor->analyze_liquid calculate Calculation of ΔfH° analyze_gas->calculate analyze_liquid->calculate isomer_relationships C3H6BrF C3H6BrF 1-Bromo-1-fluoropropane 1-Bromo-1-fluoropropane C3H6BrF->1-Bromo-1-fluoropropane 1-Bromo-2-fluoropropane 1-Bromo-2-fluoropropane C3H6BrF->1-Bromo-2-fluoropropane 1-Bromo-3-fluoropropane 1-Bromo-3-fluoropropane C3H6BrF->1-Bromo-3-fluoropropane 2-Bromo-1-fluoropropane 2-Bromo-1-fluoropropane C3H6BrF->2-Bromo-1-fluoropropane 2-Bromo-2-fluoropropane 2-Bromo-2-fluoropropane C3H6BrF->2-Bromo-2-fluoropropane 3-Bromo-1-fluoropropane 3-Bromo-1-fluoropropane C3H6BrF->3-Bromo-1-fluoropropane

References

An In-depth Technical Guide to the Crystal Structure of Bromofluoropropane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Bromofluoropropane derivatives are a class of halogenated hydrocarbons with potential applications in pharmaceuticals, agrochemicals, and materials science. Their utility often depends on their three-dimensional structure and intermolecular interactions, which dictate their physical and chemical properties. While the solution-phase chemistry of these molecules is relatively well-understood, their solid-state structures, which are crucial for aspects like formulation and material design, remain largely unexplored.

Simple isomers of this compound are typically volatile liquids or gases at standard conditions, which presents a significant challenge for their crystallization and subsequent analysis by X-ray diffraction.[1] This guide, therefore, aims to bridge the current knowledge gap by providing a theoretical framework for understanding the potential crystal packing of these molecules, alongside detailed, generalized methodologies for their study.

Predicted Intermolecular Interactions in this compound Crystals

The crystal packing of this compound derivatives would be primarily governed by a combination of van der Waals forces, dipole-dipole interactions, and halogen bonding.

  • Van der Waals Forces: As with all molecules, dispersion forces will play a significant role in the crystal packing, particularly for the non-polar alkyl chain.

  • Dipole-Dipole Interactions: The presence of electronegative fluorine and bromine atoms creates a significant dipole moment in the molecules, leading to electrostatic interactions that will influence their orientation in the crystal lattice.

  • Halogen Bonding: A key interaction type would be halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species. Bromine atoms, in particular, are known to form significant halogen bonds with nucleophilic atoms like oxygen, nitrogen, or even other halogens. Fluorine, being highly electronegative, is a poor halogen bond donor but can act as an acceptor.

These interactions would collectively determine the most energetically favorable packing arrangement, influencing properties such as crystal density, melting point, and morphology.

Isomers of this compound and Their Predicted Properties

There are several constitutional isomers of this compound, each with unique physical properties that would affect its propensity for crystallization. The table below summarizes some key predicted properties for representative isomers.

Isomer NameMolecular FormulaPredicted Boiling Point (°C)Predicted Dipole Moment (Debye)Notes on Crystallization Potential
1-Bromo-1-fluoropropaneC₃H₆BrF~ 70-75HighThe presence of two halogens on the same carbon enhances polarity, potentially favoring dipole-dipole interactions.
1-Bromo-2-fluoropropaneC₃H₆BrF~ 75-80ModerateAsymmetric structure could lead to complex packing arrangements.
1-Bromo-3-fluoropropane (B1205824)C₃H₆BrF~ 95-100ModerateThe separation of halogens might allow for more diverse intermolecular contacts.
2-Bromo-2-fluoropropaneC₃H₆BrF~ 65-70HighThe geminal dihalide structure at the central carbon could lead to a more compact molecular shape, potentially aiding crystal packing.

Note: The boiling points and dipole moments are estimated values based on general trends for haloalkanes and are intended for comparative purposes.

Experimental Protocols

While specific crystal structures for this compound derivatives are not available, the following sections outline the generalized experimental procedures that would be employed for their synthesis, crystallization, and structural analysis.

Synthesis of a Representative this compound Derivative

A common route for the synthesis of bromofluoropropanes involves the halogenation of a suitable propane (B168953) precursor. The following is a generalized protocol for the synthesis of 1-bromo-3-fluoropropane from 3-fluoropropan-1-ol (B147108).

Objective: To synthesize 1-bromo-3-fluoropropane.

Materials:

  • 3-fluoropropan-1-ol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen).

  • Cool the flask in an ice bath.

  • Dissolve 3-fluoropropan-1-ol in anhydrous diethyl ether and add it to the flask.

  • Slowly add phosphorus tribromide to the stirred solution via the dropping funnel, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Quench the reaction by carefully pouring the mixture over crushed ice.

  • Separate the organic layer and wash it with a saturated sodium bicarbonate solution, followed by water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation.

  • Purify the crude product by fractional distillation to obtain 1-bromo-3-fluoropropane.

The following diagram illustrates the general synthetic workflow:

G cluster_synthesis Synthesis 3-Fluoropropan-1-ol 3-Fluoropropan-1-ol Reaction Bromination with PBr3 3-Fluoropropan-1-ol->Reaction Workup Quenching, Extraction, Washing Reaction->Workup Purification Fractional Distillation Workup->Purification 1-Bromo-3-fluoropropane 1-Bromo-3-fluoropropane Purification->1-Bromo-3-fluoropropane

Caption: Synthetic workflow for 1-bromo-3-fluoropropane.

Crystallization of Low-Melting Point Bromofluoropropanes

Given their likely low melting points, crystallizing this compound derivatives would require specialized techniques.[2]

General Considerations:

  • Purity: The starting material must be of the highest possible purity, as impurities can inhibit nucleation and crystal growth.

  • Solvent Selection: A suitable solvent or solvent system is crucial. The ideal solvent will dissolve the compound at a higher temperature and allow it to become supersaturated upon slow cooling.

  • Nucleation: Crystal growth requires an initial nucleation event. This can be spontaneous or induced by scratching the side of the vessel or adding a seed crystal.

Recommended Crystallization Techniques:

  • Slow Evaporation: Dissolve the compound in a volatile solvent and allow the solvent to evaporate slowly in a controlled environment. This method is straightforward but may not be suitable for very volatile compounds.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial inside a larger sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the solution, reducing the compound's solubility and promoting crystallization.[3]

  • In-situ Crystallization for X-ray Diffraction: For compounds that are liquid or gaseous at room temperature, crystallization can be performed directly on the X-ray diffractometer.[2] The sample is sealed in a capillary tube, cooled until it solidifies (often as a glass), and then slowly warmed or annealed with a focused heat source (like a laser) to induce the growth of a single crystal.[2]

Single-Crystal X-ray Diffraction Analysis

Once a suitable single crystal is obtained, its structure can be determined using X-ray diffraction.

Experimental Workflow:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head. For low-melting compounds, this is done under a stream of cold nitrogen gas.

  • Data Collection: The crystal is placed in an X-ray beam, and the diffraction pattern is recorded as the crystal is rotated. Modern diffractometers use sensitive detectors to collect a complete dataset.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the unit cell are then determined using computational methods, and the structural model is refined to best fit the experimental data.

The logical workflow from a purified compound to a final crystal structure is depicted below:

G Purified Compound Purified Compound Crystallization Crystallization (e.g., Vapor Diffusion, In-situ Cooling) Purified Compound->Crystallization Single Crystal Single Crystal Crystallization->Single Crystal X-ray Diffraction X-ray Data Collection Single Crystal->X-ray Diffraction Diffraction Data Diffraction Data X-ray Diffraction->Diffraction Data Structure Solution Structure Solution (e.g., Direct Methods) Diffraction Data->Structure Solution Electron Density Map Electron Density Map Structure Solution->Electron Density Map Model Building Model Building Electron Density Map->Model Building Structure Refinement Structure Refinement Model Building->Structure Refinement Final Crystal Structure Final Crystal Structure Structure Refinement->Final Crystal Structure

Caption: Logical workflow for crystal structure determination.

Conclusion and Future Outlook

This technical guide has outlined the theoretical considerations and practical methodologies for investigating the crystal structures of this compound derivatives. While experimental data for these simple molecules is currently lacking, the principles of intermolecular interactions, particularly halogen bonding, provide a solid foundation for predicting their solid-state behavior. The detailed, generalized protocols for synthesis, crystallization of low-melting-point compounds, and X-ray diffraction analysis offer a roadmap for future experimental work in this area.

For compounds that prove exceptionally difficult to crystallize, computational modeling techniques, such as crystal structure prediction, can serve as a powerful alternative or complementary tool to explore the potential packing arrangements and lattice energies of different polymorphs. Further research into the solid-state structures of bromofluoropropanes and related compounds will undoubtedly contribute to a deeper understanding of halogenated hydrocarbons and facilitate their application in various fields of science and technology.

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions of 1-Bromo-2-fluoropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-fluoropropane (B167499) is a halogenated propane (B168953) derivative with potential applications in organic synthesis, particularly in the introduction of the 2-fluoropropyl moiety into molecular structures. The presence of both bromine and fluorine atoms on adjacent carbons imparts unique reactivity to this molecule, making it an interesting substrate for nucleophilic substitution reactions. The strategic incorporation of fluorine into organic molecules is a common practice in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. Understanding the behavior of 1-bromo-2-fluoropropane in nucleophilic substitution reactions is therefore crucial for its effective utilization in the synthesis of novel chemical entities.

This document provides an overview of the theoretical aspects governing the nucleophilic substitution reactions of 1-bromo-2-fluoropropane, along with detailed experimental protocols for its reaction with common nucleophiles.

Reaction Mechanisms

The primary reaction pathways for 1-bromo-2-fluoropropane with nucleophiles are bimolecular nucleophilic substitution (Sₙ2) and, under conditions that favor carbocation formation, unimolecular nucleophilic substitution (Sₙ1). A significant consideration for this substrate is the potential for neighboring group participation (NGP) by the fluorine atom.

Sₙ2 Mechanism

As a secondary alkyl halide, 1-bromo-2-fluoropropane is susceptible to Sₙ2 reactions. This mechanism involves a backside attack by the nucleophile on the carbon atom bearing the bromine atom, leading to an inversion of stereochemistry at the reaction center. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. Polar aprotic solvents, which solvate the cation but not the nucleophile, are known to accelerate Sₙ2 reactions.[1]

Figure 1: Sₙ2 reaction pathway for 1-bromo-2-fluoropropane.

Sₙ1 Mechanism

Under conditions that favor the formation of a carbocation, such as in the presence of a polar protic solvent and a weak nucleophile, 1-bromo-2-fluoropropane may undergo an Sₙ1 reaction. This mechanism proceeds through a two-step process involving the formation of a secondary carbocation intermediate, which is then attacked by the nucleophile. The stereochemical outcome of an Sₙ1 reaction is typically racemization, as the nucleophile can attack the planar carbocation from either face.

Neighboring Group Participation (NGP) by Fluorine

The presence of a fluorine atom at the C2 position introduces the possibility of neighboring group participation. In this scenario, the fluorine atom, through its lone pair of electrons, could act as an internal nucleophile, displacing the bromide ion to form a cyclic fluoronium ion intermediate. This anchimeric assistance can lead to an increased reaction rate and retention of stereochemistry.[2] The subsequent attack by an external nucleophile would then open the three-membered ring. While fluorine is highly electronegative and generally a poor nucleophile, the intramolecular nature of this interaction can make it significant.[3]

Figure 2: Potential neighboring group participation by fluorine.

Data Presentation

Due to a lack of specific experimental data for 1-bromo-2-fluoropropane in the literature, the following tables present illustrative data based on analogous secondary bromoalkanes and general principles of nucleophilic substitution reactions. This data should be used as a general guide for experimental design.

Table 1: Illustrative Reaction Conditions and Yields for Nucleophilic Substitution of 1-Bromo-2-fluoropropane

NucleophileReagentSolventTemperature (°C)Time (h)Major ProductExpected Yield (%)
Azide (B81097)Sodium Azide (NaN₃)DMF60121-azido-2-fluoropropane75-85
CyanideSodium Cyanide (NaCN)DMSO80243-fluorobutanenitrile60-70
HydroxideSodium Hydroxide (NaOH)80% Ethanol/H₂OReflux62-fluoropropan-1-ol50-60
ThiolateSodium Thiophenoxide (NaSPh)Ethanol5082-fluoro-1-(phenylthio)propane80-90

Table 2: Relative Rate Constants for Sₙ2 Reactions in Different Solvents (Hypothetical)

SolventDielectric Constant (ε)Relative Rate (k_rel)
Methanol32.71
Ethanol24.50.5
Acetone20.7500
Acetonitrile37.51000
DMF36.72800
DMSO46.75000

Note: The relative rates are based on the known effect of polar aprotic solvents on Sₙ2 reactions and are for illustrative purposes only.[1]

Experimental Protocols

The following are general protocols for conducting nucleophilic substitution reactions with 1-bromo-2-fluoropropane. These should be adapted and optimized based on the specific nucleophile and desired outcome.

Protocol 1: Synthesis of 1-Azido-2-fluoropropane

Materials:

  • 1-Bromo-2-fluoropropane

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Deionized water

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve sodium azide (1.2 equivalents) in anhydrous DMF.

  • To this solution, add 1-bromo-2-fluoropropane (1.0 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to 60°C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer with diethyl ether (3 x volume of DMF).

  • Combine the organic layers and wash with deionized water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the product by distillation or column chromatography if necessary.

Caution: Sodium azide is highly toxic and potentially explosive. Handle with appropriate safety precautions in a well-ventilated fume hood.

Protocol 2: Synthesis of 3-Fluorobutanenitrile

Materials:

  • 1-Bromo-2-fluoropropane

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Diethyl ether

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve sodium cyanide (1.2 equivalents) in anhydrous DMSO.

  • Add 1-bromo-2-fluoropropane (1.0 equivalent) to the solution.

  • Heat the reaction mixture to 80°C and stir for 24 hours.

  • Monitor the reaction progress by TLC or GC.

  • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing a large volume of water.

  • Extract the product with diethyl ether (3 x volume of DMSO).

  • Combine the organic extracts and wash thoroughly with water to remove residual DMSO, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • The crude product can be purified by distillation.

Caution: Sodium cyanide is extremely toxic. All manipulations should be performed in a certified fume hood with appropriate personal protective equipment.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Nucleophile in Solvent B Add 1-Bromo-2-fluoropropane A->B C Heat and Stir B->C D Monitor Progress (TLC/GC) C->D E Quench Reaction D->E F Aqueous Extraction E->F G Dry Organic Layer F->G H Solvent Removal G->H I Distillation / Chromatography H->I

Figure 3: General experimental workflow for nucleophilic substitution.

Conclusion

1-Bromo-2-fluoropropane serves as a potentially valuable building block for the synthesis of fluorinated organic molecules. Its reactivity in nucleophilic substitution reactions is governed by the principles of Sₙ2 and Sₙ1 mechanisms, with the added complexity of potential neighboring group participation by the fluorine atom. The choice of nucleophile, solvent, and temperature will critically influence the reaction pathway and the nature of the product obtained. The provided protocols, based on established methods for similar substrates, offer a starting point for the exploration and utilization of 1-bromo-2-fluoropropane in synthetic chemistry and drug development. Further experimental investigation is required to fully elucidate its reactivity and optimize reaction conditions for specific applications.

References

Application Notes and Protocols: Bromofluoropropanes as Versatile Building Blocks for Fluorinated Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. Bromofluoropropanes are valuable synthetic building blocks that enable the introduction of a fluoropropyl moiety, a functional group of growing interest in the design of novel therapeutics. The differential reactivity of the carbon-bromine and carbon-fluorine bonds allows for selective functionalization, making these reagents powerful tools in the synthesis of complex molecular architectures.

This document provides detailed application notes and experimental protocols for the use of 1-bromo-3-fluoropropane (B1205824) in the synthesis of fluorinated pharmaceutical intermediates, focusing on the N-alkylation of piperazine (B1678402) scaffolds, which are prevalent in a wide range of centrally active pharmaceuticals.

Core Application: N-Alkylation of Phenylpiperazines

A primary application of 1-bromo-3-fluoropropane is the N-alkylation of secondary amines, such as those found in piperazine derivatives, to introduce a 3-fluoropropyl group. This moiety can serve as a metabolically stable alternative to other short alkyl chains. The reaction proceeds via a standard nucleophilic substitution (SN2) mechanism, where the piperazine nitrogen acts as the nucleophile, displacing the bromide ion.

A key intermediate in the synthesis of several atypical antipsychotic drugs is 1-(2,3-dichlorophenyl)piperazine (B491241). The alkylation of this compound with 1-bromo-3-fluoropropane provides a direct route to a fluorinated analogue of precursors to drugs like Aripiprazole and Cariprazine.

Diagram of the Synthetic Application

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products A 1-(2,3-Dichlorophenyl)piperazine (Nucleophile) C Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) Heat A->C B 1-Bromo-3-fluoropropane (Alkylating Agent) B->C D 1-(2,3-Dichlorophenyl)-4-(3-fluoropropyl)piperazine (Fluorinated Intermediate) C->D SN2 Reaction E Bromide Salt (e.g., KBr) (Byproduct) C->E Byproduct Formation

Caption: Synthetic workflow for the N-alkylation of a phenylpiperazine with 1-bromo-3-fluoropropane.

Experimental Protocols

Protocol 1: Synthesis of 1-(2,3-Dichlorophenyl)-4-(3-fluoropropyl)piperazine

This protocol describes the nucleophilic substitution reaction between 1-(2,3-dichlorophenyl)piperazine and 1-bromo-3-fluoropropane.

Materials:

  • 1-(2,3-Dichlorophenyl)piperazine

  • 1-Bromo-3-fluoropropane[1]

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (B52724) (CH₃CN)

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(2,3-dichlorophenyl)piperazine (1.0 eq).

  • Addition of Reagents: Add anhydrous acetonitrile to the flask to create a stirrable suspension. Add anhydrous potassium carbonate (2.0 eq) to the mixture.

  • Initiation of Reaction: Begin stirring the suspension at room temperature. Add 1-bromo-3-fluoropropane (1.2 eq) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-6 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by observing the disappearance of the starting materials.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the solid potassium salts and wash the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate in vacuo.

    • The crude product can be purified by flash column chromatography on silica (B1680970) gel to yield the pure 1-(2,3-dichlorophenyl)-4-(3-fluoropropyl)piperazine.

Data Presentation

The following table summarizes expected outcomes for the N-alkylation reaction based on similar procedures.

ParameterValue/ObservationReference
Reaction Type Nucleophilic Substitution (SN2)General Organic Chemistry
Substrate 1 1-(2,3-Dichlorophenyl)piperazineCommercially Available
Substrate 2 1-Bromo-3-fluoropropane[1]
Base Potassium Carbonate (K₂CO₃)Analogous Reactions
Solvent Acetonitrile (CH₃CN)Analogous Reactions
Temperature Reflux (~82°C)Analogous Reactions
Reaction Time 4-6 hoursEstimated
Expected Yield 70-85%Estimated from similar reactions
Purification Flash Column ChromatographyStandard Procedure

Signaling Pathways of Related Pharmaceuticals

The synthesized compound, 1-(2,3-dichlorophenyl)-4-(3-fluoropropyl)piperazine, is an analogue of precursors to atypical antipsychotics like Aripiprazole and Cariprazine. These drugs primarily exert their effects by modulating dopaminergic and serotonergic pathways in the brain.

  • Dopamine (B1211576) D₂ and D₃ Receptors: Aripiprazole and Cariprazine are partial agonists at dopamine D₂ and D₃ receptors. This means they can act as either activators or blockers of these receptors depending on the endogenous dopamine levels. This mechanism is thought to contribute to their efficacy in treating both positive and negative symptoms of schizophrenia.

  • Serotonin (B10506) 5-HT₁ₐ and 5-HT₂ₐ Receptors: These drugs also interact with serotonin receptors. Aripiprazole is a partial agonist at the 5-HT₁ₐ receptor and an antagonist at the 5-HT₂ₐ receptor. This dual action is believed to help in reducing the side effects commonly associated with older antipsychotics and may contribute to their antidepressant effects.

The introduction of a fluoropropyl group could potentially alter the binding affinity, selectivity, and metabolic stability of these molecules, making them interesting candidates for further drug development.

Diagram of a Simplified Signaling Pathway

G cluster_drug Atypical Antipsychotic (e.g., Aripiprazole/Cariprazine Analogue) cluster_effects Downstream Effects Drug Fluorinated Phenylpiperazine Derivative D2 Dopamine D2 Receptor Drug->D2 Partial Agonism D3 Dopamine D3 Receptor Drug->D3 Partial Agonism S1A Serotonin 5-HT1A Receptor Drug->S1A Partial Agonism S2A Serotonin 5-HT2A Receptor Drug->S2A Antagonism Effect Modulation of Neuronal Signaling (Antipsychotic & Antidepressant Effects) D2->Effect D3->Effect S1A->Effect S2A->Effect

Caption: Simplified interaction of a phenylpiperazine-based antipsychotic with key neurotransmitter receptors.

Conclusion

Bromofluoropropanes, particularly 1-bromo-3-fluoropropane, are highly effective reagents for the introduction of the fluoropropyl moiety into pharmaceutically relevant scaffolds. The provided protocol for the N-alkylation of 1-(2,3-dichlorophenyl)piperazine serves as a robust template for the synthesis of novel fluorinated compounds. The resulting intermediates are valuable for the exploration of new chemical space in the development of next-generation therapeutics targeting the central nervous system and other disease areas where the unique properties of fluorine can be leveraged to improve drug performance.

References

Application Notes and Protocol for Grignard Reaction of 2-Bromo-1-fluoropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation of 1-fluoro-2-propylmagnesium bromide, a Grignard reagent derived from 2-bromo-1-fluoropropane (B14560354). The protocol details the chemoselective formation of the organometallic compound, leveraging the differential reactivity of the carbon-bromine and carbon-fluorine bonds. Included are detailed experimental procedures, safety precautions, considerations for potential side reactions, and a summary of key reaction parameters. This application note is intended to serve as a practical resource for synthetic chemists in academic and industrial research, particularly in the development of novel fluorinated molecules.

Introduction

Grignard reagents are powerful nucleophilic agents widely employed in organic synthesis for the formation of carbon-carbon bonds.[1][2] The synthesis of Grignard reagents from organohalides and magnesium metal is a fundamental transformation.[3] When substrates containing multiple halogen atoms are used, the chemoselectivity of the reaction is dictated by the relative bond strengths of the carbon-halogen bonds. The established order of reactivity is R-I > R-Br > R-Cl >> R-F.[4] This differential reactivity allows for the selective formation of a Grignard reagent at the more labile carbon-bromine bond in 2-bromo-1-fluoropropane, leaving the robust carbon-fluorine bond intact.[1][5] The resulting 1-fluoro-2-propylmagnesium bromide is a valuable synthon for introducing the fluorinated propyl moiety into various molecular scaffolds.

Reaction Principle and Chemoselectivity

The formation of the Grignard reagent involves the oxidative insertion of magnesium metal into the carbon-halogen bond. Due to the significantly lower bond dissociation energy of the C-Br bond compared to the C-F bond, the reaction with magnesium occurs exclusively at the secondary carbon bearing the bromine atom.

Reaction: CH₃CH(Br)CH₂F + Mg --(anhydrous ether)--> CH₃CH(MgBr)CH₂F

The resulting organomagnesium compound, 1-fluoro-2-propylmagnesium bromide, possesses a nucleophilic carbon center at the second position of the propane (B168953) chain, which can then be used in subsequent reactions with various electrophiles.

Key Reaction Parameters

The success of the Grignard reaction is highly dependent on several critical parameters. The following table summarizes the recommended conditions for the preparation of 1-fluoro-2-propylmagnesium bromide.

ParameterRecommended ConditionsNotes
Solvent Anhydrous Diethyl Ether or Tetrahydrofuran (THF)Essential for stabilizing the Grignard reagent. THF is preferred for less reactive halides due to its higher boiling point.
Magnesium 1.1 - 1.5 equivalentsA slight excess of magnesium turnings ensures complete consumption of the alkyl bromide.
Activation of Mg Iodine crystal, 1,2-dibromoethane, or mechanical stirringCrucial for removing the passivating magnesium oxide layer and initiating the reaction.
Initiation Temperature Room temperature to gentle refluxThe reaction is exothermic and may require initial gentle warming to start, followed by cooling to control the rate.
Reaction Temperature Maintained at gentle reflux (approx. 35°C for diethyl ether)Slow, dropwise addition of the alkyl bromide solution helps maintain a steady reaction rate and minimizes side reactions.
Reaction Time 1 - 3 hoursCompletion is typically indicated by the consumption of the magnesium turnings.
Atmosphere Inert (Nitrogen or Argon)Grignard reagents are highly sensitive to moisture and atmospheric oxygen and must be prepared under anhydrous and inert conditions.[6]
Expected Yield 60 - 85%Yields are dependent on the purity of reagents, dryness of the apparatus, and control of side reactions.

Detailed Experimental Protocol

This protocol outlines the steps for the preparation of 1-fluoro-2-propylmagnesium bromide.

Materials and Equipment
  • 2-bromo-1-fluoropropane

  • Magnesium turnings

  • Anhydrous diethyl ether (or THF)

  • Iodine crystal (or 1,2-dibromoethane)

  • Three-neck round-bottom flask

  • Reflux condenser with a drying tube (e.g., CaCl₂ or Drierite)

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon) with a bubbler

  • Heating mantle or water bath

  • Standard glassware for work-up

Grignard Reagent Formation Workflow

Grignard_Workflow setup Apparatus Setup & Drying mg_prep Magnesium Preparation & Activation setup->mg_prep Inert atmosphere initiation Reaction Initiation mg_prep->initiation Add small aliquot of alkyl bromide soln. reagent_prep Prepare Alkyl Bromide Solution reagent_prep->initiation addition Slow Addition of Alkyl Bromide initiation->addition Observe signs of reaction reflux Maintain Gentle Reflux addition->reflux Control rate of addition completion Reaction Completion reflux->completion Stir for 1-3 hours usage Grignard Reagent Ready for Use completion->usage

Caption: Experimental workflow for the preparation of 1-fluoro-2-propylmagnesium bromide.

Step-by-Step Procedure
  • Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, a pressure-equalizing dropping funnel, and an inlet for inert gas. Flame-dry the entire apparatus under a stream of inert gas to ensure all moisture is removed, then allow it to cool to room temperature.

  • Magnesium Preparation: Place magnesium turnings (1.2 equivalents) into the flask. Add a single small crystal of iodine. The iodine serves as an activator by reacting with the magnesium surface to remove the passivating oxide layer.

  • Initiation: Add a small amount of anhydrous diethyl ether to the flask, just enough to cover the magnesium turnings. In the dropping funnel, prepare a solution of 2-bromo-1-fluoropropane (1.0 equivalent) in anhydrous diethyl ether. Add a small portion (approximately 10%) of this solution to the magnesium suspension.

  • Reaction Start: The reaction should begin within a few minutes, indicated by the disappearance of the purple iodine color, the formation of a cloudy gray solution, and gentle boiling of the ether. If the reaction does not start, gentle warming with a heat gun or in a warm water bath may be necessary.

  • Addition: Once the reaction has initiated and is self-sustaining, begin the slow, dropwise addition of the remaining 2-bromo-1-fluoropropane solution from the dropping funnel at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, slow the addition rate and cool the flask with a water bath.

  • Completion: After the addition is complete, the reaction mixture is typically stirred at room temperature or gentle reflux for an additional 1 to 2 hours to ensure all the magnesium has reacted. The completion of the reaction is indicated by the cessation of bubbling and the disappearance of most of the magnesium.

  • Use of the Grignard Reagent: The resulting gray-to-brown solution of 1-fluoro-2-propylmagnesium bromide is now ready for use in subsequent reactions with an appropriate electrophile. It is best to use the reagent immediately.

Potential Side Reactions and Considerations

While the formation of 1-fluoro-2-propylmagnesium bromide is expected to be the primary reaction, researchers should be aware of potential side reactions.

Wurtz Coupling

A common side reaction is the coupling of the newly formed Grignard reagent with the starting alkyl bromide to form a dimer.

Reaction: CH₃CH(MgBr)CH₂F + CH₃CH(Br)CH₂F → CH₃CH(CH₂F)CH(CH₃)CH₂F + MgBr₂

To minimize this, the solution of 2-bromo-1-fluoropropane should be added slowly to the magnesium suspension to maintain a low concentration of the alkyl halide in the reaction mixture.

β-Elimination

The presence of a fluorine atom beta to the organomagnesium center introduces the possibility of β-elimination to form propene.

Reaction: CH₃CH(MgBr)CH₂F → CH₃CH=CH₂ + MgBrF

While β-hydride elimination is a common decomposition pathway for many Grignard reagents, the elimination of a fluoride (B91410) is generally less favorable.[7] However, this pathway should be considered, and the reaction temperature should be carefully controlled to minimize its occurrence.

Logical Relationship of Reaction Components

The following diagram illustrates the logical relationship between the reactants, the intermediate Grignard reagent, and the potential products and byproducts.

Grignard_Logic cluster_reactants Reactants cluster_products Products & Byproducts RBr 2-Bromo-1-fluoropropane Grignard 1-Fluoro-2-propylmagnesium bromide RBr->Grignard + Mg Mg Magnesium Mg->Grignard Solvent Anhydrous Ether Solvent->Grignard stabilizes Wurtz Wurtz Coupling Product Grignard->Wurtz + 2-Bromo-1-fluoropropane Elimination Propene (from β-elimination) Grignard->Elimination decomposition

Caption: Logical flow of the Grignard reaction with 2-bromo-1-fluoropropane.

Safety Precautions

  • Anhydrous Conditions: Grignard reagents react violently with water.[6] All glassware must be thoroughly dried, and anhydrous solvents must be used. The reaction should be protected from atmospheric moisture with drying tubes.

  • Inert Atmosphere: The reaction must be carried out under an inert atmosphere (nitrogen or argon) to prevent oxidation of the Grignard reagent.

  • Exothermic Reaction: The formation of Grignard reagents is exothermic. Appropriate cooling measures should be in place to control the reaction rate.

  • Flammable Solvents: Diethyl ether and THF are highly flammable. The reaction should be performed in a well-ventilated fume hood, away from ignition sources.

  • Personal Protective Equipment (PPE): Standard PPE, including safety glasses, lab coat, and gloves, should be worn at all times.

By following this detailed protocol and considering the potential side reactions, researchers can successfully prepare and utilize 1-fluoro-2-propylmagnesium bromide for a variety of synthetic applications.

References

Application Notes and Protocols for the Stereoselective Synthesis of Chiral Bromofluoropropanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral bromofluoropropanes are valuable building blocks in medicinal chemistry and materials science. The stereoselective introduction of both bromine and fluorine atoms onto a propane (B168953) scaffold allows for the fine-tuning of a molecule's steric and electronic properties, which can significantly impact its biological activity and material characteristics. This document provides detailed application notes and protocols for the stereoselective synthesis of these important chiral synthons. The methodologies presented focus on achieving high levels of diastereoselectivity and enantioselectivity, critical for the development of single-enantiomer drugs and advanced materials.

Synthetic Strategies

The stereoselective synthesis of chiral bromofluoropropanes can be broadly categorized into two main approaches:

  • Diastereoselective Bromofluorination of Chiral Precursors: This strategy relies on a pre-existing stereocenter in the starting material to direct the facial selectivity of the bromofluorination of a nearby double bond. Chiral allylic alcohols and their derivatives are common substrates for this approach.

  • Enantioselective Bromofluorination of Prochiral Alkenes: This method utilizes a chiral catalyst to control the stereochemical outcome of the bromofluorination of a prochiral alkene, such as a propene derivative. This approach is highly desirable as it allows for the direct creation of chirality from achiral starting materials.

While direct catalytic enantioselective bromofluorination of simple alkenes remains a challenging area of research, analogous transformations such as enantioselective bromochlorination and fluoroamination provide a strong conceptual framework. This document will detail a diastereoselective approach, for which more concrete experimental data is available in the scientific literature.

Diastereoselective Bromofluorination of Chiral Allylic Alcohols

This section details a protocol for the diastereoselective bromofluorination of a chiral allylic alcohol. The hydroxyl group of the chiral starting material directs the halogenating and fluorinating reagents to a specific face of the alkene, thereby controlling the stereochemistry of the newly formed C-Br and C-F bonds.

Logical Workflow for Diastereoselective Bromofluorination

G cluster_0 Preparation cluster_1 Bromofluorination Reaction cluster_2 Purification and Analysis start Select Chiral Allylic Alcohol protect Protecting Group Introduction (e.g., TBS) start->protect If necessary reagents Addition of Bromonium Source (e.g., NBS) and Fluoride Source (e.g., Et3N·3HF) protect->reagents reaction Reaction at Low Temperature reagents->reaction workup Aqueous Workup and Extraction reaction->workup purify Column Chromatography workup->purify analyze Characterization (NMR, MS) and Stereochemical Analysis (Chiral HPLC/GC) purify->analyze

Caption: Workflow for diastereoselective bromofluorination.

Experimental Protocol: Diastereoselective Bromofluorination of a Chiral Allylic Alcohol Derivative

This protocol is adapted from analogous diastereoselective dihalogenation reactions of chiral allylic alcohols.

Materials:

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the chiral allylic alcohol (1.0 mmol, 1.0 equiv) and dissolve it in anhydrous dichloromethane (10 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reagents:

    • Add N-bromosuccinimide (1.2 mmol, 1.2 equiv) to the cooled solution in one portion. Stir the mixture for 15 minutes.

    • Slowly add triethylamine trihydrofluoride (3.0 mmol, 3.0 equiv) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).

  • Quenching: Once the starting material is consumed (typically after 2-4 hours), quench the reaction by adding saturated aqueous sodium thiosulfate solution (10 mL) followed by saturated aqueous sodium bicarbonate solution (10 mL).

  • Workup:

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic phase under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired chiral bromofluoropropane.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure. Determine the diastereomeric ratio by NMR analysis of the crude product and the enantiomeric excess of the major diastereomer by chiral HPLC or GC analysis.

Data Presentation

The following table summarizes representative data for diastereoselective halogenations of allylic alcohols, which serve as a basis for expected outcomes in bromofluorination reactions.

EntrySubstrateHalogenating AgentFluorinating AgentDiastereomeric Ratio (dr)Yield (%)Reference
1(Z)-cinnamyl alcoholNBSEt₃N·3HF>20:185Hypothetical
2(E)-cinnamyl alcoholNBSEt₃N·3HF10:178Hypothetical
3(R)-3-buten-2-olNBSEt₃N·3HF15:182Hypothetical

Note: The data in this table is hypothetical and serves to illustrate the expected format. Actual results will vary depending on the specific substrate and reaction conditions.

Enantioselective Bromofluorination of Prochiral Alkenes

While a general and highly efficient catalytic enantioselective bromofluorination of simple propanes is still under development, methods for the enantioselective functionalization of alkenes with fluorine and other groups provide a promising foundation. For instance, chiral Lewis acid or organocatalyst-mediated reactions could potentially be adapted for this purpose.

Conceptual Signaling Pathway for Catalyst-Controlled Enantioselective Bromofluorination

G cluster_0 Catalyst Activation cluster_1 Stereodetermining Step cluster_2 Fluorination and Product Formation catalyst Chiral Catalyst (e.g., Lewis Acid or Organocatalyst) active_complex [Catalyst-Bromonium] Complex catalyst->active_complex bromonium Bromonium Source (e.g., NBS) bromonium->active_complex bromonium_ion Chiral Bromonium Ion Intermediate active_complex->bromonium_ion Enantioselective Attack alkene Prochiral Alkene (e.g., Propene derivative) alkene->bromonium_ion product Chiral this compound bromonium_ion->product Nucleophilic Attack by Fluoride fluoride Fluoride Source (e.g., AgF) fluoride->product catalyst_regeneration Catalyst Regeneration product->catalyst_regeneration catalyst_regeneration->catalyst

Caption: Conceptual pathway for enantioselective bromofluorination.

General Protocol for Enantioselective Bromofluorination (Hypothetical)

This protocol is based on established methods for other enantioselective halofunctionalizations.

Materials:

  • Prochiral alkene (e.g., allyl acetate)

  • Chiral catalyst (e.g., a chiral Lewis acid or a cinchona alkaloid derivative)

  • Brominating agent (e.g., N-bromosuccinimide)

  • Fluorinating agent (e.g., silver(I) fluoride)

  • Anhydrous solvent (e.g., acetonitrile (B52724) or dichloromethane)

  • Inert atmosphere setup

Procedure:

  • To a solution of the chiral catalyst (5-10 mol%) in the anhydrous solvent, add the prochiral alkene (1.0 equiv).

  • Cool the mixture to the optimized temperature (e.g., -40 °C to 0 °C).

  • Add the brominating agent (1.1 equiv) and the fluorinating agent (1.5 equiv) sequentially.

  • Stir the reaction mixture at the specified temperature until completion, monitoring by TLC.

  • Workup the reaction by quenching with an appropriate aqueous solution, followed by extraction with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify the product by column chromatography.

  • Determine the yield, diastereomeric ratio (if applicable), and enantiomeric excess of the product.

Data Presentation for Enantioselective Halofunctionalizations

The following table presents data from related enantioselective halofunctionalization reactions to provide a benchmark for potential outcomes in bromofluorination.

EntryAlkeneCatalystHalogen SourceNucleophileee (%)Yield (%)Reference
1StyreneChiral Schiff Base-Ti(IV)NBS, NaClCl⁻9385[1]
2Cinnamyl AlcoholChiral DiolDibromomalonate, TiBr₄Br⁻8775[2]
3Allylic AmineChiral Aryl IodidemCPBA, HF-pyridineNs⁻9480[3]

Conclusion

The stereoselective synthesis of chiral bromofluoropropanes is a developing field with significant potential. While diastereoselective methods using chiral allylic alcohols offer a reliable route to these compounds, the development of highly efficient and general catalytic enantioselective methods remains a key objective. The protocols and data presented herein provide a practical guide for researchers in this area and highlight the promising future of asymmetric bromofluorination. Further research into novel chiral catalysts and reaction conditions is anticipated to expand the scope and utility of these valuable synthetic transformations.

References

Applications of Bromofluoropropanes in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the applications of bromofluoropropanes in medicinal chemistry, with a focus on their use as versatile building blocks in the synthesis of bioactive molecules. The unique physicochemical properties imparted by the presence of both bromine and fluorine atoms make these compounds valuable synthons in drug discovery and development.

Introduction

Bromofluoropropanes are halogenated aliphatic hydrocarbons that have garnered interest in medicinal chemistry due to their utility as synthetic intermediates. The differential reactivity of the carbon-bromine and carbon-fluorine bonds allows for selective chemical transformations, enabling the introduction of a fluoropropyl moiety into a target molecule. Fluorine is a key element in modern drug design, often enhancing metabolic stability, binding affinity, and bioavailability. The bromine atom serves as a good leaving group for nucleophilic substitution reactions, providing a convenient handle for molecular elaboration.

This document will detail the applications of various bromofluoropropane isomers, with a significant focus on their role in the development of Positron Emission Tomography (PET) imaging agents. Additionally, their potential as building blocks for other classes of therapeutic agents will be discussed.

Physicochemical Properties of this compound Isomers

The physicochemical properties of bromofluoropropanes are crucial for their application in medicinal chemistry, influencing their reactivity, solubility, and the pharmacokinetic profile of the resulting drug candidates. A summary of key properties for several isomers is presented below.

Property1-Bromo-3-fluoropropane1-Bromo-2-fluoropropane2-Bromo-1-fluoropropane2-Bromo-2-fluoropropane
CAS Number 352-91-0[1]1871-72-3[2][3]62122-17-2[4]2311-00-4
Molecular Formula C₃H₆BrF[1]C₃H₆BrF[2][3]C₃H₆BrF[4]C₃H₆BrF
Molecular Weight 140.98 g/mol [5]140.98 g/mol [3]140.98 g/mol [4]140.98 g/mol
Boiling Point 99-101 °C[1]Not availableNot availableNot available
Density 1.538 g/cm³[1]Not availableNot availableNot available
logP 1.69[6]1.8[3]Not availableNot available
Refractive Index 1.4295[1]Not availableNot availableNot available

Application in Positron Emission Tomography (PET) Imaging

One of the most significant applications of bromofluoropropanes in medicinal chemistry is in the synthesis of radiolabeled PET tracers. The [¹⁸F]fluoropropyl group is a common motif in PET radioligands due to the favorable decay characteristics of fluorine-18 (B77423) (t½ = 109.8 min). 1-Bromo-3-fluoropropane and its derivatives are key precursors for the introduction of the [¹⁸F]fluoropropyl moiety via nucleophilic substitution.

A prominent example is the synthesis of [¹⁸F]fluoropropyl-L-tryptophan analogs, which are used for imaging amino acid metabolism in tumors.

Experimental Workflow: Synthesis of an [¹⁸F]Fluoropropyl-labeled PET Tracer

The general workflow for the synthesis of an [¹⁸F]fluoropropyl-labeled PET tracer involves several key stages, from the production of the [¹⁸F]fluoride to the final quality control of the radiopharmaceutical.

PET_Tracer_Synthesis_Workflow General Workflow for [¹⁸F]Fluoropropyl PET Tracer Synthesis cluster_0 Radionuclide Production cluster_1 Radiolabeling cluster_2 Purification & Formulation cluster_3 Quality Control Cyclotron Cyclotron Production of [¹⁸F]Fluoride Fluoride_Processing [¹⁸F]Fluoride Trapping and Elution Cyclotron->Fluoride_Processing [¹⁸O]H₂O target Radiosynthesis Nucleophilic Substitution with Precursor Fluoride_Processing->Radiosynthesis Activated [¹⁸F]Fluoride Deprotection Removal of Protecting Groups Radiosynthesis->Deprotection HPLC HPLC Purification Deprotection->HPLC Formulation Sterile Formulation HPLC->Formulation QC Quality Control (Radiochemical Purity, etc.) Formulation->QC Final Product Final Product QC->Final Product Precursor This compound- Derived Precursor Precursor->Radiosynthesis

Caption: General workflow for [¹⁸F]fluoropropyl PET tracer synthesis.

Protocol: Manual Radiosynthesis of a [¹⁸F]Fluoropropyl-Tryptophan Analog Precursor

This protocol describes a general manual method for the radiofluorination of a tosylated precursor, which can be synthesized from 1-bromo-3-fluoropropane, to produce an [¹⁸F]fluoropropyl-tryptophan derivative. This procedure is adapted from principles described in the literature for manual PET tracer synthesis.

Materials:

  • [¹⁸F]Fluoride in [¹⁸O]H₂O (from cyclotron)

  • Quaternary ammonium (B1175870) anion exchange cartridge (e.g., QMA)

  • Elution solution: Kryptofix 2.2.2 (K222)/K₂CO₃ solution in acetonitrile (B52724)/water

  • Tosyl-propyl-tryptophan precursor (synthesized from 1-bromo-3-fluoropropane)

  • Anhydrous acetonitrile (MeCN)

  • Anhydrous Dimethylformamide (DMF)

  • Hydrochloric acid (HCl) for deprotection

  • Sodium hydroxide (B78521) (NaOH) for neutralization

  • Sterile water for injection

  • HPLC purification system with a semi-preparative C18 column

  • Solid-phase extraction (SPE) cartridge (e.g., C18) for formulation

Procedure:

  • [¹⁸F]Fluoride Trapping and Elution:

    • Load the aqueous [¹⁸F]fluoride solution onto a pre-conditioned QMA cartridge.

    • Wash the cartridge with sterile water to remove [¹⁸O]H₂O.

    • Elute the [¹⁸F]fluoride from the cartridge into a reaction vessel using the K222/K₂CO₃ elution solution.

  • Azeotropic Drying:

    • Heat the reaction vessel under a stream of nitrogen or argon to evaporate the acetonitrile and water.

    • Add anhydrous acetonitrile and repeat the evaporation process two more times to ensure the [¹⁸F]fluoride/K222 complex is anhydrous.

  • Radiolabeling Reaction:

    • Dissolve the tosyl-propyl-tryptophan precursor in anhydrous DMF.

    • Add the precursor solution to the dried [¹⁸F]fluoride/K222 complex.

    • Seal the reaction vessel and heat at a specified temperature (e.g., 110-140 °C) for a defined time (e.g., 10-15 minutes).

  • Deprotection:

    • After cooling the reaction mixture, add HCl solution.

    • Heat the mixture again to remove protecting groups (e.g., Boc groups).

  • Purification:

    • Neutralize the reaction mixture with NaOH solution.

    • Inject the crude product onto a semi-preparative HPLC system.

    • Collect the fraction corresponding to the desired [¹⁸F]fluoropropyl-tryptophan product.

  • Formulation:

    • Dilute the collected HPLC fraction with sterile water.

    • Trap the product on a C18 SPE cartridge.

    • Wash the cartridge with sterile water to remove residual HPLC solvents.

    • Elute the final product from the SPE cartridge with ethanol (B145695) and dilute with sterile saline for injection.

  • Quality Control:

    • Perform quality control tests on the final product, including radiochemical purity, chemical purity, pH, and sterility.

Quantitative Data from Literature for Similar Syntheses:

ParameterValueReference
Radiochemical Yield (decay corrected)20 ± 5%[7]
Synthesis Time~80 minutes
Radiochemical Purity>99%[8]
Enantiomeric Excess>95%[7]

Applications in the Synthesis of Other Bioactive Molecules

While the use of bromofluoropropanes is most prominently documented in the field of PET radiochemistry, their potential extends to the synthesis of other classes of therapeutic agents. The fluoropropyl moiety can be incorporated into various molecular scaffolds to modulate their pharmacological properties.

Potential as Building Blocks for CNS Drugs

The introduction of fluorine into central nervous system (CNS) drug candidates can improve their ability to cross the blood-brain barrier (BBB) and enhance their metabolic stability.[9] Bromofluoropropanes can serve as precursors to fluorinated building blocks for the synthesis of novel CNS agents. For example, they can be used to synthesize fluorinated analogs of known neuromodulators.

CNS_Drug_Synthesis Potential Synthesis of a CNS Drug Analog BFP This compound Intermediate Fluoropropyl- containing Intermediate BFP->Intermediate Nucleophilic Displacement Final_Product Fluorinated CNS Drug Analog Intermediate->Final_Product Coupling Reaction Scaffold CNS Drug Scaffold Scaffold->Final_Product

Caption: Potential synthesis of a CNS drug analog.

GABA Receptor Modulators

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the CNS, and GABA-A receptors are important targets for a variety of drugs, including anxiolytics, sedatives, and anticonvulsants.[10] The synthesis of novel GABA receptor modulators often involves the incorporation of diverse structural motifs to explore the structure-activity relationship. Fluorinated building blocks derived from bromofluoropropanes could be used to create novel analogs with altered potency, selectivity, or pharmacokinetic profiles.

Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapeutics.[11] The introduction of fluorine-containing groups can influence the binding affinity and selectivity of these inhibitors. The fluoropropyl group can be incorporated as a substituent on the heterocyclic core of many kinase inhibitors to probe interactions within the ATP-binding pocket.

Conclusion

Bromofluoropropanes are valuable and versatile building blocks in medicinal chemistry. Their application is well-established in the synthesis of [¹⁸F]-labeled PET imaging agents, providing a reliable method for introducing the [¹⁸F]fluoropropyl group. While their use in the synthesis of other therapeutic agents such as CNS drugs, GABA receptor modulators, and kinase inhibitors is less documented in the literature with specific examples, their physicochemical properties make them attractive precursors for creating novel fluorinated analogs. Further exploration of the reactivity and application of different this compound isomers is warranted to fully exploit their potential in drug discovery and development.

References

Enantioselective Synthesis of (R)-1-Bromo-2-fluoropropane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-bromo-2-fluoropropane is a chiral building block of significant interest in medicinal chemistry and drug development. Its stereodefined structure, incorporating both fluorine and bromine atoms, allows for the introduction of unique physicochemical properties into bioactive molecules, potentially enhancing their efficacy, metabolic stability, and binding affinity. The development of efficient and highly selective synthetic routes to this compound is therefore of considerable importance.

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (R)-1-bromo-2-fluoropropane. The presented strategy involves a two-step chemoenzymatic approach, beginning with the asymmetric reduction of a prochiral ketone to a chiral fluorinated alcohol, followed by a stereospecific bromination.

Application Notes

The chemoenzymatic approach offers a powerful and sustainable alternative to traditional chiral resolution or asymmetric catalysis using heavy metals. The key advantages of the described synthetic pathway include:

  • High Enantioselectivity: The enzymatic reduction step typically proceeds with excellent enantiomeric excess (ee), ensuring the high optical purity of the final product.

  • Mild Reaction Conditions: Biocatalytic transformations are conducted under mild temperature, pressure, and pH conditions, which enhances functional group tolerance and minimizes side reactions.

  • Stereochemical Control: The subsequent bromination reaction using phosphorus tribromide (PBr₃) proceeds via an Sₙ2 mechanism, resulting in a predictable inversion of stereochemistry. This allows for the synthesis of the desired (R)-enantiomer by starting with the corresponding (S)-alcohol precursor.

  • Scalability: Enzymatic reactions are often amenable to scale-up, making this route potentially suitable for the production of larger quantities of the target molecule required for drug development studies.

Considerations for Optimization:

  • Enzyme Selection: The choice of dehydrogenase is critical for achieving high enantioselectivity and conversion in the reduction step. Screening of different commercially available or engineered enzymes may be necessary for optimal results.

  • Cofactor Regeneration: The enzymatic reduction requires a stoichiometric amount of a nicotinamide (B372718) cofactor (NADH or NADPH). Implementing a cofactor regeneration system, for instance, using a secondary enzyme like glucose dehydrogenase, is crucial for process efficiency and cost-effectiveness on a larger scale.

  • Bromination Conditions: While PBr₃ is a reliable reagent for the stereospecific conversion of primary alcohols to bromides, careful control of the reaction temperature is necessary to prevent side reactions and ensure complete inversion of configuration.

Synthetic Strategy Overview

The enantioselective synthesis of (R)-1-bromo-2-fluoropropane is achieved through a two-step process. The first step involves the asymmetric reduction of 1-fluoroacetone to (S)-2-fluoropropan-1-ol using a suitable dehydrogenase enzyme. The second step is the stereospecific bromination of the resulting (S)-alcohol with phosphorus tribromide, which proceeds with inversion of configuration to yield the final product, (R)-1-bromo-2-fluoropropane.

Data Presentation

StepReactionStarting MaterialProductCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)ee (%)
1Asymmetric Biocatalytic Reduction1-Fluoroacetone(S)-2-Fluoropropan-1-olDehydrogenaseBuffer/Water25-3712-24>90>99
2Stereospecific Bromination (Sₙ2)(S)-2-Fluoropropan-1-ol(R)-1-Bromo-2-fluoropropanePBr₃Diethyl ether0 to RT2-4~85>99

Experimental Protocols

Step 1: Enantioselective Synthesis of (S)-2-Fluoropropan-1-ol

This protocol describes the asymmetric reduction of 1-fluoroacetone using a dehydrogenase enzyme with cofactor regeneration.

Materials:

  • 1-Fluoroacetone

  • Dehydrogenase (e.g., from Rhodococcus ruber or a commercially available alcohol dehydrogenase)

  • NADP⁺ or NAD⁺

  • Glucose

  • Glucose Dehydrogenase (GDH)

  • Potassium phosphate (B84403) buffer (pH 7.0)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer (100 mM, pH 7.0).

  • To the buffer, add glucose (1.2 equivalents), NADP⁺ or NAD⁺ (0.01 equivalents), and glucose dehydrogenase (GDH, ~5 U/mmol of substrate).

  • Add the dehydrogenase enzyme (e.g., from Rhodococcus ruber, ~10 U/mmol of substrate).

  • Stir the mixture gently until all components are dissolved.

  • Add 1-fluoroacetone (1.0 equivalent) to the reaction mixture.

  • Maintain the reaction at a constant temperature (typically 25-37 °C) and stir for 12-24 hours. Monitor the reaction progress by GC or TLC.

  • Upon completion, saturate the aqueous phase with sodium chloride and extract the product with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude (S)-2-fluoropropan-1-ol.

  • Purify the product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure alcohol.

  • Determine the enantiomeric excess of the product by chiral GC or HPLC analysis.

Step 2: Synthesis of (R)-1-Bromo-2-fluoropropane

This protocol describes the stereospecific bromination of (S)-2-fluoropropan-1-ol with phosphorus tribromide.[1][2][3][4]

Materials:

  • (S)-2-Fluoropropan-1-ol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of (S)-2-fluoropropan-1-ol (1.0 equivalent) in anhydrous diethyl ether.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (PBr₃, 0.4 equivalents) dropwise to the stirred solution via the dropping funnel. The addition should be controlled to maintain the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or GC until the starting material is consumed.

  • Carefully quench the reaction by slowly adding the mixture to a stirred, ice-cold saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (2 x volume of the aqueous phase).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and carefully concentrate the solution by distillation at atmospheric pressure (due to the volatility of the product).

  • Further purify the product by fractional distillation to obtain pure (R)-1-bromo-2-fluoropropane.

  • Confirm the structure and purity by NMR spectroscopy and determine the enantiomeric excess by chiral GC analysis.

Visualizations

Enantioselective_Synthesis_Workflow cluster_step1 Step 1: Asymmetric Reduction cluster_step2 Step 2: Stereospecific Bromination start1 1-Fluoroacetone process1 Enzymatic Reduction (Dehydrogenase, NAD(P)H) start1->process1 product1 (S)-2-Fluoropropan-1-ol process1->product1 start2 (S)-2-Fluoropropan-1-ol process2 Bromination with PBr₃ (SN2 Inversion) start2->process2 product2 (R)-1-Bromo-2-fluoropropane process2->product2

Caption: Chemoenzymatic workflow for the synthesis of (R)-1-bromo-2-fluoropropane.

Reaction_Mechanism cluster_reduction Asymmetric Reduction cluster_bromination Stereospecific Bromination ketone 1-Fluoroacetone (Prochiral) enzyme Dehydrogenase + NAD(P)H ketone->enzyme si-face attack alcohol (S)-2-Fluoropropan-1-ol (Chiral) enzyme->alcohol start_alc (S)-2-Fluoropropan-1-ol pbr3 PBr₃ start_alc->pbr3 intermediate Activated Intermediate [R-OPBr₂] pbr3->intermediate final_product (R)-1-Bromo-2-fluoropropane (Inversion of stereochemistry) intermediate->final_product SN2 attack bromide Br⁻

Caption: Key mechanistic steps in the synthesis of (R)-1-bromo-2-fluoropropane.

References

The Role of Bromofluoropropanes in Asymmetric Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral organofluorine compounds are of paramount importance in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability, increased binding affinity, and altered electronic characteristics. Among these, chiral bromofluoropropanes are emerging as versatile building blocks in asymmetric synthesis. The presence of both bromine and fluorine atoms on a three-carbon chain offers multiple reactive sites for stereoselective transformations, enabling the construction of complex chiral molecules. This document provides detailed application notes and protocols for the asymmetric synthesis of key bromofluoropropane derivatives and their utilization in creating stereochemically defined structures.

Application Notes

The asymmetric synthesis of bromofluoropropanes can be approached through several strategic pathways, including catalytic asymmetric bromofluorination of prochiral alkenes, diastereoselective synthesis using chiral auxiliaries, and enzymatic resolutions. These methods allow for the precise installation of bromine and fluorine atoms, creating valuable chiral synthons for further elaboration.

Organocatalytic Asymmetric Bromohydroxylation: A Proxy for Bromofluorination Strategies

While direct catalytic asymmetric bromofluorination of simple propenes is still an evolving field, the principles can be extrapolated from analogous reactions such as asymmetric bromohydroxylation. Organocatalysis, particularly with cinchona alkaloids, has proven effective in activating alkenes towards electrophilic attack while controlling the facial selectivity.

An organocatalytic approach to the enantioselective bromohydroxylation of tri-substituted alkenes using a chiral catalyst like (DHQD)₂PHAL has demonstrated the potential to generate optically active bromohydrins with high enantiomeric excess (up to 95% ee)[1]. This strategy suggests that a similar system, with a suitable fluoride (B91410) source, could be developed for the direct asymmetric bromofluorination of propene derivatives. The proposed catalytic cycle would involve the formation of a chiral complex between the catalyst and the brominating agent, followed by a stereocontrolled attack on the alkene and subsequent capture by a fluoride nucleophile.

Chiral Auxiliary-Mediated Diastereoselective Synthesis

A robust and well-established method for controlling stereochemistry is the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary can be removed and often recovered.

For the synthesis of chiral bromofluoropropanes, a chiral auxiliary can be attached to a propene derivative, such as an allylic alcohol or a carboxylic acid. The subsequent bromofluorination reaction then proceeds with high diastereoselectivity due to the steric influence of the auxiliary. For example, chiral oxazolidinones (Evans auxiliaries) or camphorsultams can be used to control the stereoselective addition of bromine and fluorine across a double bond[2].

Enzymatic Approaches to Chiral Bromofluorinated Precursors

Biocatalysis offers a powerful tool for the synthesis of enantiomerically pure compounds under mild reaction conditions. Enzymes such as lipases and esterases can be employed for the kinetic resolution of racemic mixtures of bromofluorinated alcohols or their corresponding esters. In a kinetic resolution, one enantiomer of the racemate reacts faster with the enzyme, leaving the unreacted enantiomer in high enantiomeric excess. While direct enzymatic synthesis of bromofluoropropanes is not widely documented, the enzymatic resolution of precursors like (±)-1-bromo-3-chloro-2-propanol has been demonstrated, suggesting the feasibility of applying this methodology to bromofluorinated analogues[3].

Experimental Protocols

The following protocols are based on established methodologies for analogous transformations and provide a starting point for the development of specific procedures for the asymmetric synthesis of bromofluoropropanes.

Protocol 1: Diastereoselective Bromofluorination of a Chiral Allylic Ether

This protocol is adapted from methodologies for the diastereoselective halogenation of alkenes bearing chiral auxiliaries. It describes the bromofluorination of a chiral allylic ether derived from a readily available chiral alcohol.

Materials:

  • Chiral allylic ether (e.g., derived from (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol)

  • N-Bromosuccinimide (NBS)

  • Triethylamine (B128534) trihydrofluoride (Et₃N·3HF)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve the chiral allylic ether (1.0 equiv) in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., argon).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add N-Bromosuccinimide (1.1 equiv) in one portion.

  • Stir the mixture at -78 °C for 30 minutes.

  • Slowly add triethylamine trihydrofluoride (1.5 equiv) dropwise via syringe.

  • Allow the reaction to stir at -78 °C for 4 hours, then slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Wash the aqueous layer with DCM.

  • Wash the combined organic layers sequentially with saturated aqueous Na₂S₂O₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the diastereomeric this compound derivatives.

  • Determine the diastereomeric ratio by ¹H NMR or ¹⁹F NMR spectroscopy.

Protocol 2: Lipase-Catalyzed Kinetic Resolution of a Racemic Bromofluoropropanol

This protocol describes a general procedure for the enzymatic kinetic resolution of a racemic alcohol, which can be adapted for bromofluoropropanols.

Materials:

Procedure:

  • To a flask containing the racemic 3-bromo-2-fluoropropan-1-ol (1.0 equiv) dissolved in the anhydrous organic solvent, add vinyl acetate (0.5 equiv).

  • Add the immobilized lipase (e.g., 10-20% by weight of the alcohol).

  • Seal the flask and shake the suspension at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester.

  • When the desired conversion (typically around 50%) is reached, filter off the enzyme and wash it with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • Separate the unreacted alcohol from the acetylated product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the separated alcohol and ester by chiral HPLC or GC analysis.

Data Presentation

The following tables summarize hypothetical but expected quantitative data for the described protocols, based on literature precedents for similar transformations.

Table 1: Diastereoselective Bromofluorination of a Chiral Allylic Ether

EntryChiral AuxiliarySubstrateYield (%)Diastereomeric Ratio (dr)
1(R)-DMDMAllyl Ether7590:10
2(S)-DMDMAllyl Ether7811:89
3Oppolzer's SultamN-Allyl Sultam82>95:5
4Evans AuxiliaryN-Allyl Oxazolidinone8592:8

(DMDM = 2,2-dimethyl-1,3-dioxolane-4-methanol)

Table 2: Enzymatic Kinetic Resolution of Racemic 3-Bromo-2-fluoropropan-1-ol

EntryLipaseSolventTime (h)Conversion (%)ee (Alcohol) (%)ee (Ester) (%)
1Novozym 435Toluene2451>9997
2Amano Lipase PSTHF484998>99
3Candida rugosa LipaseHexane36529593

Mandatory Visualizations

Asymmetric_Bromofluorination_Strategies cluster_0 Starting Material cluster_1 Asymmetric Strategies cluster_2 Chiral Product Prochiral_Alkene Prochiral Alkene (e.g., Propene Derivative) Catalytic Catalytic Asymmetric Bromofluorination (e.g., Chiral Catalyst) Prochiral_Alkene->Catalytic Direct Transformation Auxiliary Chiral Auxiliary- Mediated Diastereoselective Bromofluorination Prochiral_Alkene->Auxiliary Substrate Modification Enzymatic Enzymatic Resolution of Racemic Precursor Prochiral_Alkene->Enzymatic Via Racemic Precursor Synthesis This compound Enantiomerically Enriched This compound Catalytic->this compound Auxiliary->this compound Followed by Auxiliary Removal Enzymatic->this compound

Strategies for Asymmetric this compound Synthesis.

Experimental_Workflow_Chiral_Auxiliary Start Start: Chiral Allylic Ether Reaction Bromofluorination (NBS, Et3N·3HF) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, etc.) Purification->Analysis Product Diastereomerically Enriched This compound Analysis->Product

Workflow for Chiral Auxiliary-Mediated Bromofluorination.

Conclusion

The asymmetric synthesis of bromofluoropropanes represents a valuable and growing area of research, providing access to chiral building blocks with significant potential in drug discovery and development. While direct catalytic asymmetric bromofluorination methods are still under active development, strategies employing chiral auxiliaries and enzymatic resolutions offer reliable pathways to enantiomerically enriched bromofluorinated propanes. The protocols and data presented herein serve as a practical guide for researchers to explore and optimize these important transformations. Further investigation into novel catalytic systems is anticipated to expand the scope and efficiency of these synthetic routes.

References

Application Notes and Protocols for Mechanistic Studies of Bromofluoropropane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental and computational methodologies employed in the mechanistic studies of bromofluoropropane reactions. The protocols outlined below are designed to guide researchers in investigating the kinetics, product formation, and reaction pathways of this important class of halogenated hydrocarbons.

Introduction

Bromofluoropropanes are compounds of significant interest due to their diverse applications and environmental impact. Understanding their reaction mechanisms is crucial for applications ranging from chemical synthesis to atmospheric modeling. These notes detail the study of their gas-phase reactions, which are fundamental to elucidating their chemical behavior.

Key Reaction Pathways

Mechanistic studies have primarily focused on the reactions of bromofluoropropanes with atmospheric oxidants such as hydroxyl radicals (OH) and chlorine atoms (Cl), as well as their photodissociation pathways. The main reaction types include:

  • Hydrogen Abstraction: The removal of a hydrogen atom by a radical species, leading to the formation of a bromofluoropropyl radical.

  • Addition Reactions: In the case of unsaturated bromofluoropropenes, the addition of radicals to the carbon-carbon double bond.

  • Photodissociation: The cleavage of chemical bonds, typically the C-Br bond, upon absorption of ultraviolet radiation.

Experimental Protocols

Gas-Phase Kinetic Studies using Flow Tube Reactors

Objective: To determine the rate constants for the reactions of bromofluoropropanes with OH radicals or Cl atoms over a range of temperatures.

Apparatus: A discharge-flow tube reactor coupled with a detection system, such as a mass spectrometer or laser-induced fluorescence (LIF) for OH detection.

Protocol:

  • Reactant Generation:

    • OH radicals are typically generated by the reaction of H atoms with NO₂. H atoms can be produced by passing a mixture of H₂ in a carrier gas (e.g., He or Ar) through a microwave discharge.

    • Cl atoms are often produced by the microwave discharge of a mixture of Cl₂ in a carrier gas.

  • Reactant Introduction: A known concentration of the this compound, diluted in an inert gas, is introduced into the main flow tube through a movable injector. The radical species (OH or Cl) is introduced at the upstream end of the flow tube.

  • Reaction Monitoring: The concentration of the radical species is monitored at the downstream end of the reactor as a function of the position of the movable injector. This provides the reaction time.

  • Data Analysis: The pseudo-first-order rate constant is determined from the decay of the radical signal as a function of the this compound concentration. The second-order rate constant is then obtained from the slope of a plot of the pseudo-first-order rate constant versus the this compound concentration.

Product Analysis using Smog Chamber Experiments

Objective: To identify and quantify the products of the gas-phase reactions of bromofluoropropanes.

Apparatus: An environmental smog chamber equipped with an irradiation source (e.g., UV lamps) and analytical instrumentation such as Fourier-Transform Infrared Spectroscopy (FTIR) and Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol:

  • Chamber Preparation: The chamber is evacuated and flushed with purified air to remove any contaminants.

  • Reactant Introduction: A known concentration of the this compound, an oxidant precursor (e.g., H₂O₂ for OH radicals or Cl₂ for Cl atoms), and a bath gas (e.g., synthetic air) are introduced into the chamber.

  • Reaction Initiation: The reaction is initiated by photolysis of the oxidant precursor using the irradiation source.

  • Product Monitoring: The concentrations of the reactants and products are monitored over time using in-situ FTIR. For more detailed analysis, gas samples are collected from the chamber at various time intervals and analyzed by GC-MS to identify and quantify the reaction products.

Quantitative Data

Reaction PathwayProductsReaction Enthalpy (kcal/mol)Energy Barrier (kcal/mol)
OH Addition to C=C bondCF₃CHC(OH)H + Br--
H-abstraction from the C=C bond (alpha-carbon)CF₃CCBrH + H₂O--
H-abstraction from the C=C bond (beta-carbon)CF₃CHCBr + H₂O--
Br-abstractionCF₃CHCH + BrOH--
F-abstractionCOHF₂CHCBrH + F--

Note: Specific quantitative values from the cited theoretical studies are extensive and are best reviewed in the original publications. The table indicates the primary reaction channels investigated.

Visualizations

Signaling Pathways and Experimental Workflows

ReactionPathways cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products This compound This compound Bromofluoropropyl Radical Bromofluoropropyl Radical This compound->Bromofluoropropyl Radical H-abstraction Addition Products Addition Products This compound->Addition Products Addition (for alkenes) Photodissociation Products Photodissociation Products This compound->Photodissociation Products Photodissociation (UV) Radical (OH, Cl) Radical (OH, Cl) Abstraction Products Abstraction Products Bromofluoropropyl Radical->Abstraction Products

Caption: Generalized reaction pathways for bromofluoropropanes.

ExperimentalWorkflow cluster_kinetics Kinetic Studies (Flow Tube) cluster_products Product Analysis (Smog Chamber) A Reactant Generation (OH, Cl) B Introduction into Flow Tube with this compound A->B C Monitoring Radical Decay (MS, LIF) B->C D Rate Constant Determination C->D E Reactant Introduction into Chamber F Initiation by Photolysis E->F G Product Monitoring (FTIR, GC-MS) F->G H Product Identification and Quantification G->H

Caption: Experimental workflows for kinetic and product studies.

LogicalRelationship Start Start Define Research Question Define Research Question (e.g., Rate of reaction with OH) Start->Define Research Question Select Methodology Select Appropriate Methodology (e.g., Flow Tube vs. Smog Chamber) Define Research Question->Select Methodology Perform Experiment Perform Experiment (Following Detailed Protocol) Select Methodology->Perform Experiment Data Acquisition Data Acquisition (e.g., Radical decay curve, Product spectra) Perform Experiment->Data Acquisition Data Analysis Data Analysis (e.g., Kinetic plots, Spectral deconvolution) Data Acquisition->Data Analysis Interpret Results Interpret Results in Context of Reaction Mechanism Data Analysis->Interpret Results End End Interpret Results->End

Caption: Logical flow of a mechanistic study.

References

Application Notes and Protocols for the Use of Bromofluoropropanes as Versatile Precursors in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While direct applications of bromofluoropropanes as precursors in the total synthesis of specific natural products are not extensively documented in peer-reviewed literature, their utility as versatile fluorinated building blocks in organic and medicinal chemistry is well-established. These compounds offer a strategic advantage in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and analogues of natural products, primarily due to the differential reactivity of the carbon-bromine and carbon-fluorine bonds.

Application Notes

Bromofluoropropanes, such as 1-fluoro-3-bromopropane, serve as valuable intermediates for introducing a fluoropropyl moiety into a target molecule. The presence of both a fluorine and a bromine atom on the propane (B168953) backbone allows for selective chemical transformations. The carbon-bromine bond is significantly more susceptible to nucleophilic substitution than the robust carbon-fluorine bond.[1] This reactivity difference enables chemists to selectively displace the bromide with a variety of nucleophiles while retaining the fluorine atom, a key feature in the design of novel therapeutic agents and agrochemicals.[2][3]

The introduction of fluorine into organic molecules can profoundly alter their biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. Consequently, bromofluoropropanes are valuable synthons for the development of fluorinated compounds prized for their stability and resistance to degradation.[2]

Key Synthetic Applications:

  • Selective Alkylation: The bromine atom can be selectively displaced by a wide range of nucleophiles (e.g., carbanions, amines, alkoxides, thiolates) to form new carbon-carbon and carbon-heteroatom bonds.

  • Grignard Reagent Formation: The bromide can be converted into a Grignard reagent, which can then be used in reactions with electrophiles.

  • Precursors to other Functional Groups: The bromo group can be transformed into other functionalities through various organic reactions.

Data Presentation: Properties of Bromofluoropropane Isomers

The physical properties of this compound isomers are crucial for designing and executing synthetic protocols. Below is a summary of key data for representative isomers.

Property1-Bromo-1-fluoropropane1-Bromo-2-fluoropropane1-Bromo-3-fluoropropane2-Bromo-1-fluoropropane2-Bromo-2-fluoropropane
CAS Number 65291-92-11003-77-6352-91-062122-17-2420-93-9
Molecular Formula C₃H₆BrFC₃H₆BrFC₃H₆BrFC₃H₆BrFC₃H₆BrF
Molecular Weight 140.98 g/mol 140.98 g/mol 140.98 g/mol 140.98 g/mol 140.98 g/mol
Boiling Point ~74-76 °C~92-94 °C~99-101 °C[2]N/A~42-43 °C
Density ~1.4 g/cm³~1.5 g/cm³~1.458 g/cm³[2]N/A~1.4 g/cm³
Refractive Index ~1.41~1.42~1.4295[2]N/A~1.37

Experimental Protocols

The following is a general protocol for a key transformation involving a this compound: the selective nucleophilic substitution at the carbon bearing the bromine atom, using 1-fluoro-3-bromopropane as an example.

Reaction: Selective Nucleophilic Substitution of 1-Fluoro-3-bromopropane

This protocol describes the reaction of 1-fluoro-3-bromopropane with a generic nucleophile (Nu⁻) to yield a 3-fluoropropyl-substituted product. This type of reaction is fundamental in utilizing bromofluoropropanes as building blocks.[4][5][6]

Materials:

  • 1-Fluoro-3-bromopropane

  • Nucleophile (e.g., sodium phenoxide, sodium azide, potassium cyanide)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile (MeCN), or Tetrahydrofuran (THF))

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

  • Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)

  • Extraction solvent (e.g., diethyl ether or ethyl acetate)

  • Drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the nucleophile (1.1 equivalents) and the anhydrous solvent.

  • Addition of Substrate: Stir the solution and add 1-fluoro-3-bromopropane (1.0 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to an appropriate temperature (typically between 50-100 °C, depending on the nucleophile and solvent) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of a suitable aqueous solution (e.g., saturated ammonium chloride).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing: Wash the combined organic layers with water and brine to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system to afford the desired fluorinated product.

Mandatory Visualizations

logical_workflow start This compound Precursor (e.g., 1-Fluoro-3-bromopropane) step1 Selective Nucleophilic Substitution (Displacement of Bromide) start->step1 Nucleophile (Nu-) step2 Fluorinated Intermediate step1->step2 step3 Further Synthetic Transformations (e.g., functional group interconversion, C-C bond formation) step2->step3 Various Reagents end Complex Fluorinated Target Molecule (e.g., API, Natural Product Analogue) step3->end

Caption: Synthetic workflow using this compound.

experimental_workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification setup 1. Reaction Setup (Inert Atmosphere) addition 2. Add this compound setup->addition reaction 3. Heat and Monitor addition->reaction quench 4. Quench Reaction reaction->quench extract 5. Extraction quench->extract purify 6. Purification (Chromatography) extract->purify final_product Pure Fluorinated Product purify->final_product

Caption: Experimental workflow for nucleophilic substitution.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Bromofluoropropanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorinated motifs into organic molecules is a cornerstone of modern drug discovery and materials science. Fluorine's unique electronic properties can significantly enhance metabolic stability, binding affinity, and lipophilicity. Bromofluoropropanes are valuable building blocks for introducing fluorinated propyl groups, yet their application in cross-coupling reactions remains a developing area. This document provides detailed application notes and representative protocols for the palladium-catalyzed cross-coupling of bromofluoropropanes, enabling the synthesis of a diverse range of fluorinated molecules. The methodologies described herein are based on established principles of palladium catalysis and provide a robust starting point for reaction optimization.

Palladium-catalyzed cross-coupling reactions are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. Key examples include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, which have revolutionized synthetic chemistry.[1] While the direct cross-coupling of bromofluoropropanes is not extensively documented, protocols for other fluoroalkyl halides and alkyl halides provide a strong foundation for developing successful reaction conditions.[2][3]

General Catalytic Cycle

Palladium-catalyzed cross-coupling reactions typically proceed through a catalytic cycle involving a palladium(0) active species. The fundamental steps are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the bromofluoropropane, forming a palladium(II) intermediate.

  • Transmetalation (for Suzuki and Sonogashira reactions) or Amine Coordination/Deprotonation (for Buchwald-Hartwig amination): The coupling partner (e.g., an organoboron reagent, a terminal alkyne, or an amine) reacts with the palladium(II) complex.[4][5][6]

  • Reductive Elimination: The two coupled fragments are eliminated from the palladium center, forming the desired product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[7]

Application Notes

The successful palladium-catalyzed cross-coupling of bromofluoropropanes is contingent on several key factors:

  • Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, crucially, the phosphine (B1218219) ligand is critical. Bulky, electron-rich phosphine ligands such as Buchwald's biarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required to promote the challenging oxidative addition of the C(sp³)-Br bond and facilitate reductive elimination.

  • Base: The selection of the appropriate base is crucial for the efficiency of the reaction. For Suzuki-Miyaura couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are commonly used.[2] For Buchwald-Hartwig aminations, strong bases such as NaOtBu or LHMDS are often necessary.[8]

  • Solvent: Anhydrous, polar aprotic solvents like toluene (B28343), dioxane, or THF are typically employed to ensure the solubility of the reactants and catalyst system.[2]

  • Temperature: Reactions involving the activation of C(sp³)-Br bonds often require elevated temperatures to proceed at a reasonable rate. Microwave irradiation can sometimes be employed to accelerate these transformations.

Experimental Protocols

The following are representative, detailed protocols for the palladium-catalyzed cross-coupling of a generic this compound. These protocols are based on established methodologies for similar substrates and should be optimized for specific starting materials.

Protocol 1: Suzuki-Miyaura Coupling of 1-Bromo-2-fluoropropane (B167499) with an Arylboronic Acid

This protocol describes a general procedure for the C(sp³)-C(sp²) bond formation between 1-bromo-2-fluoropropane and an arylboronic acid.

Materials:

  • 1-Bromo-2-fluoropropane

  • Arylboronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (B84403) tribasic (K₃PO₄)

  • Anhydrous toluene

  • Anhydrous methanol (B129727)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the arylboronic acid (1.2 equivalents) and K₃PO₄ (2.0 equivalents).

  • Add anhydrous toluene (to achieve a concentration of ~0.1 M with respect to the limiting reagent) and anhydrous methanol (10% v/v of toluene).

  • Add 1-bromo-2-fluoropropane (1.0 equivalent).

  • Seal the flask and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Sonogashira Coupling of 1-Bromo-2-fluoropropane with a Terminal Alkyne

This protocol outlines a general procedure for the C(sp³)-C(sp) bond formation between 1-bromo-2-fluoropropane and a terminal alkyne.

Materials:

  • 1-Bromo-2-fluoropropane

  • Terminal alkyne

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • cBRIDP (a bulky biarylphosphine ligand)

  • Copper(I) iodide (CuI)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (2.5 mol%) and cBRIDP (5 mol%) to a dry Schlenk tube.

  • Add CuI (5 mol%) and Cs₂CO₃ (2.0 equivalents).

  • Add anhydrous 1,4-dioxane.

  • Add the terminal alkyne (1.2 equivalents) followed by 1-bromo-2-fluoropropane (1.0 equivalent).

  • Seal the tube and heat the reaction mixture to 80 °C.

  • Stir for 12-24 hours, monitoring by TLC or GC-MS.

  • After cooling, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Protocol 3: Buchwald-Hartwig Amination of 1-Bromo-2-fluoropropane with a Secondary Amine

This protocol provides a general method for the C(sp³)-N bond formation between 1-bromo-2-fluoropropane and a secondary amine.

Materials:

  • 1-Bromo-2-fluoropropane

  • Secondary amine (e.g., morpholine)

  • tBuBrettPhos Pd G3 precatalyst

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox, add the tBuBrettPhos Pd G3 precatalyst (2 mol%) and NaOtBu (1.5 equivalents) to a vial.

  • Add anhydrous toluene.

  • Add the secondary amine (1.2 equivalents) and 1-bromo-2-fluoropropane (1.0 equivalent).

  • Seal the vial and heat the mixture to 110 °C.

  • Stir for 12-24 hours, monitoring by LC-MS.

  • After cooling, quench the reaction with saturated aqueous ammonium (B1175870) chloride.

  • Extract the mixture with ethyl acetate, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter, concentrate, and purify by flash column chromatography.

Data Presentation

The following table summarizes representative quantitative data for palladium-catalyzed cross-coupling reactions of a hypothetical this compound with various coupling partners. The conditions and yields are based on analogous reactions of other fluoroalkyl and alkyl bromides and serve as a guideline for reaction development.

EntryCoupling PartnerProductCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acid2-Fluoro-1-phenylpropanePd(OAc)₂ / SPhosK₃PO₄Toluene/MeOH1001875
24-Methoxyphenylboronic acid2-Fluoro-1-(4-methoxyphenyl)propanePd₂(dba)₃ / XPhosCs₂CO₃Dioxane1102482
3Phenylacetylene4-Fluoro-1-phenyl-2-pentynePd₂(dba)₃ / cBRIDP / CuICs₂CO₃Dioxane801668
4(Trimethylsilyl)acetylene4-Fluoro-1-(trimethylsilyl)-2-pentynePdCl₂(PPh₃)₂ / CuIEt₃NTHF602071
5Morpholine4-(2-Fluoropropyl)morpholinetBuBrettPhos Pd G3NaOtBuToluene1101885
6AnilineN-(2-Fluoropropyl)anilinePd₂(dba)₃ / RuPhosLHMDSToluene1002465

Mandatory Visualizations

G cluster_0 Catalytic Cycle Pd(0)L_n Pd(0)Ln R-Pd(II)(X)L_n R-Pd(II)(X)Ln Pd(0)L_n->R-Pd(II)(X)L_n Oxidative Addition R-Pd(II)(Nu)L_n R-Pd(II)(Nu)Ln R-Pd(II)(X)L_n->R-Pd(II)(Nu)L_n Transmetalation / Amine Coordination X-M X-M / Base-H+ R-Pd(II)(Nu)L_n->Pd(0)L_n Reductive Elimination R-Nu R-Nu (Product) R-Pd(II)(Nu)L_n->R-Nu R-X R-X (this compound) R-X->R-Pd(II)(X)L_n Nu-M Nu-M / Nu-H (Coupling Partner) Nu-M->R-Pd(II)(Nu)L_n

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

G start Start: Assemble Reactants setup Reaction Setup: - Add Pd catalyst and ligand to vessel - Evacuate and backfill with inert gas start->setup reagents Reagent Addition: - Add base, coupling partner, and this compound - Add anhydrous solvent setup->reagents reaction Reaction Execution: - Heat to specified temperature - Stir for designated time - Monitor progress (TLC, GC-MS, LC-MS) reagents->reaction workup Work-up: - Cool to room temperature - Quench reaction (if necessary) - Aqueous wash and extraction reaction->workup purification Purification: - Dry organic layer - Concentrate under reduced pressure - Purify by column chromatography workup->purification end End: Characterize Product purification->end

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

References

Application Notes and Protocols for the Synthesis of Fluorinated Heterocycles Using Bromofluorinated Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of synthetic strategies for incorporating fluorine into heterocyclic scaffolds, with a particular focus on methodologies involving bromofluorinated intermediates. The judicious introduction of fluorine atoms into heterocyclic frameworks is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates.

Introduction to Fluorinated Heterocycles

Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, make it a valuable element in drug design. Its incorporation can significantly impact a molecule's lipophilicity, metabolic stability, binding affinity, and acidity. Consequently, a substantial number of approved drugs contain at least one fluorine atom within their structure. This document outlines key synthetic approaches for the preparation of valuable fluorinated heterocycles.

Synthesis of Fluorinated Azetidines and Pyrrolidines via Bromofluorination and Intramolecular Cyclization

A key strategy for the synthesis of 3-fluoro-substituted saturated nitrogen heterocycles involves the bromofluorination of alkenyl azides, followed by reduction and subsequent intramolecular cyclization. This method provides a reliable route to 3-fluoropyrrolidines and 3-fluoroazetidines, which are important building blocks in pharmaceutical chemistry.[1]

Logical Workflow for Azetidine (B1206935) and Pyrrolidine Synthesis

workflow cluster_start Starting Material Preparation cluster_reaction Key Reaction Steps cluster_product Final Product Start Alkenyl Azide (B81097) Bromofluorination Bromofluorination (NBS, Et3N·3HF) Start->Bromofluorination Formation of bromofluoroalkyl azide Reduction Azide Reduction (e.g., H2/Pd/C or LiAlH4) Bromofluorination->Reduction Conversion to bromofluoroalkyl amine Cyclization Intramolecular Nucleophilic Substitution Reduction->Cyclization Ring formation Product Fluorinated Azetidine or Pyrrolidine Cyclization->Product

Caption: Workflow for the synthesis of fluorinated azetidines and pyrrolidines.

Experimental Protocol: Synthesis of 1-Boc-3-fluoro-3-methylazetidine[1]

Step 1: Synthesis of 3-azido-2-methylpropene (Alkenyl Azide)

  • Materials: 3-chloro-2-methylpropene (B57409), sodium azide, DMF.

  • Procedure: To a solution of 3-chloro-2-methylpropene in DMF, add sodium azide. Heat the mixture and stir. After completion, the reaction is worked up by extraction to yield 3-azido-2-methylpropene.

Step 2: Bromofluorination to 1-azido-3-bromo-2-fluoro-2-methylpropane

  • Materials: 3-azido-2-methylpropene, N-bromosuccinimide (NBS), triethylamine (B128534) trihydrofluoride (Et3N·3HF), dichloromethane (B109758) (DCM).

  • Procedure: Dissolve 3-azido-2-methylpropene in DCM and cool to 0 °C. Add Et3N·3HF, followed by the portion-wise addition of NBS. Stir the reaction at 0 °C until completion (monitored by TLC). Quench the reaction with aqueous sodium bicarbonate and extract the product with DCM. The organic layers are dried and concentrated to give the crude bromofluoroalkyl azide, which can be purified by chromatography.

Step 3: Reduction of the Azide to 1-amino-3-bromo-2-fluoro-2-methylpropane

  • Materials: 1-azido-3-bromo-2-fluoro-2-methylpropane, lithium aluminium hydride (LiAlH4), diethyl ether.

  • Procedure: Add a solution of the azide in diethyl ether dropwise to a stirred suspension of LiAlH4 in diethyl ether at 0 °C. After the addition, allow the mixture to warm to room temperature and stir until the reaction is complete. Carefully quench the reaction with water and aqueous sodium hydroxide (B78521). Filter the mixture and extract the filtrate with diethyl ether. Dry and concentrate the organic phase to yield the desired amine.

Step 4: Intramolecular Cyclization and Boc-protection to 1-Boc-3-fluoro-3-methylazetidine

  • Materials: 1-amino-3-bromo-2-fluoro-2-methylpropane, di-tert-butyl dicarbonate (B1257347) (Boc2O), a suitable base (e.g., triethylamine), solvent (e.g., THF).

  • Procedure: The crude amine is treated with a base to facilitate the intramolecular cyclization to 3-fluoro-3-methylazetidine. The resulting azetidine is then protected with Boc2O in the presence of a base to afford 1-Boc-3-fluoro-3-methylazetidine. The final product is purified by column chromatography.

Quantitative Data
ProductStarting Alkenyl AzideOverall Yield (%)Reference
1-Boc-3-fluoro-3-methylpyrrolidine4-azido-2-methyl-1-buteneNot specified[1]
1-Boc-3-fluoro-3-methylazetidine3-azido-2-methylpropeneNot specified[1]

General Approaches to other Fluorinated Heterocycles

While specific examples utilizing bromofluoropropane as a direct precursor are not extensively detailed in the provided search results, established synthetic methodologies suggest its potential application in forming various fluorinated heterocycles.

Nucleophilic Substitution

This compound can serve as an electrophile in nucleophilic substitution reactions with heterocyclic precursors. The bromine atom, being a good leaving group, can be displaced by a nucleophilic nitrogen or other heteroatom within a pre-existing molecule to introduce a fluoropropyl side chain. Subsequent intramolecular cyclization could then lead to the formation of a new fluorinated heterocyclic ring.

nuc_sub Reactants Heterocyclic Nucleophile (e.g., Imidazole, Pyrazole) + This compound Intermediate N-fluoroalkylated Heterocycle Reactants->Intermediate SN2 Reaction Product Fluorinated Heterocycle (Side-chain functionalized) Intermediate->Product Further functionalization (if applicable)

Caption: Nucleophilic substitution pathway for fluoroalkylation.

Cycloaddition Reactions

[3+2] and [4+2] cycloaddition reactions are powerful tools for the construction of five- and six-membered heterocyclic rings. While direct examples involving this compound are not provided, it is conceivable that derivatives of this compound could be transformed into dipolarophiles or dienes to participate in such reactions, leading to the formation of fluorinated heterocycles.

Synthesis of Fluorinated Piperidines

The synthesis of fluorinated piperidines is of significant interest due to the prevalence of the piperidine (B6355638) scaffold in pharmaceuticals. A common and efficient method for accessing these compounds is the hydrogenation of readily available fluoropyridines.[2][3][4]

Experimental Protocol: Hydrogenation of 3-Fluoropyridine[2]
  • Materials: 3-Fluoropyridine (B146971), Palladium(II) hydroxide on carbon (20 wt%), Methanol (B129727), Hydrochloric acid (aqueous solution).

  • Procedure:

    • To a solution of 3-fluoropyridine (1.0 mmol) in methanol (5 mL) in a high-pressure reactor, add Pd(OH)₂/C (20 wt%, 10 mol%).

    • Add aqueous HCl (1.2 equiv).

    • Pressurize the reactor with hydrogen gas (50 bar).

    • Stir the reaction at a specified temperature and time.

    • After the reaction, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the fluorinated piperidine hydrochloride.

Quantitative Data for Hydrogenation
SubstrateProductYield (%)Diastereomeric Ratio (cis:trans)Reference
3-Fluoropyridine3-FluoropiperidineHigh>20:1[4]
Various FluoropyridinesVarious FluoropiperidinesGood to ExcellentHigh cis-selectivity[3][4][5][6]

Synthesis of Fluorinated Pyrazoles and Triazoles

Fluorinated pyrazoles and triazoles are important classes of heterocycles with diverse biological activities. Synthetic methods often involve the use of fluorinated building blocks or direct fluorination of the heterocyclic core.

Three-Component Synthesis of Fluorinated Pyrazoles[7]

A three-component reaction between a fluoroalkylamine hydrochloride, sodium nitrite, and an electron-deficient alkyne can produce fluorinated pyrazoles in high yields.[7]

N-Alkylation for Triazole Synthesis

While a specific protocol using this compound was not found, the general principle of N-alkylation of triazoles with alkyl halides is well-established. This suggests that this compound could be used to introduce a fluoropropyl group onto a triazole ring.

Conclusion

The synthesis of fluorinated heterocycles is a dynamic field of research with significant implications for drug discovery and development. While direct, detailed protocols for the use of this compound as a starting material are not extensively documented in the provided search results, the principles of organic synthesis, particularly nucleophilic substitution and the strategy of bromofluorination followed by intramolecular cyclization, provide a strong foundation for its application. The provided protocols for the synthesis of fluorinated azetidines, pyrrolidines, and piperidines serve as valuable starting points for researchers in this field. Further exploration into the reactivity of this compound isomers is warranted to expand the toolbox for creating novel fluorinated heterocyclic compounds.

References

Application Notes & Protocols: The Potential Utility of Bromofluoropropanes in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromofluoropropanes represent a class of halogenated aliphatic compounds that, while not widely documented as key building blocks in the synthesis of commercialized agrochemicals, offer potential for the introduction of fluorinated propyl moieties into novel active ingredients. This document explores a hypothetical application of 1-bromo-1-fluoropropane as a reagent in the synthesis of a conceptual fungicide, outlining a detailed experimental protocol, expected outcomes, and the logical workflow for such a synthetic approach. The information presented is intended to serve as a theoretical guide to stimulate further research into the utility of bromofluoropropanes in agrochemical discovery and development, given the current scarcity of specific examples in peer-reviewed literature and patent filings.

Introduction

The incorporation of fluorine into agrochemical candidates is a well-established strategy for enhancing their efficacy, metabolic stability, and overall performance. While the focus has predominantly been on the introduction of trifluoromethyl (CF₃) and difluoromethyl (CHF₂) groups, particularly on aromatic and heterocyclic scaffolds, the use of other fluorinated alkyl chains remains an area of exploratory interest. Bromofluoropropanes, possessing both a reactive bromine atom and a fluorine atom on a three-carbon chain, are intriguing potential synthons for introducing a fluoropropyl group, which could modulate a compound's lipophilicity, binding affinity, and membrane permeability.

Despite the theoretical potential, a comprehensive review of current literature reveals a notable absence of specific, large-scale applications of bromofluoropropanes in the synthesis of existing agrochemicals. This application note, therefore, presents a hypothetical case study to illustrate a plausible synthetic route employing 1-bromo-1-fluoropropane.

Hypothetical Application: Synthesis of a Novel Fungicide Candidate

Herein, we propose a hypothetical fungicide, "Fluprothianil," which features a fluoropropyl ether moiety. The synthetic strategy involves the O-alkylation of a phenolic precursor with 1-bromo-1-fluoropropane. This reaction serves as a model for exploring the reactivity and potential of bromofluoropropanes in agrochemical synthesis.

Table 1: Reaction Parameters and Expected Outcomes for the Synthesis of "Fluprothianil"
ParameterValue
Reactants 4-(methylthio)phenol (B156131), 1-bromo-1-fluoropropane, Potassium Carbonate
Solvent N,N-Dimethylformamide (DMF)
Reaction Temperature 80 °C
Reaction Time 12 hours
Molar Ratio (Phenol:Bromofluoropropane:Base) 1 : 1.2 : 1.5
Yield (Isolated) 75-85%
Purity (by HPLC) >98%
Major Byproducts Unreacted 4-(methylthio)phenol, Products of elimination

Experimental Protocol: Synthesis of 4-((1-fluoropropyl)oxy)phenyl)(methyl)sulfane ("Fluprothianil")

Objective: To synthesize a hypothetical fungicide candidate by reacting 4-(methylthio)phenol with 1-bromo-1-fluoropropane.

Materials:

  • 4-(methylthio)phenol

  • 1-bromo-1-fluoropropane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-(methylthio)phenol (10.0 g, 71.3 mmol).

  • Add anhydrous potassium carbonate (14.8 g, 107 mmol).

  • Add 100 mL of anhydrous DMF to the flask.

  • Stir the mixture at room temperature for 15 minutes to ensure proper mixing.

  • Slowly add 1-bromo-1-fluoropropane (12.1 g, 85.6 mmol) to the reaction mixture via a syringe.

  • Heat the reaction mixture to 80 °C and maintain this temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into 300 mL of cold water and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with brine (2 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to obtain the pure product, 4-((1-fluoropropyl)oxy)phenyl)(methyl)sulfane.

  • Characterize the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and Mass Spectrometry.

Visualizations

Synthetic Pathway for "Fluprothianil"

G phenol 4-(methylthio)phenol base K₂CO₃, DMF phenol->base bfp 1-bromo-1-fluoropropane bfp->base product Fluprothianil base->product

Caption: Synthetic route to the hypothetical fungicide "Fluprothianil".

Experimental Workflow

G A Combine Reactants: 4-(methylthio)phenol, K₂CO₃, DMF B Add 1-bromo-1-fluoropropane A->B C Heat to 80°C for 12h B->C D Work-up: Aqueous quench, Ethyl acetate extraction C->D E Purification: Column Chromatography D->E F Characterization: NMR, MS E->F

Caption: Step-by-step experimental workflow for the synthesis.

Discussion and Future Outlook

The hypothetical synthesis of "Fluprothianil" demonstrates a plausible application of 1-bromo-1-fluoropropane as an alkylating agent in the synthesis of a potential agrochemical. This protocol can be adapted for the synthesis of other novel compounds by varying the phenolic or other nucleophilic starting materials.

The reactivity of different this compound isomers (e.g., 1-bromo-2-fluoropropane, 2-bromo-1-fluoropropane) would likely differ, offering a range of possibilities for regioselective synthesis. Further research is warranted to explore the reaction kinetics, substrate scope, and potential for stereoselective reactions involving chiral bromofluoropropanes.

While the current body of literature does not highlight bromofluoropropanes as mainstream building blocks in agrochemical synthesis, their potential should not be entirely dismissed. As the demand for novel agrochemicals with unique properties and modes of action continues to grow, the exploration of underutilized fluorinated reagents like bromofluoropropanes could provide new avenues for discovery. Researchers are encouraged to investigate the synthesis and biological activity of compounds derived from these versatile building blocks.

Application Notes and Protocols for Enzymatic Reactions Involving Bromofluoropropanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of enzymatic reactions involving bromofluoropropanes, with a focus on their potential applications in biocatalysis and drug development. The protocols detailed below are designed to guide researchers in characterizing the enzymatic activity of haloalkane dehalogenases, a key class of enzymes capable of transforming these substrates. While specific kinetic data for bromofluoropropanes are not extensively available in the current literature, the provided information on analogous brominated compounds offers a strong predictive framework and a solid foundation for experimental design.

Introduction to Enzymatic Dehalogenation

Haloalkane dehalogenases (HLDs) are microbial enzymes that catalyze the hydrolytic cleavage of carbon-halogen bonds in a variety of halogenated aliphatic compounds.[1][2] This reaction yields a corresponding alcohol, a halide ion, and a proton.[3] The broad substrate specificity of HLDs makes them attractive biocatalysts for applications in bioremediation, industrial synthesis of fine chemicals, and drug development.[2][4] Brominated compounds, in particular, are often excellent substrates for HLDs, generally exhibiting higher catalytic efficiencies compared to their chlorinated analogs.[4][5] This is attributed to the lower bond energy of the C-Br bond compared to the C-Cl bond, making it easier to cleave.[4]

The general reaction catalyzed by haloalkane dehalogenase is as follows:

R-X + H₂O → R-OH + H⁺ + X⁻

Where R is an alkyl group and X is a halogen (Br, Cl, I).

Key Enzyme: Haloalkane Dehalogenase DhaA from Rhodococcus rhodochrous

One of the most extensively studied haloalkane dehalogenases is DhaA from the bacterium Rhodococcus rhodochrous.[6] This enzyme has been shown to act on a wide range of haloalkanes, including those with propane (B168953) backbones.[5] Given the substrate promiscuity of DhaA, it is a prime candidate for catalyzing the dehalogenation of various isomers of bromofluoropropane.

Applications in Drug Development

The introduction of fluorine into organic molecules is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[7][8] Enzymatic reactions that can selectively modify fluorinated building blocks are therefore of significant interest. The enzymatic conversion of bromofluoropropanes can provide access to chiral fluorinated alcohols, which are valuable precursors for the synthesis of complex pharmaceutical compounds.

Quantitative Data on Related Substrates

While specific kinetic data for this compound isomers are yet to be extensively reported, the kinetic parameters for the dehalogenation of other brominated propanes by haloalkane dehalogenases provide a valuable reference point. The following table summarizes the steady-state kinetic constants for the conversion of various halogenated propanes by DhaA from Rhodococcus rhodochrous and DhlA from Xanthobacter autotrophicus.

EnzymeSubstrateK_m_ (mM)k_cat_ (s⁻¹)k_cat_/K_m_ (s⁻¹·mM⁻¹)Reference
DhaA 1-bromopropane0.85.67.0[5]
1,2-dibromopropane0.91.11.2[9]
1,3-dibromopropane0.12.727[5]
1-chloropropane10.00.30.03[5]
DhlA 1,2-dibromoethane0.0052.8560[10]
1,2-dichloroethane1.13.02.7[10]

Note: The data presented are from different studies and experimental conditions may vary.

Experimental Protocols

Protocol 1: Expression and Purification of Haloalkane Dehalogenase (DhaA)

This protocol describes the expression of recombinant DhaA from Rhodococcus erythropolis in E. coli and its subsequent purification.[7]

Materials:

  • E. coli BL21(DE3) cells transformed with a pET expression vector containing the dhaA gene.

  • dYT medium (1% yeast extract, 1.6% Bacto tryptone, 0.5% NaCl).

  • Ampicillin (B1664943) (100 µg/mL).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Ni-NTA affinity chromatography column.

  • Wash buffer (Lysis buffer with 20 mM imidazole).

  • Elution buffer (Lysis buffer with 250 mM imidazole).

Procedure:

  • Inoculate a starter culture of the transformed E. coli cells in dYT medium with ampicillin and grow overnight at 37°C with shaking.

  • Inoculate a larger volume of dYT medium with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture for 4-6 hours at 30°C.

  • Harvest the cells by centrifugation and resuspend the cell pellet in lysis buffer.

  • Lyse the cells by sonication or using a French press.

  • Clarify the lysate by centrifugation.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with wash buffer to remove unbound proteins.

  • Elute the His-tagged DhaA protein with elution buffer.

  • Dialyze the eluted protein against a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10% glycerol).

  • Determine the protein concentration using a standard method (e.g., Bradford assay).

Protocol 2: Haloalkane Dehalogenase Activity Assay

This protocol outlines a general method for determining the activity of haloalkane dehalogenases by monitoring the production of halide ions.[7][8]

Materials:

  • Purified haloalkane dehalogenase.

  • Tris-sulfate buffer (pH 8.2).

  • This compound substrate solution (dissolved in a suitable organic solvent like DMSO, then diluted in buffer).

  • Mercuric thiocyanate (B1210189) solution.

  • Ferric ammonium (B1175870) sulfate (B86663) solution.

  • Sodium halide standard solutions.

Procedure:

  • Prepare a reaction mixture containing Tris-sulfate buffer and the this compound substrate at the desired concentration.

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding a known amount of the purified enzyme.

  • At specific time intervals, take aliquots of the reaction mixture and stop the reaction by adding a quenching solution (e.g., 10% trichloroacetic acid).

  • To determine the concentration of the released bromide ions, add mercuric thiocyanate solution followed by ferric ammonium sulfate solution to the quenched reaction aliquots.

  • Measure the absorbance of the resulting colored complex at 460 nm.

  • Create a standard curve using sodium bromide solutions of known concentrations to calculate the amount of bromide released in the enzymatic reaction.

  • Calculate the initial reaction velocity from the linear portion of the product formation versus time curve.

Protocol 3: Determination of Steady-State Kinetic Parameters

This protocol describes how to determine the Michaelis-Menten constant (K_m_) and the maximum reaction velocity (V_max_) for the enzymatic dehalogenation of this compound.

Procedure:

  • Perform the haloalkane dehalogenase activity assay (Protocol 2) using a range of this compound substrate concentrations.

  • Ensure that the substrate concentrations bracket the expected K_m_ value.

  • Measure the initial reaction velocity (v₀) for each substrate concentration.

  • Plot the initial velocity (v₀) against the substrate concentration ([S]).

  • Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the values of K_m_ and V_max_.

    • v₀ = (V_max_ * [S]) / (K_m_ + [S])

  • Alternatively, use a linear transformation of the Michaelis-Menten equation, such as the Lineweaver-Burk plot (1/v₀ vs. 1/[S]), to estimate K_m_ and V_max_.

  • Calculate the catalytic turnover number (k_cat_) from the V_max_ and the enzyme concentration ([E]t):

    • k_cat_ = V_max_ / [E]t

  • Determine the catalytic efficiency of the enzyme by calculating the k_cat_/K_m_ ratio.

Visualizations

Enzymatic_Dehalogenation_Mechanism cluster_0 Enzyme Active Site E_RX Enzyme-Substrate Complex (E-RX) E_R_X Alkyl-Enzyme Intermediate (E-R) + X⁻ E_RX->E_R_X Nucleophilic Attack (C-X bond cleavage) E_ROH Enzyme-Product Complex (E-ROH) E_R_X->E_ROH Hydrolysis X_ion Halide Ion (X⁻) E_R_X->X_ion E Free Enzyme (E) E_ROH->E Product Release ROH Product (R-OH) E_ROH->ROH RX Substrate (R-X) E->RX Regeneration RX->E_RX Binding H2O Water (H₂O) H2O->E_R_X

Caption: Mechanism of haloalkane dehalogenase.

Experimental_Workflow cluster_0 Enzyme Preparation cluster_1 Activity Assay cluster_2 Kinetic Analysis Expression Gene Expression in E. coli Purification Affinity Chromatography Expression->Purification Reaction_Setup Setup Reaction with This compound Purification->Reaction_Setup Time_Course Monitor Halide Release over Time Reaction_Setup->Time_Course Quantification Colorimetric Quantification of Halide Time_Course->Quantification Vary_Substrate Vary Substrate Concentration Quantification->Vary_Substrate Measure_Velocity Measure Initial Velocities Vary_Substrate->Measure_Velocity Data_Analysis Fit to Michaelis-Menten Equation Measure_Velocity->Data_Analysis Results Results Data_Analysis->Results Determine Km, Vmax, kcat

Caption: Workflow for kinetic analysis.

References

Application Notes and Protocols for the Flow Chemistry Synthesis of Bromofluoropropanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the synthesis of key bromofluoropropane building blocks using continuous flow chemistry. The adoption of flow chemistry for these syntheses offers significant advantages in terms of safety, efficiency, and scalability, particularly when handling hazardous reagents or performing highly exothermic reactions.

Application Note 1: Continuous Flow Synthesis of 3-Bromo-1,1,1-trifluoropropane (B1271859)

Introduction:

3-Bromo-1,1,1-trifluoropropane is a valuable building block in the synthesis of pharmaceuticals, including anti-cancer drugs.[1] Traditional batch synthesis methods can be inefficient, suffering from poor yields and selectivity. Continuous flow processing offers a robust and scalable alternative by enabling precise control over reaction parameters, leading to higher conversion and selectivity.[1][2] This protocol describes the continuous gas-phase hydrobromination of 3,3,3-trifluoropropene (B1201522).

Experimental Protocol:

A continuous flow process for the synthesis of 3-bromo-1,1,1-trifluoropropane is achieved by reacting 3,3,3-trifluoropropene with hydrogen bromide at elevated temperatures over an active carbon catalyst.[1][2]

Materials:

  • 3,3,3-trifluoropropene

  • Hydrogen bromide (HBr)

  • Active carbon catalyst

  • Flow reactor system (e.g., heated packed-bed reactor)

  • Gas and liquid feed controllers

  • Back-pressure regulator

  • Collection system

Procedure:

  • Pack a tubular reactor with an active carbon catalyst.

  • Heat the reactor to the desired temperature (e.g., 150-800 °C).

  • Introduce a continuous flow of gaseous 3,3,3-trifluoropropene and hydrogen bromide into the heated reactor.

  • Maintain a constant pressure within the reactor using a back-pressure regulator.

  • The product stream exiting the reactor is cooled and collected.

  • The collected product can be purified by conventional methods such as distillation to separate the desired 3-bromo-1,1,1-trifluoropropane from the isomeric byproduct, 2-bromo-1,1,1-trifluoropropane, and any unreacted starting materials.[1]

Quantitative Data Summary:

ParameterValueReference
Reactants 3,3,3-trifluoropropene, Hydrogen Bromide[1][2]
Catalyst Active Carbon[1][2]
Temperature 150 - 800 °C[2]
Residence Time 0.1 - 200.0 seconds[1][2]
Preferred Residence Time 0.1 - 60.0 seconds[2]
More Preferred Residence Time 5.0 - 15.0 seconds[1][2]
Conversion of 3,3,3-trifluoropropene 33%[1]
Selectivity for 3-bromo-1,1,1-trifluoropropane 98%[1]
Selectivity for CF3CHBrCH3 1%[1]
Combined Selectivity 99%[1]

Experimental Workflow Diagram:

Flow_Synthesis_3_Bromo_1_1_1_trifluoropropane reagent1 3,3,3-Trifluoropropene mixer Mix reagent1->mixer reagent2 Hydrogen Bromide reagent2->mixer reactor Heated Packed-Bed Reactor (Active Carbon Catalyst) mixer->reactor 150-800 °C cooler Condenser reactor->cooler Product Stream collector Product Collection cooler->collector purification Distillation collector->purification product 3-Bromo-1,1,1-trifluoropropane purification->product

Caption: Continuous flow synthesis of 3-bromo-1,1,1-trifluoropropane.

Application Note 2: Flow Synthesis of Celecoxib Utilizing 2-Bromo-3,3,3-trifluoropropene

Introduction:

2-Bromo-3,3,3-trifluoropropene is a versatile trifluoromethyl building block. Its application in the total flow synthesis of the anti-inflammatory drug Celecoxib highlights the power of continuous processing for producing active pharmaceutical ingredients (APIs) with high purity and yield.[3] This multi-step synthesis demonstrates the seamless integration of hazardous organolithium chemistry and subsequent reactions in a continuous manner.

Experimental Protocol:

The total flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene involves three main steps: formation of trifluoropropynyl lithium, reaction with an aldehyde, and subsequent oxidation and condensation.[3]

Materials:

  • 2-Bromo-3,3,3-trifluoropropene

  • n-Butyllithium (n-BuLi)

  • Aldehyde (specific aldehyde not detailed in the abstract)

  • Oxidizing agent

  • 4-Sulfamidophenylhydrazine

  • Flow reactor system with multiple reaction coils and pumps

  • Temperature controllers

  • In-line quenching and extraction capabilities

Procedure:

  • Step 1: Generation of Trifluoropropynyl Lithium: A solution of 2-bromo-3,3,3-trifluoropropene in a suitable solvent is continuously pumped and mixed with a solution of n-butyllithium at a low temperature to generate trifluoropropynyl lithium.

  • Step 2: Aldehyde Addition: The freshly generated organolithium species is immediately mixed with a continuous stream of an aldehyde solution in a second reaction coil.

  • Step 3: Oxidation and Condensation: The resulting alcohol from the previous step is then subjected to an in-line oxidation to form the corresponding ketone. This ketone is then reacted with 4-sulfamidophenylhydrazine in a final reaction coil to yield Celecoxib with full regioselectivity.[3]

  • The entire process is conducted in a closed flow system, minimizing exposure to hazardous intermediates.

Quantitative Data Summary:

ParameterValueReference
Starting Material 2-Bromo-3,3,3-trifluoropropene[3]
Key Reagents n-Butyllithium, Aldehyde, Oxidizing Agent, 4-Sulfamidophenylhydrazine[3]
Number of Steps 3[3]
Overall Yield 50%[3]
Cumulated Residence Time 1 hour[3]
Final Product Celecoxib[3]

Experimental Workflow Diagram:

Flow_Synthesis_Celecoxib cluster_step1 Step 1: Organolithium Formation cluster_step2 Step 2: Aldehyde Addition cluster_step3 Step 3: Oxidation & Condensation reagent1 2-Bromo-3,3,3-trifluoropropene mixer1 Mix reagent1->mixer1 reagent2 n-BuLi reagent2->mixer1 reactor1 Reactor 1 (Low Temp) mixer1->reactor1 Trifluoropropynyl Lithium mixer2 Mix reactor1->mixer2 Alcohol Intermediate reagent3 Aldehyde reagent3->mixer2 reactor2 Reactor 2 mixer2->reactor2 mixer3 Mix reactor2->mixer3 reagent4 Oxidizing Agent reagent4->mixer3 reagent5 4-Sulfamidophenylhydrazine mixer4 Mix reagent5->mixer4 reactor3 Reactor 3 mixer3->reactor3 reactor3->mixer4 Ketone Intermediate product Celecoxib mixer4->product

Caption: Multi-step flow synthesis of Celecoxib.

References

Computational Modeling of Bromofluoropropane Reaction Pathways: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the computational modeling of reaction pathways of bromofluoropropanes. This class of compounds is of significant interest in atmospheric chemistry, materials science, and as intermediates in pharmaceutical synthesis. Understanding their reaction mechanisms, kinetics, and thermodynamics is crucial for predicting their environmental fate, optimizing synthetic routes, and designing novel molecules.

Application Notes

Computational chemistry offers a powerful approach to elucidate the complex reaction landscapes of bromofluoropropanes.[1] By employing a variety of theoretical methods, researchers can investigate reaction mechanisms that are often challenging to probe experimentally.[2] Key reaction pathways for bromofluoropropanes that can be effectively modeled include:

  • Thermal Decomposition: At elevated temperatures, bromofluoropropanes can undergo unimolecular decomposition. The primary pathways are typically dehydrobromination (elimination of HBr) or the simple fission of the weakest carbon-halogen bond.[3][4] For instance, in related haloalkanes, C-Br bond fission is often the predominant decomposition channel at higher temperatures.[3]

  • Photodissociation: In the presence of ultraviolet radiation, the C-Br bond is often the primary site of cleavage due to its lower bond dissociation energy compared to C-F and C-C bonds.[5][6] This process generates radical intermediates that can initiate subsequent reactions.

  • Elimination Reactions: Base-induced elimination reactions (E2 mechanism) are a common pathway for haloalkanes to form alkenes.[7] The regioselectivity and stereoselectivity of these reactions can be thoroughly investigated using computational models.

The choice of computational method is critical for obtaining accurate and reliable results. Density Functional Theory (DFT) offers a good balance between computational cost and accuracy for many systems.[1] For higher accuracy, especially for thermochemical data, composite methods like Gaussian-n (G3, G4) or Complete Basis Set (CBS) methods are recommended.[3][8][9]

Quantitative Data Summary

The following tables summarize representative quantitative data for key reaction pathways of a model bromofluoropropane, 2-bromo-1,1,1-trifluoropropane. This data is illustrative and based on computational studies of similar halogenated propanes.[3][9]

Table 1: Calculated Activation Energies (Ea) and Reaction Enthalpies (ΔHrxn) at 298 K

Reaction PathwayIsomerComputational MethodEa (kcal/mol)ΔHrxn (kcal/mol)
Dehydrobromination2-bromo-1,1,1-trifluoropropaneG4 Theory52.515.2
C-Br Bond Fission2-bromo-1,1,1-trifluoropropaneG4 Theory68.065.8
Dehydrofluorination2-bromo-1,1,1-trifluoropropaneG4 Theory75.328.9

Table 2: Calculated High-Pressure Limit Rate Constants (k∞) for Unimolecular Decomposition

Reaction PathwayIsomerTemperature (K)Rate Constant (s⁻¹)
Dehydrobromination2-bromo-1,1,1-trifluoropropane6001.2 x 10⁻³
C-Br Bond Fission2-bromo-1,1,1-trifluoropropane6003.5 x 10⁻⁶
Dehydrobromination2-bromo-1,1,1-trifluoropropane8002.8 x 10²
C-Br Bond Fission2-bromo-1,1,1-trifluoropropane8004.1 x 10⁻¹

Key Experimental Protocols

Validation of computational predictions against experimental data is a critical step in ensuring the reliability of the theoretical models.[7]

Protocol 1: Gas-Phase Pyrolysis of Bromofluoropropanes

Objective: To determine the thermal decomposition products and kinetics of bromofluoropropanes.

Methodology:

  • Reactor Setup: A static quartz reactor is housed in a tube furnace with a programmable temperature controller. The reactor is connected to a high-vacuum line and a gas handling system.

  • Sample Preparation: A known pressure of the this compound isomer is admitted to the reactor. An internal standard (e.g., a non-reactive alkane) can be co-injected for accurate quantification.

  • Pyrolysis: The reactor is heated to the desired temperature (typically in the range of 600-1000 K) for a specified residence time.[10]

  • Product Analysis: The reaction is quenched by expanding the gas mixture into a sample loop. The products are then analyzed by gas chromatography-mass spectrometry (GC-MS) for identification and gas chromatography-flame ionization detection (GC-FID) for quantification.[10][11]

  • Kinetic Analysis: By varying the temperature and residence time, the rate constants and Arrhenius parameters (activation energy and pre-exponential factor) can be determined.

Protocol 2: Photodissociation of Bromofluoropropanes

Objective: To identify the primary photofragments and determine their translational energy and angular distributions.

Methodology:

  • Molecular Beam Setup: A dilute mixture of the this compound in a carrier gas (e.g., He or Ar) is expanded through a pulsed nozzle to generate a skimmed molecular beam.

  • Photolysis: The molecular beam is crossed by a pulsed UV laser beam at a specific wavelength (e.g., 266 nm or 193 nm) to induce photodissociation.[6]

  • Fragment Ionization: The neutral photofragments are ionized by a second laser beam via resonance-enhanced multiphoton ionization (REMPI).

  • Detection: The resulting ions are accelerated by a set of ion optics and detected by a position-sensitive detector (e.g., a microchannel plate coupled to a phosphor screen).

  • Data Analysis: The ion images are analyzed to obtain the velocity and angular distribution of the photofragments, providing insights into the dissociation dynamics.[6]

Computational Protocols

Protocol 3: Calculation of Reaction Pathways and Thermochemistry

Objective: To determine the potential energy surface, transition states, and thermochemical properties of this compound reactions.

Methodology:

  • Software: A quantum chemistry software package such as Gaussian, ORCA, or Q-Chem is used.[7]

  • Geometry Optimization: The geometries of the reactant, transition states, and products are optimized using a suitable level of theory, such as the B3LYP functional with a 6-31G(d) basis set.[12][13]

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm the nature of the stationary points (minima for reactants and products, first-order saddle point for transition states) and to obtain zero-point vibrational energies (ZPVE).

  • Transition State Search: Transition states can be located using methods such as synchronous transit-guided quasi-Newton (STQN) or eigenvector-following algorithms.

  • Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed to verify that the located transition state connects the desired reactant and product.

  • High-Accuracy Energy Calculations: To obtain more reliable energies, single-point energy calculations are performed on the optimized geometries using a higher level of theory, such as the G4 or CBS-QB3 composite methods.[3][9]

  • Rate Constant Calculations: Transition State Theory (TST) can be used with the calculated activation energies to estimate the high-pressure limit rate constants. For pressure-dependent reactions, RRKM theory can be employed.[9]

Visualizations

ReactionPathways cluster_thermal Thermal Decomposition Reactant CH3CHBrCF3 TS1 TS (HBr elimination) Reactant->TS1 Ea1 TS2 TS (C-Br fission) Reactant->TS2 Ea2 Product1 CH2=CHCF3 + HBr TS1->Product1 Product2 CH3CH•CF3 + Br• TS2->Product2

Caption: Reaction pathways for the thermal decomposition of 2-bromo-1,1,1-trifluoropropane.

ComputationalWorkflow Start Define Reactant and Reaction Type Opt Geometry Optimization (e.g., B3LYP/6-31G(d)) Start->Opt Freq Frequency Calculation (Confirm Stationary Points) Opt->Freq TS_Search Transition State Search (e.g., STQN) Freq->TS_Search IRC IRC Calculation (Verify Connection) TS_Search->IRC High_Level Single-Point Energy (e.g., G4 Theory) IRC->High_Level Kinetics Rate Constant Calculation (TST/RRKM) High_Level->Kinetics End Final Thermochemical and Kinetic Data Kinetics->End

Caption: A typical workflow for the computational modeling of reaction pathways.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Bromo-1-fluoropropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-bromo-1-fluoropropane synthesis.

Troubleshooting Guide and FAQs

This section addresses common issues encountered during the synthesis of 1-bromo-1-fluoropropane, focusing on a two-step synthetic route: the formation of the precursor 1,1-dibromopropane and its subsequent selective fluorination.

Step 1: Synthesis of 1,1-dibromopropane (Precursor)

Question: My yield of 1,1-dibromopropane is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields in the synthesis of 1,1-dibromopropane can arise from several factors. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The reaction may not have reached completion. Consider extending the reaction time or moderately increasing the temperature, while monitoring for the formation of byproducts.

  • Suboptimal Reagents: The purity of the starting materials, such as propionaldehyde (B47417) or propyne (B1212725), and the brominating agent (e.g., phosphorus pentabromide, hydrobromic acid) is crucial. Ensure all reagents are of high purity and handled under appropriate conditions to prevent degradation.

  • Side Reactions: The formation of isomeric byproducts, such as 1,2-dibromopropane (B165211), or over-brominated products can significantly reduce the yield of the desired product. Reaction conditions should be carefully controlled to minimize these side reactions. For instance, in free-radical hydrobromination of propyne, the presence of peroxides should be strictly controlled to favor the formation of the gem-dibromide.

  • Product Loss During Workup: 1,1-dibromopropane is a volatile compound. Ensure that evaporation steps are performed at reduced pressure and moderate temperatures to prevent product loss. During aqueous washes, ensure complete phase separation to avoid losing the product in the aqueous layer.

Question: I am observing significant amounts of 1,2-dibromopropane as an impurity. How can I improve the selectivity for the 1,1-isomer?

Answer: The formation of the vicinal dibromide (1,2-dibromopropane) is a common issue, especially when starting from propene. To enhance the selectivity for 1,1-dibromopropane:

  • Choice of Starting Material: Using propyne as a starting material for hydrobromination is generally more selective for the formation of 1,1-dibromopropane compared to the bromination of propene.

  • Reaction Conditions for Hydrobromination of Propyne: When using HBr addition to propyne, the reaction should be carried out in the absence of UV light or radical initiators, which can promote the formation of the anti-Markovnikov product, 1,2-dibromopropane.

  • Alternative Routes: Consider the synthesis from propionaldehyde using a reagent like phosphorus pentabromide (PBr₅). This method directly converts the carbonyl group to a gem-dibromide, avoiding the formation of the 1,2-isomer.

Step 2: Selective Fluorination of 1,1-dibromopropane

Question: The fluorination of 1,1-dibromopropane is very slow or does not seem to be working. What could be the problem?

Answer: A sluggish or stalled fluorination reaction is a frequent challenge. Consider the following points:

  • Fluorinating Agent Activity: The success of the halogen exchange reaction, often a Swarts-type reaction, heavily depends on the activity of the fluorinating agent (e.g., antimony trifluoride (SbF₃), silver(I) fluoride (B91410) (AgF), mercury(II) fluoride (Hg₂F₂)).[1][2] Ensure the fluorinating agent is fresh, anhydrous, and has been stored correctly to prevent deactivation by moisture.

  • Reaction Temperature: Halogen exchange reactions often require heating to proceed at a reasonable rate.[2] Gradually increase the reaction temperature while monitoring the reaction progress by GC-MS or ¹⁹F NMR.

  • Catalyst (if applicable): For some Swarts reactions, a catalyst such as antimony pentachloride (SbCl₅) is used with SbF₃.[2] Ensure the catalyst is active and used in the correct proportion.

  • Purity of 1,1-dibromopropane: Impurities in the starting material can interfere with the fluorination reaction. Ensure the 1,1-dibromopropane is of high purity before proceeding.

Question: My reaction produces a mixture of unreacted 1,1-dibromopropane, the desired 1-bromo-1-fluoropropane, and the over-fluorinated 1,1-difluoropropane. How can I improve the selectivity for the mono-fluorinated product?

Answer: Achieving selective mono-fluorination is a key challenge. To improve selectivity:

  • Stoichiometry of the Fluorinating Agent: Carefully control the stoichiometry of the fluorinating agent. Using a slight excess of the 1,1-dibromopropane relative to the fluorinating agent can help to minimize the formation of the di-fluorinated product.

  • Reaction Time and Temperature: Monitor the reaction closely and stop it once the optimal conversion to the mono-fluorinated product is achieved. Prolonged reaction times or excessively high temperatures will favor the formation of the more thermodynamically stable 1,1-difluoropropane.

  • Choice of Fluorinating Agent: Milder fluorinating agents may provide better selectivity. The reactivity of fluorinating agents can vary, so a less reactive agent might allow for more controlled mono-fluorination.

Question: I'm finding it difficult to purify the final 1-bromo-1-fluoropropane from the reaction mixture. What are the best purification methods?

Answer: The purification of haloalkanes from a mixture of similar compounds can be challenging due to their close boiling points.

  • Fractional Distillation: This is the most common method for separating volatile liquid mixtures.[3] A distillation column with high efficiency (e.g., a Vigreux or packed column) is recommended. Careful control of the distillation temperature is crucial.

  • Preparative Gas Chromatography (Prep-GC): For high-purity samples on a smaller scale, preparative gas chromatography is an excellent option. This technique can separate compounds with very close boiling points.

  • Aqueous Workup: Before distillation, a thorough aqueous workup is necessary to remove any remaining salts, acids, or water-soluble impurities.[4] This typically involves washing the organic layer with water, a dilute base solution (like sodium bicarbonate) to neutralize any acid, and finally with brine to aid in phase separation.[4] The organic layer should then be dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) before distillation.

Quantitative Data Presentation

Table 1: Physical Properties of Key Compounds

CompoundMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
Propionaldehyde58.0846-500.807
1,1-dibromopropane201.89130-1321.96
1-bromo-1-fluoropropane140.9876-781.57
1,1-difluoropropane80.09-1Not available
1,2-dibromopropane201.89141-1421.93

Table 2: Comparison of Fluorinating Agents for Halogen Exchange

Fluorinating AgentTypical Catalyst (if any)Reaction ConditionsExpected YieldSelectivity Notes
Antimony trifluoride (SbF₃)SbCl₅Neat, 80-120 °CModerate to GoodCan lead to over-fluorination if not controlled.
Silver(I) fluoride (AgF)NoneAprotic solvent, 50-100 °CModerateGenerally milder than SbF₃, potentially better selectivity.
Mercury(II) fluoride (Hg₂F₂)NoneNeat or in a high-boiling solvent, 100-150 °CGood to ExcellentHighly effective but toxic.

Experimental Protocols

Protocol 1: Synthesis of 1,1-dibromopropane from Propionaldehyde

Materials:

  • Propionaldehyde

  • Phosphorus pentabromide (PBr₅)

  • Dichloromethane (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, place phosphorus pentabromide (1.1 equivalents) in anhydrous dichloromethane.

  • Cool the flask in an ice bath.

  • Slowly add propionaldehyde (1 equivalent) dropwise from the dropping funnel with vigorous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, carefully pour the reaction mixture over crushed ice.

  • Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation at low temperature and pressure.

  • Purify the crude 1,1-dibromopropane by fractional distillation.

Protocol 2: Synthesis of 1-bromo-1-fluoropropane via Halogen Exchange

Materials:

  • 1,1-dibromopropane

  • Antimony trifluoride (SbF₃) (0.5 equivalents)

  • Antimony pentachloride (SbCl₅) (catalytic amount, ~0.05 equivalents)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1,1-dibromopropane (1 equivalent), antimony trifluoride (0.5 equivalents), and a catalytic amount of antimony pentachloride.

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by GC-MS, analyzing for the disappearance of the starting material and the appearance of the product and any byproducts.

  • Once the desired conversion is achieved, cool the reaction mixture to room temperature.

  • Carefully add the reaction mixture to a separatory funnel containing a saturated sodium bicarbonate solution to quench the reaction and neutralize any acidic components.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and purify the crude product by fractional distillation, collecting the fraction at 76-78 °C.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Fluorination Propionaldehyde Propionaldehyde Reaction1 Reaction Propionaldehyde->Reaction1 PBr5 PBr5 / DCM PBr5->Reaction1 Workup1 Aqueous Workup Reaction1->Workup1 Purification1 Fractional Distillation Workup1->Purification1 Dibromopropane 1,1-dibromopropane Purification1->Dibromopropane Reaction2 Halogen Exchange Dibromopropane->Reaction2 SbF3 SbF3 / SbCl5 (cat.) SbF3->Reaction2 Workup2 Aqueous Workup Reaction2->Workup2 Purification2 Fractional Distillation Workup2->Purification2 FinalProduct 1-bromo-1-fluoropropane Purification2->FinalProduct

Caption: Experimental workflow for the two-step synthesis of 1-bromo-1-fluoropropane.

TroubleshootingYield Start Low Yield of 1-bromo-1-fluoropropane CheckConversion Check Reaction Conversion (GC-MS) Start->CheckConversion LowConversion Low Conversion CheckConversion->LowConversion Yes GoodConversion Good Conversion CheckConversion->GoodConversion No CheckPurity Check Purity of Starting Material LowConversion->CheckPurity CheckReagent Check Activity of Fluorinating Agent LowConversion->CheckReagent IncreaseTemp Increase Temperature / Time LowConversion->IncreaseTemp CheckWorkup Product Loss During Workup? GoodConversion->CheckWorkup SideProducts Significant Side Products? GoodConversion->SideProducts VolatileLoss Check for Volatility Losses CheckWorkup->VolatileLoss OptimizeConditions Optimize Stoichiometry & Time SideProducts->OptimizeConditions

Caption: Troubleshooting flowchart for low yield in the fluorination step.

References

Technical Support Center: Synthesis of Bromofluoropropanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, Researchers, Scientists, and Drug Development Professionals.

This technical support center is designed to provide you with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of bromofluoropropanes. The information is presented in a practical question-and-answer format to directly address specific challenges you may encounter during your experimental work. The goal is to help you optimize your reaction conditions, minimize side reactions, and improve the overall yield and purity of your target bromofluoropropane isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing bromofluoropropanes?

A1: Bromofluoropropanes are typically synthesized by the deoxofluorination of the corresponding bromopropanol isomers. This involves the replacement of a hydroxyl group with a fluorine atom. Common reagents for this transformation include diethylaminosulfur trifluoride (DAST) and its more stable analogues like Deoxo-Fluor, as well as modern reagents like PyFluor, which often offer improved selectivity and safety profiles.[1][2]

Q2: What are the primary side reactions I should be aware of during this compound synthesis?

A2: The most common side reactions encountered during the deoxofluorination of bromopropanols are:

  • Elimination (Dehydrohalogenation/Dehydration): This is often the major competing reaction, leading to the formation of bromo- or fluoropropenes.[3][4]

  • Rearrangement Reactions: Carbocation intermediates, which can form depending on the reaction mechanism (SN1-type), can undergo hydride or alkyl shifts, leading to the formation of constitutional isomers.[3][5]

  • Isomerization: In some cases, the position of the bromine or fluorine atom can change, leading to the formation of an isomeric this compound. For example, in the synthesis of 3-bromo-1,1,1-trifluoropropane (B1271859), the formation of 2-bromo-1,1,1-trifluoropropane (B1273104) has been observed as a side product.[6][7]

Q3: How do the reaction conditions influence the outcome of the synthesis?

A3: Reaction conditions play a critical role in determining the ratio of the desired substitution product to unwanted side products. Key factors include:

  • Fluorinating Reagent: Newer reagents like PyFluor are designed to minimize elimination reactions compared to traditional reagents like DAST.[2]

  • Base: The use of a strong, non-nucleophilic, sterically hindered base can favor elimination. For some protocols, a strong amidine or guanidine (B92328) base like DBU is required for high conversion with minimal side products.[8]

  • Solvent: The choice of solvent can influence the reaction pathway. For instance, tertiary alcohols as a reaction medium have been shown to suppress alkene formation in nucleophilic fluorination.[9]

  • Temperature: Higher temperatures often favor elimination reactions.[3] However, for some reagents, adjusting the temperature can surprisingly reduce byproducts.

Q4: Are there any specific safety precautions I should take when working with deoxyfluorinating reagents?

A4: Yes, many deoxyfluorinating reagents require careful handling. DAST, for example, is sensitive to moisture and can decompose violently upon heating.[1][10] It is crucial to work in a well-ventilated fume hood, use anhydrous solvents and reagents, and avoid high temperatures unless specified in a reliable protocol. Newer reagents like PyFluor are generally more thermally stable and offer a better safety profile.[2] Always consult the safety data sheet (SDS) for the specific reagent you are using.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of bromofluoropropanes.

Issue 1: Low Yield of the Desired this compound and a High Percentage of Alkene Byproducts

Question: My reaction is producing a significant amount of bromo- or fluoropropenes, resulting in a low yield of the target this compound. How can I minimize this elimination side reaction?

Answer: The formation of alkene byproducts is a common issue arising from competing elimination reactions. To favor the desired substitution reaction, consider the following troubleshooting steps:

  • Choice of Fluorinating Reagent:

    • Problem: Your current fluorinating agent may be promoting elimination. DAST, for instance, is known to cause a significant amount of elimination byproducts in some cases.

    • Solution: Switch to a more selective, modern deoxyfluorinating reagent. PyFluor is specifically designed to reduce the formation of elimination side products.[2]

  • Reaction Temperature:

    • Problem: Higher reaction temperatures generally favor elimination over substitution.

    • Solution: Perform the reaction at a lower temperature. For many deoxyfluorination reactions, dropwise addition of the reagent at -78 °C followed by slow warming to room temperature is a common strategy to control the reaction and minimize side products.[10]

  • Base Selection:

    • Problem: The base used in the reaction can influence the extent of elimination.

    • Solution: If a base is required, use a non-nucleophilic, sterically hindered base. For protocols using reagents like PyFluor, a strong amidine or guanidine base such as DBU is recommended to achieve high conversion to the fluorinated product while minimizing side reactions.[8]

  • Solvent Choice:

    • Problem: The polarity and nature of the solvent can affect the reaction pathway.

    • Solution: Experiment with different anhydrous solvents. In some nucleophilic fluorination reactions, using tertiary alcohols as the solvent has been shown to suppress the formation of alkene byproducts.[9]

Issue 2: Formation of Isomeric Products (Rearrangement or Isomerization)

Question: I am observing the formation of an isomeric this compound that is difficult to separate from my target product. What is causing this and how can I prevent it?

Answer: The formation of isomers can occur through carbocation rearrangements or other isomerization pathways. Here are some strategies to minimize the formation of these unwanted byproducts:

  • Favor SN2-type Conditions:

    • Problem: Reaction conditions that favor an SN1-type mechanism, which involves the formation of a carbocation intermediate, are more prone to rearrangements.

    • Solution: Employ reaction conditions that favor an SN2 mechanism. This includes using a less polar, aprotic solvent and a fluorinating reagent that does not promote carbocation formation. Reagents like DAST can sometimes lead to rearrangements.[5]

  • Control of Reaction Parameters in Addition Reactions:

    • Problem: In syntheses involving the addition of HBr to a fluorinated propene, the regioselectivity of the addition can lead to isomeric products.

    • Solution: Carefully control the reaction conditions. For example, in the synthesis of 3-bromo-1,1,1-trifluoropropane from 3,3,3-trifluoropropene (B1201522) and HBr, the use of an activated carbon catalyst at elevated temperatures was shown to give high selectivity for the desired product over the 2-bromo isomer.[6][7]

Quantitative Data on Side Product Formation

The following table summarizes available quantitative data on side product formation in relevant reactions. Note that specific yields and byproduct ratios can be highly dependent on the substrate and precise reaction conditions.

ReactionDesired ProductSide Product(s)Selectivity/RatioReference
Addition of HBr to 3,3,3-trifluoropropene3-bromo-1,1,1-trifluoropropane2-bromo-1,1,1-trifluoropropane91% selectivity for the desired product after recycle of the isomer.[6]
Deoxyfluorination of 4-phenyl-2-butanol (B1222856) with a phosphorus triamide reagent(±)-4-phenyl-2-fluorobutaneElimination side-products5.8:1 ratio of fluorination to elimination products.[11]

Experimental Protocols

The following are generalized experimental protocols for the deoxyfluorination of bromopropanols. These should be adapted and optimized for the specific isomer and scale of your reaction.

Protocol 1: General Procedure for Deoxyfluorination using DAST

Materials:

  • Bromopropanol isomer (1 eq.)

  • Diethylaminosulfur trifluoride (DAST) (1.2 eq.)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • In a fume hood, dissolve the bromopropanol (1 eq.) in anhydrous DCM.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DAST (1.2 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to stir at -78 °C and then slowly warm to room temperature over several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, carefully quench the reaction by slowly adding it to a saturated aqueous solution of NaHCO₃ at 0 °C.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash successively with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Reference: This is a generalized procedure based on common practices for DAST fluorination.[10][12]

Protocol 2: General Procedure for Deoxyfluorination using PyFluor

Materials:

  • Bromopropanol isomer (1 eq.)

  • Pyridine-2-sulfonyl Fluoride (PyFluor) (1.1-1.5 eq.)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2 eq.)

  • Anhydrous toluene (B28343)

  • Water

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the bromopropanol (1 eq.) and DBU (2 eq.) in anhydrous toluene at 0 °C, add a solution of PyFluor (1.1-1.5 eq.) in anhydrous toluene.

  • Stir the solution at room temperature and monitor the reaction progress by TLC or GC. The reaction time can vary from a few hours to a day.

  • Once the reaction is complete, quench the reaction with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Reference: This is a generalized procedure based on published methods for PyFluor.[8][13]

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start Bromopropanol Isomer reagent Add Fluorinating Agent (e.g., DAST, PyFluor) & Base (if required) in Anhydrous Solvent start->reagent reaction Stir at Controlled Temperature (-78°C to RT) reagent->reaction monitoring Monitor Progress (TLC/GC) reaction->monitoring quench Quench Reaction monitoring->quench extract Aqueous Work-up & Extraction quench->extract dry Dry & Concentrate extract->dry purify Purify (Chromatography/Distillation) dry->purify product Pure this compound purify->product

Caption: A generalized experimental workflow for the synthesis of bromofluoropropanes from bromopropanols.

Troubleshooting Logic for Side Reactions

troubleshooting_logic cluster_elimination Elimination Issues cluster_rearrangement Isomerization Issues start Low Yield of This compound? elimination_check High Alkene Byproduct? start->elimination_check Yes no_issue Other Issues (e.g., Starting Material Purity) start->no_issue No elim_sol1 Use More Selective Reagent (e.g., PyFluor) elimination_check->elim_sol1 Yes elim_sol2 Lower Reaction Temperature elimination_check->elim_sol2 Yes elim_sol3 Optimize Base & Solvent elimination_check->elim_sol3 Yes rearrangement_check Isomeric Byproducts? elimination_check->rearrangement_check No success Optimized Synthesis elim_sol1->success elim_sol2->success elim_sol3->success rearr_sol1 Favor SN2 Conditions (Aprotic, Less Polar Solvent) rearrangement_check->rearr_sol1 Yes rearr_sol2 Use Reagents Less Prone to Carbocation Formation rearrangement_check->rearr_sol2 Yes rearrangement_check->success No rearr_sol1->success rearr_sol2->success

Caption: A logical diagram for troubleshooting common side reactions in this compound synthesis.

References

Technical Support Center: Purification of Bromofluoropropane Isomers by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of bromofluoropropane isomers using distillation. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and key data to assist in your separation experiments.

Frequently Asked Questions (FAQs)

Q1: What is fractional distillation and why is it necessary for separating this compound isomers?

A1: Fractional distillation is a laboratory technique used to separate a mixture of liquids with close boiling points.[1] It differs from simple distillation by the inclusion of a fractionating column, which provides a large surface area (e.g., glass beads or indentations) for repeated cycles of vaporization and condensation.[2] These cycles, called "theoretical plates," effectively enrich the vapor with the more volatile component at each stage, allowing for a much finer separation than a single distillation.[2] Since positional isomers like bromofluoropropanes often have very similar boiling points, fractional distillation is essential to achieve high purity.[3]

Q2: Can distillation separate all types of isomers?

A2: No. Distillation separates compounds based on differences in boiling points. Positional and constitutional isomers generally have different physical properties and thus different boiling points, allowing for separation by fractional distillation.[3] However, optical isomers (enantiomers) have identical boiling points and cannot be separated by this method.[4]

Q3: What are the primary challenges when distilling this compound isomers?

A3: The main challenge is the small difference in boiling points between the positional isomers. Efficient separation requires a distillation column with a high number of theoretical plates, a slow and controlled heating rate, and a proper reflux ratio. Additionally, the potential for azeotrope formation (a mixture that boils at a constant temperature) can complicate purification, although this is less common for isomeric mixtures than for dissimilar molecules.

Q4: How do I determine the required efficiency (number of theoretical plates) for my fractionating column?

A4: The required number of theoretical plates depends on the difference in boiling points of the isomers and the desired purity of the final products. A smaller boiling point difference necessitates a column with more theoretical plates. As a general rule, a longer fractionating column or one with more complex packing (like Vigreux indentations or Raschig rings) provides more theoretical plates and better separation.[2]

Q5: What safety precautions should be taken when distilling halogenated compounds like this compound?

A5: Bromofluoropropanes are flammable and potentially toxic.[5] All distillation procedures should be performed in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ensure all glassware joints are securely clamped and free of cracks. Use a heating mantle controlled by a variable transformer as a heat source to avoid open flames.

Physical Properties of this compound Isomers

Isomer NameStructureMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
1-Bromo-2-fluoropropane CH₃CHFCH₂BrC₃H₆BrF140.98~95-105 (Estimated)
2-Bromo-1-fluoropropane CH₃CHBrCH₂FC₃H₆BrF140.98~95-105 (Estimated)
1-Bromo-3-fluoropropane BrCH₂CH₂CH₂FC₃H₆BrF140.98101.4[6]
2-Bromo-2-fluoropropane CH₃CBrFCH₃C₃H₆BrF140.98~70-80 (Estimated, branching lowers BP[3])

Note: Boiling points can vary with atmospheric pressure. The separation of 1-Bromo-2-fluoropropane and 2-Bromo-1-fluoropropane is expected to be challenging due to their very similar predicted boiling points.

Experimental Protocol: Fractional Distillation of a this compound Isomer Mixture

This protocol outlines a general procedure for separating two positional isomers of this compound.

Materials:

  • Crude mixture of this compound isomers

  • Round-bottom flask

  • Heating mantle with a stirrer

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer adapter

  • Thermometer (-10 to 150 °C range)

  • Condenser

  • Receiving flasks (multiple, small volume)

  • Boiling chips or magnetic stir bar

  • Glass wool or aluminum foil for insulation

  • Clamps and stands to secure the apparatus

Procedure:

  • Apparatus Setup:

    • Place a stir bar or boiling chips into the round-bottom flask.

    • Add the crude this compound mixture to the flask, filling it to no more than two-thirds of its volume.

    • Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure the fractionating column is vertical.

    • Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.[2]

    • Connect the condenser to a circulating cold water supply, with water entering at the bottom and exiting at the top. .

  • Distillation Process:

    • Begin stirring (if using a stir bar) and gently heat the mixture using the heating mantle.[2]

    • Observe the mixture as it begins to boil. Watch for the ring of condensate to slowly rise up the fractionating column. A slow, gradual rise is crucial for achieving good separation.[2]

    • If the condensate rises too quickly, reduce the heat. For better efficiency, insulate the column and distillation head with glass wool or aluminum foil to minimize heat loss.[2] .

  • Fraction Collection:

    • When the vapor reaches the thermometer, the temperature reading will rise and then stabilize. This is the boiling point of the more volatile isomer.

    • Allow the first few drops of distillate (the "forerun," which may contain highly volatile impurities) to be collected in a separate waste flask.

    • Place a clean, labeled receiving flask under the condenser outlet and begin collecting the first fraction. Record the stable temperature range at which this fraction is collected.

    • Continue collecting this fraction as long as the temperature remains constant. .

  • Transition and Second Fraction:

    • A drop in temperature or a rapid rise in temperature indicates that the first component has been mostly distilled.

    • Change the receiving flask to collect the intermediate fraction.

    • Increase the heat setting slightly to drive the distillation of the higher-boiling isomer.

    • Once the temperature stabilizes again at a higher point (the boiling point of the second isomer), switch to a new, clean receiving flask to collect the second fraction. .

  • Shutdown:

    • Stop the distillation when only a small amount of liquid remains in the distilling flask. Never distill to dryness.

    • Turn off the heating mantle and allow the apparatus to cool completely before disassembling. .

  • Analysis:

    • Analyze the purity of the collected fractions using appropriate techniques, such as Gas Chromatography (GC) or NMR Spectroscopy, to confirm the separation's success.

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_distill Distillation cluster_post Post-Processing start Start with Crude Isomer Mixture setup Assemble Fractional Distillation Apparatus start->setup heat Gently Heat Mixture setup->heat equilibrate Establish Temperature Gradient in Column heat->equilibrate collect1 Collect First Fraction (Lower Boiling Isomer) equilibrate->collect1 collect2 Collect Second Fraction (Higher Boiling Isomer) collect1->collect2 shutdown Cool and Disassemble Apparatus collect2->shutdown analyze Analyze Purity of Collected Fractions (GC, NMR) shutdown->analyze end Purified Isomers analyze->end

Caption: Workflow for the purification of this compound isomers.

Troubleshooting Guide

Problem 1: Poor or no separation of isomers.

  • Possible Cause: The fractionating column has insufficient theoretical plates for the separation.

    • Solution: Use a longer column or a column with higher efficiency packing material (e.g., metal sponge or glass beads). Ensure the column is well-insulated to maintain the temperature gradient.

  • Possible Cause: The distillation rate is too fast.

    • Solution: Reduce the heating rate. A slow distillation rate, typically 1-2 drops per second, is optimal for allowing the vapor-liquid equilibria to be established in the column.

  • Possible Cause: Inadequate reflux.

    • Solution: Ensure the heating is controlled to maintain a steady reflux within the column. The column should have a continuous flow of condensing liquid returning to the flask, which is essential for the separation process.

Problem 2: The temperature reading at the thermometer is unstable.

  • Possible Cause: The heating rate is erratic or the system is not in equilibrium.

    • Solution: Ensure a smooth, constant heat source. Allow the system to stabilize, which is indicated by a steady reflux and a constant temperature reading before beginning collection.

  • Possible Cause: The thermometer is positioned incorrectly.

    • Solution: Verify that the top of the thermometer bulb is level with the bottom of the side-arm leading to the condenser. This ensures it is measuring the temperature of the vapor that is about to be distilled.

  • Possible Cause: Bumping of the liquid in the distillation flask.

    • Solution: Ensure you have added fresh boiling chips or are using a magnetic stirrer. Uneven boiling can send spurts of mixed vapor up the column, disrupting the temperature gradient.

Problem 3: The column is flooding (filling with liquid).

  • Possible Cause: The heating rate (boil-up rate) is too high.

    • Solution: Immediately reduce the heat from the heating mantle. The excess vapor is preventing the condensed liquid from returning to the flask. Once the flooding subsides, resume heating at a much lower rate.[3]

  • Possible Cause: The condenser is not efficient enough.

    • Solution: Check that the flow rate of the cooling water is adequate and that the water is sufficiently cold.

Problem 4: No distillate is being collected, even though the mixture is boiling.

  • Possible Cause: Significant heat loss from the column and distillation head.

    • Solution: Insulate the column and head with glass wool or aluminum foil. This is particularly important for higher-boiling compounds, as it helps the vapor maintain the necessary temperature to reach the condenser.[2]

  • Possible Cause: A leak in the system.

    • Solution: Check all glass joints to ensure they are properly sealed and clamped. Leaks can allow vapor to escape before it reaches the condenser.

Troubleshooting Logic Diagram

G cluster_s1 Solutions for Poor Separation cluster_s2 Solutions for Unstable Temperature cluster_s3 Solutions for Flooding cluster_s4 Solutions for No Distillate start Distillation Issue? q1 Poor Separation? start->q1 q2 Unstable Temp? q1->q2 No s1a Decrease heating rate q1->s1a Yes s1b Use more efficient column q1->s1b Yes s1c Improve insulation q1->s1c Yes q3 Column Flooding? q2->q3 No s2a Check thermometer position q2->s2a Yes s2b Ensure even boiling (stir) q2->s2b Yes s2c Stabilize heat source q2->s2c Yes q4 No Distillate? q3->q4 No s3a Reduce heating rate q3->s3a Yes s3b Check condenser flow q3->s3b Yes s4a Insulate column/head q4->s4a Yes s4b Check for system leaks q4->s4b Yes end Problem Resolved s1a->end s1b->end s1c->end s2a->end s2b->end s2c->end s3a->end s3b->end s4a->end s4b->end

References

Technical Support Center: Grignard Reactions with Bromofluoropropanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Grignard reactions involving bromofluoropropanes. The unique challenges posed by the presence of both bromine and fluorine on a propane (B168953) backbone are addressed in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with a bromofluoropropane fails to initiate. What are the most common causes and how can I resolve this?

A1: Reaction initiation failure is a common hurdle in Grignard synthesis, often attributable to two primary factors: a passivated magnesium surface and the presence of moisture.[1]

  • Inactive Magnesium Surface: Magnesium turnings are typically coated with a layer of magnesium oxide (MgO), which prevents the reaction with the alkyl halide.[1] Activation is crucial to expose a fresh, reactive metal surface.

  • Trace Moisture: Grignard reagents are highly sensitive to water. All glassware must be rigorously dried, and anhydrous solvents are essential.[1][2]

Troubleshooting Steps:

  • Ensure Rigorously Anhydrous Conditions: Flame-dry all glassware under an inert atmosphere (e.g., nitrogen or argon) or oven-dry it overnight and cool under an inert gas stream.[1][3] Solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether must be anhydrous.[2]

  • Activate the Magnesium: Several methods can be employed to activate the magnesium turnings. A summary of common techniques is provided in the table below.

  • Initiation Aids: The addition of a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can help initiate the reaction.[3][4] Gentle warming may also be effective, but caution is advised to prevent runaway reactions.[4]

Q2: I am using 1-bromo-3-fluoropropane (B1205824). Should I be concerned about the reaction occurring at the C-F bond instead of the C-Br bond?

A2: No, you should expect high selectivity for the reaction at the carbon-bromine bond. The carbon-fluorine bond is significantly stronger and less reactive than the carbon-bromine bond, making the formation of a Grignard reagent at the C-F bond highly unlikely under standard conditions.[5][6] The general order of reactivity for alkyl halides in Grignard reactions is RI > RBr > RCl >> RF.[1][7]

Q3: My reaction with 1-bromo-3-fluoropropane is giving low yields and I suspect side reactions. What are the likely side products and how can I minimize them?

A3: With 1-bromo-3-fluoropropane, beyond the common Wurtz coupling, you should consider intramolecular reactions due to the proximity of the reactive Grignard center and the fluorine atom.

  • Wurtz Coupling: The formed Grignard reagent can react with the starting this compound to produce a dimer (e.g., 1,6-difluorohexane). This is a common side reaction in many Grignard preparations.[4][8][9] To minimize this, add the this compound solution slowly to the magnesium suspension to maintain a low concentration of the alkyl halide.[10]

  • Intramolecular Cyclization: The fluoropropyl magnesium bromide can undergo an intramolecular SN2 reaction, displacing the fluoride (B91410) to form cyclopropane.

  • Elimination (β-elimination): Although less common for a terminal fluoride, there is a possibility of β-elimination of MgBrF to yield propene.

Minimization Strategies:

  • Slow Addition: A slow, controlled addition of the this compound is crucial to keep its concentration low, disfavoring the bimolecular Wurtz coupling.[10]

  • Lower Temperatures: Conducting the reaction at lower temperatures can help to control the exotherm and may suppress some side reactions.

  • Choice of Solvent: While diethyl ether is a standard solvent, THF can be beneficial due to its higher boiling point and better stabilization of the Grignard reagent, which might be necessary for less reactive bromides.[10][11]

Q4: I am working with 2-bromo-2-fluoropropane. What specific challenges should I anticipate?

A4: The primary challenge with 2-bromo-2-fluoropropane is the potential for elimination reactions. The resulting Grignard reagent, 2-fluoro-2-propylmagnesium bromide, is a tertiary Grignard reagent and can act as a strong base. This can lead to the elimination of MgBrF to form propene, both from the Grignard reagent itself and by reacting with the starting material. Using lower reaction temperatures is advisable to minimize this side reaction.

Data Presentation

Table 1: Comparison of Magnesium Activation Methods

Activation MethodDescriptionAdvantagesDisadvantages
Iodine A small crystal of iodine is added to the magnesium turnings. The disappearance of the violet or brown color indicates activation.[4][12]Simple, effective, and provides a visual cue for activation.[12]Can introduce impurities if used in excess.
1,2-Dibromoethane A small amount is added to the magnesium. The observation of ethylene (B1197577) bubbling indicates activation.[13]Highly effective; the reaction is easily monitored.[13]Introduces byproducts (ethylene and MgBr₂).
Mechanical Grinding Crushing the magnesium turnings in the flask with a dry glass rod or using a magnetic stir bar to grind them.[4][14]Exposes a fresh metal surface without chemical additives.[14]Can be difficult to perform effectively in a sealed apparatus.
Dry Stirring Stirring the magnesium turnings under an inert atmosphere for an extended period.[14]Reduces the oxide layer without chemical contamination.[14]May require specialized equipment for large-scale reactions.
Rieke Magnesium Use of highly reactive, finely divided magnesium powder, prepared by reducing a magnesium salt.[5][15]Extremely effective for unreactive halides, including some organofluorides.[5][15]Requires preparation or purchase of the specialized reagent.

Experimental Protocols

Protocol 1: General Procedure for the Preparation of 3-Fluoropropylmagnesium Bromide

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a drying tube (e.g., filled with CaCl₂), a pressure-equalizing dropping funnel, and an inlet for an inert gas (nitrogen or argon).

  • Drying: Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun until violet iodine vapors are observed, then allow it to cool.[4]

  • Reagent Preparation: In the dropping funnel, prepare a solution of 1-bromo-3-fluoropropane (1.0 equivalent) in anhydrous diethyl ether or THF.

  • Initiation: Add a small portion (approximately 10%) of the this compound solution to the activated magnesium. The reaction should initiate within a few minutes, as evidenced by the disappearance of the iodine color, gentle bubbling, and the formation of a cloudy, grayish solution.[4] If the reaction does not start, gentle warming with a water bath or sonication may be applied.

  • Grignard Formation: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.[2]

  • Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours, or until most of the magnesium has been consumed. The resulting Grignard reagent should be used immediately.

Mandatory Visualizations

Troubleshooting_Workflow start Grignard Reaction Fails check_dry Are all glassware and solvents rigorously anhydrous? start->check_dry activate_mg Is the magnesium surface activated? check_dry->activate_mg Yes dry_glassware Flame-dry glassware under inert gas. Use anhydrous solvents. check_dry->dry_glassware No initiation_aids Have initiation aids been used? activate_mg->initiation_aids Yes use_activation Activate Mg with Iodine, 1,2-dibromoethane, or mechanical grinding. activate_mg->use_activation No add_initiator Add a crystal of I₂ or a few drops of 1,2-dibromoethane. Apply gentle heat. initiation_aids->add_initiator No success Reaction Initiates initiation_aids->success Yes dry_glassware->check_dry use_activation->activate_mg add_initiator->success

Caption: Troubleshooting workflow for Grignard reaction initiation failure.

Side_Reactions cluster_side_reactions Potential Side Reactions start This compound + Mg grignard Fluoropropyl Magnesium Bromide start->grignard Desired Path wurtz Wurtz Coupling (Dimerization) grignard->wurtz Reacts with starting material cyclization Intramolecular Cyclization (e.g., to Cyclopropane) grignard->cyclization Intramolecular SN2 elimination Elimination (e.g., to Propene) grignard->elimination β-Elimination

Caption: Potential side reactions in Grignard synthesis with bromofluoropropanes.

References

Technical Support Center: Optimization of Reaction Conditions for Bromofluorination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on optimizing bromofluorination reactions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, helping you improve reaction yields, selectivity, and reproducibility.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section directly addresses specific issues you may encounter during your bromofluorination experiments.

Q1: My bromofluorination reaction is resulting in a low yield or is not proceeding to completion. What are the common causes and how can I troubleshoot this?

A1: Low or no yield is a frequent issue that can stem from several factors. Systematically investigating the following areas is the best approach.

  • Reagent Quality and Stoichiometry:

    • Fluorinating Agent: Many fluoride (B91410) sources are hygroscopic. The presence of water can deactivate the reagent and lead to undesired side reactions.[1] Ensure your fluoride source is anhydrous. Consider using reagents with enhanced stability and handling properties, such as (diethylamino)difluorosulfonium tetrafluoroborate (B81430) (XtalFluor-E), which does not generate free HF.[2]

    • Brominating Agent: N-Bromosuccinimide (NBS) is a common bromine source.[3] Ensure it is fresh and has been stored correctly, protected from light and moisture. Degradation of NBS can halt the reaction.

    • Equivalents: The stoichiometry of your reagents is crucial. Try adjusting the equivalents of the brominating and fluorinating agents. An excess of one reagent may be required depending on the substrate's reactivity.

  • Reaction Conditions:

    • Temperature: Temperature control is critical. Some reactions require cooling to suppress side product formation (e.g., -10°C or 0°C), while others may need elevated temperatures to proceed.[4][5] Experiment with a temperature gradient to find the optimal point.

    • Solvent: The choice of solvent is vital. Use anhydrous, non-nucleophilic solvents. Acetonitrile is a common choice, but others like 1,4-dioxane (B91453) or dimethylformamide (DMF) may be more effective depending on the specific reagents and substrates.[4][6][7][8]

    • Reaction Time: Monitor the reaction's progress using techniques like TLC or GC-MS. Reactions may be faster than anticipated (minutes) or require several hours to reach completion.[8][9]

Q2: I am observing significant side products, such as dibromination or elimination. How can I minimize these?

A2: The formation of side products is often a result of reaction conditions being too harsh or an imbalance in reagent reactivity.

  • To Minimize Dibromination: This typically occurs if the bromine source is too reactive or present in too high a concentration.

    • Action: Slowly add the brominating agent (e.g., NBS) to the reaction mixture to maintain a low instantaneous concentration. Ensure the reaction temperature is not too high, as this can favor over-bromination.

  • To Minimize Elimination: Elimination to form an alkene is a common side reaction, especially with substrates prone to forming stable carbocations or under basic conditions.[10]

    • Action: Lower the reaction temperature.[11] If a base is required, consider using a non-nucleophilic, sterically hindered base.[11] In many cases, neutral or acidic conditions are preferred to suppress E2 elimination.[11]

Q3: How can I control the regioselectivity of the bromofluorination reaction?

A3: Regioselectivity (e.g., Markovnikov vs. anti-Markovnikov addition) is a key challenge. The outcome is influenced by the reaction mechanism, substrate, and reagents.

  • Markovnikov Selectivity: For many electrophilic bromofluorination reactions of alkenes, the reaction proceeds through a bromonium ion intermediate. The subsequent nucleophilic attack by the fluoride ion typically occurs at the more substituted carbon, leading to the Markovnikov product.[3] Using reagents like NBS and a fluoride source such as DMPU/HF often yields good Markovnikov regioselectivity.[3]

  • Controlling Factors: The electronic properties of the substituents on the alkene play a significant role. Electron-donating groups will stabilize a positive charge and strongly favor Markovnikov addition, while electron-withdrawing groups can alter this selectivity. The choice of fluorinating agent and solvent can also influence the regiochemical outcome.

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical workflow for troubleshooting low-yield bromofluorination reactions.

G cluster_start cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield Observed reagents Reagent Issues start->reagents conditions Suboptimal Conditions start->conditions substrate Substrate Reactivity start->substrate check_reagents Verify Reagent Purity (Anhydrous? Fresh?) Adjust Stoichiometry reagents->check_reagents Investigate optimize_temp Screen Temperature Gradient (e.g., -10°C to 80°C) conditions->optimize_temp Investigate optimize_solvent Test Different Solvents (ACN, Dioxane, DMF) conditions->optimize_solvent Investigate check_substrate Confirm Substrate Purity Consider Steric Hindrance substrate->check_substrate Investigate success Yield Improved check_reagents->success optimize_temp->success optimize_solvent->success check_substrate->success

Caption: A troubleshooting workflow for diagnosing and solving low-yield issues in bromofluorination reactions.

Quantitative Data Summary

Optimizing reaction parameters is essential for maximizing yield. The following tables summarize the effects of different components based on findings in related fluorination and alkylation reactions.

Table 1: Optimization of Reaction Conditions for Halogenation/Alkylation Data is illustrative of optimization strategies and derived from related reactions.

EntryBase (Equivalents)SolventTemperature (°C)Yield (%)Reference
1DBU (1.5)MeCN094[4]
2DBU (1.5)Toluene075[4]
3DBU (1.5)CH₂Cl₂069[4]
4NaH (1.5)DMF0 to RT93[7]
5NaH (1.5)THF0 to RT55[7]

Table 2: Effect of Fluoride Source and Additives Data is illustrative of optimization strategies and derived from related reactions.

EntryFluoride SourceAdditive (Ratio)Temperature (°C)Yield (%)Reference
1CsF-25< 50[5]
2CsFCs₂CO₃ (3:2)2574[5]
3CsFCs₂CO₃ (3:2)-1087[5]

Key Reagent Interactions and Safety

Understanding the roles and potential interactions of each component is crucial for a successful reaction.

G cluster_reactants Core Reactants cluster_environment Reaction Environment cluster_products Potential Outcomes Alkene Alkene Substrate Product Desired Bromofluoroalkane Alkene->Product NBS N-Bromosuccinimide (Bromine Source) NBS->Product SideProduct Side Products (Dibromo, Elimination) NBS->SideProduct Water Caution: NBS is moisture sensitive. Fluoride sources are often hygroscopic. Fluoride Fluoride Source (e.g., DMPU/HF, CsF) Fluoride->Product Solvent Anhydrous Solvent Solvent->Product Influences Solubility & Reactivity Temperature Temperature Temperature->Product Controls Rate & Selectivity Temperature->SideProduct

Caption: Logical relationships between reactants, conditions, and outcomes in a typical bromofluorination reaction.

General Experimental Protocol

The following is a generalized protocol for the bromofluorination of an alkene using N-Bromosuccinimide (NBS) and a fluoride source like DMPU/HF complex.[3]

Warning: Hydrogen fluoride (HF) and its complexes are toxic and corrosive.[2] Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

  • Preparation:

    • To a flame-dried, inert-atmosphere flask, add the alkene substrate (1.0 eq).

    • Dissolve the substrate in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or acetonitrile).

    • Cool the solution to the desired temperature (e.g., 0 °C or -10 °C) using an appropriate cooling bath.

  • Reagent Addition:

    • In a separate flask, prepare a solution or suspension of the fluorinating agent (e.g., DMPU/HF, 1.5 eq).

    • Slowly add the fluorinating agent to the stirred solution of the alkene.

    • In portions, add the brominating agent (NBS, 1.2 eq) to the reaction mixture. Adding it slowly helps to control the reaction rate and minimize side products.

  • Reaction Monitoring:

    • Allow the reaction to stir at the set temperature.

    • Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up:

    • Once complete, carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired bromofluorinated compound.

References

Technical Support Center: Minimizing Byproduct Formation in Bromofluoropropane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of bromofluoropropanes. Our goal is to help you minimize byproduct formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary products and byproducts in the bromofluorination of propene?

When propene undergoes bromofluorination, the primary products are two constitutional isomers: 1-bromo-2-fluoropropane (B167499) and 2-bromo-1-fluoropropane (B14560354). The reaction proceeds via an electrophilic addition mechanism. The major byproduct is typically 1,2-dibromopropane (B165211), formed when a bromide ion, instead of a fluoride (B91410) ion, attacks the intermediate.

Q2: What is the underlying mechanism of bromofluorination of propene?

The reaction is an electrophilic addition. The bromine source (e.g., N-bromosuccinimide or molecular bromine) is polarized by the electron-rich double bond of propene, leading to the formation of a cyclic bromonium ion intermediate.[1][2] This intermediate is then attacked by a nucleophile. If the nucleophile is a fluoride ion, a bromofluoropropane is formed. If a bromide ion attacks, the dibrominated byproduct is generated.

Q3: How can I control the regioselectivity of the reaction to favor either 1-bromo-2-fluoropropane or 2-bromo-1-fluoropropane?

The regioselectivity of the reaction is determined by the nucleophilic attack on the bromonium ion intermediate.

  • Markovnikov Product (2-bromo-1-fluoropropane): In many electrophilic additions, the nucleophile attacks the more substituted carbon of the bromonium ion, which can better stabilize a partial positive charge. However, in the case of bromofluorination, the fluoride ion typically attacks the more substituted carbon, leading to the formation of 1-bromo-2-fluoropropane as the major product, following Markovnikov's rule.[3][4] This is because the transition state leading to this product is more stable.

  • Anti-Markovnikov Product (1-bromo-2-fluoropropane): Achieving anti-Markovnikov selectivity is more challenging and often requires specialized reagents or reaction conditions that can reverse the normal regioselectivity. Mechanisms that avoid a carbocation-like intermediate, such as some radical additions, can lead to the anti-Markovnikov product.[5]

Q4: What are the recommended reagents for the bromofluorination of propene?

A common and effective reagent system is the combination of N-bromosuccinimide (NBS) as the bromine source and a fluoride source like triethylamine (B128534) trihydrofluoride (Et3N·3HF) or hydrogen fluoride-pyridine (Olah's reagent).[6] NBS is a solid that is easier and safer to handle than liquid bromine and helps to maintain a low concentration of bromine in the reaction mixture, which can suppress the formation of the dibrominated byproduct.[7][8]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low yield of this compound 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Suboptimal reagent stoichiometry: Incorrect ratio of alkene to bromine and fluoride sources. 3. Moisture in the reaction: Water can compete with the fluoride ion as a nucleophile, leading to bromohydrin byproducts. 4. Decomposition of reagents or products: Some reagents or products may be unstable under the reaction conditions.1. Optimize reaction conditions: Monitor the reaction by GC-MS to determine the optimal time and temperature. 2. Adjust stoichiometry: Typically, a slight excess of the halogenating and fluorinating agents is used. 3. Ensure anhydrous conditions: Use dry solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Use milder reagents: Consider using a more stable fluorinating agent if decomposition is suspected.
High percentage of 1,2-dibromopropane byproduct 1. High concentration of bromide ions: This can be due to the bromine source used or the reaction conditions. 2. Insufficiently nucleophilic fluoride source: If the fluoride source is not reactive enough, the bromide ion will outcompete it in attacking the bromonium ion.1. Use NBS: N-bromosuccinimide maintains a low concentration of Br2 and Br-, minimizing dibromination.[7][8] 2. Choose a more reactive fluoride source: Reagents like Et3N·3HF are generally effective. 3. Increase the concentration of the fluoride source: A higher concentration of fluoride can favor the desired reaction pathway.
Incorrect ratio of this compound isomers 1. Reaction conditions favoring one isomer: Temperature, solvent, and the specific reagents used can influence the regioselectivity.1. Modify reaction parameters: Experiment with different solvents of varying polarity and a range of reaction temperatures to find the optimal conditions for the desired isomer. 2. Select a different fluorinating agent: The nature of the fluoride source can impact the transition state and thus the regioselectivity.
Difficulty in separating the isomers 1. Similar boiling points and polarities: Constitutional isomers often have very similar physical properties, making separation by distillation challenging.1. Use high-resolution analytical techniques: GC-MS with a suitable column can effectively separate and identify the isomers based on their retention times.[9][10] 2. Employ preparative chromatography: Techniques like preparative gas chromatography or column chromatography with a suitable stationary phase may be necessary for isolating pure isomers.

Experimental Protocols

Protocol 1: Synthesis of 1-bromo-2-fluoropropane (Markovnikov Product)

This protocol is adapted from established procedures for the bromofluorination of alkenes.

Materials:

  • Propene

  • N-Bromosuccinimide (NBS)

  • Triethylamine trihydrofluoride (Et3N·3HF)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Anhydrous sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, and other standard glassware

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Set up a dry, three-necked round-bottom flask under an inert atmosphere, equipped with a magnetic stirrer, a dropping funnel, and a gas inlet/outlet.

  • Dissolve N-bromosuccinimide (1.1 equivalents) in anhydrous dichloromethane and place it in the dropping funnel.

  • In the flask, dissolve triethylamine trihydrofluoride (1.5 equivalents) in anhydrous dichloromethane and cool the solution to 0 °C in an ice bath.

  • Bubble propene gas (1.0 equivalent) through the cooled solution in the flask for a predetermined time to achieve the desired concentration.

  • Slowly add the NBS solution from the dropping funnel to the stirred reaction mixture at 0 °C.

  • Allow the reaction to stir at 0 °C for 1-2 hours after the addition is complete. Monitor the reaction progress by GC-MS.

  • Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and carefully remove the solvent by distillation.

  • Purify the crude product by fractional distillation to isolate 1-bromo-2-fluoropropane.

Data Presentation

The following tables summarize hypothetical quantitative data to illustrate the effects of various reaction parameters on the yield and isomer ratio in the bromofluorination of propene.

Table 1: Effect of Fluorinating Agent on Product Distribution

EntryFluorinating AgentTemperature (°C)Total Yield (%)1-bromo-2-fluoropropane : 2-bromo-1-fluoropropane Ratio1,2-dibromopropane (%)
1HF-Pyridine07585:1510
2Et3N·3HF08290:108
3TBAF06580:2015

Table 2: Effect of Solvent on Regioselectivity

EntrySolventTemperature (°C)Total Yield (%)1-bromo-2-fluoropropane : 2-bromo-1-fluoropropane Ratio1,2-dibromopropane (%)
1Dichloromethane08290:108
2Tetrahydrofuran07888:1210
3Acetonitrile07585:1512

Visualizations

Reaction_Mechanism propene Propene bromonium Bromonium Ion Intermediate propene->bromonium + NBS nbs NBS product1 1-Bromo-2-fluoropropane (Markovnikov) bromonium->product1 + F⁻ (major pathway) product2 2-Bromo-1-fluoropropane (anti-Markovnikov) bromonium->product2 + F⁻ (minor pathway) byproduct 1,2-Dibromopropane bromonium->byproduct + Br⁻ (side reaction) fluoride Fluoride Ion (F⁻) bromide Bromide Ion (Br⁻)

Caption: Reaction mechanism of propene bromofluorination.

Troubleshooting_Workflow start Low Yield or High Byproduct Formation check_byproducts Analyze byproducts by GC-MS start->check_byproducts high_dibromo High 1,2-dibromopropane? check_byproducts->high_dibromo use_nbs Use NBS instead of Br₂ high_dibromo->use_nbs Yes wrong_isomer Incorrect isomer ratio? high_dibromo->wrong_isomer No increase_fluoride Increase fluoride concentration use_nbs->increase_fluoride end Optimized Reaction increase_fluoride->end optimize_conditions Optimize temperature and solvent wrong_isomer->optimize_conditions Yes low_yield Overall low yield? wrong_isomer->low_yield No optimize_conditions->end check_conditions Verify anhydrous conditions and reaction time/temp low_yield->check_conditions Yes check_conditions->end

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Scale-Up of Bromofluoropropane Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming common challenges encountered during the scale-up of bromofluoropropane synthesis. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for producing bromofluoropropanes on a larger scale?

A1: Two primary synthetic routes are typically considered for the large-scale production of bromofluoropropanes:

  • Halogen Exchange (Halex) Reaction: This method involves the nucleophilic substitution of a bromine or chlorine atom with fluorine.[1][2] It is a widely used industrial process for producing fluorinated compounds. The reaction typically employs a fluoride (B91410) salt (e.g., potassium fluoride) and a phase-transfer catalyst in a polar aprotic solvent.[1]

  • Hydrobromination of Fluorinated Propenes: This route involves the addition of hydrogen bromide (HBr) across the double bond of a fluorinated propene. The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) is a critical parameter to control.

Q2: What are the primary challenges when scaling up the Halex reaction for this compound synthesis?

A2: Scaling up the Halex reaction presents several challenges:

  • Heat Management: The reaction is often exothermic, and inefficient heat dissipation on a large scale can lead to side reactions and safety hazards.[1]

  • Heterogeneity: The reaction mixture is often heterogeneous, involving a solid fluoride salt and a liquid phase.[1] Achieving efficient mixing to ensure consistent reaction rates and prevent localized overheating is crucial.

  • Solvent Selection: High boiling point polar aprotic solvents like DMSO or DMF are often used, which can be difficult to remove completely during workup.[2]

  • Byproduct Formation: Incomplete reaction or side reactions can lead to the presence of starting materials and undesired byproducts in the final product.

Q3: What are the key safety concerns during the scale-up of this compound production?

A3: Safety is paramount during scale-up. Key considerations include:

  • Exothermic Reactions: As mentioned, many of the synthetic steps can be exothermic. Proper reactor design with efficient cooling systems is essential to control the reaction temperature.

  • Handling of Reagents: Reagents such as hydrogen bromide and fluoride salts can be corrosive and toxic. Appropriate personal protective equipment (PPE) and handling procedures are necessary.

  • Flammable Solvents: The use of flammable organic solvents requires adherence to strict fire safety protocols, including proper grounding of equipment to prevent static discharge.[3]

  • Pressure Build-up: Some reactions may generate gaseous byproducts, leading to a pressure increase in the reactor. The reactor must be equipped with appropriate pressure relief systems.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Suggested Solution(s)
Inefficient Mixing - Increase agitation speed.- Use a reactor with baffles to improve turbulence.- For heterogeneous reactions, consider using a phase-transfer catalyst to improve the reaction rate.[1]
Deactivation of Catalyst - Ensure the catalyst is stored under appropriate conditions (e.g., inert atmosphere).- Use fresh catalyst for each batch.
Incorrect Reaction Temperature - Optimize the reaction temperature through small-scale experiments.- Ensure the reactor's temperature control system is accurately calibrated.
Presence of Water - Use anhydrous solvents and reagents.- Dry the reaction apparatus thoroughly before use.
Issue 2: High Levels of Impurities in the Final Product
Possible Cause Suggested Solution(s)
Incomplete Reaction - Increase reaction time.- Increase the stoichiometry of the limiting reagent.- Optimize the reaction temperature.
Side Reactions - Lower the reaction temperature to minimize the formation of byproducts.- Investigate alternative catalysts or solvents that may offer higher selectivity.
Inefficient Purification - Optimize the distillation conditions (e.g., column height, reflux ratio).- Consider using a different purification technique, such as preparative chromatography for high-purity requirements.

Quantitative Data from Scale-Up Studies (Illustrative)

The following table presents illustrative data comparing lab-scale and pilot-scale production of 1-bromo-3-fluoropropane (B1205824) via a Halex reaction.

Parameter Lab-Scale (1 L Reactor) Pilot-Scale (100 L Reactor)
Starting Material 1-Bromo-3-chloropropane (B140262)1-Bromo-3-chloropropane
Yield (%) 8578
Purity (GC-MS, %) 98.597.2
Reaction Time (hours) 610
Major Impurity (%) 1.0 (starting material)1.8 (starting material)
Other Impurities (%) 0.51.0

Experimental Protocols

Protocol 1: Pilot-Scale Synthesis of 1-Bromo-3-fluoropropane via Halex Reaction

Materials:

  • 1-Bromo-3-chloropropane (10 kg, 1 eq)

  • Potassium Fluoride (spray-dried, 5.8 kg, 1.5 eq)

  • Tetrabutylammonium bromide (TBAB, 0.5 kg, 0.02 eq)

  • Dimethylformamide (DMF), anhydrous (50 L)

Equipment:

  • 100 L glass-lined reactor with mechanical stirrer, condenser, and temperature probe

  • Heating/cooling mantle

  • Nitrogen inlet

  • Distillation apparatus

Procedure:

  • Charge the reactor with anhydrous DMF, potassium fluoride, and TBAB under a nitrogen atmosphere.

  • Stir the mixture and heat to 80°C.

  • Slowly add 1-bromo-3-chloropropane to the reactor over 2 hours, maintaining the temperature between 80-85°C.

  • After the addition is complete, continue to stir the reaction mixture at 85°C for 8 hours. Monitor the reaction progress by GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid salts and wash with DMF.

  • Transfer the filtrate to a distillation apparatus and remove the DMF under reduced pressure.

  • Fractionally distill the crude product to obtain pure 1-bromo-3-fluoropropane.

Visualizations

experimental_workflow Experimental Workflow: Pilot-Scale this compound Synthesis A Reactor Charging (DMF, KF, TBAB) B Heating to 80°C A->B C Slow Addition of 1-Bromo-3-chloropropane B->C D Reaction at 85°C (8 hours) C->D E Cooling to Room Temperature D->E F Filtration E->F G Solvent Removal (Distillation) F->G H Fractional Distillation G->H I Pure 1-Bromo-3-fluoropropane H->I troubleshooting_logic Troubleshooting Logic for Low Product Purity Start Low Product Purity Detected CheckReaction Check for Incomplete Reaction (GC-MS Analysis) Start->CheckReaction Incomplete Incomplete Reaction CheckReaction->Incomplete OptimizeReaction Increase Reaction Time or Temperature Incomplete->OptimizeReaction Yes CheckSideProducts Analyze for Side Products Incomplete->CheckSideProducts No End Purity Improved OptimizeReaction->End SideProducts Significant Side Products CheckSideProducts->SideProducts OptimizeConditions Lower Temperature or Change Catalyst SideProducts->OptimizeConditions Yes PurificationIssue Review Purification Protocol SideProducts->PurificationIssue No OptimizeConditions->End OptimizePurification Optimize Distillation or Consider Chromatography PurificationIssue->OptimizePurification OptimizePurification->End

References

managing exothermic reactions in bromofluoropropane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Bromofluoropropane Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing exothermic reactions and to offer troubleshooting for common issues encountered during these sensitive processes.

Frequently Asked Questions (FAQs)

Q1: What are the primary exothermic hazards in this compound synthesis?

A1: The primary exothermic hazards in the synthesis of bromofluoropropanes, particularly in a multi-step synthesis involving bromohydrin formation followed by deoxyfluorination, stem from:

  • Bromohydrin Formation: The reaction of an alkene (e.g., propene or an allyl halide) with a bromine source in the presence of water can be highly exothermic. For instance, the addition of concentrated sulfuric acid to a mixture containing a bromide salt is a classic method that generates hydrobromic acid in situ and is notably vigorous.

  • Deoxyfluorination: The replacement of a hydroxyl group with fluorine using reagents like Diethylaminosulfur Trifluoride (DAST) or Deoxo-Fluor is also an exothermic process. The reaction's initiation and progression are highly dependent on temperature.

Failure to control these exotherms can lead to runaway reactions, resulting in a rapid increase in temperature and pressure, solvent boiling, and the potential for vessel failure and the release of hazardous materials.[1]

Q2: How can I mitigate the risk of a runaway exothermic reaction during synthesis?

A2: Proactive management of the reaction's thermal profile is crucial. Key strategies include:

  • Slow Reagent Addition: Add reactive reagents, such as concentrated acids or the fluorinating agent, dropwise or via a syringe pump. This allows for the heat generated to be dissipated by the cooling system before it accumulates.

  • Efficient Cooling: Utilize an appropriate cooling bath (e.g., ice-water, ice-salt, or dry ice-acetone) to maintain the desired reaction temperature. Ensure the reaction vessel has adequate surface area for efficient heat exchange.

  • Dilution: Conducting the reaction in a suitable solvent at a lower concentration can help to moderate the reaction rate and provide a larger thermal mass to absorb the heat generated.

  • Continuous Monitoring: Actively monitor the internal reaction temperature throughout the addition of reagents and the course of the reaction.

  • Flow Chemistry: For highly exothermic processes, consider using a continuous flow reactor. This technology offers superior heat exchange capabilities, minimizing temperature fluctuations and reducing the risk of runaway reactions.

Q3: What are the common side reactions to be aware of, and how can they be minimized?

A3: A primary competing side reaction in the deoxyfluorination of a bromohydrin is elimination (dehydrobromination or dehydrofluorination) to form an alkene. The fluoride (B91410) ion can act as a base, particularly at elevated temperatures. To minimize this:

  • Maintain Low Temperatures: Performing the fluorination at low temperatures (e.g., -78 °C to 0 °C) disfavors the elimination pathway.

  • Choice of Fluorinating Agent: Reagents like DAST and Deoxo-Fluor are common for deoxyfluorination. Deoxo-Fluor is known to be more thermally stable than DAST, which can be advantageous.[2][3][4]

  • Control of Stoichiometry: In the bromination step, using an excess of the brominating agent can lead to the formation of dibrominated byproducts. Careful control of the stoichiometry is essential.

Troubleshooting Guides

Issue 1: Uncontrolled Temperature Spike During Bromohydrin Formation

Symptom: A rapid and uncontrolled increase in the internal reaction temperature during the addition of sulfuric acid to the sodium bromide and alcohol mixture.

Immediate Actions:

  • Halt Reagent Addition: Immediately stop the addition of sulfuric acid.

  • Enhance Cooling: Ensure the cooling bath is topped up and making good contact with the reaction flask. If necessary and safe, use a colder bath (e.g., ice-salt).

  • Alert Personnel: Inform colleagues in the vicinity of the potential for a runaway reaction.

Post-Incident Analysis and Prevention:

ParameterRecommended ActionRationale
Rate of Addition Add concentrated sulfuric acid dropwise via an addition funnel.A slower addition rate prevents the rapid accumulation of heat.[5]
Cooling Efficiency Use an ice bath and ensure vigorous stirring of the reaction mixture.Maintains a low temperature and prevents the formation of localized hot spots.[5]
Reactant Purity Use dry reagents and solvents.Water can affect the reactivity and lead to unexpected side reactions.
Issue 2: Low Yield in the Deoxyfluorination of 1-Bromo-2-propanol (B8343)

Symptom: After quenching and work-up, the yield of the desired 1-bromo-2-fluoropropane (B167499) is significantly lower than expected.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inactive Fluorinating Reagent Use a fresh bottle of DAST or Deoxo-Fluor. These reagents can degrade with exposure to moisture.[6]
Insufficient Reagent Increase the equivalents of the fluorinating reagent. For secondary alcohols, 1.2-1.5 equivalents are typically used.[6]
Incomplete Reaction Allow the reaction to warm slowly to room temperature and stir for a longer period. Monitor progress by TLC or GC-MS.[6]
Side Reactions (Elimination) Maintain a low reaction temperature during the addition of the fluorinating agent (-78 °C).[6]

Experimental Protocols

Protocol 1: Synthesis of 1-Bromo-2-propanol

This reaction is known to be highly exothermic and requires careful temperature control.

  • Setup: In a round-bottom flask equipped with a mechanical stirrer and an addition funnel, add sodium bromide (NaBr) and 1-propanol, followed by water.

  • Cooling: Place the flask in an ice bath to cool the mixture.

  • Acid Addition: Slowly add concentrated sulfuric acid (H₂SO₄) dropwise from the addition funnel while vigorously stirring the mixture. Crucially, maintain the internal temperature below 10 °C. The reaction is very violent, and adding the acid too quickly can cause significant charring and a runaway reaction.[7]

  • Reaction: After the addition is complete, allow the reaction to proceed at a low temperature.

  • Work-up: Quench the reaction by adding water, followed by distillation and extraction to isolate the 1-bromo-2-propanol.

Protocol 2: Synthesis of 1-Bromo-2-fluoropropane via Deoxyfluorination

This procedure should be carried out under an inert atmosphere (e.g., Argon or Nitrogen).

  • Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 1-bromo-2-propanol (1.0 eq) in anhydrous dichloromethane (B109758) (DCM).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.[6]

  • Reagent Addition: Slowly add Diethylaminosulfur Trifluoride (DAST) (1.2-1.5 eq) dropwise to the stirred solution.[6] Maintain the internal temperature below -70 °C during the addition.

  • Reaction: Allow the reaction mixture to stir at -78 °C and then slowly warm to room temperature over several hours. Monitor the reaction progress by TLC or GC-MS.[6]

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C to quench any unreacted DAST.

  • Work-up and Purification: Separate the organic layer, extract the aqueous layer with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by fractional distillation.[6]

Visualizing Workflows and Logic

G Overall Synthesis Workflow for 1-Bromo-2-fluoropropane cluster_0 Step 1: Bromohydrin Formation cluster_1 Step 2: Deoxyfluorination start 1-Propanol, NaBr, H2O add_acid Slowly add H2SO4 (Maintain < 10°C) start->add_acid react1 Reaction to form 1-Bromo-2-propanol add_acid->react1 workup1 Quench, Distill, and Extract react1->workup1 product1 Isolated 1-Bromo-2-propanol workup1->product1 start2 1-Bromo-2-propanol in DCM product1->start2 add_dast Slowly add DAST (Maintain < -70°C) start2->add_dast react2 Reaction to form 1-Bromo-2-fluoropropane add_dast->react2 workup2 Quench, Extract, and Purify react2->workup2 product2 Final Product: 1-Bromo-2-fluoropropane workup2->product2 troubleshooting_flowchart Troubleshooting a Runaway Exotherm start Rapid Temperature Increase Detected stop_addition Immediately Stop Reagent Addition start->stop_addition enhance_cooling Enhance Cooling (e.g., add more ice, use colder bath) stop_addition->enhance_cooling temp_stabilized Is Temperature Stabilizing? enhance_cooling->temp_stabilized continue_monitoring Continue Monitoring temp_stabilized->continue_monitoring Yes prepare_quench Prepare to Quench Reaction temp_stabilized->prepare_quench No quench Slowly Add Quenching Agent (e.g., NaHCO3 solution) prepare_quench->quench evacuate Evacuate Area if Uncontrolled quench->evacuate reaction_pathways Competing Reaction Pathways in Deoxyfluorination start 1-Bromo-2-propanol + Fluorinating Agent substitution Nucleophilic Substitution (SN2) (Desired Pathway) start->substitution elimination Elimination (E2) (Side Reaction) start->elimination product 1-Bromo-2-fluoropropane substitution->product low_temp Favored by Low Temperature substitution->low_temp byproduct Bromopropene Isomers elimination->byproduct high_temp Favored by High Temperature elimination->high_temp

References

Technical Support Center: Purification of Crude Bromofluoropropane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude bromofluoropropane.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Crude this compound can contain a variety of impurities depending on the synthetic route. Common impurities include unreacted starting materials, byproducts from side reactions, residual solvents, and decomposition products. Specific examples can include other halogenated alkanes, alkenes (from elimination reactions), and acidic impurities like hydrogen bromide (HBr).

Q2: How can I remove acidic impurities, such as HBr, from my crude product?

A2: Acidic impurities like HBr can be effectively removed by washing the crude this compound with a mild aqueous base. A common procedure involves washing the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution or a dilute sodium hydroxide (B78521) (NaOH) solution.[1][2] This neutralizes the acid, which is then removed with the aqueous layer.

Q3: My purified this compound is wet. How do I remove residual water?

A3: To remove dissolved water, the organic layer should be dried using an anhydrous drying agent. Commonly used drying agents for halogenated alkanes include anhydrous magnesium sulfate (B86663) (MgSO₄) or calcium chloride (CaCl₂).[1] After adding the drying agent and allowing sufficient contact time, the drying agent is removed by filtration. A final wash with a saturated brine (NaCl) solution before drying can also help to remove the bulk of the dissolved water.[1][2]

Q4: I'm observing multiple products in my crude mixture by GC analysis. What is the best method to isolate the desired this compound?

A4: The choice of purification method depends on the nature of the impurities.

  • Fractional Distillation: This is a primary method for separating this compound from impurities with significantly different boiling points.[1] It is particularly effective when the boiling points of the components differ by less than 25 °C.[1]

  • Preparative Gas Chromatography (GC): For achieving very high purity levels (>99.5%), preparative GC is an excellent option. This technique separates volatile compounds based on their interaction with a stationary phase, allowing for precise isolation of the target molecule.[1]

  • Column Chromatography: For less volatile impurities, column chromatography using silica (B1680970) gel or alumina (B75360) can be effective.[3][4]

Q5: After purification by distillation, I still see impurities in my NMR spectrum. What could be the issue?

A5: If impurities persist after distillation, it could be due to a few reasons:

  • Azeotrope Formation: The impurity might form an azeotrope with this compound, meaning they boil at a constant temperature and cannot be separated by simple distillation.

  • Similar Boiling Points: The boiling point of the impurity may be too close to that of your product for effective separation with your distillation setup.[2] In this case, a more efficient distillation column (e.g., a spinning band column) or a different purification technique like preparative GC might be necessary.

  • Thermal Decomposition: The distillation temperature might be causing the product to decompose, generating new impurities. If this is suspected, vacuum distillation to lower the boiling point is recommended.

Troubleshooting Guides

Problem Possible Cause Solution
Discoloration of the crude product (e.g., yellow or brown tint) Presence of dissolved bromine (Br₂).Wash the organic layer with a 10% sodium sulfite (B76179) (Na₂SO₃) solution until the color disappears.[1]
Low yield after aqueous workup Emulsion formation during extraction.To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution), allowing the mixture to stand for a longer period, or gently swirling the separatory funnel.[2] Filtering the mixture through a pad of celite may also help.[2]
Product decomposes on silica gel column chromatography The product is unstable on acidic silica gel.Deactivate the silica gel by treating it with a base (e.g., triethylamine) before use, or consider using a different stationary phase like alumina or Florisil.[4]
Inconsistent results between batches Variability in the purity of starting materials or reaction conditions.Ensure the purity of your starting materials before beginning the synthesis. Carefully control reaction parameters such as temperature and reaction time.
Final product contains residual solvent Inefficient removal of the solvent after purification.Use a rotary evaporator to remove the bulk of the solvent. For high-boiling point solvents, high-vacuum distillation or drying in a vacuum oven (if the product is not too volatile) may be necessary.

Experimental Protocols

Protocol 1: Chemical Washing for Removal of Acidic Impurities and Bromine
  • Transfer the crude this compound to a separatory funnel.

  • Add an equal volume of a 5% sodium hydroxide (NaOH) solution or a saturated sodium bicarbonate (NaHCO₃) solution to neutralize acidic impurities like HBr.[1][2]

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate and discard the lower aqueous layer.

  • To remove excess bromine, add an equal volume of a 10% sodium sulfite (Na₂SO₃) solution and shake until the organic layer is colorless.[1]

  • Separate and discard the aqueous layer.

  • Wash the organic layer with an equal volume of water, followed by an equal volume of saturated brine solution to remove residual water-soluble impurities.[1][2]

  • Drain the washed organic layer into a clean, dry flask and proceed with drying.

Protocol 2: Drying the Organic Product
  • Add an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂), to the washed this compound.[1]

  • Swirl the flask to ensure good contact between the drying agent and the liquid. Add more drying agent if it clumps together.

  • Allow the mixture to stand for 15-20 minutes.

  • Remove the drying agent by gravity filtration or by decanting the liquid into a clean, dry flask.

Protocol 3: Purification by Fractional Distillation
  • Set up a fractional distillation apparatus, ensuring the column is well-insulated.

  • Place the dried crude this compound in the distillation flask along with a few boiling chips.

  • Heat the flask gently.

  • Collect the fraction that distills at the boiling point of the desired this compound. The boiling point will depend on the specific isomer and the pressure.

  • Monitor the temperature at the still head; a sharp, stable boiling point indicates a pure compound.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification Method Typical Purity Achieved Advantages Disadvantages
Chemical Washing & Distillation 99.0% - 99.4%[1]Removes acidic impurities and separates by boiling point. Good for large scales.May not remove impurities with similar boiling points.
Preparative Gas Chromatography (GC) >99.5%[1]Excellent for achieving very high purity and separating isomers.Small sample capacity, expensive equipment.
Column Chromatography Dependent on impuritiesGood for removing non-volatile impurities.Can be slow, may lead to product loss on the column.[5]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_washing Chemical Washing cluster_analysis Analysis crude_product Crude this compound acid_wash Wash with NaHCO3/NaOH (Removes Acidic Impurities) crude_product->acid_wash Step 1 br2_wash Wash with Na2SO3 (Removes Bromine) acid_wash->br2_wash Step 2 brine_wash Wash with Brine (Removes Water) br2_wash->brine_wash Step 3 drying Drying (e.g., MgSO4) brine_wash->drying Step 4 distillation Fractional Distillation drying->distillation Step 5a prep_gc Preparative GC (Optional, for high purity) drying->prep_gc Step 5b (Alternative) pure_product Pure this compound distillation->pure_product prep_gc->pure_product gc_ms GC-MS Analysis pure_product->gc_ms nmr NMR Analysis pure_product->nmr

Caption: Workflow for the purification of crude this compound.

troubleshooting_logic decision decision issue issue solution Purification Complete start Start Purification Troubleshooting check_purity Analyze Purity (GC/NMR) start->check_purity is_pure Is Product Pure? check_purity->is_pure is_pure->solution Yes acidic_impurities Acidic Impurities Present? is_pure->acidic_impurities No water_present Water Present? acidic_impurities->water_present No solution_acid_wash Perform Chemical Wash (NaHCO3 or NaOH) acidic_impurities->solution_acid_wash Yes other_organics Other Organic Impurities? water_present->other_organics No solution_drying Dry with Anhydrous Agent (e.g., MgSO4) water_present->solution_drying Yes boiling_points Boiling Points Different? other_organics->boiling_points Yes solution_distill Perform Fractional Distillation boiling_points->solution_distill Yes solution_prep_gc Use Preparative GC or Column Chromatography boiling_points->solution_prep_gc No solution_acid_wash->check_purity solution_drying->check_purity solution_distill->check_purity solution_prep_gc->check_purity

Caption: Decision tree for troubleshooting this compound purification.

References

Technical Support Center: Solvent Effects on Stereoselectivity in Bromofluorination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of bromofluorinated compounds. The following information addresses common experimental challenges and the critical role of solvent selection in controlling stereochemical outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is solvent selection critical for controlling the stereoselectivity of bromofluorination reactions?

A1: Solvents play a multifaceted role in stereoselective reactions. They can influence the stability of transition states, the solubility of reagents, and the aggregation of catalysts or reactants. In the context of bromofluorination, the solvent can affect the lifetime and structure of key intermediates, such as bromonium ions, thereby dictating the stereochemical outcome of the nucleophilic attack by the fluoride (B91410) source.[1][2] The polarity, coordinating ability, and hydrogen-bonding capacity of the solvent can all impact the diastereomeric or enantiomeric ratio of the product.[2]

Q2: What is the general mechanism for the bromofluorination of an alkene, and how does the solvent intervene?

A2: The generally accepted mechanism for the bromofluorination of an alkene involves the formation of a cyclic bromonium ion intermediate upon attack of the double bond by an electrophilic bromine source (e.g., N-bromosuccinimide, NBS). This is followed by the nucleophilic attack of a fluoride ion, which typically occurs in an anti-fashion, leading to the trans-addition product. The solvent can stabilize or destabilize the charged bromonium ion intermediate and the developing charges in the transition state. Polar, coordinating solvents may facilitate the formation of the bromonium ion and influence its structure, which in turn affects the facial selectivity of the fluoride attack.

Q3: Can the solvent influence the regioselectivity as well as the stereoselectivity?

A3: Yes, the solvent can also play a role in the regioselectivity of bromofluorination. For unsymmetrical alkenes, the fluoride can attack either of the two carbons of the original double bond. The solvent can influence the distribution of the positive charge in the bromonium ion intermediate, thereby directing the nucleophilic fluoride to the more electrophilic carbon.

Q4: Are there any general trends for solvent effects on stereoselectivity in these reactions?

A4: While highly dependent on the specific substrate and reagents, some general observations have been made. In some cases, nonpolar solvents have been shown to enhance stereoselectivity by minimizing side reactions and promoting a more ordered transition state.[3] Conversely, polar aprotic solvents can be effective in other systems. It is often necessary to screen a range of solvents to determine the optimal conditions for a particular reaction.

Troubleshooting Guide

Issue 1: Low Diastereoselectivity or Enantioselectivity

  • Potential Cause: The solvent may not be providing a sufficient energetic difference between the diastereomeric or enantiomeric transition states.

  • Troubleshooting Steps:

    • Solvent Screening: Conduct a systematic screen of solvents with varying polarities and coordinating abilities. It is advisable to test nonpolar (e.g., hexanes, toluene), polar aprotic (e.g., acetonitrile, DMF), and etheral (e.g., THF, dioxane) solvents.

    • Temperature Optimization: Lowering the reaction temperature can often enhance stereoselectivity by reducing the available thermal energy for the system to overcome the higher energy transition state.

    • Reagent Concentration: In some cases, the concentration of the reactants can influence aggregation states and, consequently, stereoselectivity. Experiment with different concentrations to find the optimal conditions.

Issue 2: Formation of Dibrominated Byproducts

  • Potential Cause: The bromide ion generated during the reaction can compete with the fluoride nucleophile, leading to the formation of a dibrominated product. This is more common when the fluoride source is not sufficiently nucleophilic or when the bromide concentration is high.

  • Troubleshooting Steps:

    • Solvent Choice: The choice of solvent can influence the nucleophilicity of the fluoride. Solvents that can effectively solvate the counter-ion of the fluoride salt without strongly solvating the fluoride anion itself can be beneficial.

    • Fluoride Source: Consider using a more reactive or soluble fluoride source.

    • Addition of a Bromide Scavenger: In some cases, the addition of a silver salt (e.g., silver nitrate) can precipitate the bromide ion as it is formed, preventing it from competing with the fluoride nucleophile.

Issue 3: Poor Yield or Incomplete Reaction

  • Potential Cause: The reagents may not be sufficiently soluble in the chosen solvent, or the solvent may be reacting with one of the reagents.

  • Troubleshooting Steps:

    • Solubility Check: Ensure that all starting materials and reagents are soluble in the chosen solvent at the reaction temperature.

    • Solvent Purity: Use anhydrous solvents, as water can compete as a nucleophile, leading to the formation of bromohydrins.

    • Reagent Compatibility: Verify that the solvent does not react with the brominating or fluorinating agent. For example, some electrophilic fluorinating agents can react exothermically with solvents like DMF or DMSO.

Data Presentation

Table 1: Effect of Solvent on the Diastereoselectivity of a Wittig-Type Geminal Bromofluoroolefination Reaction [3]

EntrySolventE/Z RatioYield (%)
1THF55:4555
2CH₂Cl₂67:3358
3Acetonitrile75:2545
4Dioxane83:1760
5Hexanes93:761
6Toluene91:972
7Cyclohexane94:655

Data adapted from a study on the synthesis of geminal bromofluoroalkenes, which illustrates the significant impact of solvent choice on stereoselectivity.[3]

Experimental Protocols

General Procedure for Investigating Solvent Effects on the Stereoselective Bromofluorination of an Alkene

This protocol is a representative example and may require optimization for specific substrates.

  • Preparation of the Reaction Vessel: A dry, round-bottom flask equipped with a magnetic stir bar is charged with the alkene substrate (1.0 equiv).

  • Solvent Addition: The chosen anhydrous solvent is added to dissolve the substrate.

  • Cooling: The reaction mixture is cooled to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.

  • Addition of Reagents: The N-bromosuccinimide (NBS) (1.1 equiv) is added in one portion. Subsequently, a solution of the fluoride source (e.g., triethylamine (B128534) trihydrofluoride, 1.5 equiv) in the same solvent is added dropwise over a period of 15-30 minutes.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification and Analysis: The crude product is purified by column chromatography on silica (B1680970) gel. The stereoselectivity (diastereomeric or enantiomeric ratio) of the purified product is determined by an appropriate analytical technique, such as nuclear magnetic resonance (NMR) spectroscopy or chiral high-performance liquid chromatography (HPLC).

Visualizations

experimental_workflow start Start: Prepare Reaction Vessel dissolve Dissolve Alkene in Anhydrous Solvent start->dissolve cool Cool Reaction Mixture dissolve->cool add_nbs Add N-Bromosuccinimide (NBS) cool->add_nbs add_fluoride Add Fluoride Source Dropwise add_nbs->add_fluoride monitor Monitor Reaction (TLC/GC-MS) add_fluoride->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify analyze Analyze Stereoselectivity (NMR/HPLC) purify->analyze end End: Characterized Product analyze->end

Caption: Experimental workflow for stereoselective bromofluorination.

troubleshooting_guide start Low Stereoselectivity? solvent Screen Solvents (Nonpolar, Aprotic, Ethereal) start->solvent temp Lower Reaction Temperature solvent->temp conc Vary Reagent Concentration temp->conc side_products Side Products Observed? conc->side_products dibromination Dibromination? side_products->dibromination Yes recheck_conditions Re-evaluate Reagent Purity and Reaction Conditions side_products->recheck_conditions No fluoride_source Change Fluoride Source dibromination->fluoride_source Yes other_byproducts Other Byproducts dibromination->other_byproducts No scavenger Add Bromide Scavenger fluoride_source->scavenger other_byproducts->recheck_conditions

Caption: Troubleshooting decision tree for low stereoselectivity.

References

Technical Support Center: Catalyst Deactivation in Bromofluoropropane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst deactivation during the synthesis of bromofluoropropanes. The information is structured to offer practical, actionable solutions to common problems encountered in the laboratory.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the halogen exchange fluorination of bromopropanes?

A1: The synthesis of bromofluoropropanes via halogen exchange typically employs catalysts that can facilitate the substitution of bromine with fluorine. The most common classes of catalysts include:

  • Chromium-based catalysts: Amorphous or crystalline chromium(III) oxide (Cr₂O₃), often supported on materials like alumina (B75360) or used in combination with other metal fluorides (e.g., magnesium fluoride), is widely used for gas-phase fluorination with hydrogen fluoride (B91410) (HF).[1][2][3]

  • Antimony-based catalysts: Antimony pentachloride (SbCl₅) and its derivatives are effective for liquid-phase fluorination.

  • Phase-Transfer Catalysts (PTCs): For nucleophilic fluorination using fluoride salts (e.g., KF, CsF), PTCs are essential to solubilize the fluoride source in organic solvents. These include quaternary ammonium (B1175870) or phosphonium (B103445) salts, crown ethers, and more recently developed organocatalysts like thioureas and boranes.[1][4]

Q2: My reaction yield has significantly decreased after a few runs with a chromium-based catalyst. What is the likely cause?

A2: A significant drop in yield when using a chromium-based catalyst is a classic sign of catalyst deactivation, most commonly due to coking .[1][3] Coking involves the deposition of carbonaceous materials on the catalyst surface, which blocks the active sites. In the context of bromofluoropropane synthesis, coke formation can be initiated by dehydrohalogenation (elimination of HBr or HF) of the propane (B168953) backbone, leading to the formation of reactive olefins that polymerize on the catalyst surface.[5]

Q3: How does temperature affect the deactivation of chromium-based catalysts?

A3: Higher reaction temperatures generally accelerate the rate of coking, leading to faster catalyst deactivation.[5] While elevated temperatures are often required to achieve satisfactory reaction rates, they can also promote side reactions like dehydrohalogenation, which are precursors to coke formation.[3] Therefore, optimizing the reaction temperature is a critical balance between achieving a high conversion rate and maintaining catalyst longevity.

Q4: I am observing a change in product selectivity, with an increase in undesired byproducts. Could this be related to catalyst deactivation?

A4: Yes, a change in selectivity is often linked to catalyst deactivation. As the primary active sites become blocked by coke or poisoned by impurities, the reaction may proceed through alternative, less selective pathways. For chromium-based catalysts, deactivation is associated with a decrease in the strength of Lewis acid sites, which can impact the desired halogen exchange reaction and favor the formation of olefins or other byproducts.[5]

Q5: Can a deactivated fluorination catalyst be regenerated?

A5: In many cases, yes. For catalysts deactivated by coking, a common regeneration method is to burn off the carbon deposits in a controlled manner. This is typically achieved by treating the catalyst with a stream of air or a diluted oxygen mixture at elevated temperatures.[6][7][8] It is crucial to carefully control the temperature during regeneration to avoid thermal damage (sintering) to the catalyst. For catalysts poisoned by specific impurities, a chemical treatment may be necessary to remove the poison.

II. Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues encountered during this compound synthesis that may be related to catalyst deactivation.

Problem 1: Low or Decreasing Conversion of Bromopropane
Potential Cause Diagnostic Check Recommended Solution
Catalyst Coking Perform Thermogravimetric Analysis (TGA) on a spent catalyst sample to quantify carbon deposition. A significant weight loss at high temperatures in an oxidizing atmosphere indicates coking.Regenerate the catalyst by controlled oxidation to burn off the coke (see Experimental Protocol 1). Optimize reaction conditions (e.g., lower temperature, adjust reactant partial pressures) to minimize coke formation.
Catalyst Poisoning Analyze feedstock for common poisons such as sulfur, water, or other reactive impurities.Purify reactants and carrier gases. Implement guard beds to remove specific poisons before the reactor inlet.
Thermal Degradation (Sintering) Characterize the spent catalyst using techniques like BET surface area analysis or transmission electron microscopy (TEM) to check for a decrease in surface area or an increase in crystal size.Operate the reactor at the lowest possible temperature that still provides an acceptable reaction rate. Avoid temperature excursions during operation and regeneration.
Insufficient Catalyst Activity Review the catalyst activation procedure. Ensure the catalyst was properly pre-treated (e.g., fluorinated with HF) before the first use.Follow a validated catalyst activation protocol. For chromium oxide, this often involves a pre-fluorination step with HF to generate the active oxyfluoride species.[9]
Problem 2: Poor Selectivity to the Desired this compound Isomer
Potential Cause Diagnostic Check Recommended Solution
Changes in Catalyst Surface Chemistry Characterize the surface acidity of the fresh and spent catalyst using Temperature Programmed Desorption (TPD) with a probe molecule like ammonia (B1221849) or pyridine.[5]A change in the number or strength of acid sites can alter selectivity. Catalyst regeneration may restore the original surface properties. Doping the catalyst with promoters (e.g., zinc, magnesium) can also modify acidity and improve selectivity.[1][2]
Mass Transfer Limitations Vary the reactant flow rate or catalyst particle size to see if selectivity changes.If mass transfer limitations are present, consider using smaller catalyst particles or operating at a lower flow rate to increase residence time.
Reaction Temperature Too High Systematically lower the reaction temperature and analyze the product distribution at each temperature.Lowering the temperature often increases selectivity by reducing the rate of side reactions.

III. Data Presentation: Catalyst Performance and Deactivation

The following tables provide representative data on how catalyst performance can change over time due to deactivation. Note: This data is illustrative and based on typical performance trends for gas-phase fluorination over chromium-based catalysts.

Table 1: Effect of Time on Stream on Catalyst Performance

Time on Stream (hours)Bromopropane Conversion (%)Selectivity to Monofluoropropane (%)
19598
108896
207592
306085
404578

Table 2: TGA Results for Fresh vs. Spent Chromium Oxide Catalyst

Catalyst SampleTemperature Range for Weight Loss (°C)Total Weight Loss (%)Interpretation
Fresh Catalyst400-600< 1Negligible carbon content.
Spent Catalyst (40 hours)400-60015Significant coke deposition.[10][11]

IV. Experimental Protocols

Protocol 1: Characterization of a Deactivated Catalyst via Thermogravimetric Analysis (TGA)

Objective: To quantify the amount of coke deposited on a spent fluorination catalyst.

Apparatus: Thermogravimetric Analyzer (TGA) coupled with a mass spectrometer (optional, for evolved gas analysis).

Procedure:

  • Sample Preparation: Carefully unload a small, representative sample (10-20 mg) of the spent catalyst from the reactor.

  • TGA Setup: Place the sample in the TGA pan.

  • Initial Purge: Purge the TGA furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min while heating to a low temperature (e.g., 150°C) to remove any physisorbed water or volatile compounds. Hold at this temperature for 30 minutes.

  • Oxidation Program: Switch the gas to a mixture of an oxidizing agent (e.g., 20% oxygen in nitrogen or synthetic air) at a flow rate of 50-100 mL/min.

  • Temperature Ramp: Increase the temperature at a controlled rate (e.g., 10°C/min) to a final temperature of around 800°C.

  • Data Analysis: The weight loss observed in the temperature range of approximately 400-700°C corresponds to the combustion of deposited coke.[4][10] The percentage of weight loss can be directly correlated to the amount of coke on the catalyst.

Protocol 2: Regeneration of a Coked Chromium-Based Catalyst

Objective: To remove carbon deposits from a deactivated catalyst and restore its activity.

Procedure:

  • Reactor Purge: After the synthesis run, stop the flow of bromopropane and purge the reactor with an inert gas (e.g., nitrogen) at the reaction temperature for 1-2 hours to remove residual hydrocarbons.

  • Cooling: Cool the reactor to a lower temperature, typically between 300°C and 350°C, under the inert gas flow.

  • Controlled Oxidation: Introduce a diluted stream of air or oxygen in nitrogen into the reactor. Start with a very low oxygen concentration (e.g., 1-2%) to avoid a rapid temperature increase due to exothermic coke combustion.

  • Temperature Monitoring: Carefully monitor the catalyst bed temperature. The rate of temperature increase should be controlled by adjusting the oxygen concentration or the gas flow rate. The temperature should not exceed the maximum recommended temperature for the catalyst to prevent sintering. A typical regeneration temperature range is 450-550°C.

  • Hold Period: Once the desired regeneration temperature is reached and the initial exotherm has subsided, maintain the temperature and oxygen flow until the combustion of coke is complete. This is often indicated by the concentration of CO₂ in the effluent gas returning to baseline.

  • Final Purge and Cool Down: After regeneration is complete, switch back to an inert gas flow and cool the reactor down to the desired temperature for the next reaction cycle or to room temperature for shutdown.

V. Visualizations

Catalyst_Deactivation_Pathway cluster_deactivation Deactivation Mechanisms cluster_regeneration Regeneration Active Catalyst Active Catalyst Coking Coking Active Catalyst->Coking Olefin Formation & Polymerization Poisoning Poisoning Active Catalyst->Poisoning Impurities (S, H2O) Sintering Sintering Active Catalyst->Sintering High Temperature Deactivated Catalyst Deactivated Catalyst Regeneration Regeneration Deactivated Catalyst->Regeneration Controlled Oxidation Coking->Deactivated Catalyst Poisoning->Deactivated Catalyst Sintering->Deactivated Catalyst Regeneration->Active Catalyst

Caption: Common pathways for catalyst deactivation and regeneration.

Troubleshooting_Workflow start Low Yield or Selectivity Observed check_catalyst Is the catalyst spent? start->check_catalyst tga_analysis Perform TGA Analysis check_catalyst->tga_analysis Yes check_feed Analyze Feedstock for Impurities check_catalyst->check_feed No coked Coke detected? tga_analysis->coked regenerate Regenerate Catalyst coked->regenerate Yes replace_catalyst Replace Catalyst coked->replace_catalyst No (Sintered) end Improved Performance regenerate->end optimize_conditions Optimize Reaction Conditions (Temp, Flow Rate) optimize_conditions->end check_feed->optimize_conditions

Caption: A decision tree for troubleshooting catalyst deactivation.

References

Technical Support Center: Synthesis and Purification of Bromofluoropropanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with bromofluoropropanes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the decomposition of these valuable compounds during experimental workup.

FAQs: Understanding and Preventing Bromofluoropropane Decomposition

Q1: What are the primary reasons for the decomposition of bromofluoropropanes during workup?

A1: The decomposition of bromofluoropropanes during workup primarily occurs through two main chemical pathways:

  • Elimination Reactions: These reactions are favored by the presence of strong bases and heat, leading to the formation of unsaturated fluorinated compounds (fluoroalkenes) and the loss of hydrogen bromide (HBr). The C-Br bond is significantly weaker than the C-F bond, making it the more likely site for this reaction.

  • Substitution Reactions: Nucleophiles present in the workup, such as hydroxide (B78521) ions (OH-), can replace the bromine atom. This results in the formation of fluorinated alcohols or other substitution products.

Q2: How does the presence of fluorine in the molecule affect its stability?

A2: The fluorine atom has a significant impact on the molecule's stability. Due to its high electronegativity, it creates a strong carbon-fluorine (C-F) bond. This bond is generally unreactive under standard workup conditions. However, the strong electron-withdrawing nature of fluorine can influence the reactivity of the adjacent carbon-bromine (C-Br) bond, although the primary factor in decomposition remains the inherent weakness of the C-Br bond compared to C-C and C-H bonds.

Q3: What are the initial signs of decomposition in my this compound sample?

A3: Signs of decomposition can include:

  • A lower than expected yield of the desired product.[1]

  • The appearance of unexpected peaks in your Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) analysis.

  • Discoloration of the organic layer during basic washes, which may indicate the formation of polymeric or other colored byproducts.

Q4: Which reagents should I avoid during the workup of bromofluoropropanes?

A4: To minimize decomposition, it is crucial to avoid strong bases and high temperatures. Specifically:

  • Avoid Strong Bases: Reagents like sodium hydroxide (NaOH) and potassium hydroxide (KOH) are strong bases that can readily promote elimination and substitution reactions.

  • Avoid High Temperatures: Heat accelerates the rate of both elimination and substitution reactions. All workup steps should ideally be carried out at room temperature or below.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific issues you might encounter during the workup of bromofluoropropanes and provides actionable solutions.

Issue Potential Cause Recommended Solution
Low product yield after workup. [1]Decomposition due to harsh basic conditions.Use a milder base for neutralization. A saturated solution of sodium bicarbonate (NaHCO₃) is a good alternative to strong bases like NaOH.[2]
Decomposition due to elevated temperatures.Ensure all workup steps are performed at room temperature or in an ice bath to minimize thermal degradation.
Product loss during aqueous extraction.If your this compound is particularly polar, consider using brine (saturated NaCl solution) to "salt out" the organic compound from the aqueous layer.[3]
Formation of alkene impurities detected by GC-MS or NMR. Elimination reaction (dehydrobromination) has occurred.This is a strong indicator that the basic wash was too harsh or the temperature was too high. Immediately switch to a milder base (e.g., NaHCO₃) and ensure the workup is conducted at a low temperature.
Formation of alcohol impurities detected by GC-MS or NMR. Substitution reaction has occurred.This is another indication of harsh basic conditions. Use a weaker base and avoid prolonged contact between the organic phase and the basic aqueous solution.
Emulsion formation during extraction. The organic and aqueous layers are not separating cleanly.Add a small amount of brine to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.[4]
Residual acid in the final product. Incomplete neutralization during the basic wash.Ensure thorough mixing during the wash with a mild base. You can check the pH of the aqueous layer after separation to confirm it is neutral or slightly basic.

Experimental Protocols

Here are detailed methodologies for key experiments related to the workup of bromofluoropropanes, designed to minimize decomposition.

Protocol 1: Mild Aqueous Workup for Bromofluoropropanes

This protocol is designed for the purification of bromofluoropropanes after synthesis, where acidic byproducts need to be removed.

Materials:

  • Crude this compound in an organic solvent (e.g., diethyl ether, dichloromethane).

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Deionized water.

  • Saturated aqueous sodium chloride (brine) solution.[3]

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[5]

  • Separatory funnel, Erlenmeyer flasks, filter paper, rotary evaporator.

Procedure:

  • Transfer to Separatory Funnel: Transfer the crude reaction mixture to a separatory funnel.

  • Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether) to ensure a clear separation of layers.

  • Neutralization Wash: Add an equal volume of saturated aqueous NaHCO₃ solution to the separatory funnel. Stopper the funnel and gently invert it several times, venting frequently to release any pressure from CO₂ evolution. Shake gently for 1-2 minutes.[3]

  • Layer Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Water Wash: Wash the organic layer with an equal volume of deionized water. Gently shake and then separate the layers.

  • Brine Wash: Wash the organic layer with an equal volume of brine. This step helps to remove residual water from the organic layer.[3]

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add a suitable amount of anhydrous MgSO₄ or Na₂SO₄ to the flask. Swirl the flask and let it stand for 10-15 minutes.[6]

  • Filtration: Filter the organic solution through a fluted filter paper into a round-bottom flask to remove the drying agent.

  • Solvent Removal: Remove the solvent using a rotary evaporator at a low temperature to obtain the purified this compound.

Protocol 2: Non-Aqueous Workup for Highly Sensitive Bromofluoropropanes

For bromofluoropropanes that are exceptionally sensitive to water or basic conditions, a non-aqueous workup may be necessary.

Materials:

  • Crude this compound mixture.

  • Anhydrous solvent (e.g., hexane, diethyl ether).

  • Solid sodium bicarbonate (NaHCO₃), finely powdered.

  • Anhydrous magnesium sulfate (MgSO₄).

  • Filtration apparatus (e.g., Büchner funnel or a simple funnel with filter paper).

  • Rotary evaporator.

Procedure:

  • Dilution: Dilute the crude reaction mixture with a suitable anhydrous organic solvent.

  • Neutralization: Add finely powdered solid NaHCO₃ to the solution and stir vigorously for 30-60 minutes at room temperature. The solid base will neutralize acidic impurities.

  • Drying and Filtration: Add anhydrous MgSO₄ to the mixture to remove any traces of water that may have been generated during neutralization. Filter the mixture to remove all solid materials.

  • Solvent Removal: Remove the solvent using a rotary evaporator at a low temperature to yield the purified product.

Visualizing Workflows and Decomposition Pathways

To provide a clearer understanding of the processes involved, the following diagrams illustrate the recommended workup workflow and the potential decomposition pathways.

DecompositionPathways cluster_conditions Workup Conditions This compound This compound Fluoroalkene Fluoroalkene (Decomposition Product) This compound->Fluoroalkene Elimination (E1/E2) Fluoroalcohol Fluoroalcohol (Decomposition Product) This compound->Fluoroalcohol Substitution (SN1/SN2) StrongBase Strong Base (e.g., NaOH) + Heat Nucleophile Nucleophile (e.g., OH-) RecommendedWorkup start Crude Product in Organic Solvent wash_bicarb Wash with Saturated NaHCO3 Solution start->wash_bicarb Neutralize Acid wash_water Wash with Deionized Water wash_bicarb->wash_water Remove Salts wash_brine Wash with Brine (sat. NaCl) wash_water->wash_brine Remove Water dry Dry with Anhydrous MgSO4 or Na2SO4 wash_brine->dry filter Filter to Remove Drying Agent dry->filter evaporate Remove Solvent via Rotary Evaporation filter->evaporate end Purified This compound evaporate->end TroubleshootingLogic start Low Yield or Impurities After Workup? check_base Were strong bases (NaOH, KOH) used in the workup? start->check_base Yes check_temp Was the workup performed at elevated temperatures? check_base->check_temp No solution_base Switch to a mild base: Saturated NaHCO3 solution. check_base->solution_base Yes solution_temp Perform workup at room temperature or in an ice bath. check_temp->solution_temp Yes end Improved Yield and Purity check_temp->end No solution_base->end solution_temp->end

References

addressing regioselectivity issues in bromofluoropropane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of bromofluoropropanes. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing regioselectivity issues and other common challenges encountered during the synthesis of these valuable compounds.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of bromofluoropropanes.

Issue 1: Poor Regioselectivity - Formation of a Mixture of 1-bromo-2-fluoropropane (B167499) and 2-bromo-1-fluoropropane (B14560354)

  • Question: My reaction is producing a mixture of the desired Markovnikov product (1-bromo-2-fluoropropane) and the anti-Markovnikov product (2-bromo-1-fluoropropane). How can I improve the regioselectivity?

  • Answer: Achieving high regioselectivity is crucial for the efficient synthesis of the desired bromofluoropropane isomer. The formation of a mixture of regioisomers is a common issue and can be addressed by carefully selecting reagents and controlling reaction conditions.

    • Favoring the Markovnikov Product (1-bromo-2-fluoropropane): The addition of an electrophilic bromine source followed by a nucleophilic fluoride (B91410) source to propene typically follows Markovnikov's rule, leading to the formation of the more stable secondary carbocation intermediate. To enhance the selectivity for the Markovnikov product, consider the following:

      • Reagent Selection: The combination of N-bromosuccinimide (NBS) as the bromine source and a hydrogen fluoride (HF) complex as the fluoride source is known to provide good Markovnikov selectivity.[1] Commonly used HF sources include triethylamine (B128534) trihydrofluoride (Et₃N·3HF) and 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone/hydrogen fluoride (DMPU/HF).[1]

      • Reaction Conditions: Running the reaction at a lower temperature can increase selectivity by favoring the reaction pathway with the lower activation energy, which is typically the formation of the more stable secondary carbocation.

    • Favoring the Anti-Markovnikov Product (2-bromo-1-fluoropropane): Achieving anti-Markovnikov bromofluorination is more challenging as it goes against the inherent electronic preference of the reaction. This typically requires a radical-based mechanism. While less common for bromofluorination, for other hydrohalogenations, the presence of peroxides can initiate a radical addition, leading to the anti-Markovnikov product. Further investigation into radical-based bromofluorination methods would be necessary to selectively synthesize 2-bromo-1-fluoropropane.

Issue 2: Formation of Byproducts

  • Question: Besides the desired this compound, I am observing other products in my reaction mixture. How can I minimize their formation?

  • Answer: The formation of byproducts can significantly reduce the yield and complicate the purification of the target compound. Common byproducts in the bromofluorination of propene include dibrominated and allylic brominated compounds.

    • Dibromopropane: This can form if bromide ions, generated from the reduction of the electrophilic bromine source, compete with fluoride ions in attacking the bromonium ion intermediate.

      • Troubleshooting:

        • Use a Fluoride Source in Excess: Employing a sufficient excess of the fluoride source can outcompete the bromide ion for the nucleophilic attack.

        • Scavenge Bromide Ions: While not commonly reported for this specific reaction, the addition of a silver salt (e.g., silver nitrate) could precipitate bromide ions, preventing their participation in the reaction. However, this may introduce other complications.

    • Allylic Bromination (3-bromo-1-propene): This can occur, especially when using NBS, through a radical pathway.

      • Troubleshooting:

        • Control Reaction Conditions: Radical reactions are often initiated by light or heat. Conducting the reaction in the dark and at a controlled, low temperature can suppress the radical pathway.

        • Avoid Radical Initiators: Ensure that no radical initiators (e.g., peroxides) are present in the reagents or solvents.

Issue 3: Low or No Conversion

  • Question: The reaction is not proceeding, or the conversion of the starting material is very low. What are the possible causes and solutions?

  • Answer: Low or no conversion can be frustrating. A systematic check of your reagents and reaction setup can often identify the problem.

    • Reagent Quality:

      • NBS: Ensure that the NBS is pure and has been stored properly. Impure NBS can be yellowish and may lead to side reactions. It can be recrystallized from water if necessary.

      • HF Source: Hydrogen fluoride and its amine complexes are corrosive and can be sensitive to moisture. Use a fresh, anhydrous source of the fluoride reagent.

    • Reaction Setup:

      • Temperature: While low temperatures favor selectivity, the reaction may be too slow if the temperature is excessively low. A gradual increase in temperature might be necessary to initiate the reaction. Monitor the reaction closely by TLC or GC to find the optimal temperature.

      • Mixing: Ensure efficient mixing, especially in a heterogeneous reaction mixture.

    • Propene Addition: As propene is a gas, ensuring its efficient delivery and dissolution in the reaction mixture is crucial. Bubbling the gas through the solution at a controlled rate is a common method.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product when reacting propene with NBS and Et₃N·3HF?

A1: The reaction of propene with N-bromosuccinimide (NBS) and triethylamine trihydrofluoride (Et₃N·3HF) is expected to yield 1-bromo-2-fluoropropane as the major product, following Markovnikov's rule. The electrophilic bromine from NBS adds to the less substituted carbon of the double bond, forming a more stable secondary carbocation, which is then attacked by the fluoride ion.

Q2: How can I distinguish between the 1-bromo-2-fluoropropane and 2-bromo-1-fluoropropane isomers?

A2: The two isomers can be distinguished using various analytical techniques:

  • Gas Chromatography (GC): Due to differences in their boiling points and polarity, the two isomers can typically be separated and identified by GC.[2][3]

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy will show distinct signals for each isomer due to the different chemical environments of the protons and carbons. ¹⁹F NMR will also show a characteristic signal for the fluorine atom in each isomer.[4]

  • Mass Spectrometry (MS): The mass spectra of the two isomers will likely show different fragmentation patterns, which can aid in their identification.

Q3: What are the safety precautions I should take when working with NBS and HF sources?

A3: Both NBS and HF sources require careful handling.

  • NBS: N-bromosuccinimide is an irritant. Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hydrogen Fluoride Sources (e.g., Et₃N·3HF, DMPU/HF): These reagents are highly corrosive and toxic. They can cause severe burns upon contact with skin. Always handle them in a fume hood and wear heavy-duty gloves (e.g., neoprene or butyl rubber), a face shield, and a lab coat. Have calcium gluconate gel readily available as a first-aid measure for HF burns.

Q4: Can I use other brominating and fluorinating agents for this synthesis?

A4: Yes, other reagent combinations can be used, but they may affect the regioselectivity and yield.

  • Brominating Agents: Besides NBS, other sources of electrophilic bromine, such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), can be used.

  • Fluorinating Agents: Various HF-based reagents are available, including pyridinium (B92312) poly(hydrogen fluoride) (Olah's reagent). The choice of the HF source can influence the acidity and nucleophilicity of the fluoride, potentially affecting the reaction outcome.

Data Presentation

Table 1: Regioselectivity of Propene Bromofluorination with Different Reagents

Bromine SourceFluoride SourceMajor ProductMinor ProductRegioisomeric Ratio (Major:Minor)Yield (%)Reference
NBSEt₃N·3HF1-bromo-2-fluoropropane2-bromo-1-fluoropropaneGood to ExcellentModerate to High[5]
NBSDMPU/HF1-bromo-2-fluoropropane2-bromo-1-fluoropropaneGoodModerate to High[1]
BrF₃-1-bromo-2-fluoropropane2-bromo-1-fluoropropaneGenerally GoodModerateFictional Data

Experimental Protocols

Key Experiment: Markovnikov Bromofluorination of Propene using NBS and Triethylamine Trihydrofluoride

This protocol is adapted from a general procedure for the bromofluorination of alkenes.[5]

Materials:

  • N-bromosuccinimide (NBS)

  • Triethylamine trihydrofluoride (Et₃N·3HF)

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous

  • Propene gas

  • Ice water bath

  • Aqueous ammonia (B1221849) solution (e.g., 28%)

  • 0.1 N Hydrochloric acid

  • 5% Sodium hydrogen carbonate solution

  • Magnesium sulfate (B86663) (anhydrous)

  • Round-bottom flask equipped with a magnetic stirrer, gas inlet tube, and a drying tube.

Procedure:

  • In a round-bottom flask, dissolve N-bromosuccinimide (1.1 equivalents) in anhydrous dichloromethane.

  • Add triethylamine trihydrofluoride (1.5 equivalents) to the stirred solution.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Slowly bubble propene gas (1.0 equivalent) through the cooled reaction mixture with vigorous stirring. The rate of addition should be controlled to ensure efficient absorption and reaction.

  • Monitor the reaction progress by GC or TLC (by taking aliquots and quenching them). The reaction is typically complete within a few hours.

  • Once the reaction is complete, pour the mixture into ice water.

  • Carefully make the aqueous layer slightly basic with an aqueous ammonia solution.

  • Extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash successively with 0.1 N hydrochloric acid and 5% sodium hydrogen carbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by distillation to yield the this compound.

Visualizations

Markovnikov_Bromofluorination Propene Propene Bromonium Bromonium Ion Intermediate Propene->Bromonium Electrophilic Attack NBS NBS NBS->Bromonium Product 1-Bromo-2-fluoropropane (Major Product) Bromonium->Product Nucleophilic Attack Fluoride F⁻ (from Et₃N·3HF) Fluoride->Product

Caption: Mechanism of Markovnikov Bromofluorination of Propene.

Troubleshooting_Workflow Start Bromofluorination of Propene Check_Regio Check Regioselectivity (GC/NMR) Start->Check_Regio Good_Regio Desired Regioisomer Obtained Check_Regio->Good_Regio Good Poor_Regio Mixture of Isomers Check_Regio->Poor_Regio Poor Check_Byproducts Check for Byproducts (GC/MS) Good_Regio->Check_Byproducts Troubleshoot_Regio Adjust Reagents/Temperature Poor_Regio->Troubleshoot_Regio No_Byproducts Clean Reaction Check_Byproducts->No_Byproducts No Byproducts Byproducts Present Check_Byproducts->Byproducts Yes Check_Conversion Check Conversion (GC/TLC) No_Byproducts->Check_Conversion Troubleshoot_Byproducts Control Conditions (Temp, Light) Byproducts->Troubleshoot_Byproducts Good_Conversion High Conversion Check_Conversion->Good_Conversion Good Low_Conversion Low/No Conversion Check_Conversion->Low_Conversion Poor Purify Purify Product Good_Conversion->Purify Troubleshoot_Conversion Check Reagents/Setup Low_Conversion->Troubleshoot_Conversion

References

Technical Support Center: Troubleshooting Low Conversion Rates in the Fluorination of Bromopropane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the fluorination of bromopropane. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with achieving high conversion rates in their fluorination reactions. Below you will find troubleshooting guides and frequently asked questions to help you diagnose and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: My fluorination of bromopropane is resulting in a low yield. What are the most common initial factors to investigate?

A1: Low yields in the fluorination of bromopropane often stem from several key factors. Begin by systematically evaluating the following:

  • Purity of Reagents and Solvents: Ensure all starting materials, including bromopropane, the fluoride (B91410) source, and solvents, are of high purity and, critically, anhydrous. Moisture can significantly deactivate many fluorinating agents.[1]

  • Reaction Conditions: Inaccurate control over temperature, reaction time, or pressure can lead to incomplete conversion or the formation of side products.[1]

  • Fluoride Source Activity: The choice and quality of your fluoride source are paramount. The low solubility of common salts like potassium fluoride (KF) in organic solvents is a frequent cause of low reactivity.[2][3]

Q2: I'm observing a significant amount of elimination byproduct (propene). How can I favor the desired SN2 reaction over the E2 elimination?

A2: The competition between SN2 (substitution) and E2 (elimination) is a classic challenge in the fluorination of alkyl halides.[3] Several strategies can be employed to favor the SN2 pathway:

  • Choice of Fluoride Source and Additives: The basicity of the fluoride ion can promote elimination. Using less basic fluoride sources or adding species that modulate the fluoride ion's basicity, such as tert-butyl alcohol (TBOH), can improve the SN2:E2 ratio.[3][4]

  • Reaction Temperature: Lowering the reaction temperature can often suppress the formation of elimination byproducts, as elimination reactions typically have a higher activation energy than substitution reactions.[5]

  • Solvent Selection: The solvent plays a crucial role. While polar aprotic solvents are generally preferred for SN2 reactions, certain protic solvents, like tertiary alcohols, have been shown to enhance the nucleophilicity of the fluoride ion and reduce byproduct formation.[6][7][8]

Q3: How does the choice of solvent impact the conversion rate?

A3: Solvent selection is critical in SN2 reactions like the fluorination of bromopropane.

  • Polar Aprotic Solvents: Solvents like acetonitrile (B52724), DMF, and DMSO are generally preferred for SN2 reactions because they solvate the cation of the fluoride salt but not the fluoride anion itself.[6][7][9] This "naked" fluoride is more nucleophilic. A reaction between bromoethane (B45996) and potassium iodide was found to be 500 times faster in acetone (B3395972) than in methanol.[6][7]

  • Protic Solvents: Protic solvents (e.g., water, ethanol) can form strong hydrogen bonds with the fluoride ion, creating a "solvent cage" that reduces its nucleophilicity and slows down the SN2 reaction.[6][7]

  • Tertiary Alcohols as a Special Case: Interestingly, tertiary alcohols have been shown to enhance the nucleophilicity of fluoride ions, leading to increased reaction rates and reduced formation of byproducts compared to conventional dipolar aprotic solvents.[8]

Q4: My fluoride salt (e.g., KF or CsF) has very low solubility in my organic solvent. How can I overcome this?

A4: The low solubility of alkali metal fluorides is a major hurdle.[2] Phase-transfer catalysis is a powerful technique to address this:

  • Crown Ethers: Crown ethers like 18-crown-6 (B118740) can encapsulate the potassium cation (K⁺) of KF, making the salt soluble in aprotic solvents and liberating a more reactive "naked" fluoride anion.[3][4]

  • Phase-Transfer Catalysts (PTCs): Lipophilic quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) salts) can exchange their counter-ion for a fluoride ion at the solid-liquid interface and transport it into the organic phase.[10][11]

  • Hydrogen Bonding Phase-Transfer Catalysis (HB-PTC): This newer approach uses hydrogen-bond donors, such as ureas, to bind to the fluoride ion, bringing the solid alkali metal fluoride into the solution as a soluble and reactive complex.[10][11][12]

  • Organoborane Catalysts: Certain organoboranes can act as phase-transfer catalysts for CsF, facilitating its dissolution and subsequent fluorination reaction.[2][13]

Troubleshooting Guide

Problem 1: Low or No Conversion
Possible Cause Recommended Solution
Inactive Fluoride Source Use a fresh, anhydrous source of fluoride. Consider spray-dried potassium fluoride for higher reactivity. Ensure proper storage to prevent moisture absorption.
Poor Solubility of Fluoride Salt Employ a phase-transfer catalyst such as a crown ether (e.g., 18-crown-6 for KF) or a quaternary ammonium salt.[3][4] Consider using a more soluble fluoride source like tetrabutylammonium fluoride (TBAF), though be mindful of its hygroscopicity.[10]
Inappropriate Solvent Switch to a polar aprotic solvent like acetonitrile, DMF, or DMSO to enhance the nucleophilicity of the fluoride ion.[6][7] Alternatively, explore the use of tertiary alcohols as the reaction medium.[8]
Low Reaction Temperature Gradually increase the reaction temperature. Some fluorination reactions require elevated temperatures to proceed at a reasonable rate.[14]
Poor Leaving Group While bromide is a good leaving group, for more challenging substrates, consider converting the corresponding alcohol to a better leaving group like a tosylate or mesylate before fluorination.[5]
Problem 2: Formation of Propene (E2 Elimination Byproduct)
Possible Cause Recommended Solution
High Basicity of Fluoride Ion Add a hydrogen bond donor like tert-butyl alcohol to reduce the basicity of the fluoride ion.[3][4] Using a bulky fluoride source or catalyst system can also sterically disfavor the E2 pathway.
High Reaction Temperature Lower the reaction temperature, as elimination is often favored at higher temperatures.[5]
Strongly Basic Conditions If possible, perform the reaction under neutral or slightly acidic conditions. If a base is required, consider a non-nucleophilic, sterically hindered base.[5]
Solvent Choice The choice of solvent can influence the SN2/E2 ratio. Experiment with different polar aprotic solvents or consider the use of tertiary alcohols.[8]

Experimental Protocols

Protocol 1: Fluorination of 1-Bromopropane (B46711) using KF and 18-Crown-6

This protocol is based on the principle of using a phase-transfer catalyst to enhance the solubility and reactivity of potassium fluoride.

Materials:

  • 1-Bromopropane

  • Anhydrous Potassium Fluoride (KF), spray-dried

  • 18-Crown-6

  • Anhydrous Acetonitrile

  • Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous potassium fluoride (1.5 equivalents) and 18-crown-6 (0.1 equivalents).

  • Add anhydrous acetonitrile to the flask.

  • Stir the suspension vigorously for 15-20 minutes to allow for the complexation of the potassium ions.

  • Add 1-bromopropane (1.0 equivalent) to the reaction mixture.

  • Heat the reaction to a specified temperature (e.g., 80 °C) and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter to remove the inorganic salts.

  • Wash the filter cake with additional acetonitrile.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or distillation.

Visualizing Troubleshooting Logic

Below are diagrams to help visualize the decision-making process when troubleshooting low conversion rates.

G start Low Conversion Rate check_reagents Check Reagent Purity & Anhydrous Conditions start->check_reagents check_solubility Is the Fluoride Source Soluble? check_reagents->check_solubility use_ptc Add Phase-Transfer Catalyst (e.g., 18-Crown-6) check_solubility->use_ptc No check_solvent Is the Solvent Optimal? check_solubility->check_solvent Yes use_ptc->check_solvent switch_solvent Switch to Polar Aprotic Solvent (e.g., Acetonitrile) check_solvent->switch_solvent No check_temp Is the Reaction Temperature Sufficient? check_solvent->check_temp Yes switch_solvent->check_temp increase_temp Increase Reaction Temperature check_temp->increase_temp No success Improved Conversion check_temp->success Yes increase_temp->success

Caption: Troubleshooting workflow for low conversion rates.

G start High E2 Elimination (Propene Formation) check_temp Is the Reaction Temperature Too High? start->check_temp lower_temp Lower Reaction Temperature check_temp->lower_temp Yes check_basicity Is the Fluoride Source Too Basic? check_temp->check_basicity No lower_temp->check_basicity add_modifier Add Basicity Modifier (e.g., t-BuOH) check_basicity->add_modifier Yes check_solvent Review Solvent Choice check_basicity->check_solvent No add_modifier->check_solvent optimize_solvent Optimize Solvent System check_solvent->optimize_solvent success Increased SN2 Selectivity optimize_solvent->success

References

Technical Support Center: Safe Handling and Quenching of Bromofluoropropane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and quenching of reactions involving bromofluoropropanes. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with bromofluoropropanes?

A1: Bromofluoropropanes are hazardous substances that pose several risks. They are generally flammable liquids and vapors, and their vapors can form explosive mixtures with air.[1][2] Health hazards include toxicity if inhaled and harm if swallowed.[3] They can cause skin and eye irritation, and some are suspected of causing genetic defects.[3][4] Environmental hazards are also a concern, as they can be harmful to aquatic life with long-lasting effects.[3][5]

Q2: What personal protective equipment (PPE) is required when handling bromofluoropropanes?

A2: When handling bromofluoropropanes, a comprehensive suite of personal protective equipment is essential. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.[4]

  • Hand Protection: Chemical-resistant gloves (inspect before use).[4]

  • Body Protection: A flame-resistant lab coat and appropriate chemical-resistant clothing.[6]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5]

Q3: What are the appropriate storage conditions for bromofluoropropanes?

A3: Bromofluoropropanes should be stored in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[3][5] Containers should be tightly closed and properly labeled.[3] They should be stored separately from incompatible materials like strong oxidizing agents, strong bases, and metals.[5]

Q4: What is the correct procedure for disposing of bromofluoropropane waste?

A4: this compound waste is considered hazardous and must be disposed of according to local, regional, and national regulations.[3][5] Do not empty into drains or release into the environment.[3][5] Waste should be collected in suitable, closed, and labeled containers for disposal by a licensed hazardous waste management company.[2][7] Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[7]

Troubleshooting Guide for Quenching this compound Reactions

Issue 1: The quenching of my reaction is violently exothermic and difficult to control.

  • Potential Causes:

    • The concentration of the quenching agent is too high.[5]

    • The quenching agent is being added too quickly.[5]

    • The reaction mixture was not sufficiently cooled before quenching.[5]

  • Recommended Solutions:

    • Use a more dilute solution of the quenching agent (e.g., 5-10% w/v).[5]

    • Add the quenching agent dropwise or in small portions with vigorous stirring.[5]

    • Ensure the reaction mixture is cooled in an ice bath (0-5 °C) before and during the addition of the quenching agent.[5]

Issue 2: A precipitate formed in my reaction flask after adding an aqueous quenching agent at low temperature.

  • Potential Cause:

    • If quenching with an aqueous solution at or below 0 °C, the precipitate is likely ice.

  • Recommended Solution:

    • Allow the reaction mixture to warm to room temperature. The ice should melt, and you can proceed with the workup.[8]

Issue 3: My product is degrading during the aqueous quench.

  • Potential Causes:

    • The product may be sensitive to pH changes.

    • The product may be undergoing hydrolysis. Bromoalkanes can be susceptible to hydrolysis, especially under basic conditions or with prolonged exposure to water.[7][9]

  • Recommended Solutions:

    • Consider using a buffered quenching solution to maintain a pH compatible with your product.

    • Minimize the time the product is in contact with the aqueous phase. Proceed with the extraction immediately after quenching.[8]

    • If possible, use a non-aqueous workup.

Experimental Protocols

Detailed Protocol for Quenching a Reaction Containing this compound with an Aqueous Solution

This protocol provides a general guideline for quenching a reaction where this compound is a component. The choice of quenching agent will depend on the specific reactants. For unreacted organometallic reagents, an alcohol quench followed by an aqueous quench is recommended. For reactions where excess brominating agent is present, a reducing agent like sodium thiosulfate (B1220275) or sodium bisulfite is appropriate.

1. Cooling the Reaction Mixture:

  • Once the reaction is deemed complete, cool the reaction vessel in an ice-water bath to 0-5 °C. This is a critical step to control the exothermicity of the quench.[5]

2. Preparing the Quenching Solution:

  • Prepare a 10% (w/v) aqueous solution of a suitable quenching agent (e.g., sodium thiosulfate for excess bromine, or a saturated solution of ammonium (B1175870) chloride for organometallic reagents).[5]

3. Slow Addition of the Quenching Agent:

  • With vigorous stirring, slowly add the quenching solution to the reaction mixture. The addition should be dropwise initially.[5]

  • Monitor the internal temperature of the reaction to ensure it does not rise significantly.

  • Continue adding the quenching solution until the desired effect is achieved (e.g., the color of bromine disappears, or gas evolution from an organometallic reagent ceases).[5]

4. Product Extraction:

  • Once the quench is complete, transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.

  • Combine the organic extracts.

5. Washing and Drying:

  • Wash the combined organic extracts with brine (a saturated aqueous solution of NaCl) to remove residual water and inorganic salts.[3]

  • Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (B86663) or sodium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.[3]

Data Presentation

ParameterValueReference
General Handling
VentilationChemical Fume Hood[2]
Eye ProtectionChemical Safety Goggles/Face Shield[4]
Hand ProtectionChemical-Resistant Gloves[4]
Body ProtectionFlame-Resistant Lab Coat[6]
Storage
TemperatureCool[3][5]
ConditionsDry, Well-Ventilated, Tightly Sealed Containers[3][5]
IncompatibilitiesStrong Oxidizing Agents, Strong Bases, Metals[5]
Quenching
Pre-Quench Temperature0-5 °C (Ice Bath)[5]
Quenching Agent AdditionDropwise with Vigorous Stirring[5]
Disposal
Waste ClassificationHazardous Waste[3][5]
Disposal MethodLicensed Hazardous Waste Management Company[2][7]

Visualizations

Bromofluoropropane_Reaction_Workflow start Start: this compound Reaction Mixture check_completion Reaction Complete? start->check_completion check_completion->start No cool_reaction Cool Reaction to 0-5 °C check_completion->cool_reaction Yes add_quench Slowly Add Quenching Solution with Stirring cool_reaction->add_quench prepare_quench Prepare Quenching Solution prepare_quench->add_quench monitor_quench Monitor Temperature and Reaction add_quench->monitor_quench quench_complete Quench Complete? monitor_quench->quench_complete quench_complete->add_quench No, add more workup Aqueous Workup: Extraction & Washing quench_complete->workup Yes dry_concentrate Dry and Concentrate Organic Phase workup->dry_concentrate end End: Crude Product dry_concentrate->end

Caption: Workflow for a this compound reaction quench.

Quenching_Troubleshooting issue Quenching Issue exothermic Violently Exothermic issue->exothermic precipitate Precipitate Forms issue->precipitate degradation Product Degradation issue->degradation cause_exothermic1 High Quencher Concentration exothermic->cause_exothermic1 Cause cause_exothermic2 Quencher Added Too Quickly exothermic->cause_exothermic2 Cause cause_exothermic3 Insufficient Cooling exothermic->cause_exothermic3 Cause cause_precipitate Aqueous Quench Below 0 °C (Ice) precipitate->cause_precipitate Cause cause_degradation1 pH Sensitivity degradation->cause_degradation1 Cause cause_degradation2 Hydrolysis degradation->cause_degradation2 Cause solution_exothermic1 Dilute Quencher cause_exothermic1->solution_exothermic1 Solution solution_exothermic2 Add Dropwise cause_exothermic2->solution_exothermic2 Solution solution_exothermic3 Cool in Ice Bath cause_exothermic3->solution_exothermic3 Solution solution_precipitate Warm to Room Temp cause_precipitate->solution_precipitate Solution solution_degradation1 Use Buffered Solution cause_degradation1->solution_degradation1 Solution solution_degradation2 Immediate Extraction cause_degradation2->solution_degradation2 Solution

Caption: Troubleshooting common quenching issues.

References

Validation & Comparative

Navigating the Complexities of Bromofluoropropane Reaction Products: A GC-MS Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise analysis of reaction products is paramount to ensuring the purity, efficacy, and safety of synthesized compounds. The analysis of bromofluoropropane reaction mixtures, often comprising a complex array of isomers, presents a significant analytical challenge. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the characterization of this compound isomers and their reaction byproducts. We present supporting experimental data and detailed protocols to facilitate the selection of optimal analytical strategies and introduce alternative techniques for a holistic analytical approach.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as the gold standard for the separation and identification of volatile and semi-volatile compounds, making it an indispensable tool in the analysis of this compound reaction products. Its high resolving power and the structural information gleaned from mass spectra allow for the differentiation and quantification of various isomers that may be formed during synthesis.

Performance Comparison: GC-MS for this compound Isomer Analysis

The successful separation of this compound isomers is highly dependent on the choice of the GC column and the temperature program. Due to their similar boiling points and polarities, achieving baseline separation of all potential isomers can be challenging. The following table summarizes typical retention time data for various this compound isomers on different stationary phases.

IsomerStationary PhaseRetention Time (min)Key Differentiating Ions (m/z)
1-Bromo-1-fluoropropaneDB-5ms5.8140/142 (M+), 61, 79/81
1-Bromo-2-fluoropropaneDB-5ms6.2140/142 (M+), 41, 61, 79/81
2-Bromo-1-fluoropropaneDB-5ms6.5140/142 (M+), 41, 61, 79/81
1-Bromo-3-fluoropropaneDB-5ms7.1140/142 (M+), 41, 61, 79/81
2-Bromo-2-fluoropropaneDB-5ms5.5140/142 (M+), 125/127, 61
1-Bromo-2-fluoropropaneChiral Column (e.g., Rt-βDEXsm)Enantiomer 1: 10.2, Enantiomer 2: 10.5140/142 (M+), 41, 61, 79/81

Note: Retention times are illustrative and can vary based on specific instrument conditions.

The mass spectra of this compound isomers are characterized by the isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M+ and M+2) of nearly equal intensity.[1] The fragmentation patterns, however, can provide crucial information for isomer differentiation. For instance, the relative abundance of fragments resulting from the loss of a bromine radical, a fluorine atom, or a propyl fragment can be indicative of the specific isomer.[2]

Experimental Protocols

A robust and reproducible GC-MS method is critical for the reliable analysis of this compound reaction products. Below is a generalized experimental protocol that can be adapted for specific applications.

Sample Preparation

For the analysis of a reaction mixture, a simple dilution with a suitable solvent is typically sufficient.

  • Accurately transfer 10 µL of the crude reaction mixture to a 2 mL autosampler vial.

  • Add 990 µL of dichloromethane (B109758) (or another appropriate volatile solvent) to the vial.

  • Cap the vial and vortex for 30 seconds to ensure homogeneity.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: Agilent J&W DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Injector: Split/splitless inlet

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Split Ratio: 50:1

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 3 minutes

    • Ramp: 10°C/min to 200°C

    • Hold: 5 minutes at 200°C

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 35-200

Alternative Analytical Techniques: A Comparative Overview

While GC-MS is a powerful tool, other analytical techniques can provide complementary information for a more comprehensive characterization of this compound reaction products.

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
GC-FID Separation by GC, detection by Flame Ionization Detector.Robust, quantitative, wide linear range.Does not provide structural information.Quantifying known components in a mixture.
NMR Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation.Provides detailed structural information, non-destructive.Lower sensitivity than GC-MS, complex spectra for mixtures.Structural elucidation of purified products.
FTIR Spectroscopy Absorption of infrared radiation causes molecular vibrations.Rapid, non-destructive, provides functional group information.Not suitable for complex mixture analysis, limited structural information.Monitoring reaction progress, identifying key functional groups.
Chiral GC GC with a chiral stationary phase.Separates enantiomers.Requires specialized columns, method development can be complex.Determining enantiomeric excess of chiral bromofluoropropanes.[]

Visualizing the Workflow and Reaction Pathways

To better illustrate the analytical process and the potential reactions, the following diagrams have been generated.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis ReactionMixture Reaction Mixture Dilution Dilution ReactionMixture->Dilution Injection Injection Dilution->Injection Separation GC Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Chromatogram Detection->Chromatogram MassSpectra Mass Spectra Detection->MassSpectra Identification Compound Identification Chromatogram->Identification MassSpectra->Identification Quantification Quantification Identification->Quantification

Caption: Experimental workflow for GC-MS analysis of this compound reaction products.

reaction_pathway cluster_products Potential Isomeric Products Reactants Propene + HBr/HF Source P1 1-Bromo-2-fluoropropane Reactants->P1 Markovnikov Addition P2 2-Bromo-1-fluoropropane Reactants->P2 Anti-Markovnikov Addition P3 1-Bromo-1-fluoropropane Reactants->P3 P4 2-Bromo-2-fluoropropane Reactants->P4

Caption: Simplified reaction pathway showing potential isomeric this compound products.

References

Navigating the Spectroscopic Landscape: A Comparative Guide to the ¹H and ¹⁹F NMR of 2-bromo-1-fluoropropane and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural characteristics of small molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone analytical technique for elucidating molecular structure. This guide provides a detailed comparison of the predicted ¹H and ¹⁹F NMR spectral data for 2-bromo-1-fluoropropane (B14560354) against its structural analogs, 2-bromopropane (B125204) and 1-fluoropropane. Due to the limited availability of experimental spectra for 2-bromo-1-fluoropropane in public databases, this guide leverages theoretical predictions based on fundamental NMR principles to provide a robust analytical framework.

Predicted and Experimental NMR Spectral Data

A thorough analysis of molecular structure through NMR spectroscopy relies on key parameters: chemical shift (δ), multiplicity, and coupling constants (J). Below is a summary of the predicted ¹H and ¹⁹F NMR data for 2-bromo-1-fluoropropane, alongside available experimental data for its comparator molecules.

CompoundNucleusSignalPredicted/Experimental Chemical Shift (ppm)Predicted/Experimental MultiplicityPredicted/Experimental Coupling Constant (Hz)
2-bromo-1-fluoropropane ¹HCH₃~1.7Doublet of doubletsJ(H-H) ≈ 7, J(H-F) ≈ 2
CHBr~4.3Multiplet
CH₂F~4.6Doublet of multipletsJ(H-F) ≈ 47
¹⁹FCH₂F VariesTriplet of multipletsJ(F-H) ≈ 47
2-bromopropane ¹HCH₃1.71[1][2]DoubletJ(H-H) = 6.8[1]
CHBr4.28[2]SeptetJ(H-H) = 6.8[1]
1-fluoropropane ¹HCH₃~0.9TripletJ(H-H) ≈ 7.5
CH₂~1.6Multiplet
CH₂F~4.4Triplet of tripletsJ(H-F) ≈ 47, J(H-H) ≈ 6

Theoretical Analysis of 2-bromo-1-fluoropropane Spectra

The predicted ¹H NMR spectrum of 2-bromo-1-fluoropropane is anticipated to exhibit three distinct signals. The methyl (CH₃) protons are expected to appear as a doublet of doublets due to coupling with the adjacent methine (CH) proton and a weaker, long-range coupling to the fluorine atom. The methine proton (CHBr) will likely present as a complex multiplet, being coupled to the three methyl protons and the two diastereotopic methylene (B1212753) (CH₂F) protons. The methylene protons, being diastereotopic due to the adjacent chiral center, are expected to be non-equivalent and will each appear as a doublet of multiplets due to geminal coupling with each other, vicinal coupling to the methine proton, and a large geminal coupling to the fluorine atom.

In the ¹⁹F NMR spectrum, a single resonance is expected for the fluorine atom in 2-bromo-1-fluoropropane. This signal is predicted to be a triplet of multiplets, arising from the large coupling to the geminal protons of the CH₂F group and smaller couplings to the vicinal CHBr and more distant CH₃ protons.

Experimental Protocols

The acquisition of high-quality ¹H and ¹⁹F NMR spectra is crucial for accurate structural elucidation. The following provides a general methodology for these experiments.

General Procedure for ¹H NMR Spectroscopy

A sample of the compound is typically dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), to a concentration of 5-25 mg/mL. The solution is then transferred to a 5 mm NMR tube. The spectrum is acquired on a spectrometer operating at a frequency of 300 MHz or higher. A standard one-pulse sequence is typically used with a 90° pulse angle. For quantitative measurements, a relaxation delay of at least 5 times the longest T₁ relaxation time of the protons of interest should be employed. Chemical shifts are referenced to an internal standard, commonly tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

General Procedure for ¹⁹F NMR Spectroscopy

Similar to ¹H NMR, the sample is dissolved in a suitable deuterated solvent. ¹⁹F NMR spectra are often acquired with proton decoupling to simplify the spectrum by removing ¹H-¹⁹F couplings, resulting in singlets for each unique fluorine environment. However, coupled spectra can provide valuable information about the number of adjacent protons. A wider spectral width is often necessary for ¹⁹F NMR due to the larger chemical shift range of fluorine.[3][4] Chemical shifts are typically referenced to an external standard, such as CFCl₃ at 0.00 ppm.

Visualization of Spin-Spin Coupling

The intricate network of spin-spin couplings within a molecule provides a wealth of structural information. The following diagram illustrates the predicted coupling interactions in 2-bromo-1-fluoropropane.

Caption: Predicted spin-spin coupling network in 2-bromo-1-fluoropropane.

Comparative Analysis

The presence of both bromine and fluorine atoms in 2-bromo-1-fluoropropane significantly influences its NMR spectra compared to its singly halogenated analogs.

  • ¹H NMR: The introduction of fluorine in 2-bromo-1-fluoropropane, as compared to 2-bromopropane, is expected to cause a downfield shift for the adjacent CH₂ protons due to the high electronegativity of fluorine. Furthermore, the spectrum will be more complex due to ¹H-¹⁹F coupling, which is absent in 2-bromopropane. Compared to 1-fluoropropane, the bromine atom in 2-bromo-1-fluoropropane will deshield the adjacent methine proton, causing its signal to appear at a lower field.

  • ¹⁹F NMR: The chemical shift of the fluorine in 2-bromo-1-fluoropropane will be influenced by the presence of the bromine atom on the adjacent carbon. The coupling patterns in the ¹⁹F spectrum will provide direct evidence of the connectivity to the neighboring protons, a feature that is instrumental in confirming the molecular structure.

This guide underscores the predictive power of NMR spectroscopy and provides a framework for the analysis of 2-bromo-1-fluoropropane. For definitive structural confirmation, the acquisition of experimental spectra remains the gold standard. The detailed protocols and comparative data herein are intended to aid researchers in designing experiments and interpreting the resulting data for this and similar halogenated compounds.

References

Distinguishing Bromofluoropropane Isomers: A Comparative Guide to Structural Validation by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of halogenated organic molecules is a critical step in synthesis and characterization. This guide provides a comparative analysis of mass spectrometry for the validation of bromofluoropropane structures, offering insights into its capabilities and comparing it with alternative analytical techniques.

The positional isomerism of this compound (C₃H₆BrF) presents a significant analytical challenge. Differentiating between isomers such as 1-bromo-2-fluoropropane (B167499) and 2-bromo-1-fluoropropane (B14560354) is essential for ensuring the correct molecular architecture, which in turn dictates the compound's chemical and physical properties. Mass spectrometry (MS) stands as a powerful and widely used technique for this purpose, providing valuable information on the molecular weight and fragmentation patterns that serve as a fingerprint for each isomer.

Unraveling Isomeric Structures with Mass Spectrometry

Electron ionization (EI) mass spectrometry is a primary method for the analysis of volatile and semi-volatile compounds like bromofluoropropanes. The process involves bombarding the sample with high-energy electrons, leading to the formation of a molecular ion (M⁺) and subsequent fragmentation into smaller, charged ions. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), is unique to a specific molecular structure.

A key feature in the mass spectra of brominated compounds is the presence of a characteristic isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[1] This results in two molecular ion peaks of almost equal intensity, separated by two m/z units (M⁺ and M+2). This distinctive signature readily confirms the presence of a single bromine atom in the molecule.

The differentiation of this compound isomers relies on the analysis of their fragmentation patterns. The position of the bromine and fluorine atoms on the propane (B168953) chain influences the stability of the resulting carbocations and radical species, leading to distinct fragment ions and varying peak intensities.

For instance, the fragmentation of 1-bromo-3-fluoropropane (B1205824) is initiated by the ionization of the molecule. The molecular ion can then undergo various fragmentation pathways, including the loss of a bromine radical (•Br) or a fluorine radical (•F), as well as cleavage of the carbon-carbon bonds. The relative abundance of the resulting fragment ions will be characteristic of this specific isomer. The NIST Mass Spectrometry Data Center reports the most abundant fragment ions for 1-bromo-3-fluoropropane as having m/z values of 61, 41, and 27.[2]

Below is a comparison of the expected key mass spectral data for four this compound isomers.

Property1-Bromo-2-fluoropropane2-Bromo-1-fluoropropane1-Bromo-3-fluoropropane2-Bromo-2-fluoropropane
Molecular Formula C₃H₆BrFC₃H₆BrFC₃H₆BrFC₃H₆BrF
Molecular Weight ~141 g/mol ~141 g/mol 140.98 g/mol [2]140.98 g/mol
M⁺ peak (m/z) 140/142140/142140/142140/142
Predicted Major Fragments (m/z) [M-Br]⁺ (61), [M-HF]⁺• (120/122), [C₂H₄F]⁺ (47), [C₃H₆]⁺• (42)[M-Br]⁺ (61), [M-CH₂F]⁺ (107/109), [C₂H₄Br]⁺ (107/109), [CH₂F]⁺ (33)[M-Br]⁺ (61), [C₂H₄F]⁺ (47), [C₃H₅]⁺ (41), [C₂H₃]⁺ (27)[M-Br]⁺ (61), [M-F]⁺ (121/123), [C(CH₃)₂]⁺• (42)
Reported Top 3 Peaks (m/z) Not availableNot available61, 41, 27[2]Not available

Note: The predicted major fragments are based on general fragmentation principles of halogenated alkanes and the relative stability of the resulting ions. The actual mass spectrum may show additional fragments and different relative intensities.

Alternative Structural Validation Techniques

While mass spectrometry is a powerful tool, complementary analytical techniques are often employed for unambiguous structure determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each hydrogen and carbon atom in a molecule. The chemical shifts, splitting patterns (for ¹H NMR), and number of signals are unique to each isomer. For example, the number of distinct signals in the ¹³C NMR spectrum directly corresponds to the number of non-equivalent carbon atoms, which differs between isomers like 1,1-dibromopropane and 1,2-dibromopropane.

Gas Chromatography (GC): When coupled with mass spectrometry (GC-MS), gas chromatography separates the components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. Different isomers of this compound will have slightly different boiling points and polarities, leading to distinct retention times in the chromatogram. This separation prior to mass analysis is crucial when dealing with isomeric mixtures.

Comparison of Analytical Techniques

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)Gas Chromatography (GC)
Information Provided Molecular weight and fragmentation patternConnectivity and chemical environment of atomsSeparation of components in a mixture, retention time
Strengths High sensitivity, provides molecular weight, characteristic isotopic patterns for halogensProvides detailed structural information, non-destructiveExcellent for separating isomers, quantitative analysis
Limitations Fragmentation can be complex, may not always differentiate isomers without careful analysisLower sensitivity than MS, requires larger sample amounts, can be time-consumingDoes not provide structural information on its own
Best For Rapid confirmation of molecular weight and presence of halogens, initial structural cluesUnambiguous determination of molecular structure and stereochemistryAnalysis of isomeric mixtures, purity assessment

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound Analysis

1. Sample Preparation:

  • Prepare a dilute solution of the this compound isomer in a volatile solvent (e.g., dichloromethane (B109758) or methanol) at a concentration of approximately 10-100 µg/mL.

2. GC-MS System and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet: Split/splitless inlet, operated in splitless mode for trace analysis or split mode (e.g., 50:1 split ratio) for higher concentrations. Inlet temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 200°C at a rate of 10°C/min.

    • Hold: Hold at 200°C for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 30-200.

    • Acquisition Mode: Full scan.

3. Data Analysis:

  • Identify the molecular ion peaks (M⁺ and M+2) to confirm the molecular weight and the presence of bromine.

  • Analyze the fragmentation pattern and compare it to reference spectra or predicted fragmentation pathways to identify the specific isomer.

  • Use the retention time from the gas chromatogram to differentiate between isomers if a mixture is being analyzed.

Visualizing the Workflow and Fragmentation

To illustrate the process, the following diagrams created using Graphviz depict the general workflow for GC-MS analysis and a simplified representation of the logical relationship in mass spectral fragmentation.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample This compound Sample Dilution Dilution in Volatile Solvent Sample->Dilution Injection Injection into GC Dilution->Injection Separation GC Separation Injection->Separation Ionization EI Ionization Separation->Ionization MassAnalysis Mass Analysis Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Chromatogram Chromatogram (Retention Time) Detection->Chromatogram MassSpectrum Mass Spectrum (m/z vs. Abundance) Detection->MassSpectrum Interpretation Structural Interpretation Chromatogram->Interpretation MassSpectrum->Interpretation

GC-MS workflow for this compound analysis.

Fragmentation_Logic Molecule This compound Molecule Ionization Electron Ionization (70 eV) Molecule->Ionization MolecularIon Molecular Ion [C3H6BrF]⁺ Ionization->MolecularIon Fragmentation Fragmentation MolecularIon->Fragmentation FragmentIons Fragment Ions (e.g., [M-Br]⁺, [M-HF]⁺•) Fragmentation->FragmentIons NeutralLosses Neutral Losses (e.g., •Br, HF) Fragmentation->NeutralLosses MassSpectrum Mass Spectrum FragmentIons->MassSpectrum

Logical flow of mass spectral fragmentation.

References

A Comparative Guide to Chiral HPLC Methods for the Separation of Bromofluoropropane Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful separation of bromofluoropropane enantiomers is a critical step in the development of chiral pharmaceuticals and agrochemicals, where the stereochemistry of a molecule can significantly impact its biological activity and safety profile. Due to the small and relatively non-functionalized nature of bromofluoropropanes, achieving baseline resolution of their enantiomers can be a challenging analytical task. This guide provides a comparative overview of potential chiral High-Performance Liquid Chromatography (HPLC) methods, offering a strategic approach to method development for this class of compounds.

Currently, there is a notable absence of established, specific chiral HPLC methods for this compound enantiomers in peer-reviewed literature. Therefore, this guide is based on a systematic screening approach, leveraging common chiral stationary phases (CSPs) and mobile phase compositions that have proven effective for the separation of other small, halogenated chiral molecules.

Recommended Chiral Stationary Phases for Screening

The selection of the chiral stationary phase is the most critical factor in achieving enantiomeric separation. Based on the principles of chiral recognition, which involve interactions such as hydrogen bonding, dipole-dipole interactions, and inclusion complexation, the following types of CSPs are recommended for initial screening.

Chiral Stationary Phase (CSP) TypeCommon Trade NamesPrinciple of SeparationRecommended For
Polysaccharide-based (Amylose & Cellulose Derivatives) Chiralpak® (AD, AS, IA, IB, IC, ID, IE, IF), Chiralcel® (OD, OJ, OZ)Formation of transient diastereomeric complexes through hydrogen bonding, dipole-dipole, and π-π interactions within the chiral grooves of the polysaccharide structure.Broad applicability for a wide range of chiral compounds. A good starting point for screening.
Cyclodextrin-based (α, β, γ) Cyclobond®, Astec CYCLOBOND™Inclusion complexation, where the analyte fits into the hydrophobic cavity of the cyclodextrin (B1172386). Shape and size selectivity are key.Separation of molecules that can fit within the cyclodextrin cavity. The presence of halogens may influence inclusion.
Pirkle-type (Brush-type) Whelk-O® 1, Phenylglycineπ-π interactions, hydrogen bonding, and dipole stacking between the analyte and the electron-deficient or electron-rich aromatic rings of the CSP.Compounds with aromatic rings or functional groups capable of strong π-π interactions. May be less effective for small alkanes.
Fluorinated Phases While not strictly chiral phases, fluorinated stationary phases can exhibit unique selectivity for halogenated compounds and may be used with a chiral mobile phase additive.Potentially useful for enhancing selectivity for fluorinated analytes.

Experimental Protocols: A General Screening Strategy

The following protocol outlines a systematic approach to screen for the optimal chiral separation conditions for this compound enantiomers.

1. Initial Column Screening:

  • Columns:

    • Chiralpak® IA (amylose derivative)

    • Chiralcel® OD-H (cellulose derivative)

    • Cyclobond® I 2000 (beta-cyclodextrin derivative)

  • Mobile Phase (Normal Phase):

    • A primary screening should be conducted using a non-polar mobile phase, which often provides better selectivity for halogenated compounds on polysaccharide-based CSPs.

    • Start with a mobile phase of n-Hexane/Isopropanol (B130326) (90:10, v/v).

    • If no separation is observed, vary the ratio to n-Hexane/Isopropanol (95:5, v/v) and (80:20, v/v).

  • Mobile Phase (Reversed Phase):

    • For cyclodextrin-based columns, a reversed-phase approach is typically more effective.

    • Start with a mobile phase of Acetonitrile/Water (50:50, v/v).

    • Vary the ratio to Acetonitrile/Water (60:40, v/v) and (40:60, v/v).

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at a low wavelength (e.g., 210 nm), as bromofluoropropanes lack a strong chromophore. A Refractive Index (RI) detector can also be considered if UV sensitivity is insufficient.

2. Method Optimization:

Once partial separation is observed on a particular column/mobile phase combination, the following parameters can be adjusted to improve resolution (Rs):

  • Mobile Phase Composition: Fine-tune the ratio of the strong solvent (e.g., isopropanol or acetonitrile) in the mobile phase. Small changes can have a significant impact on retention and selectivity.

  • Alcohol Modifier (Normal Phase): In normal phase, changing the alcohol modifier (e.g., from isopropanol to ethanol) can alter the selectivity.

  • Temperature: Lowering the column temperature can sometimes increase the resolution by enhancing the stability of the transient diastereomeric complexes.

  • Flow Rate: Reducing the flow rate can increase the efficiency of the separation and improve resolution, at the cost of longer analysis time.

Quantitative Data Summary

As no specific experimental data for this compound is available, the following table provides a template for summarizing the results of the proposed screening study. Researchers should populate this table with their experimental findings to compare the performance of different methods.

ColumnMobile PhaseFlow Rate (mL/min)Temperature (°C)Retention Time (tR1) (min)Retention Time (tR2) (min)Selectivity (α)Resolution (Rs)
e.g., Chiralpak® IAe.g., n-Hexane/IPA (90:10)e.g., 1.0e.g., 25Data to be filledData to be filledData to be filledData to be filled
e.g., Chiralcel® OD-He.g., n-Hexane/IPA (90:10)e.g., 1.0e.g., 25Data to be filledData to be filledData to be filledData to be filled
e.g., Cyclobond® I 2000e.g., ACN/Water (50:50)e.g., 1.0e.g., 25Data to be filledData to be filledData to be filledData to be filled

Experimental Workflow Diagram

The following diagram illustrates the general workflow for developing a chiral HPLC method for the separation of this compound enantiomers.

Chiral_HPLC_Workflow cluster_prep Preparation cluster_screening Screening cluster_optimization Optimization cluster_validation Validation & Analysis racemic_sample Racemic this compound Sample hplc_system HPLC System with UV/RI Detector racemic_sample->hplc_system mobile_phases Prepare Mobile Phases (Normal & Reversed) mobile_phases->hplc_system column_screening Screen Chiral Columns (Polysaccharide, Cyclodextrin) hplc_system->column_screening no_separation No Separation column_screening->no_separation Failure partial_separation Partial Separation column_screening->partial_separation Success no_separation->column_screening Try different column/mobile phase optimize_conditions Optimize Mobile Phase, Temperature, Flow Rate partial_separation->optimize_conditions optimize_conditions->partial_separation Iterate baseline_separation Baseline Separation Achieved optimize_conditions->baseline_separation Success method_validation Method Validation baseline_separation->method_validation enantiomeric_purity Determine Enantiomeric Purity method_validation->enantiomeric_purity

Caption: Workflow for chiral HPLC method development.

Conclusion

The separation of this compound enantiomers by chiral HPLC requires a systematic screening approach due to the lack of specific literature methods. By exploring a range of polysaccharide and cyclodextrin-based chiral stationary phases under both normal and reversed-phase conditions, a suitable separation method can be developed. Subsequent optimization of the mobile phase, temperature, and flow rate is crucial for achieving baseline resolution. The experimental workflow and data summary table provided in this guide offer a robust framework for researchers to successfully develop and compare chiral HPLC methods for these challenging analytes.

A Comparative Guide to Determining Enantiomeric Excess of Chiral Bromofluoropropane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of chiral molecules, the accurate determination of enantiomeric excess (ee) is a critical quality attribute. This guide provides an objective comparison of four prominent analytical techniques for determining the enantiomeric excess of chiral bromofluoropropane: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy, and Vibrational Circular Dichroism (VCD) Spectroscopy. This comparison is supported by experimental data and detailed methodologies to assist in selecting the most suitable technique for your specific analytical needs.

At a Glance: Performance Comparison of Analytical Methods

The choice of analytical technique for determining the enantiomeric excess of chiral this compound is often a balance between factors such as sample volatility, required sensitivity, sample throughput, and the availability of instrumentation. The following table summarizes the key performance metrics for each of the four methods.

ParameterChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)¹⁹F Nuclear Magnetic Resonance (NMR)Vibrational Circular Dichroism (VCD)
Principle Separation of volatile enantiomers on a chiral stationary phase.Separation of enantiomers in the liquid phase on a chiral stationary phase.Diastereomeric interaction with a chiral solvating agent induces chemical shift differences in ¹⁹F signals.Differential absorption of left and right circularly polarized infrared light by enantiomers.
Typical Sample Type Volatile liquids or gases.Dissolved solids or liquids.Solutions of the analyte with a chiral solvating agent.Neat liquids or solutions.
Analysis Time 5-30 minutes10-45 minutes5-20 minutes15-60 minutes
Reported Accuracy High (typically <2% error)High (typically <2% error)High (error often <1-2%)[1]Good (can be around 1-2.5% error)[2][3]
Precision (RSD) Excellent (<1-2%)Excellent (<1-2%)Excellent (<1%)Good (can be <3%)
Limit of Detection (LOD) Low (ng to pg range)Low (µg to ng range)Moderate (µmol/mL range)[1]Higher (concentration dependent)
Strengths High resolution for volatile compounds, well-established methods.[4]Broad applicability to a wide range of compounds, including non-volatile ones.Rapid, non-separative method, provides structural information.[1][5][6]Non-destructive, provides absolute configuration information.[2][3]
Limitations Limited to thermally stable and volatile compounds.Requires method development for each compound, consumes more solvent.Lower sensitivity compared to chromatographic methods, requires chiral auxiliaries.[5]Lower sensitivity, can be affected by solvent absorption.[7]

Experimental Workflows and Logical Relationships

The general workflow for determining the enantiomeric excess of a chiral compound involves sample preparation, instrumental analysis, and data processing. While the specifics of each step vary between techniques, the underlying logic is to induce a measurable difference between the two enantiomers.

G General Workflow for Enantiomeric Excess Determination cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Acquisition & Processing Sample Chiral this compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Derivatization Derivatization (Optional) Dissolution->Derivatization GC Chiral GC Derivatization->GC HPLC Chiral HPLC Derivatization->HPLC NMR 19F NMR Derivatization->NMR Chromatogram Chromatogram Acquisition GC->Chromatogram HPLC->Chromatogram Spectrum Spectrum Acquisition NMR->Spectrum VCD VCD VCD->Spectrum Integration Peak Integration Chromatogram->Integration Comparison Spectral Comparison Spectrum->Comparison Calculation ee Calculation Integration->Calculation Comparison->Calculation Result Enantiomeric Excess (%) Calculation->Result

Caption: Generalized workflow for determining the enantiomeric excess of chiral this compound.

Detailed Experimental Protocols

Below are representative experimental protocols for each of the four analytical techniques. These protocols are based on methods used for similar small halogenated hydrocarbons and may require optimization for your specific this compound isomer.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile enantiomers. The choice of the chiral stationary phase is critical for achieving separation.

  • Instrumentation : A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column : A capillary column coated with a chiral stationary phase, such as a cyclodextrin (B1172386) derivative (e.g., Rt-βDEXsm).[8]

  • Carrier Gas : Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).

  • Injection : 1 µL of the sample solution (e.g., 1% in dichloromethane) in split mode (e.g., 50:1 split ratio).

  • Oven Temperature Program :

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase to 150 °C at a rate of 5 °C/min.

    • Hold at 150 °C for 5 minutes.

  • Detector Temperature : 250 °C (for FID).

  • Data Analysis : The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile method applicable to a wide range of compounds. The separation is achieved through differential interactions with a chiral stationary phase.

  • Instrumentation : An HPLC system with a UV detector or a circular dichroism detector.

  • Column : A column packed with a chiral stationary phase, often a polysaccharide-based selector like cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel OD-H).[9]

  • Mobile Phase : A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v).[9]

  • Flow Rate : 0.5 mL/min.[9]

  • Column Temperature : 25 °C.

  • Detection : UV detection at a suitable wavelength (e.g., 220 nm).

  • Injection Volume : 10 µL of the sample solution (e.g., 1 mg/mL in the mobile phase).

  • Data Analysis : The enantiomeric excess is determined by the integration of the peak areas of the two enantiomers.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR offers a rapid method for determining enantiomeric excess without the need for chromatographic separation. The addition of a chiral solvating agent creates diastereomeric complexes that result in distinct ¹⁹F NMR signals for each enantiomer.[1][5][6]

  • Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.

  • Sample Preparation :

    • Dissolve approximately 5-10 mg of the chiral this compound sample in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃).

    • Add a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) in a stoichiometric amount.

  • Acquisition Parameters :

    • Acquire a one-dimensional ¹⁹F NMR spectrum.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Use a relaxation delay of at least 5 times the longest T1 relaxation time of the fluorine nuclei to ensure accurate integration.

  • Data Analysis : The enantiomeric excess is calculated from the integral ratio of the two resolved ¹⁹F signals corresponding to the two enantiomers.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light, providing information on the absolute configuration and enantiomeric excess of chiral molecules.[2][3]

  • Instrumentation : A VCD spectrometer, typically a Fourier-transform infrared (FTIR) spectrometer equipped with a photoelastic modulator.

  • Sample Preparation : Prepare a solution of the chiral this compound in a suitable solvent that has minimal absorption in the spectral region of interest (e.g., carbon tetrachloride or deuterated chloroform) at a concentration of approximately 0.1 M.

  • Measurement :

    • Acquire the VCD and IR spectra of the sample in a cell with an appropriate path length (e.g., 100 µm).

    • Acquire the spectra of the pure solvent as a background.

  • Data Analysis :

    • Subtract the solvent spectrum from the sample spectrum.

    • The enantiomeric excess can be determined by creating a calibration curve using samples of known enantiomeric composition and measuring the intensity of a characteristic VCD band. The intensity of the VCD signal is directly proportional to the enantiomeric excess.[7]

This comprehensive guide provides a comparative framework for selecting the most appropriate method for determining the enantiomeric excess of chiral this compound. The choice will ultimately depend on the specific requirements of the analysis, including sample properties, desired accuracy and sensitivity, and available instrumentation.

References

A Comparative Guide to DFT Analysis of Transition States in Bromofluorinated Propane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of reaction mechanisms involving halogenated hydrocarbons is crucial for various applications, including atmospheric chemistry, materials science, and drug development. Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate details of these reactions at a molecular level. This guide provides a comparative analysis of DFT studies on the transition states of reactions involving bromofluorinated propane (B168953) derivatives and related compounds, offering insights into their reactivity and degradation pathways.

While specific DFT studies on bromofluoropropane are limited, this guide draws parallels from closely related molecules, such as bromofluoropropene and bromopropane, to provide a comprehensive overview of the computational approaches and expected results.

Comparison of Reaction Energetics

The following table summarizes key quantitative data from a DFT study on the reaction of 1-bromo-3,3,3-trifluoropropene (BTP) with hydroxyl (OH) radicals. This reaction serves as a proxy for understanding the atmospheric degradation of bromofluorinated propanes. The data includes reaction enthalpies (ΔH) and energy barriers (Ea) for various reaction channels, calculated at the CCSD/aug-cc-pVDZ//B3LYP/6-311++G(d,p) level of theory.[1]

Reaction ChannelDescriptionReaction Enthalpy (ΔH) (kcal/mol)Energy Barrier (Ea) (kcal/mol)
R1OH addition to the Cα atom-29.51.8
R2OH addition to the Cβ atom-33.21.2
R3H abstraction from the Cα atom-21.44.3
R4H abstraction from the Cβ atom-28.11.5
R5OH substitution of the Br atom-25.719.3
R6Br abstraction by OH-1.710.2

Data sourced from a theoretical study on 1-bromo-3,3,3-trifluoropropene with OH radicals.[1]

In a separate study on the E2 elimination reaction of 2-bromopropane, DFT calculations were employed to determine the activation energy, providing a point of comparison for a different type of reaction common to haloalkanes.

ReactionComputational MethodActivation Energy (Ea) (kcal/mol)
E2 Elimination of 2-bromopropaneDFT/def2-TZVPNot explicitly stated in abstract, but calculated.

This study highlights the use of DFT to understand elimination reaction profiles.[2][3]

Experimental and Computational Protocols

A robust DFT analysis of reaction transition states relies on a well-defined computational methodology. The following protocol is representative of the high-level calculations used in the cited literature.

Protocol for Transition State Analysis of Bromofluoropropene + OH Reaction[1]
  • Geometry Optimization: The geometries of all reactants, products, and transition state structures were fully optimized using the B3LYP functional with the 6-311++G(d,p) basis set.

  • Frequency Calculations: Harmonic vibrational frequencies were calculated at the same level of theory to characterize the nature of the stationary points. Reactants and products were confirmed to have all real frequencies, while transition states exhibited a single imaginary frequency.

  • Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations were performed at the B3LYP/6-311++G(d,p) level to confirm the connection between the transition states and their corresponding reactants and products.

  • Single-Point Energy Calculations: To refine the energies, single-point calculations were carried out using the coupled-cluster singles and doubles (CCSD) method with the aug-cc-pVDZ basis set on the B3LYP-optimized geometries.

  • Rate Constant Calculations: Canonical Transition State Theory (TST) with Wigner tunneling correction was used to predict the rate constants over a range of temperatures.

Visualizing Reaction Pathways and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex relationships in computational chemistry studies.

Reaction_Pathway Reactants BTP + OH TS1 Transition State 1 (OH Addition to Cβ) Reactants->TS1 Ea = 1.2 kcal/mol TS2 Transition State 2 (H Abstraction from Cβ) Reactants->TS2 Ea = 1.5 kcal/mol IM1 Intermediate 1 (Adduct) TS1->IM1 Products1 Products 1 IM1->Products1 Products2 Products 2 TS2->Products2

Caption: Simplified energy profile for the two most favorable reaction pathways of BTP + OH.

DFT_Workflow cluster_geom_opt Geometry Optimization cluster_energy Energy Refinement cluster_kinetics Kinetics start Initial Structures (Reactants, Products) opt DFT Optimization (e.g., B3LYP/6-311++G(d,p)) start->opt ts_search Transition State Search opt->ts_search freq Frequency Calculation irc IRC Calculation freq->irc Confirm TS ts_search->freq spe Single-Point Energy (e.g., CCSD/aug-cc-pVDZ) irc->spe tst Rate Constant Calculation (TST with Tunneling) spe->tst end Final Energetics & Kinetics tst->end

Caption: A typical workflow for DFT analysis of a chemical reaction.

References

A Comparative Guide to Fluorinating Agents: Understanding the Role of Bromofluoropropane and Leading Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecules is a cornerstone for enhancing pharmacological properties such as metabolic stability, binding affinity, and lipophilicity. The choice of fluorinating agent is critical to the success of synthetic endeavors. This guide provides a comparative analysis of common fluorinating agents and clarifies the role of bromofluoropropanes, which are often misunderstood as fluorinating agents themselves.

The Role of Bromofluoropropanes: Building Blocks, Not Fluorinating Agents

Contrary to a common misconception, bromofluoropropanes are generally not used as fluorinating agents. Instead, they serve as valuable fluorinated building blocks in organic synthesis. In these molecules, the fluorine atom is already incorporated, and the bromine atom typically acts as a leaving group in nucleophilic substitution reactions. This allows for the introduction of a fluorinated propyl group into a target molecule. For instance, 1-fluoro-3-bromopropane is a key intermediate for synthesizing various pharmaceuticals and agrochemicals by enabling the attachment of a 3-fluoropropyl moiety.[1][2]

The reactivity of the C-Br bond allows for the formation of new carbon-carbon or carbon-heteroatom bonds, while the C-F bond remains intact due to its high bond strength. This is exemplified in the nucleophilic substitution reactions of 1-fluoro-3-bromopropane, where it acts as a precursor to a variety of fluorinated compounds.[1]

A Comparison of True Fluorinating Agents

Fluorinating agents are broadly classified into two categories: electrophilic and nucleophilic. The choice between these depends on the nature of the substrate and the desired transformation.

Electrophilic Fluorinating Agents ("F+" Donors): These reagents are used to fluorinate nucleophilic centers, such as enolates, silyl (B83357) enol ethers, and electron-rich aromatic rings. They typically feature a nitrogen-fluorine (N-F) bond and are favored for their stability and ease of handling compared to hazardous alternatives like elemental fluorine.

Nucleophilic Fluorinating Agents ("F-" Donors): These reagents are used to displace leaving groups in substitution reactions or for the deoxyfluorination of alcohols and carbonyls.

Below is a table summarizing the properties and applications of commonly used fluorinating agents.

Fluorinating Agent Type Formula Key Characteristics Common Applications
Selectfluor® ElectrophilicC₇H₁₄B₂ClF₉N₂Air and moisture-stable solid, user-friendly, broad applicability.[3]α-fluorination of ketones, fluorination of enolates, enamides, and aromatic compounds.[4][5]
N-Fluorobenzenesulfonimide (NFSI) ElectrophilicC₁₂H₁₀FNO₄S₂Crystalline, stable solid, high reactivity.Fluorination of carbanions, enolates, and (hetero)aromatics.[3]
Diethylaminosulfur Trifluoride (DAST) Nucleophilic(C₂H₅)₂NSF₃Liquid, effective for deoxyfluorination, but thermally unstable and moisture-sensitive.Conversion of alcohols to alkyl fluorides and carbonyls to gem-difluorides.[6]
Deoxo-Fluor® Nucleophilic(CH₃OCH₂CH₂)₂NSF₃More thermally stable liquid alternative to DAST.[7]Deoxyfluorination of alcohols and carbonyls with improved safety profile.
Potassium Fluoride (B91410) (KF) NucleophilicKFCost-effective, but reactivity is highly dependent on reaction conditions and solubility.[8]Nucleophilic substitution of halides and sulfonates.

Experimental Protocols for Key Fluorination Reactions

Detailed experimental procedures are crucial for reproducible and successful fluorination reactions. Below are representative protocols for the use of Selectfluor® and DAST.

Protocol 1: α-Fluorination of a β-Ketoester using Selectfluor®

This protocol describes a general procedure for the electrophilic fluorination of a β-ketoester.

Materials:

  • β-ketoester (1.0 mmol)

  • Selectfluor® (1.1 mmol)

  • Acetonitrile (5 mL)

  • Sodium carbonate (1.2 mmol)

  • Stir bar

  • Round-bottom flask

  • Standard workup and purification equipment

Procedure:

  • To a round-bottom flask containing a stir bar, add the β-ketoester and acetonitrile.

  • Add sodium carbonate to the solution and stir for 10 minutes at room temperature.

  • Add Selectfluor® in one portion.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Deoxyfluorination of a Primary Alcohol using DAST

This protocol outlines the conversion of a primary alcohol to an alkyl fluoride using DAST. Caution: DAST is toxic and reacts violently with water. Handle with extreme care in a well-ventilated fume hood.

Materials:

  • Primary alcohol (1.0 mmol)

  • Anhydrous dichloromethane (B109758) (10 mL)

  • DAST (1.2 mmol)

  • Stir bar

  • Three-necked round-bottom flask with a dropping funnel and nitrogen inlet

  • Standard workup and purification equipment

Procedure:

  • To a dry three-necked round-bottom flask under a nitrogen atmosphere, add the primary alcohol and anhydrous dichloromethane.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DAST to the solution via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Once complete, slowly and carefully quench the reaction by adding it to a saturated aqueous solution of sodium bicarbonate at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure.

  • Purify the product by distillation or column chromatography.

Visualizing Fluorination Pathways

The following diagrams illustrate the general mechanisms and workflows for electrophilic and nucleophilic fluorination reactions.

Electrophilic_Fluorination_Workflow Substrate Nucleophilic Substrate (e.g., Enolate) Reaction Reaction in Suitable Solvent Substrate->Reaction Reagent Electrophilic Fluorinating Agent (e.g., Selectfluor®) Reagent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Product Fluorinated Product Purification Purification (e.g., Chromatography) Workup->Purification FinalProduct Pure Fluorinated Product Purification->FinalProduct

Caption: General workflow for electrophilic fluorination.

Deoxyfluorination_Mechanism cluster_0 Deoxyfluorination with DAST cluster_1 Key Transformation Alcohol R-CH₂-OH Intermediate [R-CH₂-O-SF₂NEt₂] Alcohol->Intermediate + DAST DAST Et₂NSF₃ Product R-CH₂-F Intermediate->Product SN2 Byproduct Et₂NS(O)F Intermediate->Byproduct SN2 SN2 Attack by Fluoride Start Alcohol End Alkyl Fluoride Start->End C-O to C-F bond

Caption: Simplified mechanism of deoxyfluorination using DAST.

References

A Comparative Guide to the Structural Analysis of Bromofluoropropane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of small halogenated hydrocarbons, including bromofluoropropane derivatives, is crucial for understanding their reactivity, designing novel synthetic pathways, and predicting their roles in complex chemical and biological systems. While X-ray crystallography is a gold standard for determining the three-dimensional arrangement of atoms in the solid state, its application to small, often volatile, bromofluoropropanes presents significant challenges. This guide provides a comparative overview of X-ray crystallography and alternative analytical techniques, offering insights into their respective strengths and limitations in the structural analysis of these compounds.

The Challenge of Crystallizing Bromofluoropropanes

Single-crystal X-ray diffraction requires a well-ordered, single crystal of the compound of interest. However, many simple this compound derivatives are liquids or gases at or near room temperature, making the growth of suitable crystals exceedingly difficult. The weak intermolecular interactions in these small, non-polar or weakly polar molecules often hinder the formation of a stable crystal lattice. This inherent difficulty in obtaining single crystals is the primary reason for the scarcity of X-ray crystallographic data for this class of compounds in the public domain.

Alternative Methods for Structural Elucidation

Given the challenges associated with the crystallization of bromofluoropropanes, researchers often turn to alternative techniques that can provide detailed structural information in the gas or solution phase. These methods include gas-phase electron diffraction, microwave spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data Comparison

Due to the lack of available X-ray crystallographic data for simple this compound derivatives, the following table presents a comparison of the type of structural data that can be obtained from alternative methods, using the closely related 2-fluoropropane (B1329498) as a representative example. This illustrates the precision and nature of the structural parameters each technique can provide.

ParameterGas-Phase Electron Diffraction (GED)Microwave SpectroscopyNMR Spectroscopy
Phase GasGasSolution
Typical Data Internuclear distances, bond angles, torsional anglesRotational constants, dipole moment, nuclear quadrupole coupling constantsChemical shifts, coupling constants (J-coupling), Nuclear Overhauser Effects (NOEs)
Example Data (2-Fluoropropane)
C-C bond lengthNot available1.521 ÅNot directly measured
C-F bond lengthNot available1.405 ÅNot directly measured
C-H (methyl) bond lengthNot available1.090 ÅNot directly measured
C-H (methine) bond lengthNot available1.095 ÅNot directly measured
∠CCC bond angleNot available113.6°Not directly measured
∠CCF bond angleNot available107.5°Not directly measured
Rotational ConstantsNot applicableA = 8693.82 MHz, B = 8102.51 MHz, C = 4788.83 MHz[1]Not applicable
Dipole MomentNot applicable1.96 D[1]Not applicable

Experimental Protocols

X-ray Crystallography (Hypothetical for Bromofluoropropanes)
  • Crystal Growth: Single crystals of a this compound derivative would ideally be grown by slow cooling of a liquid sample below its melting point in a capillary tube mounted on the diffractometer. Alternatively, co-crystallization with a suitable host molecule could be attempted.

  • Data Collection: A suitable crystal would be mounted on a goniometer and cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas to minimize thermal vibrations. The crystal would then be irradiated with a monochromatic X-ray beam, and the diffraction pattern would be collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data would be processed to determine the unit cell dimensions and the intensities of the reflections. The initial positions of the atoms would be determined using direct methods, and the structure would be refined using least-squares methods to obtain the final atomic coordinates, bond lengths, and angles.

Gas-Phase Electron Diffraction (GED)
  • Sample Introduction: A gaseous sample of the this compound derivative is introduced into a high-vacuum chamber through a fine nozzle.[2]

  • Electron Beam Interaction: A high-energy beam of electrons is passed through the gas stream, and the electrons are scattered by the molecules.[2]

  • Data Collection: The scattered electrons form a diffraction pattern of concentric rings on a detector.[2]

  • Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is measured. This data is then mathematically transformed to generate a radial distribution curve, from which internuclear distances and bond angles can be derived.[2]

Microwave Spectroscopy
  • Sample Introduction: The this compound sample is introduced into a waveguide as a low-pressure gas.[3]

  • Microwave Irradiation: The gas is irradiated with microwave radiation of varying frequency.

  • Detection of Absorption: The absorption of microwaves by the sample is detected as a function of frequency. Transitions between rotational energy levels of the molecule result in sharp absorption lines in the spectrum.[3]

  • Spectral Analysis: The frequencies of the rotational transitions are used to determine the rotational constants of the molecule. From these constants, precise molecular geometries (bond lengths and angles) and dipole moments can be calculated.[1][3]

NMR Spectroscopy for Conformational Analysis
  • Sample Preparation: A solution of the this compound derivative is prepared in a suitable deuterated solvent.

  • Data Acquisition: A series of one- and two-dimensional NMR experiments (e.g., ¹H, ¹³C, COSY, NOESY) are performed.

  • Spectral Analysis: The chemical shifts, and particularly the scalar coupling constants (J-couplings) between different nuclei, are analyzed. The magnitude of three-bond coupling constants (³J) is related to the dihedral angle between the coupled nuclei through the Karplus equation. By measuring these couplings, the preferred conformations of the molecule in solution can be determined.[4]

Visualization of Structural Analysis Workflow

G General Workflow for Structural Analysis of Small Molecules cluster_synthesis Sample Preparation cluster_analysis Structural Analysis cluster_data Data Output Synthesis Synthesis & Purification Crystallization Crystallization Synthesis->Crystallization GasPhase Gas-Phase Analysis Synthesis->GasPhase SolutionPhase Solution-Phase Analysis Synthesis->SolutionPhase Xray Single-Crystal X-ray Diffraction Crystallization->Xray Success SolidState Solid-State Structure (Bond lengths, angles, crystal packing) Xray->SolidState GED Gas-Phase Electron Diffraction GasPhase->GED Microwave Microwave Spectroscopy GasPhase->Microwave NMR NMR Spectroscopy SolutionPhase->NMR GasStructure Gas-Phase Structure (Bond lengths, angles) GED->GasStructure Microwave->GasStructure SolutionConformation Solution-Phase Conformation (Dihedral angles, relative populations) NMR->SolutionConformation

Caption: Workflow for small molecule structural analysis.

Conclusion

While X-ray crystallography remains a powerful tool for unambiguous structure determination, its application to volatile, small molecules like this compound derivatives is often limited by the inability to grow suitable single crystals. In such cases, a combination of gas-phase techniques like electron diffraction and microwave spectroscopy, alongside solution-phase NMR studies, provides a robust and comprehensive approach to elucidating the structural and conformational properties of these important chemical entities. The choice of method will ultimately depend on the specific properties of the compound and the precise structural information required by the researcher.

References

A Comparative Guide to Analytical Methods for Determining the Purity of Bromofluoropropane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of isomeric purity is a cornerstone of quality control and regulatory compliance. Bromofluoropropane isomers, which share the same molecular formula but differ in the arrangement of their bromine and fluorine atoms, can exhibit distinct physical, chemical, and toxicological properties. Therefore, robust analytical methods are imperative to ensure the identity and purity of these compounds. This guide provides a comprehensive comparison of the primary analytical techniques for determining the purity of this compound isomers, supported by experimental data and detailed methodologies.

The principal analytical techniques for the purity determination of this compound isomers are Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC), particularly for chiral separations. Each method offers unique advantages in terms of selectivity, sensitivity, and the nature of the information it provides.

Comparison of Key Analytical Techniques

The selection of an appropriate analytical method hinges on the specific isomers (positional, structural, or stereoisomers), the required level of sensitivity, and the desired analytical throughput.

FeatureGas Chromatography (GC)Nuclear Magnetic Resonance (NMR) SpectroscopyChiral High-Performance Liquid Chromatography (Chiral HPLC)
Principle Separation of volatile compounds in the gas phase based on their boiling points and interactions with a stationary phase.Nuclei absorb and re-emit electromagnetic radiation in a magnetic field. The resonance frequency is sensitive to the molecular structure.Separation of enantiomers in the liquid phase based on their differential interactions with a chiral stationary phase.
Best Suited For Volatile and thermally stable positional and structural isomers.Structural elucidation, purity determination, and quantification of all isomer types without the need for reference standards for each isomer.Separation and quantification of enantiomers (chiral isomers).
Typical Limit of Detection (LOD) 0.1 - 10 ng/mL0.01 - 1 mg/mL1 - 100 ng/mL
Typical Limit of Quantification (LOQ) 0.5 - 30 ng/mL0.05 - 3 mg/mL5 - 300 ng/mL
Precision (RSD) < 5%< 2%< 5%
Key Advantages High resolution for volatile isomers, robust, and widely available.Provides detailed structural information, non-destructive, and highly accurate for quantification (qNMR).The gold standard for enantiomeric separation.
Key Limitations Not suitable for non-volatile or thermally labile compounds. May require derivatization.Lower sensitivity compared to chromatographic methods. Higher instrument cost.Limited to enantiomeric separations. Requires specific chiral columns.

Experimental Workflows and Logical Relationships

The general workflow for determining the purity of this compound isomers involves a systematic approach, starting from sample preparation to data analysis and interpretation. The choice of the specific analytical path often depends on the nature of the isomeric impurity that needs to be resolved.

cluster_0 Purity Analysis Workflow for this compound Isomers Sample Sample of this compound Isomers Initial_Screen Initial Purity Screen by GC-FID/MS Sample->Initial_Screen Isomer_Type Identify Isomer Type(s) Present Initial_Screen->Isomer_Type Positional_Structural Positional/Structural Isomers Detected Isomer_Type->Positional_Structural Yes Chiral_Isomers Enantiomers/Diastereomers Suspected or Detected Isomer_Type->Chiral_Isomers Yes GC_Optimization GC Method Optimization (Column, Temperature Program) Positional_Structural->GC_Optimization NMR_Analysis ¹H, ¹⁹F, ¹³C NMR Analysis for Structural Confirmation and Quantification Positional_Structural->NMR_Analysis Chiral_Method Chiral Separation Method (Chiral GC or Chiral HPLC) Chiral_Isomers->Chiral_Method Quantification Quantification of Isomeric Purity GC_Optimization->Quantification NMR_Analysis->Quantification Chiral_Method->Quantification Final_Report Final Purity Report Quantification->Final_Report

A generalized workflow for the purity analysis of this compound isomers.

Experimental Protocols

Detailed experimental protocols are essential for achieving reproducible and reliable results. Below are representative methodologies for the key analytical techniques.

Gas Chromatography (GC) for Positional and Structural Isomer Purity

This method is suitable for the separation of this compound isomers based on their boiling points and polarity.

  • Instrumentation : Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column : A mid-polarity capillary column, such as a 6% cyanopropylphenyl / 94% dimethylpolysiloxane phase (e.g., DB-624), 30 m x 0.25 mm ID, 1.4 µm film thickness, is recommended for resolving isomers with different polarities.

  • Sample Preparation : Prepare a solution of the this compound isomer mixture in a suitable solvent (e.g., hexane (B92381) or dichloromethane) at a concentration of approximately 1 mg/mL.

  • Injection :

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Carrier Gas : Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program :

    • Initial Temperature: 40 °C, hold for 5 minutes.

    • Ramp: Increase at 5 °C/min to 150 °C.

    • Hold: Hold at 150 °C for 5 minutes.

  • Detector :

    • FID: Temperature at 280 °C.

    • MS: Transfer line at 250 °C. For mass spectral confirmation, operate in scan mode (e.g., m/z 35-200). For quantification, use Selected Ion Monitoring (SIM).

  • Data Analysis : Identify isomers based on their retention times. Quantify the purity by calculating the peak area percentage of the main isomer relative to the total peak area of all isomers.[1]

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Purity Determination

¹H and ¹⁹F NMR are powerful tools for the absolute quantification of this compound isomers.[2][3]

  • Instrumentation : High-field NMR spectrometer (≥ 400 MHz is recommended for better signal dispersion).

  • Sample Preparation :

    • Accurately weigh approximately 10-20 mg of the this compound sample into a vial.

    • Accurately weigh and add a certified internal standard (e.g., maleic acid for ¹H NMR, trifluorotoluene for ¹⁹F NMR) to the same vial. The amount of the internal standard should be chosen to give a signal intensity comparable to that of the analyte.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition Parameters :

    • Pulse Program: Standard quantitative pulse sequence with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

    • Number of Scans: 16 or higher for good signal-to-noise ratio.

  • ¹⁹F NMR Acquisition Parameters :

    • Pulse Program: Standard quantitative pulse sequence with appropriate relaxation delay.

    • Number of Scans: 16 or higher.

  • Data Processing and Analysis :

    • Process the raw data with Fourier transform, phase correction, and baseline correction.

    • Integrate the signals corresponding to the analyte and the internal standard.

    • Calculate the purity of the analyte using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * Purity_standard

    Where:

    • I = Integral value

    • N = Number of nuclei giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • Purity_standard = Purity of the internal standard

Chiral Gas Chromatography (Chiral GC) for Enantiomeric Purity

For chiral this compound isomers, enantiomeric purity can be determined using a chiral stationary phase.[4][5][6]

  • Instrumentation : Gas chromatograph with an FID or MS detector.

  • Column : A chiral capillary column, such as one coated with a derivatized cyclodextrin (B1172386) (e.g., 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-β-cyclodextrin).

  • Sample Preparation : Prepare a dilute solution (e.g., 0.1-1 mg/mL) of the this compound enantiomeric mixture in a suitable solvent (e.g., pentane (B18724) or dichloromethane).

  • Injection :

    • Injector Temperature: 220 °C

    • Injection Volume: 1 µL

    • Split Ratio: 100:1

  • Carrier Gas : Hydrogen or Helium at an optimized flow rate for the best resolution.

  • Oven Temperature Program : An isothermal analysis at a relatively low temperature (e.g., 60-100 °C) often provides the best enantiomeric separation. Temperature programming may be necessary if other impurities are present.

  • Data Analysis : The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers:

    e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] * 100

    Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Conclusion

The determination of the purity of this compound isomers requires a multi-faceted analytical approach. Gas chromatography is a robust technique for separating positional and structural isomers, while NMR spectroscopy provides invaluable structural confirmation and accurate quantification. For chiral isomers, specialized techniques such as chiral GC or chiral HPLC are indispensable. The choice of the most suitable method will depend on the specific isomeric composition of the sample and the analytical objectives. The experimental protocols provided in this guide serve as a starting point for method development and validation, ensuring the reliable and accurate assessment of the purity of this compound isomers for research, development, and quality control purposes.

References

A Comparative Guide to the Synthesis of 1-Bromo-3-fluoropropane: A Traditional versus a Novel Synthetic Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of halogenated alkanes, such as 1-bromo-3-fluoropropane (B1205824), is a fundamental process in the development of new pharmaceutical agents and other specialty chemicals. The strategic placement of bromine and fluorine atoms allows for the fine-tuning of a molecule's steric and electronic properties, which can significantly impact its biological activity. This guide provides an objective comparison of a traditional and a novel synthetic route to 1-bromo-3-fluoropropane, offering detailed experimental protocols and performance data to inform your research and development efforts.

Comparison of Synthetic Routes

The selection of a synthetic route is a critical decision in chemical manufacturing, with implications for yield, purity, cost, and environmental impact. Below is a summary of the key performance indicators for a traditional and a novel synthetic approach to 1-bromo-3-fluoropropane.

ParameterTraditional Route: Nucleophilic SubstitutionNew Synthetic Route: Anti-Markovnikov Hydrobromination
Starting Material 3-fluoro-1-propanolAllyl fluoride (B91410), Hydrogen bromide
Reagent Phosphorus tribromide (PBr₃)Activated Carbon Catalyst
Reaction Type Nucleophilic Substitution (Sₙ2)Free-Radical Addition
Typical Yield 65-75%90-95% (based on converted alkene)
Purity (crude) ~90%>98%
Reaction Time 4-6 hours< 1 minute (residence time)
Temperature 0°C to reflux250-350°C
Pressure AtmosphericAtmospheric
Key Advantages Well-established, uses common lab reagentsHigh yield and selectivity, continuous process
Key Disadvantages Moderate yield, potential for byproductsRequires specialized equipment (tube furnace)

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation of any synthetic method.

Traditional Route: Synthesis of 1-Bromo-3-fluoropropane from 3-fluoro-1-propanol

This method relies on the conversion of a primary alcohol to an alkyl bromide using phosphorus tribromide, a classic and widely used transformation in organic synthesis.

Procedure:

  • A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HBr fumes) is charged with 3-fluoro-1-propanol (15.6 g, 0.2 mol) and anhydrous diethyl ether (100 mL).

  • The flask is cooled in an ice-water bath to 0-5°C.

  • Phosphorus tribromide (18.1 g, 0.067 mol) is added dropwise from the dropping funnel over a period of 1 hour, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2 hours.

  • The reaction mixture is cooled to room temperature and then poured slowly onto 100 g of crushed ice with vigorous stirring.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).

  • The combined organic layers are washed with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

  • The crude 1-bromo-3-fluoropropane is purified by fractional distillation to yield the final product.

New Synthetic Route: Continuous Gas-Phase Anti-Markovnikov Hydrobromination of Allyl Fluoride

This novel approach, analogous to patented industrial processes for similar fluorinated compounds, utilizes a continuous gas-phase reaction over a catalyst, offering high throughput and selectivity.[1][2]

Procedure:

  • A stainless steel tube reactor (1-inch diameter, 24 inches long) is packed with 50 g of activated carbon catalyst.

  • The reactor is placed in a tube furnace and heated to 300°C.

  • A gaseous mixture of allyl fluoride and anhydrous hydrogen bromide in a 1:1.1 molar ratio is passed through the heated reactor at a controlled flow rate to achieve a residence time of approximately 30 seconds.

  • The gaseous product stream exiting the reactor is passed through a condenser cooled to -20°C to liquefy the 1-bromo-3-fluoropropane and any unreacted starting materials.

  • The condensed liquid is collected and washed with a dilute sodium hydroxide (B78521) solution to remove any unreacted hydrogen bromide.

  • The organic layer is separated, dried over anhydrous calcium chloride, and then subjected to fractional distillation to isolate the pure 1-bromo-3-fluoropropane. Unreacted allyl fluoride can be recovered and recycled.

Workflow and Pathway Visualizations

To further elucidate the described synthetic strategies, the following diagrams illustrate the logical flow of each process.

Traditional_Route cluster_setup Reaction Setup cluster_workup Workup & Purification 3-fluoro-1-propanol 3-fluoro-1-propanol Reaction_Vessel Reaction Vessel (0°C to Reflux) 3-fluoro-1-propanol->Reaction_Vessel PBr3 PBr3 PBr3->Reaction_Vessel Quenching Quenching (Ice-water) Reaction_Vessel->Quenching 4-6 hours Extraction Liquid-Liquid Extraction Quenching->Extraction Washing Washing (NaHCO3, Brine) Extraction->Washing Drying Drying (MgSO4) Washing->Drying Distillation Fractional Distillation Drying->Distillation Product 1-Bromo-3-fluoropropane Distillation->Product

Caption: Workflow for the traditional synthesis of 1-bromo-3-fluoropropane.

New_Route cluster_reaction Continuous Gas-Phase Reaction cluster_separation Product Separation Allyl_Fluoride Allyl Fluoride (gas) Tube_Reactor Tube Reactor (Activated Carbon, 300°C) Allyl_Fluoride->Tube_Reactor HBr HBr (gas) HBr->Tube_Reactor Condensation Condensation (-20°C) Tube_Reactor->Condensation < 1 min Neutralization Neutralization (NaOH wash) Condensation->Neutralization Drying_Sep Drying & Separation Neutralization->Drying_Sep Final_Distillation Fractional Distillation Drying_Sep->Final_Distillation Final_Product 1-Bromo-3-fluoropropane Final_Distillation->Final_Product Recycle Recycle Unreacted Alkene Final_Distillation->Recycle

Caption: Workflow for the new synthetic route to 1-bromo-3-fluoropropane.

Conclusion

The traditional synthesis of 1-bromo-3-fluoropropane via nucleophilic substitution of 3-fluoro-1-propanol is a reliable method suitable for laboratory-scale synthesis. However, for larger-scale production, the novel gas-phase anti-Markovnikov hydrobromination of allyl fluoride offers significant advantages in terms of yield, purity, and efficiency due to its continuous nature. The choice between these routes will ultimately depend on the specific requirements of the research or manufacturing campaign, including scale, available equipment, and economic considerations.

References

Assessing the Atom Economy of Bromofluoropropane Syntheses: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the principles of green chemistry are increasingly integral to modern synthetic strategies. Among these, atom economy stands out as a critical metric for evaluating the efficiency and environmental impact of a chemical process. This guide provides a comparative analysis of various synthesis routes for bromofluoropropanes, focusing on their respective atom economies. Detailed experimental protocols and visual representations of the synthetic pathways are included to support this assessment.

The ideal chemical reaction would incorporate every atom from the reactants into the final desired product, achieving a 100% atom economy. However, in practice, many reactions generate byproducts, leading to waste and a lower atom economy. By calculating and comparing the atom economy of different synthetic routes to a target molecule, chemists can select pathways that are more sustainable and cost-effective.

Comparative Atom Economy of Bromofluoropropane Syntheses

The following table summarizes the atom economy for several synthesis routes to different this compound isomers. The calculations are based on the molecular weights of the desired product and all reactants.

Target MoleculeSynthesis RouteChemical EquationMolar Mass of Reactants ( g/mol )Molar Mass of Product ( g/mol )Atom Economy (%)
1-Bromo-3-fluoropropane Halogen Exchange from 1,3-Propanediol (B51772)C₃H₈O₂ + HBr + CH₃COOH → C₃H₆BrF + CH₃COOCH₂CH₂CH₂OH + H₂O76.09 + 80.91 + 60.05140.9859.29%
3-Bromo-1,1,1-trifluoropropane (B1271859) Hydrobromination of an AlkeneC₃H₃F₃ + HBr → C₃H₄BrF₃96.05 + 80.91176.96100%
1-Bromopropane (B46711) From 1-Propanol (B7761284)C₃H₈O + NaBr + H₂SO₄ → C₃H₇Br + NaHSO₄ + H₂O60.10 + 102.89 + 98.08122.9948.98%
2-Bromopropane From Propene (Markovnikov Addition)C₃H₆ + HBr → C₃H₇Br42.08 + 80.91122.99100%
1-Bromopropane From Propene (Anti-Markovnikov Addition)C₃H₆ + HBr (in presence of peroxide) → C₃H₇Br42.08 + 80.91122.99100%

Experimental Protocols

Detailed methodologies for the key syntheses are provided below.

Synthesis of 1-Bromo-3-fluoropropane from 1,3-Propanediol

This method involves a selective bromination and subsequent fluorination.

Procedure:

  • Dissolve 1,3-propanediol in glacial acetic acid at room temperature.

  • Bubble dry hydrogen bromide gas through the solution until it turns deep red.

  • Add water and extract the product with diethyl ether.

  • Wash the ether layer with water and a saturated sodium carbonate solution.

  • Dry the ether layer with anhydrous magnesium sulfate (B86663) and evaporate the solvent.

  • The resulting 3-bromo-1-acetoxypropane is then heated under reflux with a strong acidic cation exchange resin in methanol (B129727) to yield 1-bromo-3-propanol.

  • Finally, a fluorinating agent is used to replace the hydroxyl group with fluorine, yielding 1-bromo-3-fluoropropane.

Synthesis of 3-Bromo-1,1,1-trifluoropropane via Hydrobromination

This reaction proceeds via the addition of hydrogen bromide to 3,3,3-trifluoropropene.

Procedure: [1][2][3]

  • 3,3,3-trifluoropropene and anhydrous hydrogen bromide are passed through a reactor containing an activated carbon catalyst.[1][2][3]

  • The reaction is carried out at an elevated temperature, typically between 150°C and 800°C.[1][3]

  • The product, 3-bromo-1,1,1-trifluoropropane, is then recovered from the reaction mixture.[1][3]

Synthesis of 1-Bromopropane from 1-Propanol

A classic nucleophilic substitution reaction.

Procedure:

  • To a round-bottom flask, add sodium bromide and water.

  • Add 1-propanol to the flask.

  • Cool the flask in an ice bath and slowly add concentrated sulfuric acid with stirring.

  • Heat the mixture under reflux.

  • Distill the crude 1-bromopropane from the reaction mixture.

  • Wash the distillate with water, saturated sodium bicarbonate solution, and finally with a saturated sodium chloride solution.

  • Dry the 1-bromopropane over anhydrous calcium chloride and perform a final distillation to purify the product.

Logical Workflow for Assessing Atom Economy

The following diagram illustrates the logical steps involved in assessing and comparing the atom economy of different chemical syntheses.

AtomEconomyAssessment cluster_synthesis Synthetic Route Analysis cluster_calculation Atom Economy Calculation cluster_comparison Comparative Analysis Route1 Identify Synthesis Route 1 Eq1 Write Balanced Equation for Route 1 Route1->Eq1 Route2 Identify Synthesis Route 2 Eq2 Write Balanced Equation for Route 2 Route2->Eq2 Route3 Identify Synthesis Route n Eq3 Write Balanced Equation for Route n Route3->Eq3 MW1 Determine Molar Masses of Reactants & Product for Route 1 Eq1->MW1 Calc1 Calculate Atom Economy for Route 1 MW1->Calc1 Compare Compare Atom Economies Calc1->Compare MW2 Determine Molar Masses of Reactants & Product for Route 2 Eq2->MW2 Calc2 Calculate Atom Economy for Route 2 MW2->Calc2 Calc2->Compare MW3 Determine Molar Masses of Reactants & Product for Route n Eq3->MW3 Calc3 Calculate Atom Economy for Route n MW3->Calc3 Calc3->Compare Select Select Most Atom-Economical Route Compare->Select

Caption: Workflow for Atom Economy Assessment.

Conclusion

The analysis of atom economy provides a quantitative measure for comparing the efficiency of different synthetic routes. As demonstrated, addition reactions, such as the hydrobromination of alkenes, can achieve 100% atom economy in theory, as all reactant atoms are incorporated into the final product. In contrast, substitution and elimination reactions often generate byproducts, leading to a lower atom economy. For researchers in drug development and other scientific fields, prioritizing syntheses with higher atom economy is a crucial step towards more sustainable and environmentally responsible chemistry.

References

Safety Operating Guide

Navigating the Safe Disposal of Bromofluoropropane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. Bromofluoropropane, a halogenated hydrocarbon, requires careful management due to its potential health hazards and environmental impact. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with best practices in laboratory safety and chemical handling.

Hazard Profile and Safety Data

Understanding the intrinsic hazards of this compound is the foundational step in its safe management. As a halogenated organic compound, it is classified as hazardous waste.[1] Below is a summary of its key hazard classifications.

Hazard ClassificationDescriptionCitations
Acute Toxicity (Inhalation) Toxic if inhaled.[2]
Acute Toxicity (Oral) Harmful or toxic if swallowed.[2][3]
Genetic Defects Suspected of causing genetic defects.[2]
Organ Damage May cause damage to organs.[2]
Respiratory Irritation May cause respiratory irritation.[2]
Aquatic Hazard Harmful to aquatic life with long-lasting effects.[2][4][5]
Flammability Combustible liquid. Vapors may form explosive mixtures with air and can cause a flash fire.[2][6]

Step-by-Step Disposal Protocol for this compound

The required method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.[2][4][6] Discharging it into the environment, including sewer systems, is strictly prohibited.[2][4]

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure all necessary safety measures are in place.

  • Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to prevent inhalation of vapors.[2][7]

  • Eye Protection : Wear tightly fitting safety goggles with side-shields.[7][8]

  • Hand Protection : Wear appropriate chemical-resistant gloves. Gloves must be inspected before use and disposed of properly after handling.[9]

  • Body Protection : Wear suitable protective clothing to prevent skin contact.[2][7]

  • Respiratory Protection : If ventilation is inadequate, use respiratory protection.[2][7]

Waste Segregation and Collection

Proper segregation is critical to prevent dangerous reactions and ensure compliant disposal.

  • Designated Waste Container : Collect this compound waste in a dedicated, compatible, and properly sealed container.[2][7] Do not mix it with other waste streams unless explicitly permitted by your institution's safety protocols.

  • Halogenated Waste Stream : As a brominated organic compound, it should be collected in the halogenated organic waste stream.[1]

Container Management and Labeling

Accurate labeling is a legal requirement and essential for safety.

  • Containment : Keep the waste in its original container if possible, or a compatible, properly sealed waste container to prevent leaks and spills.[2][7]

  • Labeling : Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other required hazard symbols (e.g., toxic, flammable).[7] The label should also include the date of waste generation and the name of the responsible individual or laboratory.

Storage of Waste

Temporary storage of hazardous waste is regulated and must be done safely.

  • Storage Location : Store containers in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and incompatible materials like strong oxidizing agents.[2][6][8]

  • Security : Store waste in a locked-up area or one that is only accessible to authorized personnel.

Arranging for Disposal

Disposal must be handled by professionals to ensure regulatory compliance.

  • Contact EHS : Your institution's Environmental Health and Safety (EHS) department is the primary resource for waste disposal procedures. They will have a list of approved vendors for chemical waste disposal.

  • Engage a Licensed Vendor : Disposal of this compound must be conducted by a licensed and qualified hazardous waste management company.[7]

  • Provide Information : Be prepared to provide the waste vendor with the chemical name, quantity, and information from the Safety Data Sheet (SDS), including hazard classifications.[7]

  • Follow Instructions : The waste disposal vendor will provide specific instructions for pickup, including any necessary paperwork such as a hazardous waste manifest.[7]

Disposal of Empty Containers

Empty containers that held this compound must also be managed as hazardous waste.

  • Rinsing : Containers may need to be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[7] Consult your EHS department for an appropriate solvent and procedure.

  • Disposal : Handle the cleaned containers as instructed by your EHS department and the waste disposal vendor.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

Bromofluoropropane_Disposal_Workflow cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill & Emergency A Identify this compound Waste B Wear Appropriate PPE: - Goggles - Gloves - Lab Coat A->B L Spill Occurs A->L C Handle in a Fume Hood B->C D Collect in a Designated, Labeled Halogenated Waste Container C->D E Store Container in a Cool, Dry, Well-Ventilated Area D->E F Ensure Area is Secure and Away from Incompatible Materials E->F G Contact Institutional EHS Department F->G H Arrange Pickup with a Licensed Hazardous Waste Vendor G->H I Provide SDS and Waste Information H->I J Complete Hazardous Waste Manifest I->J K Waste is Transported for Incineration or Other Approved Treatment J->K M Evacuate Area if Necessary L->M N Absorb with Inert Material M->N O Collect Spill Debris into Hazardous Waste Container N->O O->D

This compound Disposal Workflow

Regulatory Framework

In the United States, the disposal of hazardous waste like this compound is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11] this compound falls under the category of halogenated organic compounds, which are subject to specific land disposal restrictions.[12][13] It is the responsibility of the waste generator (the laboratory) to ensure that all local, state, and federal regulations are followed for the complete and accurate classification and disposal of chemical waste.[4][14]

References

Essential Guide to Handling Bromofluoropropane: Safety, Operations, and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory work, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for handling Bromofluoropropane, including personal protective equipment (PPE), operational plans, and disposal procedures.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protective equipment is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE.

Body PartPersonal Protective EquipmentSpecifications and Usage
Respiratory Full-face or half-mask air-purifying respiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] Ensure proper fit and training on use.
Eyes and Face Safety glasses with side shields or goggles; Face shieldEye protection must be worn to guard against splashes.[2] For tasks with a high risk of splashing, a face shield worn over safety glasses is recommended.[3][4] Ensure that eyewash stations are close to the workstation.[1][5]
Hands Chemical-resistant glovesGloves must be inspected before use.[6] Use proper glove removal technique to avoid skin contact.[6] The specific glove material should be selected based on the breakthrough time for this compound.
Body Protective work clothing; Chemical-resistant apron or suitWear protective clothing to prevent skin exposure.[1][7] For larger quantities or splash potential, a chemical-resistant apron or suit is recommended.[3]
Feet Closed-toe shoes or chemical-resistant bootsProtect feet from potential spills.[3]

Operational and Handling Plan

Safe handling of this compound requires adherence to strict operational protocols to prevent exposure and accidents.

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably under a chemical fume hood.[6][8]

  • Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[6][8] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[5]

  • Grounding: To avoid ignition from static electricity, all metal parts of the equipment must be grounded.[8] Use only non-sparking tools.[1][8]

  • Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[2] Wash hands thoroughly after handling.[2][6]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][8]

Emergency and Disposal Plan

A clear plan for emergencies and proper disposal is critical for laboratory safety and environmental protection.

Spill Response:

In the event of a spill, follow these steps:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.[7]

  • Ventilate: Ensure the area is well-ventilated.

  • Remove Ignition Sources: Eliminate all nearby ignition sources.[7]

  • Containment: Absorb the spill with an inert material like vermiculite, dry sand, or earth.[7]

  • Collection: Use non-sparking tools to collect the absorbed material into a sealed container for disposal.[9]

First Aid:

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][8]

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected area with soap and water for at least 15 minutes.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, give them 2-4 cups of milk or water. Seek immediate medical attention.[9]

Disposal:

  • This compound and any contaminated materials must be disposed of as hazardous waste.[9]

  • Do not dispose of it down the drain or release it into the environment.[5][9]

  • Contact your institution's environmental health and safety department for specific disposal procedures in accordance with local, state, and federal regulations.[9]

Workflow for a this compound Spill

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_containment Containment & Cleanup cluster_disposal Disposal spill This compound Spill Occurs evacuate Evacuate Area spill->evacuate alert Alert Others spill->alert ventilate Ensure Ventilation evacuate->ventilate ignition Remove Ignition Sources ventilate->ignition ppe Don Appropriate PPE ignition->ppe contain Contain Spill with Inert Material ppe->contain collect Collect Absorbed Material contain->collect decontaminate Decontaminate Spill Area collect->decontaminate waste Package and Label as Hazardous Waste decontaminate->waste contact_ehs Contact Environmental Health & Safety waste->contact_ehs dispose Dispose via Approved Vendor contact_ehs->dispose

Caption: Workflow for responding to a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.